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  • Product: Tosyl-L-phenylalanyl Chloride
  • CAS: 29739-88-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Tosyl-L-phenylalanyl Chloride (TPCK): A Core Tool for Researchers and Drug Development Professionals

Introduction: Unveiling the Versatility of a Classic Protease Inhibitor Tosyl-L-phenylalanyl Chloride, commonly known as TPCK, is a cornerstone reagent in the toolkit of researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Classic Protease Inhibitor

Tosyl-L-phenylalanyl Chloride, commonly known as TPCK, is a cornerstone reagent in the toolkit of researchers, scientists, and drug development professionals. While primarily recognized as a potent and irreversible inhibitor of the serine protease chymotrypsin, its utility extends to a broader spectrum of proteases, including certain cysteine proteases, making it an invaluable tool for dissecting complex biological pathways.[1][2] This in-depth technical guide provides a comprehensive overview of TPCK's molecular characteristics, mechanism of action, and practical applications, empowering you to leverage its full potential in your research endeavors.

Physicochemical Properties: A Foundation for Application

A thorough understanding of TPCK's fundamental properties is paramount for its effective use in experimental design.

PropertyValueSource
Chemical Name N-[(2S)-4-Chloro-3-oxo-1-phenylbutan-2-yl]-4-methylbenzene-1-sulfonamide[1]
Synonyms TPCK, Tosyl phenylalanyl chloromethyl ketone[1]
Molecular Formula C₁₇H₁₈ClNO₃S[1]
Molecular Weight 351.85 g/mol [1]
CAS Number 402-71-1[1]
Appearance White to off-white crystalline powder
Melting Point 105-108 °C
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.[3]
Molecular Structure

The unique structural features of TPCK are central to its specific inhibitory activity. The tosyl group and the phenylalanine residue contribute to its recognition by target proteases, while the chloromethyl ketone moiety is responsible for its irreversible mode of action.

Molecular Structure of Tosyl-L-phenylalanyl Chloride (TPCK)

Mechanism of Action: A Tale of Irreversible Inhibition

TPCK's efficacy lies in its ability to act as an affinity label. The phenylalanine moiety mimics the natural substrate of chymotrypsin, guiding the inhibitor to the enzyme's active site.[1][2] Once positioned, the highly reactive chloromethyl ketone group forms a covalent bond with a critical amino acid residue in the catalytic triad, leading to irreversible inactivation.

In serine proteases like chymotrypsin, the primary target is the histidine-57 residue.[1][2] For cysteine proteases such as papain, bromelain, ficin, and some caspases, the chloromethyl group reacts with the active site cysteine.[1]

TPCK_Mechanism TPCK Tosyl-L-phenylalanyl Chloride (TPCK) Substrate Mimic Binding Non-covalent Binding TPCK->Binding Phenylalanine moiety recognizes active site ActiveSite Enzyme Active Site Histidine (Serine Protease) Cysteine (Cysteine Protease) CovalentBond Covalent Bond Formation (Alkylation) ActiveSite->CovalentBond Chloromethyl ketone reacts with His or Cys Binding->ActiveSite InactiveEnzyme Irreversibly Inactivated Enzyme CovalentBond->InactiveEnzyme

Mechanism of Irreversible Inhibition by TPCK

Quantitative Inhibitory Activity

As an irreversible inhibitor, the potency of TPCK is most accurately described by the second-order rate constant, k_inact/K_I, which reflects the efficiency of inactivation. However, IC₅₀ values are also commonly reported in the literature to provide a comparative measure of inhibitory concentration.

Target Protease/Cell LineInhibition MetricValueSource(s)
Chymotrypsin Irreversible Inhibitork_inact/K_I is the standard metric, though specific values are assay-dependent.[2][3]
Caspase-3, -6, -7 Potent, non-specific inhibitorEfficiency comparable to pan-caspase inhibitors.[4]
pp70s6k IC₅₀~5 µM
Leishmania amazonensis (promastigote)IC₅₀14.6 - 31.7 µM[5]
Leishmania infantum (promastigote)IC₅₀11.3 µM[5]
Leishmania amazonensis (amastigote)IC₅₀14.2 - 16.6 µM[5]
Leishmania infantum (amastigote)IC₅₀21.7 µM[5]
Mammalian Cells (general toxicity) CC₅₀138.8 µM[5]

Experimental Protocols: A Practical Guide to TPCK Usage

The following protocol provides a framework for utilizing TPCK as a protease inhibitor in a cell-based assay to study signaling pathways.

Stock Solution Preparation and Storage
  • Solvent Selection: Prepare a stock solution of TPCK in a high-purity organic solvent such as methanol, ethanol, or DMSO.[3]

  • Concentration: A stock concentration of 10-50 mM is recommended. For example, to prepare a 10 mM stock solution, dissolve 3.52 mg of TPCK in 1 mL of solvent.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for several months.[3] Aqueous working solutions are less stable and should be prepared fresh for each experiment.[3]

Experimental Workflow for Cellular Assays

This workflow is a general guideline and should be optimized for your specific cell type and experimental goals.

TPCK_Workflow start Start cell_culture 1. Cell Culture Plate cells and grow to desired confluency. start->cell_culture pretreatment 2. TPCK Pre-treatment Incubate cells with TPCK at the desired concentration and time. cell_culture->pretreatment stimulation 3. Cellular Stimulation (Optional) Treat cells with an agonist or stimulus to activate the pathway of interest. pretreatment->stimulation lysis 4. Cell Lysis Harvest cells and prepare lysates for analysis. stimulation->lysis analysis 5. Downstream Analysis (e.g., Western Blot, Kinase Assay) lysis->analysis end End analysis->end

General Experimental Workflow for Using TPCK in Cell-Based Assays
Step-by-Step Protocol: Inhibition of NF-κB Activation

A prominent application of TPCK is the inhibition of the NF-κB signaling pathway. TPCK has been shown to block the degradation of IκB, an inhibitor of NF-κB, thereby preventing NF-κB translocation to the nucleus and subsequent gene transcription.

  • Cell Seeding: Plate your cells of interest (e.g., HeLa, HEK293) at a density that will allow them to reach 70-80% confluency at the time of the experiment.

  • TPCK Pre-incubation: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of TPCK (typically in the range of 10-100 µM). A vehicle control (e.g., DMSO) should be run in parallel. Incubate for 1-2 hours.

  • Stimulation: Add the appropriate stimulus to induce NF-κB activation (e.g., TNF-α, IL-1β) and incubate for the desired time (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins such as phospho-IκBα, total IκBα, and NF-κB p65.

Diverse Applications in Research and Development

Beyond its role as a laboratory tool for studying protease function, TPCK has found applications in various research areas:

  • Virology: TPCK-treated trypsin is used to enhance the infectivity of certain viruses in cell culture by facilitating the cleavage of viral envelope proteins.[1]

  • Apoptosis Research: TPCK has been shown to inhibit some caspases, key mediators of programmed cell death, making it a useful tool for studying apoptotic pathways.[4]

  • Signal Transduction: As detailed in the protocol above, TPCK is widely used to investigate signaling cascades, particularly the NF-κB pathway.

  • Drug Discovery: The well-defined mechanism of TPCK serves as a valuable reference for the design and development of novel, more specific protease inhibitors for therapeutic applications.

Synthesis and Safety Considerations

Synthesis

A notable advancement in the synthesis of TPCK is the development of methods that avoid the use of diazomethane, a toxic and explosive reagent. One such method involves the tosylation of L-phenylalanine, conversion to an activated p-nitrophenol ester, followed by reaction with dimethylsulfoxonium methylide and subsequent treatment with lithium chloride and methanesulfonic acid to yield the α-chloroketone.

Safety and Handling

TPCK is a hazardous substance and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling TPCK.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion: A Timeless Tool for Scientific Discovery

Tosyl-L-phenylalanyl Chloride, through its well-characterized properties and versatile applications, remains an indispensable reagent in the fields of biochemistry, cell biology, and drug discovery. Its ability to irreversibly inhibit specific proteases provides a powerful means to elucidate their roles in complex biological processes. By understanding its molecular structure, mechanism of action, and proper handling, researchers can confidently employ TPCK to drive their scientific investigations forward.

References

  • Tosyl phenylalanyl chloromethyl ketone - Wikipedia . [Link]

  • Tosyl phenylalanyl chloromethyl ketone - Wikipedia . [Link]

  • In Silico and In Vitro Study of the Bromelain-Phytochemical Complex Inhibition of Phospholipase A2 (Pla2) - PMC - NIH . [Link]

  • The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation - PubMed . [Link]

  • Light-induced inhibition of papain by a {Mn-NO}6 nitrosyl - PubMed . [Link]

  • Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed . [Link]

  • TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues - PMC - NIH . [Link]

  • Summary of caspase inhibitor IC50 values for data depicted in figures... - ResearchGate . [Link]

  • 16: Enzyme Kinetics, Inhibitor Kinetics - Biology LibreTexts . [Link]

  • Screening for heavy-metal inhibition of bromelain activity. Data are... - ResearchGate . [Link]

  • Caspase-3 triggers a TPCK-sensitive protease pathway leading to degradation of the BH3-only protein puma - PubMed . [Link]

  • Genotoxic and Cytotoxic Safety Evaluation of Papain (Carica papaya L.) Using In Vitro Assays - NIH . [Link]

  • Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed . [Link]

  • Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay | Request PDF - ResearchGate . [Link]

  • Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2 - NIH . [Link]

  • Inhibition Study of EDTA and PCMB on Purified Bromelain Activity from Pineapple Core [Ananas comosus (L.) - SciTePress . [Link]

  • Loosely packed papain prosegment displays inhibitory activity - PubMed . [Link]

  • Catalytic activity of caspase-3 is required for its degradation: stabilization of the active complex by synthetic inhibitors - PubMed . [Link]

  • Determination of the effect of EDTA and PCMB on purified bromelain activity from pineapple core and in vitro antiplatelet activity - ResearchGate . [Link]

  • Kinetics studies with fruit bromelain (Ananas comosus) in the presence of cysteine and divalent ions - PubMed . [Link]

  • Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed . [Link]864/)

Sources

Exploratory

Synthesis and discovery of Tosyl-L-phenylalanyl Chloride

An In-depth Technical Guide to the Synthesis, Discovery, and Application of Tosyl-L-phenylalanyl Chloride (TPCK) Abstract Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a seminal molecule in the field of biochemis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Discovery, and Application of Tosyl-L-phenylalanyl Chloride (TPCK)

Abstract

Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a seminal molecule in the field of biochemistry, originally developed as a highly specific, irreversible inhibitor of the serine protease chymotrypsin. Its design as an affinity label, where a substrate-like moiety directs a reactive group to the enzyme's active site, represented a landmark in chemical biology. This guide provides a comprehensive technical overview of TPCK, beginning with its foundational synthesis and expanding into the intricate details of its mechanism of action against various enzyme classes, including serine proteases, cysteine proteases, and specific kinases. We will explore detailed, modern, and safety-conscious synthetic protocols, explain the causal biochemistry behind its inhibitory power, and survey its diverse applications, from fundamental enzyme characterization and virology to its contemporary use as a tool for dissecting complex cellular signaling pathways involved in apoptosis, inflammation, and cell cycle regulation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this versatile biochemical probe.

Introduction: A Legacy of Specificity

The discovery of Tosyl-L-phenylalanyl chloromethyl ketone, commonly known as TPCK, was a pivotal moment in the study of enzyme mechanisms. It was conceived as an "affinity label" or "active site-directed" reagent designed to specifically target and covalently modify the active site of chymotrypsin.[1] The design principle was elegant: leverage the enzyme's own substrate specificity to deliver a reactive warhead. The L-phenylalanine component of TPCK mimics a natural substrate, guiding the inhibitor to the chymotrypsin's hydrophobic binding pocket, which accommodates aromatic amino acid residues.[2] Once positioned, the chloromethyl ketone group acts as an alkylating agent, irreversibly modifying a critical histidine residue in the catalytic triad.[2][3]

This pioneering work provided definitive evidence for the involvement of a specific histidine residue (His-57) in the catalytic mechanism of chymotrypsin.[2] Over the decades, the utility of TPCK has expanded far beyond its initial purpose. Researchers have discovered its inhibitory activity against other enzyme families, notably certain cysteine proteases like papain and caspases, and more recently, a subset of AGC kinases.[2][4][5] This has established TPCK as a multifaceted tool in cell biology, used to probe pathways related to apoptosis, signal transduction, and even viral replication.[6][7][8] Its story is a testament to how a well-designed chemical probe can continue to yield fundamental insights long after its initial discovery.

Physicochemical and Handling Properties

The practical application of TPCK in a research setting requires a clear understanding of its physical properties and handling requirements.

PropertyValueReference(s)
IUPAC Name N-[(2S)-4-Chloro-3-oxo-1-phenylbutan-2-yl]-4-methylbenzene-1-sulfonamide[2]
Synonyms TPCK, L-1-Tosylamido-2-phenylethyl chloromethyl ketone[3][6]
CAS Number 402-71-1[2][9]
Molecular Formula C₁₇H₁₈ClNO₃S[2][3]
Molecular Weight 351.85 g/mol [9][10]
Appearance White to off-white crystalline powder[3]
Melting Point 105-108 °C[3]
Solubility Soluble in DMSO, ethanol, and methanol. Sparingly soluble in water.[3]
Storage & Stability Stable for at least two years when stored desiccated at -20°C. Stock solutions should be prepared fresh, though they can be stable for several months at 4°C in anhydrous solvents like ethanol.[3]
Safety Harmful if inhaled, swallowed, or absorbed through the skin. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.[9][11]

Synthesis of Tosyl-L-phenylalanyl Chloride

The synthesis of TPCK is a multi-step process starting from the amino acid L-phenylalanine. While classical methods often employed the hazardous and explosive reagent diazomethane, safer and more practical alternatives have been developed. The pathway described here avoids diazomethane, making it more suitable for modern laboratory settings.[12]

Synthetic Pathway Overview

The synthesis can be logically divided into four main stages:

  • N-Tosylation: Protection of the amine group of L-phenylalanine with a p-toluenesulfonyl (tosyl) group.

  • Carboxyl Activation: Conversion of the carboxylic acid of N-Tosyl-L-phenylalanine into an activated ester (e.g., a p-nitrophenyl ester) to facilitate the next reaction.

  • Ylide Reaction: Reaction of the activated ester with dimethylsulfoxonium methylide to form a β-ketosulfoxonium ylide.

  • Chloride Displacement: Treatment with a chloride source, such as lithium chloride, to generate the final α-chloroketone product.[12]

G A L-Phenylalanine B N-Tosyl-L-phenylalanine A->B  p-Toluenesulfonyl Chloride (TsCl),  Base (e.g., NaOH) C Activated Ester (p-nitrophenyl ester) B->C  p-Nitrophenol,  DCC/EDC D β-ketosulfoxonium ylide C->D  Dimethylsulfoxonium  methylide E TPCK (Final Product) D->E  LiCl,  Methanesulfonic Acid

Figure 1: Diazomethane-Free Synthetic Workflow for TPCK.
Detailed Laboratory Protocol

This protocol is an adapted methodology based on established chemical principles and published safer synthetic routes.[12]

Step 1: Synthesis of N-Tosyl-L-phenylalanine

  • Dissolve L-phenylalanine (1 equiv.) in an aqueous solution of sodium hydroxide (2.2 equiv., e.g., 1 M NaOH). Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Separately, dissolve p-toluenesulfonyl chloride (TsCl) (1.1 equiv.) in a minimal amount of a water-miscible solvent like acetone or THF.

  • Add the TsCl solution dropwise to the cold amino acid solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The causality here is critical: the base neutralizes the HCl byproduct of the sulfonylation reaction, driving it to completion.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Cool the reaction mixture again in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate of N-Tosyl-L-phenylalanine will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be recrystallized from an ethanol/water mixture if necessary.

Step 2: Synthesis of N-Tosyl-L-phenylalanyl Chloride (Acid Chloride) A common alternative to the activated ester route is the formation of the acid chloride, which can then be reacted to form the chloromethyl ketone.

  • Suspend the dried N-Tosyl-L-phenylalanine (1 equiv.) in thionyl chloride (SOCl₂) (5-10 equiv.).

  • Heat the mixture gently to 50 °C under a fume hood for 1.5-2 hours.[13] The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Remove the excess thionyl chloride under reduced pressure (rotary evaporation). This is a self-validating step, as the removal of the volatile reagent leaves the desired acid chloride.

  • The resulting crude N-Tosyl-L-phenylalanyl chloride can be used in the next step, though recrystallization from a non-polar solvent like hexane may be performed.[13]

Step 3: Conversion to TPCK This step traditionally used diazomethane. A safer, modern approach is outlined in principle in Figure 1. The conversion from the acid chloride is also common.

  • Prepare a solution of the crude N-Tosyl-L-phenylalanyl chloride in an anhydrous, inert solvent like diethyl ether or THF.

  • Cool this solution to -10 °C.

  • Carefully react with a suitable reagent to form the chloromethyl ketone. Due to the hazards of the reagents often used in this step (e.g., diazomethane), consulting specialized literature for a validated, safe procedure is mandatory for execution.[12]

Purification and Characterization

Purification of the final product is crucial for reliable biological experiments.

  • Workup: The reaction mixture is typically quenched with a mild base like saturated sodium bicarbonate solution to neutralize any remaining acid.[14] The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Recrystallization: This is the most effective method for purifying solid TPCK. A common solvent system is an ethanol/hexane or ethyl acetate/hexane mixture, where the product is soluble in the hot solvent but precipitates upon cooling, leaving impurities behind.[14]

  • Characterization: The identity and purity of the synthesized TPCK should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Mechanism of Action: A Tale of Two Nucleophiles

TPCK's inhibitory power stems from its ability to covalently and irreversibly modify key amino acid residues in the active sites of its target enzymes. While initially known as a serine protease inhibitor, its activity is more nuanced.

Inhibition of Chymotrypsin-like Serine Proteases

The canonical mechanism of TPCK involves the alkylation of the active site histidine in chymotrypsin.

  • Affinity Binding: The phenylalanine side chain of TPCK is recognized by the S1 specificity pocket of chymotrypsin, which has a preference for large, hydrophobic residues. This positions the inhibitor precisely within the active site.[2]

  • Covalent Modification: The chloromethyl ketone moiety is now in close proximity to the catalytic triad (Ser-195, His-57, Asp-102). The nucleophilic N-3 atom of the His-57 imidazole ring attacks the carbon atom of the chloromethyl group in an SN2 reaction.[3]

  • Irreversible Inhibition: This attack displaces the chloride ion and forms a stable covalent bond between His-57 and the inhibitor, permanently inactivating the enzyme.[1]

G cluster_0 Chymotrypsin Active Site His57 His-57 TPCK_Bound TPCK Bound in Active Site His57->TPCK_Bound Alkylation Ser195 Ser-195 Asp102 Asp-102 S1_Pocket S1 Specificity Pocket TPCK TPCK (Tosyl-Phe-CH2Cl) TPCK->TPCK_Bound 1. Affinity Binding (Phe docks in S1 pocket) Inactive_Enzyme Covalently Modified Inactive Enzyme TPCK_Bound->Inactive_Enzyme 2. Nucleophilic Attack (His-57 attacks CH2Cl)

Figure 2: Mechanism of Irreversible Inhibition of Chymotrypsin by TPCK.
Inhibition of Cysteine Proteases and Other Targets

TPCK's reactivity is not limited to histidine. The chloromethyl ketone is also susceptible to attack by other strong nucleophiles, such as the thiolate group of a cysteine residue.

  • Cysteine Proteases: TPCK is known to inhibit certain cysteine proteases like papain, bromelain, and caspases.[2] In these enzymes, the chloromethyl group reacts with the active site cysteine to form a covalent thioether linkage, again resulting in irreversible inhibition.[2]

  • AGC Kinases: A significant discovery revealed that TPCK can inhibit several PDK1-dependent and -independent AGC kinases, including Akt, RSK, and S6K1.[4] The mechanism involves the adduction of TPCK to a cysteine residue located within a conserved Phenylalanine-Cysteine (Phe-Cys) motif in the kinase activation loop.[4] This highlights a broader mechanism of action beyond simple protease inhibition and explains some of TPCK's pleiotropic effects on cell signaling.

Target Enzyme ClassKey Active Site ResidueMechanism of InhibitionKey ExamplesReference(s)
Serine Proteases HistidineCovalent alkylation of the imidazole nitrogenChymotrypsin[1][2][3]
Cysteine Proteases CysteineCovalent alkylation of the thiol groupCaspases, Papain, Bromelain[2][5]
AGC Kinases Cysteine (in Phe-Cys motif)Covalent adduction to the thiol group in the activation loopAkt, RSK, S6K1[4]

Applications in Scientific Research

TPCK's well-defined mechanism of action has made it an invaluable tool across various scientific disciplines.

  • Enzyme Characterization: Its primary use remains the identification and characterization of chymotrypsin-like serine proteases. It serves as a diagnostic tool to implicate this class of enzymes in a biological process.

  • Virology: TPCK-treated trypsin is a standard reagent in virology labs. Trypsin is often used to cleave viral surface proteins, a necessary step for viral entry into host cells. Treating the trypsin with TPCK inactivates any contaminating chymotrypsin activity, which could otherwise degrade the viral proteins or cell cultures, thereby improving the yield of viral infection for isolates that are difficult to grow in vitro, such as some influenza strains and SARS-CoV-2.[2]

  • Cell Signaling Research: TPCK is widely used to study cellular pathways. It has been reported as an inhibitor of the NF-κB pathway and the PDK1/Akt pathway, making it a tool for investigating inflammation, cell survival, and proliferation.[6][7]

  • Apoptosis Studies: TPCK has complex, context-dependent effects on apoptosis. It can inhibit certain caspases, but it can also induce apoptosis, potentially through inhibition of the proteasome or by targeting other cellular components.[6][8] This makes it a useful, albeit complex, probe for dissecting cell death pathways.

  • Cell Cycle Research: TPCK has been shown to target components of the mitotic spindle, leading to cell cycle arrest in prometaphase, providing a tool to study the mechanics of cell division.[15]

  • Preclinical Research: Studies have demonstrated that TPCK exhibits anti-tumor, anti-parasitic (e.g., against Leishmania), and neuroprotective effects in animal models, suggesting that its targets may be of therapeutic interest.[4][6][7]

Conclusion

From its rational design as a specific enzyme inactivator to its current status as a broad-spectrum cellular probe, Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) has had an enduring impact on biological science. Its synthesis, while requiring careful execution, is accessible through modern, safer protocols. A thorough understanding of its multiple mechanisms of action—targeting not only serine and cysteine proteases but also specific kinases—is crucial for the accurate interpretation of experimental results. TPCK remains a powerful and relevant tool for researchers, enabling the dissection of complex biological systems and continuing to provide valuable insights into enzymology, cell signaling, and disease pathology.

References

  • Wikipedia. Tosyl phenylalanyl chloromethyl ketone. Available at: [Link].

  • Gomes, C. M., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. PMC - PubMed Central. Available at: [Link].

  • Eblen, S. T., et al. (2012). TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues. PMC - NIH. Available at: [Link].

  • Kido, H., et al. (1993). Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells. PubMed. Available at: [Link].

  • Murn, J., et al. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. PubMed. Available at: [Link].

  • Serrano-Novillo, C., et al. (2008). Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor. PubMed. Available at: [Link].

  • Murn, J., et al. (2005). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. PubMed. Available at: [Link].

  • LookChem. Purification of Tosyl chloride - Chempedia. Available at: [Link].

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link].

  • Gao, B.-L., Ma, S.-T., & Liu, Z.-P. (2009). Facile Preparation of N-Tosyl-L-Phenylalanine Chloromethyl Ketone. Letters in Organic Chemistry. Available at: [Link].

  • Gillibert, M., et al. (2005). Another biological effect of tosylphenylalanylchloromethane (TPCK): it prevents p47phox phosphorylation and translocation upon neutrophil stimulation. NIH. Available at: [Link].

  • Fabian, Z., & Fearnhead, H. O. (2010). TPCK targets elements of mitotic spindle and induces cell cycle arrest in prometaphase. PubMed. Available at: [Link].

  • Tetrahedron Letters. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. ScienceDirect. Available at: [Link].

  • PrepChem.com. Synthesis of N-tosyl-L-alaninyl chloride. Available at: [Link].

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Foundational

An In-Depth Technical Guide to the Solubility and Stability of Tosyl-L-phenylalanyl Chloride (TPCK)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Tosyl-L-phenylalanyl Chloride, commonly known as TPCK, is a widely utilized irreversible inhibitor of chymotrypsin and certain cysteine p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tosyl-L-phenylalanyl Chloride, commonly known as TPCK, is a widely utilized irreversible inhibitor of chymotrypsin and certain cysteine proteases.[1] Its efficacy in biological systems is fundamentally dependent on its solubility and stability in the chosen solvent system. This guide provides a comprehensive analysis of TPCK's solubility characteristics across various solvents and examines its stability under different conditions. We will delve into the underlying chemical principles governing these properties, offer field-proven protocols for their assessment, and provide best-practice recommendations for the preparation and storage of TPCK solutions to ensure experimental reproducibility and integrity.

Introduction: The Critical Role of TPCK in Research

TPCK is a cornerstone tool in biochemistry and cell biology, primarily recognized for its role as an inhibitor of chymotrypsin-like serine proteases.[2] The molecule's design is ingenious: the phenylalanine moiety directs it to the active site of enzymes that cleave after aromatic residues, while the highly reactive chloromethyl ketone group forms a covalent bond, typically with a key histidine or cysteine residue in the active site, leading to irreversible inhibition.[1][3] This specificity makes TPCK invaluable for:

  • Studying the roles of specific proteases in cellular pathways.

  • Preventing proteolysis during protein purification.

  • Serving as a tool compound in drug discovery and development.[2][4]

However, the very features that make TPCK an effective inhibitor—its reactive electrophilic centers—also render it susceptible to degradation, particularly through hydrolysis. Therefore, a thorough understanding of its solubility and stability is not merely a technical formality but a prerequisite for its valid scientific application.

Solubility Profile of TPCK

The solubility of a compound is a critical parameter for any in vitro or in vivo study. For TPCK, which is a solid crystalline powder, selecting an appropriate solvent to create a concentrated, stable stock solution is the first and most crucial step.

Causality of Solvent Selection

TPCK is a moderately hydrophobic molecule, characterized by its tosyl and phenyl groups. Consequently, it exhibits poor solubility in aqueous buffers alone but is readily soluble in various organic solvents. The choice of solvent is a trade-off between maximizing concentration and minimizing solvent-induced artifacts in the biological system under study.

  • Dimethyl Sulfoxide (DMSO): This is the most common solvent for preparing high-concentration stock solutions of TPCK for cell-based assays. Its high polarity and aprotic nature allow it to dissolve a wide range of compounds, including TPCK, at concentrations often reaching 10-50 mM. However, DMSO itself can have biological effects, and its final concentration in assays should typically be kept below 0.5%.

  • Ethanol (EtOH): Ethanol is another viable option, particularly when DMSO is undesirable. It is less toxic to cells than DMSO, but TPCK's solubility in ethanol is generally lower.

  • Other Organic Solvents: Solvents like Dimethylformamide (DMF) and Acetonitrile (ACN) can also be used but are more common in analytical applications (e.g., HPLC) than in biological assays due to higher toxicity.

Quantitative Solubility Data

While exact solubility can vary with temperature and purity, the following table summarizes typical working concentrations for TPCK in common laboratory solvents.

SolventTypical Stock Concentration (mM)Notes and Considerations
DMSO 10 - 50 mMPreferred for high-concentration stocks. Minimize freeze-thaw cycles.
Ethanol 1 - 10 mMA good alternative to DMSO; may require gentle warming to fully dissolve.
Methanol 1 - 10 mMSimilar to ethanol; can be used for stock preparation.
Acetonitrile SolublePrimarily used as a mobile phase component in analytical chromatography.
Aqueous Buffers < 0.1 mMPractically insoluble. Must be diluted from an organic stock solution.

It is imperative to note that upon dilution of the organic stock into an aqueous buffer for a working solution, the final concentration of TPCK must remain below its aqueous solubility limit to prevent precipitation.

Stability Profile: The Challenge of Hydrolysis

TPCK's utility is intrinsically linked to its chemical reactivity. This reactivity, however, also makes it prone to degradation, primarily through hydrolysis. The two main sites of hydrolytic attack are the sulfonyl chloride and the chloromethyl ketone moieties.

Degradation Pathways

The primary degradation pathway for TPCK in the presence of water is the hydrolysis of the highly reactive functional groups.[5][6] This process leads to the formation of inactive byproducts, reducing the effective concentration of the inhibitor in an experiment over time.

  • Hydrolysis of the Chloromethyl Ketone: The carbon-chlorine bond is susceptible to nucleophilic attack by water, converting the active chloromethyl ketone into an inactive hydroxymethyl ketone.

  • Hydrolysis of the Tosyl Group: While generally more stable than the chloromethyl ketone, the tosyl group can also undergo hydrolysis under certain conditions, though this is a slower process.

The rate of this degradation is highly dependent on:

  • pH: Hydrolysis is significantly accelerated at neutral to alkaline pH. Stock solutions in anhydrous organic solvents are relatively stable, but stability decreases dramatically upon dilution into aqueous buffers.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

  • Buffer Components: Certain buffer components can act as nucleophiles and accelerate degradation.

Recommendations for Storage and Handling

To ensure the integrity of TPCK, rigorous storage and handling protocols are essential.

ConditionRecommendationRationale
Solid Compound Store at -20°C, desiccated.Minimizes degradation from atmospheric moisture and thermal energy.
Stock Solutions (in Anhydrous DMSO/Ethanol) Aliquot into single-use volumes and store at -20°C or -80°C.Prevents contamination and degradation from repeated freeze-thaw cycles and exposure to atmospheric water.[7]
Working Solutions (in Aqueous Buffer) Prepare fresh immediately before each experiment. TPCK's half-life in aqueous media can be on the order of minutes to hours. Pre-prepared aqueous solutions will have a significantly reduced and unknown concentration of active inhibitor.

Experimental Protocols

A self-validating system requires empirical confirmation of solubility and stability under the specific conditions of your experiment.

Protocol: Solubility Determination (Shake-Flask Method)

This protocol determines the approximate saturated solubility of TPCK in a chosen solvent.

Methodology:

  • Preparation: Add an excess amount of solid TPCK to a known volume of the test solvent (e.g., 10 mg in 1 mL) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant. Dilute it with an appropriate solvent (e.g., Acetonitrile) and analyze the concentration using a validated analytical method like reverse-phase HPLC with UV detection.

  • Calculation: Based on the measured concentration in the supernatant, calculate the solubility in mg/mL or mM.

Protocol: Stability Assessment (Time-Course HPLC Analysis)

This protocol evaluates the stability of TPCK in a working aqueous buffer over time.

Methodology:

  • Preparation: Prepare a fresh stock solution of TPCK in anhydrous DMSO.

  • Dilution: Dilute the stock solution to a typical final working concentration (e.g., 50 µM) in your experimental aqueous buffer at the desired temperature (e.g., 37°C).

  • Time Points: Immediately take a "time zero" (T=0) sample and inject it into an HPLC system to determine the initial peak area of the intact TPCK.

  • Incubation: Continue to incubate the solution under the specified conditions.

  • Sampling: At subsequent time points (e.g., 15, 30, 60, 120 minutes), take additional samples and analyze them by HPLC.

  • Analysis: Plot the peak area of the intact TPCK against time. The rate of decrease allows for the calculation of the compound's half-life (t½) under those specific experimental conditions. The appearance of new peaks can help identify degradation products.[8]

Visualizations

Visual aids can clarify complex workflows and chemical pathways.

Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Stability & Quality Control A Weigh Solid TPCK B Dissolve in Anhydrous Organic Solvent (e.g., DMSO) A->B C Create High-Concentration Stock Solution B->C D Dilute Stock into Aqueous Buffer C->D E Create Fresh Working Solution D->E F Add to Assay (Cells, Protein, etc.) E->F G Take Time-Course Samples (T=0, T=x) E->G H Analyze by HPLC G->H I Quantify Remaining Active TPCK H->I J Calculate Half-Life I->J G TPCK Tosyl-L-phenylalanyl Chloride (Active Inhibitor) H2O + H₂O (Hydrolysis) TPCK->H2O Product Hydroxymethyl Ketone Derivative (Inactive) H2O->Product

Caption: Simplified hydrolytic degradation of TPCK's active site.

Conclusion and Best Practices

The effective use of Tosyl-L-phenylalanyl Chloride is critically dependent on proper handling to mitigate its inherent instability in aqueous solutions. The insights provided in this guide underscore the following best practices:

  • Solvent Choice: Utilize anhydrous DMSO for preparing high-concentration stock solutions to maximize solubility and initial stability.

  • Storage: Store solid TPCK desiccated at -20°C. Aliquot stock solutions into single-use volumes and store at -80°C to prevent degradation from moisture and freeze-thaw cycles.

  • Working Solutions: Always prepare working dilutions in aqueous buffers immediately prior to use. Never store TPCK in aqueous media.

  • Validation: For long-term or sensitive experiments, empirically determine the stability of TPCK in your specific buffer system using analytical techniques like HPLC.

By adhering to these principles, researchers can ensure the concentration and activity of TPCK in their experiments are both known and consistent, leading to more reliable and reproducible scientific outcomes.

References

  • Vertex AI Search. TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone) | Serine Protease Inhibitor.
  • ChemicalBook. TPCK - Safety Data Sheet.
  • Machado, P. A., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. PMC - PubMed Central.
  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone.
  • Cuadrado, I., et al. (n.d.). Treatment of Cells With n-alpha-tosyl-L-phenylalanine-chloromethyl Ketone Induces the Proteolytic Loss of STAT6 Transcription Factor. PubMed.
  • Virtual College. (n.d.). Storage of Chemicals | Control of Substances Hazardous to Health - COSHH Level 2 (VTQ) Online Training Video.
  • Amores, G., et al. (n.d.). Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. PubMed Central.
  • BIOE 5820 Polymer Degradation: Hydrolysis vs Enzymatic and Bulk vs Surface Degradation. (2021, March 6). YouTube.
  • Cheng, D., et al. (2018). Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell. ResearchGate.

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Exploratory

The Dual Nature of TPCK: A Technical Guide to its Role as a Covalent Alkylating Agent in Protease Inhibition and Signal Transduction

Abstract Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a cornerstone reagent in biochemical and cell biology research, renowned for its potent and irreversible inhibitory activity. Initially characterized as a sp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a cornerstone reagent in biochemical and cell biology research, renowned for its potent and irreversible inhibitory activity. Initially characterized as a specific inhibitor of the serine protease chymotrypsin, the utility of TPCK has expanded significantly, revealing a broader spectrum of activity as a covalent alkylating agent. This technical guide provides an in-depth exploration of TPCK's mechanism of action, its diverse applications in studying proteases and complex signaling pathways, and practical guidance for its use in a research setting. We delve into the chemical basis of its reactivity, its impact on key cellular processes such as inflammation and apoptosis, and provide detailed protocols for its application, empowering researchers, scientists, and drug development professionals to leverage this versatile tool with precision and confidence.

Introduction: Beyond a Simple Protease Inhibitor

TPCK, or L-1-Tosylamido-2-phenylethyl chloromethyl ketone, was first introduced as a highly specific, irreversible inhibitor of chymotrypsin[1]. Its design is a classic example of an affinity label, where a substrate-like moiety, in this case, the phenylalanine analog, directs the inhibitor to the active site of the target enzyme[2]. The reactive chloromethyl ketone "warhead" then forms a covalent bond with a critical residue in the active site, leading to irreversible inactivation[3]. While its efficacy in inactivating chymotrypsin is well-established, the scientific community has since uncovered a far more nuanced role for TPCK. It is now understood to be a potent inhibitor of various serine and cysteine proteases, and its alkylating activity extends to other crucial cellular targets, making it an invaluable tool for dissecting complex biological pathways[3][4].

This guide will move beyond the classical view of TPCK as a simple chymotrypsin inhibitor to explore its multifaceted nature as an alkylating agent. We will examine its mechanism of action at a molecular level, its broader reactivity with other proteases and signaling molecules, and provide practical, field-proven protocols for its use in contemporary research.

The Chemistry of Irreversible Inhibition: A Tale of Two Residues

The efficacy of TPCK as an inhibitor lies in its ability to form a stable covalent bond with its target proteins. This irreversible alkylation is primarily directed at two key amino acid residues: histidine and cysteine.

Alkylation of Histidine in Serine Proteases

In its canonical role as a chymotrypsin inhibitor, TPCK's phenylalanine moiety is recognized by the enzyme's specificity pocket, which favors aromatic amino acid residues[3]. This precise positioning brings the chloromethyl ketone group into close proximity with the histidine-57 residue within the catalytic triad (Asp-His-Ser) of the active site[3][5]. The imidazole side chain of histidine acts as a nucleophile, attacking the carbon of the chloromethyl group and displacing the chlorine atom. This results in the formation of a stable covalent bond, effectively alkylating the active site and rendering the enzyme inactive[5][6].

TPCK_Histidine_Alkylation TPCK TPCK Binding Substrate Mimicry Binding TPCK->Binding Chymotrypsin_Active_Site Chymotrypsin Active Site (with His-57) Chymotrypsin_Active_Site->Binding Nucleophilic_Attack Nucleophilic Attack by His-57 Binding->Nucleophilic_Attack Positioning Covalent_Adduct Irreversible Covalent Adduct (Alkylated His-57) Nucleophilic_Attack->Covalent_Adduct Displacement of Cl-

Caption: Mechanism of TPCK alkylation of histidine in the chymotrypsin active site.

Modification of Cysteine in Other Proteases and Signaling Proteins

While initially recognized for its interaction with histidine, TPCK's alkylating prowess extends to cysteine residues. The thiol group (-SH) of cysteine is a potent nucleophile and readily attacks the chloromethyl ketone of TPCK, forming a stable thioether bond[4]. This mechanism underlies TPCK's inhibitory activity against a range of cysteine proteases, including papain, bromelain, ficin, and caspases[3][7].

Furthermore, this reactivity with cysteine residues is central to TPCK's effects on intracellular signaling pathways. For instance, TPCK has been shown to inhibit the activation of the transcription factor NF-κB by directly alkylating a critical cysteine residue (Cys-179) in the activation loop of IκB kinase β (IKKβ) and another cysteine (Cys-38) in the p65/RelA subunit of NF-κB[8][9]. This covalent modification prevents the phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation and activity of NF-κB[8][9]. Similarly, TPCK inhibits several AGC kinases, such as Akt and RSK, by forming adducts with cysteine residues located in conserved Phenylalanine-Cysteine motifs within their activation loops[10].

The addition of thiol-reducing agents like dithiothreitol (DTT) can often abrogate the inhibitory effects of TPCK on these cysteine-containing proteins, providing a valuable experimental control to confirm the mechanism of action through thiol modification[4][8].

TPCK_Cysteine_Alkylation TPCK TPCK Nucleophilic_Attack Nucleophilic Attack by Cysteine Thiol TPCK->Nucleophilic_Attack Target_Protein Target Protein (e.g., Cysteine Protease, IKKβ, p65) Target_Protein->Nucleophilic_Attack Covalent_Adduct Irreversible Thioether Bond (Alkylated Cysteine) Nucleophilic_Attack->Covalent_Adduct Inactivation DTT DTT (Reducing Agent) Covalent_Adduct->DTT Reversal of Inhibition (in some cases)

Caption: General mechanism of TPCK alkylation of cysteine residues.

Applications in Cellular and Molecular Biology

The ability of TPCK to covalently modify and inactivate specific proteins makes it a powerful tool for elucidating their roles in various cellular processes.

Dissecting the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival[4]. TPCK has been instrumental in deciphering the intricacies of this pathway. By inhibiting IKK activity, TPCK prevents the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα[8][9]. This locks NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes[11]. The use of TPCK in conjunction with specific stimuli, such as tumor necrosis factor-alpha (TNF-α), allows researchers to pinpoint the role of NF-κB in various cellular responses[4].

NFkB_Pathway_Inhibition cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activation IkBa_NFkB IκBα-NF-κB (Inactive Cytoplasmic Complex) IKK_complex->IkBa_NFkB Phosphorylation TPCK TPCK TPCK->IKK_complex Inhibition (via Cys-179 alkylation) p_IkBa_NFkB p-IκBα-NF-κB IkBa_NFkB->p_IkBa_NFkB Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Proteasome->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Transcription

Caption: TPCK inhibits the NF-κB pathway by targeting the IKK complex.

Probing Apoptosis and Cell Cycle Regulation

TPCK exhibits complex, often contradictory, effects on apoptosis. In some cellular contexts, it can induce apoptosis, while in others, it can be protective[12][13]. This dual nature likely stems from its diverse range of targets. For instance, TPCK can induce apoptosis by inhibiting constitutive NF-κB activation, which promotes the expression of anti-apoptotic genes[14]. Conversely, it has been shown to prevent internucleosomal DNA cleavage, a hallmark of apoptosis, in some models[12]. TPCK can also cause cell cycle arrest in prometaphase by targeting elements of the mitotic spindle[15]. These varied effects underscore the importance of careful experimental design and interpretation when using TPCK to study cell fate.

Utility in Virology and Proteomics

In the field of virology, TPCK-treated trypsin is a valuable reagent for the cultivation of certain viruses, such as influenza and coronaviruses[3][16]. Trypsin is often required to cleave viral surface proteins, a necessary step for viral entry into host cells. However, commercial trypsin preparations are often contaminated with chymotrypsin, which can degrade viral proteins and reduce infectivity. Treating trypsin with TPCK specifically and irreversibly inactivates the contaminating chymotrypsin without affecting trypsin activity, thereby enhancing viral propagation in cell culture[3][16].

In proteomics, TPCK-treated trypsin is used for protein digestion prior to mass spectrometry analysis. The inactivation of chymotrypsin ensures specific cleavage at lysine and arginine residues by trypsin, leading to more predictable peptide fragments and facilitating protein identification[4].

Experimental Protocols and Considerations

The successful application of TPCK in research requires careful attention to experimental detail. The following protocols provide a framework for its use in common assays.

General Handling and Stock Solution Preparation

TPCK is a hazardous substance and should be handled with appropriate personal protective equipment. It is typically supplied as a crystalline powder.

  • Reconstitution: Prepare a stock solution of TPCK in a solvent such as methanol, ethanol, or DMSO. A common stock concentration is 10-50 mM.

  • Storage: Store the stock solution at -20°C. It is generally stable for several months under these conditions[5].

Protocol: Inhibition of NF-κB Activation in Cell Culture

This protocol describes a general method for assessing the effect of TPCK on TNF-α-induced NF-κB activation by monitoring the degradation of IκBα via Western blotting.

  • Cell Seeding: Plate cells (e.g., HeLa, RAW 264.7) at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • TPCK Pre-treatment: The following day, replace the medium with fresh serum-free or low-serum medium. Add TPCK to the desired final concentration (typically 10-50 µM, but this should be optimized for your cell line). Incubate for 30 minutes to 2 hours.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to the culture medium and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against IκBα and a loading control (e.g., β-actin).

  • Analysis: In control cells (TNF-α alone), a decrease in the IκBα band should be observed over time. In TPCK-treated cells, the degradation of IκBα should be significantly reduced or absent[4].

Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of TPCK against a purified protease.

  • Reagent Preparation:

    • Prepare a stock solution of the target protease in an appropriate buffer.

    • Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for the protease.

    • Prepare a serial dilution of TPCK in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the protease, and varying concentrations of TPCK.

    • Incubate the mixture for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding and inactivation.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each TPCK concentration.

    • Plot the reaction rates against the TPCK concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Quantitative Data Summary

The inhibitory potency of TPCK varies depending on the target enzyme and the experimental conditions. The following table summarizes reported inhibitory concentrations for several key targets.

Target ProteinCell Line/SystemInhibitory Concentration (IC50/Effective Conc.)Reference(s)
ChymotrypsinPurified enzymeIrreversible inhibitor[2][3]
IKKβIn vitro kinase assay~10-25 µM[8]
NF-κB ActivationHeLa cells25-50 µM[8][9]
Akt/PKBHEK293 cells~50 µM[10]
RSKHEK293 cells~50 µM[10]
Caspases (3, 6, 7)Recombinant enzymesPotent, non-specific inhibitor[7]
Leishmania amazonensisPromastigotesIC50 = 14.6 µM[6]
Leishmania infantumPromastigotesIC50 = 11.3 µM[6]

Note: These values are intended as a guide. Optimal concentrations should be determined empirically for each specific experimental system.

Conclusion and Future Perspectives

Nα-Tosyl-L-phenylalanyl chloromethyl ketone has evolved from a specific chymotrypsin inhibitor to a versatile tool for probing a wide array of biological processes. Its ability to act as a covalent alkylating agent, targeting both histidine and cysteine residues, has made it invaluable for dissecting the roles of various proteases and signaling proteins in health and disease. While its broad reactivity necessitates careful experimental design and interpretation, the wealth of knowledge gained from studies employing TPCK is undeniable. As our understanding of the complex interplay of cellular signaling networks continues to grow, the strategic application of well-characterized inhibitors like TPCK will remain a critical component of the researcher's toolkit, paving the way for new discoveries and the development of novel therapeutic strategies.

References

  • Vertex AI Search. TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone) | Serine Protease Inhibitor.
  • BenchChem. TPCK in protocols for studying signal transduction pathways.
  • Wikipedia. Tosyl phenylalanyl chloromethyl ketone. Available from: [Link]

  • PubMed. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Available from: [Link]

  • PubMed. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. Available from: [Link]

  • PubMed. Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. Available from: [Link]

  • ResearchGate. N -Tosyl- l -phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA. Available from: [Link]

  • ProQuest. Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Available from: [Link]

  • Brainly.com. [FREE] TPCK and TLCK are irreversible inhibitors of serine proteases. One of these inhibits trypsin and the other -. Available from: [Link]

  • PubMed Central. Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages. Available from: [Link]

  • National Genomics Data Center. Effects of a Serine Protease Inhibitor N--Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on and . Available from: [Link]

  • PubMed Central. Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Available from: [Link]

  • PubMed Central. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Available from: [Link]

  • PubMed. Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. Available from: [Link]

  • PubMed Central. Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1. Available from: [Link]

  • ACS Publications. Copper(I)-Promoted Synthesis of Chloromethyl Ketones from Trichloromethyl Carbinols | The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Effects of TPCK on different pathways in prostatic carcinoma cell... Available from: [Link]

  • Filo. We have discussed the role of TPCK as an irreversible inhibitor of chymot.. Available from: [Link]

  • PubMed Central. TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues. Available from: [Link]

  • PubMed. The serine protease inhibitors TLCK and TPCK react with the RB-binding core of HPV-18 E7 protein and abolish its RB-binding capability. Available from: [Link]

  • Portland Press. Another biological effect of tosylphenylalanylchloromethane (TPCK): it prevents p47phox phosphorylation and translocation upon neutrophil stimulation | Biochemical Journal. Available from: [Link]

  • PubMed. Do alkylating agents modify the histidine residue of the desensitized butyrylcholinesterase? Available from: [Link]

  • PubMed. TPCK targets elements of mitotic spindle and induces cell cycle arrest in prometaphase. Available from: [Link]

  • Filo. TPCK and TLCK are irreversible inhibitors of serine proteases. One of the.. Available from: [Link]

  • PubMed. Inhibition of initiation of protein synthesis in mammalian tissue culture cells by L-1-tosylamido-2-phenylethyl chloromethyl ketone. Available from: [Link]

  • PubMed. Another biological effect of tosylphenylalanylchloromethane (TPCK): it prevents p47phox phosphorylation and translocation upon neutrophil stimulation. Available from: [Link]

  • ResearchGate. Synthesis of α‐chloromethyl ketones. Available from: [Link]

  • PubMed. Multiple effects of N-alpha-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) on apoptotic pathways in human prostatic carcinoma cell lines. Available from: [Link]

  • Organic Chemistry Portal. Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids. Available from: [Link]

  • PubMed. Treatment of Cells With n-alpha-tosyl-L-phenylalanine-chloromethyl Ketone Induces the Proteolytic Loss of STAT6 Transcription Factor. Available from: [Link]

  • PubMed Central. Another biological effect of tosylphenylalanylchloromethane (TPCK): it prevents p47phox phosphorylation and translocation upon neutrophil stimulation. Available from: [Link]

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Foundational

Introduction: Beyond a Simple Protecting Group

An In-depth Technical Guide: Understanding the Critical Role of the Tosyl Group in TPCK's Mechanism of Action To the experienced researcher, Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a familiar tool, renowned...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Understanding the Critical Role of the Tosyl Group in TPCK's Mechanism of Action

To the experienced researcher, Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a familiar tool, renowned as a classic, irreversible inhibitor of the serine protease chymotrypsin.[1] However, a deeper understanding of its elegant design reveals a masterclass in chemical biology, where each component of the molecule is precisely engineered for a specific function. This guide moves beyond a surface-level description to dissect the nuanced role of the tosyl group, a component often overshadowed by the reactive chloromethyl ketone "warhead." We will explore how the tosyl group is not merely a passenger but an active participant, contributing to the specificity, reactivity, and overall utility of TPCK as a powerful molecular probe.

This document is intended for researchers, scientists, and drug development professionals who seek to leverage TPCK in their work and require a foundational, mechanistic understanding to inform experimental design and data interpretation.

Deconstructing TPCK: A Tripartite Molecular Architecture

The efficacy of TPCK stems from the synergistic action of its three core components. Understanding the function of each part is crucial to appreciating the molecule as a whole.

  • The Phenylalanine Mimic : This portion of the molecule acts as a "homing device." Chymotrypsin preferentially cleaves peptide bonds adjacent to large, hydrophobic amino acid residues like phenylalanine, tryptophan, and tyrosine.[2] The phenylalanine side chain of TPCK fits snugly into the S1 specificity pocket of the chymotrypsin active site, ensuring the inhibitor is precisely positioned for reaction.[3][4]

  • The Chloromethyl Ketone (CMK) : This is the reactive "warhead" of the inhibitor. It is an electrophilic group that, once positioned correctly by the phenylalanine mimic, is susceptible to nucleophilic attack. This moiety is responsible for forming the irreversible covalent bond with the enzyme.[5]

  • The Tosyl (p-toluenesulfonyl) Group : Often abbreviated as "Ts" or "Tos," this functional group is derived from p-toluenesulfonic acid.[6] While known in organic synthesis as an excellent protecting group for amines and a superb leaving group, its role in TPCK is more intricate.[7][8] It serves to protect the alpha-amino group of the phenylalanine core, preventing unwanted side reactions and maintaining the structural integrity required for active site binding.[6][9]

Caption: The tripartite structure of TPCK, highlighting its key functional components.

The Mechanism of Irreversible Inhibition: A Tale of Affinity and Alkylation

TPCK is classified as an affinity label, also known as a substrate analog inhibitor.[4][10] This means it first binds non-covalently to the active site with high affinity, mimicking a natural substrate, before executing an irreversible chemical reaction.[10]

The process unfolds as follows:

  • Recognition and Binding : TPCK approaches the chymotrypsin active site. The phenylalanine side chain is recognized by and binds to the hydrophobic S1 pocket of the enzyme. This specific interaction brings the chloromethyl ketone warhead into close proximity with the catalytic triad residues, particularly Histidine-57 (His57).[11]

  • Covalent Modification : The imidazole side chain of His57, acting as a general base catalyst in the normal peptide hydrolysis mechanism, instead performs a nucleophilic attack on the carbon of the chloromethyl group.[2][12]

  • Irreversible Alkylation : This attack displaces the chloride ion—an excellent leaving group—and forms a stable, covalent bond between the inhibitor and the His57 residue.[4][12] This alkylation effectively and permanently neutralizes the catalytic machinery of the enzyme.

It is a common misconception that TPCK, as an inhibitor of a serine protease, targets the active site serine (Ser195). Instead, its unique geometry and the reactivity of the chloromethyl ketone specifically facilitate the alkylation of His57.[4][12]

Inhibition_Mechanism cluster_Complex Covalent Enzyme-Inhibitor Complex Enzyme His57 Ser195 Asp102 TPCK Tosyl-NH Phe Sidechain C(=O)CH₂Cl Enzyme:his->TPCK:cmk Inactivated His57-CH₂-C(=O)-TPCK Ser195 Asp102 Pocket S1 Specificity Pocket TPCK:phe->Pocket TPCK->Inactivated 3. Irreversible Alkylation (Covalent Bond Forms)

Caption: Mechanism of chymotrypsin inactivation by TPCK via affinity labeling and alkylation.

The Specific Contribution of the Tosyl Group

While the phenylalanine and chloromethyl ketone groups dictate specificity and reactivity, the tosyl group's role is multifaceted and critical for the inhibitor's success:

  • Amine Protection and Structural Rigidity : The primary and most evident role is protecting the α-amino group of the phenylalanine core.[6] An unprotected amine would be protonated at physiological pH, drastically altering the molecule's charge and shape, which would likely prevent it from binding effectively within the largely hydrophobic active site. The sulfonamide bond formed is extremely stable under typical physiological conditions.[6] This ensures TPCK reaches its target intact.

  • Enhancing Hydrophobicity : The aromatic ring of the tosyl group adds to the overall hydrophobicity of the molecule. This can enhance the affinity of TPCK for the enzyme's active site, which is itself a hydrophobic cleft designed to accommodate nonpolar amino acid side chains.

  • Electronic Influence : The sulfonyl component of the tosyl group is strongly electron-withdrawing.[9][13] This electronic effect can influence the reactivity of the adjacent chloromethyl ketone, although this role is secondary to the primary alkylation mechanism driven by the proximity achieved through specific binding.

Broader Applications and Off-Target Considerations

While TPCK is a gold-standard inhibitor for chymotrypsin, its reactivity means it is not perfectly specific. This "promiscuity" has been exploited by researchers to probe other biological systems, but it also necessitates careful experimental design and data interpretation.

  • Cysteine Protease Inhibition : TPCK has been shown to inhibit some cysteine proteases, such as papain and caspases, by alkylating the active site cysteine residue.[5]

  • Kinase Inhibition : Studies have revealed that TPCK can inhibit the activation of several AGC kinases, including Akt and S6K1, by forming a covalent adduct with specific cysteine residues in their activation loops.[14]

  • Apoptosis and Cell Signaling : Due to its effects on proteases and kinases involved in cell death pathways, TPCK has been widely used as a tool in apoptosis research, with reports of both pro- and anti-apoptotic effects depending on the cellular context.[15][16]

  • Virology : TPCK-treated trypsin is used in cell culture to facilitate the isolation and propagation of certain viruses, such as influenza and SARS-CoV-2. The TPCK inactivates contaminating chymotrypsin activity in trypsin preparations, which could otherwise be detrimental to the cells or the virus.[5]

Table 1: Core Properties and Target Profile of TPCK
PropertyValueReference(s)
Full Chemical Name Nα-Tosyl-L-phenylalanyl chloromethyl ketone[1][18]
Molecular Formula C₁₇H₁₈ClNO₃S[1][18]
Molecular Weight 351.85 g/mol [1][15]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in ethanol, methanol, DMSO. Sparingly soluble in water.[1][12][18]
Storage Store desiccated at -20°C for long-term stability.[1][18]
Primary Target Chymotrypsin (via alkylation of His57)[5][12]
Notable Off-Targets Certain cysteine proteases (e.g., caspases, papain), AGC kinases (e.g., Akt, RSK, S6K1)[5][14]

Experimental Protocol: Chymotrypsin Inhibition Assay Using TPCK

This protocol provides a self-validating system for quantifying the inhibitory effect of TPCK on chymotrypsin activity using a chromogenic substrate.

Materials and Reagents
  • α-Chymotrypsin (from bovine pancreas)

  • TPCK

  • N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA) or similar chromogenic substrate

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8

  • TPCK Solvent: Anhydrous Ethanol or Methanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Preparation of Solutions
  • Chymotrypsin Stock Solution (1 mg/mL) : Dissolve chymotrypsin in 1 mM HCl to the desired concentration. Store in aliquots at -20°C.

  • TPCK Stock Solution (10 mM) : Dissolve TPCK in anhydrous ethanol or methanol. This stock is stable for several months at 4°C.[12] Causality : TPCK is poorly soluble and unstable in aqueous solutions at neutral or high pH.[19] Preparing a concentrated stock in an organic solvent ensures stability and allows for accurate dilution into the aqueous assay buffer immediately before use.

  • Substrate Stock Solution (20 mM) : Dissolve Suc-AAPF-pNA in DMSO. Store at -20°C.

  • Working Solutions : On the day of the experiment, prepare working solutions by diluting the stocks into the Assay Buffer.

    • Chymotrypsin Working Solution : Dilute the stock to a final concentration that gives a linear rate of substrate hydrolysis over 5-10 minutes (e.g., 1-5 µg/mL).

    • TPCK Working Solutions : Prepare a series of dilutions from the stock solution in Assay Buffer to achieve a range of final desired concentrations for testing. Prepare these immediately before use.

Assay Workflow

Assay_Workflow prep 1. Prepare Reagents (Enzyme, TPCK dilutions, Substrate) dispense 2. Dispense TPCK & Controls (50 µL of TPCK dilutions or buffer to wells) prep->dispense add_enzyme 3. Add Chymotrypsin (50 µL of working solution to all wells except 'no enzyme' control) dispense->add_enzyme incubate 4. Pre-incubate (15-30 min at RT) Allows for irreversible inhibition to occur. add_enzyme->incubate add_sub 5. Initiate Reaction (Add 100 µL of substrate working solution) incubate->add_sub read 6. Measure Absorbance (Read at 405 nm every 60s for 10 min) add_sub->read analyze 7. Analyze Data (Calculate reaction rates, % inhibition, and IC₅₀) read->analyze

Sources

Exploratory

Introduction: A Versatile Tool for Probing Protein Function

An In-Depth Technical Guide to the Biochemical Applications of Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK) Tosyl-L-phenylalanyl Chloromethyl Ketone, commonly known as TPCK, is a cornerstone reagent in biochemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biochemical Applications of Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK)

Tosyl-L-phenylalanyl Chloromethyl Ketone, commonly known as TPCK, is a cornerstone reagent in biochemistry and molecular biology. Structurally, it is an analog of the amino acid phenylalanine, featuring a tosyl group for recognition and a reactive chloromethyl ketone moiety. This unique combination makes TPCK a highly effective affinity label and an irreversible inhibitor of specific classes of proteases.[1][2] While it is most famously used to target chymotrypsin and chymotrypsin-like serine proteases, its reactivity extends to certain cysteine proteases, making it a versatile tool for a wide range of applications.[1][3] This guide provides an in-depth exploration of TPCK's mechanism of action, its core biochemical applications, detailed experimental protocols, and critical considerations for its use in research.

Mechanism of Action: The Chemistry of Irreversible Inhibition

The efficacy of TPCK stems from its two-part structure. The phenylalanine portion of the molecule mimics the natural substrate of chymotrypsin, which preferentially cleaves peptide bonds adjacent to aromatic amino acid residues.[4] This structural analogy allows TPCK to be specifically recognized and bound within the active site of the enzyme.

Once positioned, the chloromethyl ketone group acts as a potent electrophile. In chymotrypsin-like serine proteases, the active site contains a "catalytic triad" of amino acids, including a critical histidine residue (His-57 in chymotrypsin). The chloromethyl group of TPCK undergoes a nucleophilic attack by the imidazole side chain of this histidine residue.[2][3][5] This reaction forms a stable, covalent bond, effectively alkylating the histidine and permanently inactivating the enzyme.[5] This irreversible inhibition is a hallmark of TPCK's action against this class of enzymes.[1]

Interestingly, TPCK's reactivity is not limited to histidine. It can also alkylate the active site sulfhydryl groups of certain cysteine proteases, such as papain, bromelain, and caspases, expanding its utility beyond serine proteases.[1][6]

TPCK_Mechanism cluster_enzyme Chymotrypsin Active Site cluster_tpck TPCK Molecule Enzyme Chymotrypsin His57 Histidine-57 (Nucleophile) Enzyme->His57 contains Inactive_Complex Irreversibly Inhibited Enzyme Complex Enzyme->Inactive_Complex CMK_moiety Chloromethyl Ketone (Reactive Group) His57->CMK_moiety 2. Nucleophilic Attack (Alkylation) TPCK TPCK Phe_moiety Phenylalanine Moiety (Specificity) TPCK->Phe_moiety contains TPCK->CMK_moiety contains Phe_moiety->Enzyme 1. Specific Binding (Substrate Mimicry) CMK_moiety->Inactive_Complex 3. Covalent Bond Formation

Caption: Mechanism of TPCK irreversible inhibition of chymotrypsin.

Core Applications in Biochemical Research

Enzyme Inhibition and Specificity

TPCK is the quintessential irreversible inhibitor for chymotrypsin. Its high specificity makes it an invaluable tool for distinguishing chymotrypsin activity from that of other proteases, such as trypsin. A classic and critical application is the purification of commercial trypsin preparations, which are often contaminated with chymotrypsin. Treating a trypsin solution with TPCK selectively and irreversibly inactivates the chymotrypsin, yielding a highly pure trypsin solution essential for applications like protein sequencing, proteomics sample preparation, and routine cell culture.[1][3]

Beyond chymotrypsin, TPCK has been shown to inhibit a range of other proteases, albeit sometimes with lower potency. This broader activity profile must be considered when designing experiments.

Target Enzyme ClassSpecific ExamplesTypical Working ConcentrationReference(s)
Serine Proteases α-Chymotrypsin10 - 100 µM[3]
Cysteine Proteases Caspases (e.g., Caspase-3, -7)40 µM[6][7]
Papain, Bromelain, FicinVaries[1]
Kinases pp70 S6 kinase (pp70s6k)IC50 ~5 µM[3][8]
IκB Kinase (IKK)5 - 25 µM[9]
Affinity Labeling and Active Site Mapping

TPCK is a textbook example of an affinity label, a molecule that mimics a substrate to specifically bind to an enzyme's active site and then reacts to form a covalent bond. This property was instrumental in early studies to identify the key amino acid residues involved in enzyme catalysis. By using radiolabeled TPCK, researchers were able to covalently modify chymotrypsin, digest the protein, and isolate the labeled peptide fragment, unequivocally identifying Histidine-57 as the site of alkylation and a critical component of the active site.[1][2] This general workflow remains a powerful strategy for identifying and characterizing the active sites of novel enzymes.

Affinity_Labeling_Workflow start Start: Purified Enzyme + Labeled TPCK (e.g., ¹⁴C) step1 Incubate to allow covalent binding start->step1 step2 Stop reaction & remove excess TPCK step1->step2 step3 Proteolytically digest the labeled enzyme (e.g., with Trypsin) step2->step3 step4 Separate peptide fragments (e.g., HPLC) step3->step4 step5 Identify labeled fragment (e.g., by radioactivity) step4->step5 step6 Sequence the labeled peptide to identify the modified residue step5->step6 end Result: Identification of active site residue step6->end

Caption: General workflow for an affinity labeling experiment using TPCK.

Probing Cellular Signaling Pathways

TPCK's ability to permeate cells has made it a widely used tool for dissecting complex signaling cascades. Its effects are pleiotropic, reflecting its ability to interact with multiple intracellular targets.

  • NF-κB Pathway: TPCK is a well-documented inhibitor of the NF-κB signaling pathway, a central regulator of inflammation, immunity, and cell survival.[3] It has been shown to act at two key nodes: it directly inhibits the IκB kinase (IKK) complex by modifying a cysteine residue (Cys-179) in the IKKβ subunit, preventing the phosphorylation and subsequent degradation of the inhibitor IκBα. Additionally, it can directly modify the p65/RelA subunit of NF-κB itself (at Cys-38), blocking its ability to bind DNA.[9]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus TNF TNF-α IKK IKK Complex TNF->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_p p-IκBα IkB->IkB_p Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription Nucleus->Gene TPCK TPCK TPCK->IKK Inhibits TPCK->NFkB Inhibits DNA Binding

Caption: TPCK inhibits the NF-κB pathway at IKK and p65/RelA.

  • Apoptosis Research: The role of TPCK in apoptosis (programmed cell death) is complex. It has been reported to both induce and prevent apoptosis depending on the cell type and context.[10][11] Its inhibitory action on various caspases, which are key executioners of apoptosis, can block cell death pathways.[6] Conversely, TPCK can also trigger apoptotic events, potentially through off-target effects like inhibiting the proteasome or RNA polymerase II.[10][11] This dual nature underscores the importance of careful interpretation of results.

  • Other Pathways: TPCK has been implicated in the inhibition of other signaling molecules, including the PDK1/Akt pathway and the mitogen-regulated pp70s6k, highlighting its broad utility in cell biology.[7][8]

Experimental Protocols & Best Practices

Handling and Safety

TPCK is a hazardous substance and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

  • Ventilation: Handle the solid powder and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.[12]

  • Disposal: Dispose of TPCK waste according to your institution's hazardous waste guidelines.

Preparation of Stock and Working Solutions

The stability of TPCK is a critical experimental parameter. It is stable as a powder and in anhydrous organic solvents but is highly unstable in aqueous solutions.[3][14]

Protocol 1: Preparation of a 10 mM TPCK Stock Solution

  • Weighing: Tare a sterile microcentrifuge tube. Carefully weigh out 3.52 mg of TPCK powder (Molar Mass: 351.85 g/mol ).

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.[14][15] Ethanol or methanol can also be used.

  • Dissolution: Vortex the solution vigorously until the TPCK is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store tightly sealed at -20°C for several months.[14]

Protocol 2: Preparation of an Aqueous Working Solution

  • Crucial Note: Always prepare aqueous working solutions of TPCK immediately before use. They are stable for only a few hours.[3][14]

  • Calculation: Determine the volume of stock solution needed to achieve the desired final concentration in your aqueous buffer (e.g., cell culture medium, enzyme assay buffer).

  • Dilution: While vortexing the aqueous buffer, add the calculated volume of the TPCK stock solution dropwise. This rapid mixing helps prevent precipitation.

  • Solvent Control: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control, and is non-toxic to your system.

Protocol: Inactivating Chymotrypsin in Trypsin Preparations

This procedure is used to generate chymotrypsin-free trypsin for cell culture or proteomics.

  • Prepare Solutions:

    • Dissolve trypsin powder in a suitable buffer (e.g., 1 mM HCl) to the desired concentration (e.g., 1 mg/mL).

    • Prepare a fresh working solution of TPCK in a minimal volume of a compatible solvent (e.g., water or buffer, prepared from a concentrated stock just before use).

  • Incubation: Add TPCK to the trypsin solution to a final concentration of approximately 50-100 µg/mL.

  • Reaction Conditions: Incubate the mixture at room temperature for 4-6 hours with gentle agitation.

  • Storage: After incubation, the TPCK-treated trypsin is ready for use or can be filter-sterilized and stored at -20°C.

Considerations and Limitations

  • Specificity: TPCK is not absolutely specific. Its reactivity with cysteine residues means it can inhibit a broader range of proteases than just chymotrypsin-like enzymes.[1]

  • Off-Target Effects: Studies have revealed that TPCK can covalently label numerous intracellular proteins. Notable off-targets include the largest subunit of RNA polymerase II and components of the mitotic spindle.[11][16] These interactions can lead to profound cellular effects, such as inhibition of transcription and cell cycle arrest in prometaphase, which may confound the interpretation of experiments aimed at studying protease function.[11][16]

  • Experimental Controls: Given its potential for off-target effects, rigorous controls are essential. These may include using other, more specific inhibitors for the target of interest, employing inactive analogs of TPCK, or using genetic approaches (e.g., siRNA, CRISPR) to validate that the observed phenotype is due to the inhibition of the intended target.

Conclusion

Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK) remains an indispensable tool in the biochemical sciences. Its role as a specific, irreversible inhibitor of chymotrypsin has secured its place in routine laboratory protocols, from purifying trypsin to mapping enzyme active sites. Furthermore, its utility as a cell-permeable probe has enabled significant discoveries in complex cellular processes like apoptosis and inflammatory signaling. However, its power is matched by its potential for complexity. A thorough understanding of its mechanism, coupled with an awareness of its limitations and the implementation of rigorous experimental controls, will empower researchers to continue leveraging this classic reagent for future discoveries.

References

  • Vertex AI Search. (n.d.). TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone) | Serine Protease Inhibitor.
  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone.
  • ChemicalBook. (2023). TPCK - Safety Data Sheet.
  • de Oliveira, A. C. A., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. PMC - PubMed Central.
  • Murn, J., et al. (n.d.). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. PubMed.
  • Brainly.com. (2023). TPCK and TLCK are irreversible inhibitors of serine proteases. One of these inhibits trypsin and the other.
  • Kuo, C. J., et al. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. PubMed.
  • PubMed. (n.d.). Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells.
  • Murn, J., et al. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. PubMed.
  • Sigma-Aldrich. (1996). N-p-Tosyl-L -phenylalanine chloromethyl ketone (T4376) - Product Information Sheet.
  • Fábián, Z., et al. (2009). TPCK-induced apoptosis and labelling of the largest subunit of RNA polymerase II in Jurkat cells. PubMed.
  • Chegg.com. (2016). Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl.
  • Cayman Chemical. (n.d.). Tosyl Phenylalanyl Chloromethyl Ketone (CAS 402-71-1).
  • YouTube. (2023). TPCK as Reactive Substrate Analogues (affinity labels) || Irreversible Enzyme Inhibition #shorts.
  • Selleck Chemicals. (n.d.). N-p-Tosyl-L-phenylalanine chloromethyl ketone | CAS 402-71-1.
  • Lee, J. Y., et al. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. PubMed.
  • Benchchem. (n.d.). Improving the solubility of TPCK for in vitro assays.
  • Abcam. (n.d.). TPCK, chymotrypsin and SMase inhibitor (CAS 402-71-1).
  • Herman, T., et al. (2025). (PDF) Tactile teaching - Exploring protein structure/function using physical models.
  • Fábián, Z., & Fearnhead, H. O. (2010). TPCK targets elements of mitotic spindle and induces cell cycle arrest in prometaphase. PubMed.
  • Molecular Depot. (n.d.). Trypsin TPCK-Treated.
  • Schmitt-Ulms, G., et al. (2004). Time-controlled transcardiac perfusion cross-linking for the study of protein interactions in complex tissues. PubMed.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.

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Foundational

A Researcher's Comprehensive Guide to the Safe Handling of TPCK

An In-depth Technical Guide for Laboratory Professionals N-α-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely utilized and potent irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine prote...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Laboratory Professionals

N-α-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely utilized and potent irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases.[1][2][3] Its utility extends to the study of various cellular processes, including apoptosis and signal transduction pathways.[2][4] However, the very reactivity that makes TPCK a valuable research tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed framework for the safe handling, storage, and disposal of TPCK, grounded in its chemical properties and mechanism of action, to ensure the well-being of researchers and the integrity of experimental outcomes.

Understanding the Hazard: The Chemical Rationale for Caution

TPCK's primary mechanism of action involves the alkylation of the histidine-57 residue within the active site of chymotrypsin and similar serine proteases.[5] The chloromethyl ketone moiety is a key functional group that reacts with the active site, forming a covalent bond and leading to irreversible inhibition.[3][6] This high reactivity is not limited to its intended targets; TPCK can also react with other nucleophilic residues, such as the sulfhydryl group of cysteine in some cysteine proteases.[3][5][7] This inherent reactivity is the foundation for the safety precautions outlined in this guide. Exposure to TPCK can lead to skin and eye irritation, and it may cause respiratory irritation.[8]

Key Chemical and Physical Properties of TPCK
PropertyValueSource(s)
Molecular Formula C17H18ClNO3S[2][9]
Molecular Weight 351.85 g/mol [2][9]
Appearance White crystalline powder[2][9]
Melting Point 106-108 °C[2][9]
Solubility Soluble in DMSO (>10 mg/mL), methanol, and ethanol.[1][9][10][1][9][10]
Storage Temperature -20°C (desiccated)[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given TPCK's potential to cause skin and eye irritation, a comprehensive PPE strategy is non-negotiable.[8] The following PPE should be considered mandatory when handling TPCK in its powdered form or in solution.[9][11][12][13]

  • Eye Protection: Tightly fitting safety goggles with side shields are essential to protect against accidental splashes or contact with the powder.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling TPCK.[9] Always wash hands thoroughly after removing gloves.[9]

  • Body Protection: A laboratory coat is required to protect street clothing from contamination. For larger quantities or in situations with a higher risk of spillage, impervious clothing may be necessary.[9]

  • Respiratory Protection: When handling the powdered form of TPCK, especially when weighing, a full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[9] All handling of the powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[9]

Prudent Practices for Safe Handling and Storage

Adherence to meticulous handling and storage protocols is critical for both safety and maintaining the integrity of the compound.

Storage and Stability

TPCK is stable for at least two years when stored as a desiccated powder at -20°C.[1][5] Stock solutions in dimethyl sulfoxide (DMSO), methanol, or ethanol can be stable for several months when stored at 4°C.[1][10] However, aqueous working solutions are not stable and should be prepared fresh for each experiment.[5][10]

Weighing and Reconstitution

The process of weighing and reconstituting TPCK powder presents the highest risk of aerosolization and exposure.

TPCK_Weighing_Workflow cluster_fume_hood Inside Chemical Fume Hood Don PPE 1. Don Full PPE (Goggles, Gloves, Lab Coat) Tare Balance 2. Tare Analytical Balance with Weighing Vessel Don PPE->Tare Balance Weigh TPCK 3. Carefully Weigh TPCK Powder (Minimize Air Currents) Tare Balance->Weigh TPCK Add Solvent 4. Add Appropriate Solvent (e.g., DMSO, Methanol) Weigh TPCK->Add Solvent Vortex to Dissolve 5. Gently Vortex to Fully Dissolve Add Solvent->Vortex to Dissolve Cap and Label 6. Securely Cap and Label Stock Solution Vial Vortex to Dissolve->Cap and Label TPCK_Exposure_Response cluster_response Immediate Response Actions Exposure Event Exposure Event Eye Contact Eye Contact: Flush with water for 15 min. Exposure Event->Eye Contact Skin Contact Skin Contact: Wash with soap and water. Exposure Event->Skin Contact Inhalation Inhalation: Move to fresh air. Exposure Event->Inhalation Ingestion Ingestion: Rinse mouth, do not induce vomiting. Exposure Event->Ingestion Seek Medical Attention Seek Medical Attention Eye Contact->Seek Medical Attention Skin Contact->Seek Medical Attention if irritation persists Inhalation->Seek Medical Attention Ingestion->Seek Medical Attention

Sources

Exploratory

CAS number and molecular weight of Tosyl-L-phenylalanyl Chloride

An In-Depth Technical Guide to Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK) for Advanced Research Applications Authored by a Senior Application Scientist This guide provides an in-depth technical overview of Tosyl-L-p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK) for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK), a critical reagent for researchers, scientists, and drug development professionals. It moves beyond basic specifications to explore its mechanism of action, diverse applications, and practical experimental protocols, ensuring a comprehensive understanding for advanced scientific applications.

Introduction: Defining a Key Biochemical Tool

Tosyl-L-phenylalanyl Chloromethyl Ketone, commonly abbreviated as TPCK, is a highly specific irreversible inhibitor of chymotrypsin and certain other serine and cysteine proteases.[1][2] Its utility in the laboratory is extensive, ranging from the study of enzyme kinetics to the elucidation of complex cellular signaling pathways. The specificity of TPCK for chymotrypsin is conferred by the phenylalanine moiety, which mimics the natural substrate of the enzyme, allowing it to bind to the active site.[1][3] The chloromethyl ketone group then acts as an alkylating agent, forming a covalent bond with a critical histidine residue in the enzyme's active site, leading to irreversible inhibition.[3] This precise mechanism of action has made TPCK an invaluable tool in biochemistry and cell biology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of TPCK is essential for its effective use in experimental settings. These properties dictate its solubility, stability, and handling requirements.

PropertyValue
CAS Number 402-71-1[1][4][5]
Molecular Formula C₁₇H₁₈ClNO₃S[1][4][5]
Molecular Weight 351.85 g/mol [4][6]
Appearance White to off-white crystalline powder[2][3][4]
Melting Point 105-110 °C[2][3][4]
Solubility Soluble in DMSO (up to 70 mg/mL), ethanol, and methanol; sparingly soluble in water.[3][5]
Storage and Stability Stable for at least two years when stored desiccated at -20°C. Stock solutions in methanol or ethanol are stable for several months at 4°C. Working aqueous solutions should be prepared fresh.[2][3]

Mechanism of Action: A Tale of Two Moieties

The effectiveness of TPCK as a protease inhibitor lies in the synergistic action of its two key structural features: the tosyl-L-phenylalanine group and the chloromethyl ketone.

  • The Targeting Moiety (Tosyl-L-phenylalanine): The L-phenylalanine residue of TPCK is recognized by the substrate-binding pocket of chymotrypsin, which has a preference for aromatic amino acid residues.[1] This specificity ensures that TPCK is guided to the active site of its target enzyme.

  • The Reactive Moiety (Chloromethyl Ketone): Once positioned within the active site, the chloromethyl ketone group becomes the key player in the irreversible inhibition. It acts as an alkylating agent, forming a covalent bond with the N-3 position of the catalytic histidine residue (His-57) in the chymotrypsin active site.[3] This alkylation permanently inactivates the enzyme.

TPCK_Mechanism cluster_enzyme Chymotrypsin Active Site cluster_inactivated Inactivated Enzyme His57 Histidine-57 Covalently_Modified_His57 Covalently Modified Histidine-57 Ser195 Serine-195 Asp102 Aspartate-102 TPCK TPCK TPCK->His57 Specific Binding & Alkylation

Caption: Covalent modification of Histidine-57 in the chymotrypsin active site by TPCK.

Key Applications in Research and Drug Development

The unique properties of TPCK have led to its widespread use in various fields of biomedical research.

Protease Inhibition and Characterization

The primary application of TPCK is as a selective inhibitor of chymotrypsin and chymotrypsin-like serine proteases. It is frequently used to eliminate chymotryptic activity in protein preparations and cell lysates, allowing for the study of other enzymatic activities.

Elucidation of Cell Signaling Pathways

TPCK has been shown to block the activation of nuclear factor κB (NF-κB), a key transcription factor involved in inflammatory and immune responses.[2] This has made TPCK a valuable tool for studying the role of NF-κB in various cellular processes.

Apoptosis Research

TPCK can induce apoptosis in various cell lines and can also inhibit apoptosis depending on the cellular context and stimulus.[2][7] It has been shown to affect the processing of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis.[2]

Virology

In virology, TPCK-treated trypsin is used to enhance the infectivity of certain viruses in cell culture.[1] Trypsin is often used to cleave viral surface proteins, a necessary step for viral entry into host cells. TPCK is used to inactivate any contaminating chymotrypsin activity in the trypsin preparation.[1]

Experimental Protocol: Inhibition of Chymotrypsin Activity

This protocol provides a general framework for assessing the inhibitory effect of TPCK on chymotrypsin activity using a chromogenic substrate.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • TPCK

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • DMSO

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of TPCK in DMSO.

    • Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a 10 mM stock solution of SAPPNA in DMSO.

  • Enzyme Inhibition:

    • In a microcentrifuge tube, add a specific amount of α-chymotrypsin.

    • Add varying concentrations of TPCK (or DMSO as a control) to the enzyme solution.

    • Incubate the mixture for 30 minutes at room temperature to allow for inhibition.

  • Enzyme Activity Assay:

    • In a 96-well plate, add the chymotrypsin-TPCK mixture.

    • Initiate the reaction by adding SAPPNA to a final concentration of 1 mM.

    • Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each TPCK concentration.

    • Plot the percentage of chymotrypsin activity against the TPCK concentration to determine the IC₅₀ value.

TPCK_Protocol Start Start Stock_Solutions Prepare Stock Solutions (TPCK, Chymotrypsin, SAPPNA) Start->Stock_Solutions Enzyme_Inhibition Incubate Chymotrypsin with TPCK Stock_Solutions->Enzyme_Inhibition Activity_Assay Add SAPPNA and Measure Absorbance Enzyme_Inhibition->Activity_Assay Data_Analysis Calculate Reaction Rates and IC50 Activity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the inhibitory effect of TPCK on chymotrypsin activity.

Handling, Storage, and Safety

TPCK is a corrosive and irritant compound and should be handled with appropriate personal protective equipment, including gloves, lab coat, and safety glasses.[4] It is moisture-sensitive and should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C.

References

  • Tosyl phenylalanyl chloromethyl ketone - Wikipedia. [Link]

  • N-TOSYL-L-PHENYLALANYL CHLOROMETHYL KETONE - precisionFDA. [Link]

Sources

Foundational

A Technical Guide to the Optical Resolution of Alcohols: Re-evaluating TPCK and Exploring Established Methodologies

This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of chiral compounds. It provides an in-depth exploration of the principles and practices...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of chiral compounds. It provides an in-depth exploration of the principles and practices of optical resolution for alcohols, a critical process in the production of enantiomerically pure substances. We begin by addressing the potential role of N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) in this context and then proceed to a detailed examination of established, field-proven methodologies.

Part 1: TPCK - A Mechanistic Evaluation for Use as a Chiral Resolving Reagent

N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a well-characterized molecule primarily known for its role as an irreversible inhibitor of serine proteases, such as chymotrypsin, and some cysteine proteases.[1][2][3] Its mechanism of action involves the chloromethyl ketone moiety acting as an alkylating agent, forming a stable covalent bond with a nucleophilic residue in the enzyme's active site, typically a histidine or cysteine.[2][4] This targeted, irreversible inactivation is the foundation of its biochemical utility.

For a compound to function as a practical optical resolving reagent for a racemic alcohol, it must meet several key criteria:

  • Chirality: The reagent itself must be enantiomerically pure. TPCK, being derived from L-phenylalanine, meets this initial requirement.

  • Reaction with the Analyte: It must react with both enantiomers of the racemic alcohol to form a pair of diastereomers.

  • Separability: The resulting diastereomers must have different physical properties (e.g., solubility, chromatographic retention) to allow for their physical separation.

  • Reversibility: The reaction must be reversible under conditions that do not cause racemization of the now-separated alcohol enantiomers, allowing for the recovery of the pure alcohol.

It is this final, critical requirement where TPCK's suitability falters. The reaction of TPCK with a nucleophile, such as an alcohol, would proceed via an alkylation mechanism, forming a highly stable ether linkage and releasing hydrochloric acid. This reaction is, for all practical purposes, irreversible. Cleavage of the resulting ether bond to recover the alcohol would require harsh chemical conditions that would likely be incompatible with many functional groups and could lead to racemization, defeating the purpose of the resolution.

Therefore, while TPCK is a valuable tool in biochemistry for protease inhibition, it is not employed as a standard optical resolving reagent for alcohols due to the irreversible nature of its reaction. The remainder of this guide will focus on established, reliable, and reversible methods for achieving this crucial separation.

Part 2: Core Methodologies for the Optical Resolution of Alcohols

The resolution of racemic alcohols is most commonly achieved through two primary strategies: the formation of separable diastereomers using a chiral derivatizing agent, or kinetic resolution via an enantioselective enzymatic reaction.

Diastereomeric Derivatization: The Foundation of Chemical Resolution

This classic approach involves reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA), also known as a chiral resolving reagent, to form a mixture of diastereomers.[5][6] Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess distinct properties, allowing for their separation by standard laboratory techniques such as crystallization or chromatography.[6]

Causality in Experimental Design: The choice of a CDA is paramount and is dictated by the structure of the alcohol. The ideal CDA should react cleanly and efficiently, introduce a group that enhances the physical differences between the diastereomers (e.g., a rigid aromatic group to aid in crystallization), and be easily removed to regenerate the pure alcohol enantiomer.

A widely used class of CDAs for alcohols are chiral carboxylic acids, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid.[5][7] The reaction of a racemic alcohol with an enantiopure acid chloride (e.g., (R)-Mosher's acid chloride) yields a pair of diastereomeric esters.

The following protocol outlines a general procedure for the resolution of a secondary alcohol using a chiral carboxylic acid as the resolving agent.

Step 1: Esterification

  • To a solution of the racemic alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or DMAP, 1.2 equivalents) in an inert solvent (e.g., dichloromethane) at 0 °C, add the enantiomerically pure chiral acid chloride (e.g., (S)-Mosher's acid chloride, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) and extract the organic layer. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude mixture of diastereomeric esters.

Step 2: Separation of Diastereomers

  • The diastereomeric esters can be separated by either fractional crystallization or column chromatography.

    • Fractional Crystallization: This method relies on the differential solubility of the diastereomers. Dissolve the crude ester mixture in a minimum amount of a suitable hot solvent and allow it to cool slowly. The less soluble diastereomer will crystallize out. Several recrystallization cycles may be necessary to achieve high diastereomeric purity.

    • Column Chromatography: If crystallization is not effective, the diastereomers can often be separated using silica gel column chromatography with an appropriate eluent system.

Step 3: Hydrolysis and Recovery of the Enantiopure Alcohol

  • Dissolve the purified diastereomeric ester in a suitable solvent mixture (e.g., methanol/water).

  • Add a base (e.g., lithium hydroxide or potassium carbonate) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Neutralize the reaction mixture and extract the pure alcohol into an organic solvent.

  • Purify the alcohol by column chromatography or distillation to yield the enantiomerically pure product.

Workflow Visualization: Chemical Resolution

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Recovery rac_alcohol Racemic Alcohol (R-OH & S-OH) esterification Esterification Reaction rac_alcohol->esterification cda Chiral Derivatizing Agent (e.g., (S)-Acid Chloride) cda->esterification diastereomers Mixture of Diastereomers (R,S-Ester & S,S-Ester) esterification->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation diastereomer1 Pure Diastereomer 1 (R,S-Ester) separation->diastereomer1 diastereomer2 Pure Diastereomer 2 (S,S-Ester) separation->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Pure Enantiomer 1 (R-OH) hydrolysis1->enantiomer1 enantiomer2 Pure Enantiomer 2 (S-OH) hydrolysis2->enantiomer2

Caption: Workflow for the optical resolution of alcohols via diastereomeric derivatization.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective catalysts for this purpose due to their exquisite stereoselectivity.[8]

In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, the enzyme will selectively acylate one enantiomer at a much faster rate than the other.[9][10] This results in a reaction mixture containing one enantiomer as an ester and the other as the unreacted alcohol. These two products, having different functional groups, are then easily separated.

Causality in Experimental Design: The success of an enzymatic resolution depends on the enzyme's selectivity (expressed as the enantiomeric ratio, E). A high E value is necessary for achieving high enantiomeric excess (ee) for both the product and the unreacted starting material. The choice of acyl donor (e.g., vinyl acetate, acetic anhydride) and solvent is also critical, as these can significantly influence both the reaction rate and the enzyme's selectivity. Irreversible acylating agents, such as vinyl esters, are often preferred as they drive the reaction to completion and prevent the reverse reaction (hydrolysis).[9]

Step 1: Enantioselective Acylation

  • To a solution of the racemic alcohol (1.0 equivalent) in an appropriate organic solvent (e.g., hexane or tetrahydrofuran), add the acyl donor (e.g., vinyl acetate, 0.5-0.6 equivalents). Using a slight excess of the alcohol ensures the reaction can proceed to ~50% conversion.

  • Add the lipase (e.g., Candida antarctica lipase B, often immobilized on a solid support) to the mixture.

  • Stir the reaction at a controlled temperature (e.g., room temperature or 30 °C) and monitor the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the newly formed ester.

Step 2: Separation of Products

  • Once the desired conversion is reached, remove the enzyme by filtration.

  • Concentrate the filtrate to remove the solvent.

  • The resulting mixture contains the acylated alcohol (one enantiomer) and the unreacted alcohol (the other enantiomer). These can be readily separated by standard silica gel column chromatography.

Step 3: (Optional) Hydrolysis of the Ester

  • If the acylated enantiomer is the desired product in its alcohol form, the ester can be easily hydrolyzed using standard basic conditions as described in the chemical resolution protocol (Part 2.1, Step 3).

Workflow Visualization: Enzymatic Kinetic Resolution

G cluster_0 Step 1: Selective Reaction cluster_1 Step 2: Separation cluster_2 Step 3: (Optional) Recovery rac_alcohol Racemic Alcohol (R-OH & S-OH) acylation Enantioselective Acylation rac_alcohol->acylation reagents Acyl Donor + Lipase reagents->acylation mixture Product Mixture at ~50% Conversion (S-OH & R-OAc) acylation->mixture separation Chromatographic Separation mixture->separation alcohol_out Unreacted Alcohol (S-OH, high ee) separation->alcohol_out ester_out Ester Product (R-OAc, high ee) separation->ester_out hydrolysis Hydrolysis ester_out->hydrolysis alcohol2_out Recovered Alcohol (R-OH, high ee) hydrolysis->alcohol2_out

Caption: Workflow for the enzymatic kinetic resolution of a racemic alcohol.

Part 3: Data Summary and Method Selection

The choice between chemical and enzymatic resolution depends on various factors including the substrate, scale, cost, and desired purity.

FeatureDiastereomeric DerivatizationEnzymatic Kinetic Resolution
Principle Formation and separation of diastereomersDifferential rate of reaction of enantiomers
Max. Theoretical Yield 100% (if undesired enantiomer can be racemized and recycled)50% for a single enantiomer (unless coupled with racemization)
Key Reagent Enantiopure chiral derivatizing agent (e.g., Mosher's acid)Chiral catalyst (e.g., Lipase)
Separation Step Crystallization or chromatography of similar compounds (diastereomers)Chromatography of different compound classes (alcohol vs. ester)
Advantages Well-established, broadly applicable, high potential yield with recyclingMild reaction conditions, high selectivity (E value), environmentally benign catalysts, easy product separation
Disadvantages Requires stoichiometric amounts of expensive chiral auxiliary, may involve multiple protection/deprotection steps, separation can be challengingLimited to 50% yield per run, requires screening for a suitable enzyme, enzyme activity can be solvent/substrate dependent

Conclusion

While TPCK is an effective and specific protease inhibitor, its irreversible alkylating mechanism renders it unsuitable for the optical resolution of alcohols. Instead, researchers have a robust toolkit of established methods at their disposal. The formation of diastereomeric derivatives offers a pathway to potentially 100% yield through recycling protocols and is applicable to a wide range of substrates. In parallel, enzymatic kinetic resolution provides an elegant, highly selective, and often more environmentally friendly alternative, particularly valued for its mild reaction conditions and straightforward product separation. The optimal choice of methodology requires a careful, case-by-case analysis of the specific chemical target and the strategic goals of the synthesis.

References

  • Vertex AI Search. (n.d.). TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone) | Serine Protease Inhibitor.
  • TCI Chemicals. (n.d.). Chiral Derivatizing Agent for Absolute Configuration.
  • Orlov, N. V., & Ananikov, V. P. (2010). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. Chemical Communications, 46(15), 2692-2694. DOI:10.1039/B923359H.
  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone.
  • Machado, P. de A., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pharmaceuticals, 15(7), 817.
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • Chegg.com. (2016). Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl....
  • YouTube. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents.
  • Pharmaceutical Technology. (n.d.). Asymmetric Routes to Chiral Secondary Alcohols.
  • Google Patents. (n.d.). US4996158A - Optical resolution of racemic alcohols.
  • Wikipedia. (n.d.). Chiral resolution.

Sources

Exploratory

TPCK (N-Tosyl-L-phenylalanyl-chloromethylketone): A Molecular Interception of the NF-κB Inflammatory Pathway

An In-Depth Technical Guide This guide provides a detailed examination of the molecular mechanisms by which N-Tosyl-L-phenylalanyl-chloromethylketone (TPCK) inhibits the activation of Nuclear Factor-kappaB (NF-κB), a piv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a detailed examination of the molecular mechanisms by which N-Tosyl-L-phenylalanyl-chloromethylketone (TPCK) inhibits the activation of Nuclear Factor-kappaB (NF-κB), a pivotal transcription factor in inflammatory and immune responses. We will dissect the canonical NF-κB signaling cascade, pinpoint the precise site of TPCK's intervention, and provide the experimental frameworks required to validate this inhibitory action in a laboratory setting.

The NF-κB Signaling Axis: A Central Regulator of Cellular Stress

The NF-κB family of transcription factors are rapid-acting regulators essential for mediating cellular responses to a host of stimuli, including inflammatory cytokines (e.g., TNFα, IL-1β), bacterial or viral infections, and cellular stress. In its inactive state, the most common NF-κB dimer, p65/p50, is sequestered in the cytoplasm. This sequestration is maintained by a family of inhibitory proteins known as Inhibitors of κB (IκB), with IκBα being the most prominent member.

Activation of the canonical NF-κB pathway is a tightly regulated phosphorylation-dependent process. Upon stimulation, the upstream IκB Kinase (IKK) complex, consisting of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), becomes activated. The activated IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at two critical serine residues (Ser32 and Ser36). This phosphorylation event tags IκBα for recognition by an E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the Nuclear Localization Signal (NLS) on the p65/p50 heterodimer, permitting its rapid translocation into the nucleus to initiate the transcription of target genes.

NF_KappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNFα, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor 1. Binding IKK_Complex_Inactive IKK Complex (IKKα/β, NEMO) Receptor->IKK_Complex_Inactive 2. Signal Transduction IKK_Complex_Active Activated IKKβ IKK_Complex_Inactive->IKK_Complex_Active 3. Activation IkB_NFkB IκBα p65/p50 IKK_Complex_Active->IkB_NFkB 4. Phosphorylation P_IkB_NFkB ℗-IκBα p65/p50 Proteasome 26S Proteasome P_IkB_NFkB->Proteasome 5. Ubiquitination (not shown) & Degradation NFkB_Active Active p65/p50 Proteasome->NFkB_Active 6. Release of p65/p50 NFkB_Nuc Nuclear p65/p50 NFkB_Active->NFkB_Nuc 7. Nuclear Translocation DNA κB DNA Sites NFkB_Nuc->DNA 8. DNA Binding Transcription Gene Transcription (Inflammation, Immunity) DNA->Transcription 9. Transcription Initiation

Figure 1: The Canonical NF-κB Activation Pathway. A simplified diagram illustrating the key steps from extracellular stimulus to nuclear gene transcription.

TPCK's Intervention: A Multi-Pronged Inhibition

TPCK, an irreversible inhibitor of chymotrypsin and certain cysteine proteases, intercepts the NF-κB pathway primarily by disabling the kinase activity of the IKK complex.[1][2] Its mechanism is not one of competitive inhibition at the ATP-binding site, but rather a direct, covalent modification of the kinase itself.

Primary Mechanism: Alkylation of IKKβ

The key to TPCK's function lies in its chemical structure: a chloromethyl ketone moiety attached to a tosyl-phenylalanine backbone.[3] This structure allows it to act as an affinity label. The phenylalanine portion of TPCK directs it to specific protein pockets, and the highly reactive chloromethyl ketone group then forms a covalent bond with a nucleophilic residue in the target protein, typically a histidine or cysteine.[3][4][5]

In the context of NF-κB, TPCK directly targets the IKKβ subunit.[1][2] Mass spectrometry studies have identified a specific cysteine residue, Cys-179, in the activation loop of IKKβ as the primary site of TPCK adduction.[1][2]

  • Covalent Modification: The chloromethyl group of TPCK reacts with the thiol group (-SH) of Cys-179 on IKKβ.[1]

  • Irreversible Inactivation: This alkylation event forms a stable, covalent bond, which irreversibly inactivates the kinase.

  • Blocked IκBα Phosphorylation: With IKKβ inactivated, it can no longer phosphorylate IκBα at Ser32 and Ser36.

  • Cytoplasmic Sequestration: Consequently, IκBα is not targeted for degradation and remains bound to the p65/p50 NF-κB dimer, effectively trapping it in the cytoplasm.[6]

This inhibition is potent and can be demonstrated in vitro using purified IKK and in cellulo by treating cells with TPCK prior to stimulation.[1][2] The inhibitory effect can be reversed by the addition of thiol-reducing agents like dithiothreitol (DTT), which confirms that the modification of a thiol group is central to the mechanism.[1][2]

Secondary Mechanisms and Off-Target Effects

While IKKβ is a principal target, the reactivity of TPCK allows for other points of intervention that researchers must consider:

  • Direct p65/RelA Modification: Evidence suggests TPCK can also directly modify Cys-38 on the p65/RelA subunit of NF-κB itself.[1][2] This modification impairs the ability of the active NF-κB dimer to bind to its DNA consensus sequence (κB sites), providing a secondary layer of inhibition even if some NF-κB were to translocate to the nucleus.[1]

  • Proteasome Inhibition: At higher concentrations, TPCK and similar compounds can exhibit inhibitory effects on the chymotrypsin-like activity of the 26S proteasome.[7] This would also contribute to the stabilization of IκBα, but it is generally considered a less specific effect compared to the direct targeting of IKKβ.

  • Other Kinase Targets: TPCK is not exclusively specific to IKKβ. It has been shown to inhibit other kinases, particularly those in the AGC kinase family (e.g., RSK, Akt, S6K1), by adducting to cysteine residues in conserved activation loop motifs.[8]

TPCK_Inhibition_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK_Complex_Active Activated IKKβ IkB_NFkB IκBα p65/p50 IKK_Complex_Active->IkB_NFkB Phosphorylation BLOCKED NFkB_Active Active p65/p50 IkB_NFkB->NFkB_Active IκBα Degradation & NF-κB Release PREVENTED TPCK TPCK (Tosyl-phenylalanyl- chloromethylketone) NFkB_Nuc Nuclear p65/p50 DNA κB DNA Sites NFkB_Nuc->DNA DNA Binding BLOCKED Transcription Gene Transcription (Blocked)

Figure 2: TPCK's Dual Inhibition of the NF-κB Pathway. TPCK primarily inhibits IKKβ activity (1a) and can also directly modify the p65 subunit (1b), blocking both IκBα degradation and subsequent DNA binding.

Experimental Validation: A Self-Validating Protocol System

To rigorously demonstrate TPCK's mechanism of action, a series of experiments must be performed to probe different nodes of the signaling pathway. This multi-assay approach provides a self-validating system where the results of one experiment predict the outcome of the next.

Summary of Expected Experimental Outcomes
Assay TypeTarget MeasuredExpected Result with TPCKRationale
Western Blot Phospho-IκBα (Ser32/36)Signal significantly reduced/absentTPCK inhibits IKKβ, the kinase responsible for this phosphorylation event.
Western Blot Total IκBαProtein levels stabilized; no degradationWithout phosphorylation, IκBα is not targeted for proteasomal degradation.
Western Blot Nuclear p65/RelASignal significantly reduced/absentNF-κB is sequestered in the cytoplasm when IκBα is not degraded.
Luciferase Reporter NF-κB-driven transcriptionLuciferase activity significantly reducedNuclear translocation and DNA binding are blocked, preventing transcription.
EMSA NF-κB DNA binding activityShifted band significantly reduced/absentAssesses the final step; confirms NF-κB is not binding to its DNA target.
Protocol 1: Western Blot Analysis of IκBα Phosphorylation and Degradation

This protocol validates the most upstream effect of TPCK on the cytoplasmic signaling cascade.

Objective: To determine if TPCK prevents the stimulus-induced phosphorylation and subsequent degradation of IκBα.

Methodology:

  • Cell Culture & Seeding: Plate cells (e.g., HeLa, HEK293, or RAW 264.7 macrophages) at a density of 1x10⁶ cells/well in a 6-well plate and allow them to adhere overnight.

  • Pre-treatment:

    • Starve cells in serum-free media for 4-6 hours if the pathway is sensitive to serum components.

    • Pre-treat cells with TPCK (typically 10-50 µM, determine optimal concentration via a dose-response curve) or vehicle control (DMSO) for 1-2 hours.

  • Stimulation:

    • Stimulate cells with an appropriate NF-κB activator (e.g., 20 ng/mL TNFα or 1 µg/mL LPS) for a time course (0, 5, 15, 30, 60 minutes). The 15-30 minute time points are often optimal for IκBα degradation.

    • Include an unstimulated, vehicle-treated control and an unstimulated, TPCK-treated control.

  • Cell Lysis:

    • Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS.

    • Lyse cells directly in the well using 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) are critical for preserving the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE & Transfer:

    • Normalize samples to 20-30 µg of total protein, add Laemmli sample buffer, and denature at 95°C for 5 minutes.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C:

      • Rabbit anti-phospho-IκBα (Ser32)

      • Mouse anti-total-IκBα

      • Mouse anti-β-Actin (as a loading control)

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

    • Wash membrane 3x with TBST.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Causality Check: A successful experiment will show that in stimulated, vehicle-treated cells, the phospho-IκBα signal appears transiently while the total IκBα signal disappears. In contrast, in stimulated, TPCK-treated cells, both signals should resemble the unstimulated control, demonstrating a complete block in the signaling cascade.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol measures the final transcriptional output of the pathway, providing functional validation of the upstream biochemical events.

Objective: To quantify the effect of TPCK on the transcriptional activity of NF-κB.

Methodology:

  • Plasmid Transfection:

    • Plate cells (e.g., HEK293T are highly transfectable) in a 24-well plate.

    • Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine) with two plasmids:

      • Reporter Plasmid: Contains the firefly luciferase gene under the control of a promoter with multiple tandem repeats of the NF-κB consensus binding site (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).

      • Control Plasmid: Contains the Renilla luciferase gene under a constitutive promoter (e.g., CMV or TK) to normalize for transfection efficiency and cell viability (e.g., pRL-TK).

    • Allow cells to express the plasmids for 24 hours.

  • Pre-treatment & Stimulation:

    • Pre-treat cells with TPCK (10-50 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate cells with TNFα (20 ng/mL) or another appropriate agonist for 6-8 hours. This longer incubation is required to allow for transcription and translation of the luciferase enzyme.

  • Cell Lysis & Assay:

    • Wash cells with PBS.

    • Lyse cells using the passive lysis buffer provided in a dual-luciferase reporter assay kit.

    • Transfer 10-20 µL of lysate to a white, opaque 96-well plate.

  • Luminometry:

    • Use a luminometer with dual injectors.

    • Inject the firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence (Luminescence F).

    • Inject the stop/quench reagent and Renilla luciferase substrate (Stop & Glo® Reagent) and measure the second luminescence signal (Luminescence R).

  • Data Analysis:

    • Calculate the ratio of Luminescence F / Luminescence R for each well to get the normalized NF-κB activity.

    • Express the data as "Fold Induction" by dividing the normalized activity of each treated sample by the normalized activity of the unstimulated, vehicle-treated control.

Trustworthiness Check: The inclusion of the Renilla control is non-negotiable; it ensures that any decrease in the firefly signal is due to specific inhibition of the NF-κB pathway and not to TPCK-induced cytotoxicity or variations in transfection. The results should directly correlate with the Western blot data: if IκBα degradation is blocked, there should be no significant increase in luciferase expression.

References

  • Lee, J. H., et al. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. Biochemistry, 48(30), 7304–7314. [Link]

  • Ok, S., et al. (2009). N -Tosyl- l -phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA. ResearchGate. [Link]

  • Filo. (2024). Tosyl-L-phenylalanine chloromethyl ketone (TPCK) specifically inhibits ch... Filo. [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Wikipedia. [Link]

  • Chegg. (2016). Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl... Chegg.com. [Link]

  • Kunsch, C., & Rosen, C. A. (1995). Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages. Journal of Inflammation, 46(2), 118-127. [Link]

  • de Morais, T. M. F., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. International Journal of Molecular Sciences, 23(13), 7208. [Link]

  • Jósa, V., et al. (2008). Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1. Journal of Biological Chemistry, 283(44), 30192–30205. [Link]

  • Cox, A. D., & Der, C. J. (1997). Protease inhibitor TPCK represses Ha-ras (Val12) transformation and nuclear factor-kappa B activation. International Journal of Oncology, 10(5), 895-900. [Link]

  • Gorska, A., et al. (2012). Potentialization of N-a-tosyl-L-phenylalanine chloromethyl ketone (TPCK) cytotoxic activity by 2-(1-adamantylamino)-6-methylpyridine (AdAMP) in human ovarian cancer cell line. Ginekologia Polska, 83(11), 833-838. [Link]

  • Gantke, T., et al. (2011). IκB kinase-induced interaction of TPL-2 kinase with 14-3-3 is essential for Toll-like receptor activation of ERK-1 and -2. Proceedings of the National Academy of Sciences, 108(36), 14824-14829. [Link]

  • Fabian, Z., & Fearnhead, H. O. (2010). TPCK targets elements of mitotic spindle and induces cell cycle arrest in prometaphase. Biochemical and Biophysical Research Communications, 395(4), 458-464. [Link]

  • Erami, Z., et al. (2012). TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues. The Biochemical Journal, 446(2), 279–289. [Link]

  • Martinez-Vicente, M. (2017). Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond. Journal of Experimental Medicine, 214(3), 607-622. [Link]

  • Linder, S., & Shoshan, M. C. (2005). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cancers, 7(1), 163-187. [Link]

  • Groll, M., et al. (2008). Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes. Journal of Biological Chemistry, 283(45), 31109-31117. [Link]

  • Sci-Hub. (n.d.). Proteasome inhibition. Sci-Hub. [Link]

  • Leverkus, M., et al. (2005). Proteasome Inhibition Results in TRAIL Sensitization of Primary Keratinocytes by Removing the Resistance-Mediating Block of Effector Caspase Maturation. Molecular and Cellular Biology, 25(15), 6775–6789. [Link]

Sources

Foundational

The Strategic Application of TPCK in Peptide Synthesis: Ensuring Fidelity and Integrity

An In-Depth Technical Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, my focus extends beyond the mere execution of protocols to the underlying principles that govern success i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, my focus extends beyond the mere execution of protocols to the underlying principles that govern success in peptide and protein sciences. L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK) is a reagent that exemplifies this philosophy. While often categorized simply as a protease inhibitor, its strategic use is a critical, self-validating step in workflows that demand absolute specificity. This guide provides an in-depth examination of TPCK's role, not as a mere procedural additive, but as a cornerstone for ensuring the integrity of synthetic peptides, particularly in applications involving enzymatic manipulation.

The Core Challenge: Unwanted Proteolytic Activity

In the landscape of peptide synthesis and analysis, enzymatic digestion is a powerful tool for structural verification, peptide mapping, and controlled fragment generation. Trypsin, which cleaves C-terminal to lysine and arginine residues, is the workhorse of proteomics. However, a persistent challenge in the field is the purity of commercial trypsin preparations.

TPCK: Mechanism of Irreversible Inhibition

TPCK is an active site-directed affinity label designed to specifically and irreversibly inhibit chymotrypsin and related serine proteases.[1] Its efficacy stems from its structural mimicry of a chymotrypsin substrate combined with a reactive chemical warhead.

  • Substrate Mimicry : The phenylalanine moiety of TPCK is recognized by the hydrophobic S1 binding pocket of chymotrypsin, which has a natural affinity for aromatic amino acid residues.[2] This positions the inhibitor precisely within the enzyme's active site.

  • Irreversible Alkylation : Once docked, the chloromethyl ketone group of TPCK is presented in close proximity to the nucleophilic imidazole side chain of Histidine-57, a key residue in chymotrypsin's catalytic triad.[2][3] The histidine residue attacks the chloromethyl group, forming a stable, covalent bond and permanently alkylating the active site.[2][3] This covalent modification renders the enzyme catalytically inactive.

Crucially, TPCK does not inhibit trypsin, which has a different substrate specificity and active site architecture, making it the ideal choice for purifying trypsin preparations.[2]

Diagram: Mechanism of TPCK Inhibition of Chymotrypsin

The following diagram illustrates the targeted alkylation of the chymotrypsin active site by TPCK.

TPCK_Mechanism cluster_Enzyme Chymotrypsin Active Site cluster_TPCK TPCK Molecule cluster_Result Result His57 Histidine-57 (Nucleophile) TPCK_Molecule Phenylalanine Moiety Chloromethyl Ketone His57->TPCK_Molecule:cmk 2. Nucleophilic Attack Inactive_Enzyme Covalently Modified, Inactive Chymotrypsin His57->Inactive_Enzyme 3. Irreversible Inhibition S1_Pocket S1 Binding Pocket (Aromatic Specificity) S1_Pocket->Inactive_Enzyme 3. Irreversible Inhibition TPCK_Molecule:phe->S1_Pocket TPCK_Molecule->Inactive_Enzyme 3. Irreversible Inhibition

Caption: TPCK specifically binds to the chymotrypsin active site and covalently modifies His-57.

Beyond chymotrypsin, TPCK has been shown to inhibit certain cysteine proteases, such as caspases, papain, and bromelain, by reacting with an active site cysteine residue.[2][4] While its primary use in peptide synthesis workflows is for chymotrypsin removal, this broader activity should be considered in complex biological lysates.

Practical Application: Preparation of Chymotrypsin-Free Trypsin

The most critical application of TPCK in the context of peptide synthesis is the preparation of TPCK-Treated Trypsin. This ensures that subsequent enzymatic digestions are highly specific.

Experimental Workflow: TPCK Treatment of Trypsin

TPCK_Workflow Start Start: Commercial Trypsin Preparation Dissolve_Trypsin 1. Dissolve Trypsin in 1 mM HCl, pH 3.0 Start->Dissolve_Trypsin Add_TPCK 2. Add TPCK Stock Solution (to final conc. of 0.1 mg/mL) Dissolve_Trypsin->Add_TPCK Incubate 3. Incubate (e.g., 6 hours at 37°C) Add_TPCK->Incubate QC_Step Quality Control: Assay for Chymotrypsin Activity Incubate->QC_Step Optional but recommended Dialyze 4. Dialyze against 1 mM HCl to remove unreacted TPCK Incubate->Dialyze Proceed directly QC_Step->Dialyze If activity is absent Lyophilize 5. Lyophilize for Storage Dialyze->Lyophilize End Result: High-Purity, TPCK-Treated Trypsin Lyophilize->End

Caption: Workflow for the preparation of high-purity, chymotrypsin-free trypsin using TPCK.

Protocols and Methodologies

A self-validating protocol is one where the logic of the steps ensures the desired outcome. The following protocols are designed with this principle in mind, providing not just steps, but the rationale behind them.

Protocol 1: Preparation of TPCK Stock Solution

Rationale: TPCK has limited aqueous solubility. A stock solution in an appropriate organic solvent is required for accurate and effective addition to aqueous enzyme solutions.

Materials:

  • L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK) powder

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Weigh out the required amount of TPCK powder in a fume hood, using appropriate personal protective equipment (PPE).

  • Add the solvent (Ethanol or DMSO) to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Vortex thoroughly until the TPCK is completely dissolved.

  • Store the stock solution in small aliquots at -20°C. Working solutions are stable for only several hours, so it is best to use freshly thawed aliquots for each experiment.[1]

Protocol 2: TPCK Treatment of Trypsin

Rationale: This protocol is designed to maximize the specific inhibition of chymotrypsin while preserving trypsin activity. The acidic pH stabilizes trypsin and the incubation conditions facilitate the irreversible reaction with TPCK.

Materials:

  • Commercial Trypsin (e.g., bovine pancreas trypsin)

  • TPCK stock solution (from Protocol 1)

  • 1 mM Hydrochloric Acid (HCl), pH 3.0

  • Dialysis tubing (appropriate MWCO, e.g., 1-3 kDa)

  • Lyophilizer

Procedure:

  • Dissolution: Prepare a trypsin solution at a concentration of 1-2 mg/mL in cold (4°C) 1 mM HCl. The acidic pH is critical for maintaining trypsin stability and preventing autolysis.

  • TPCK Addition: While gently stirring the trypsin solution, add the TPCK stock solution to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the mixture at 37°C for 4-6 hours. This allows sufficient time for the irreversible alkylation of contaminating chymotrypsin.

  • Removal of Excess TPCK: Transfer the solution to dialysis tubing and dialyze extensively against multiple changes of 1 mM HCl at 4°C over 24-48 hours. This step is crucial to remove unreacted TPCK and solvent, which could interfere with downstream applications.

  • Storage: Following dialysis, the purified TPCK-treated trypsin solution can be aliquoted and stored frozen at -20°C or -80°C. For long-term stability, the solution should be lyophilized (freeze-dried) into a powder.

Data Summary and Handling

Table 1: Physicochemical and Inhibitory Properties of TPCK
PropertyValue / DescriptionSource(s)
Full Name L-1-tosylamido-2-phenylethyl chloromethyl ketone[2][5]
Synonyms Tosyl phenylalanyl chloromethyl ketone, L-TPCK[2]
Molecular Formula C₁₇H₁₈ClNO₃S[2]
Molar Mass 351.85 g/mol [2]
Primary Target Chymotrypsin (irreversible inhibitor)[1][2]
Secondary Targets Some cysteine proteases (e.g., caspases, papain)[2][4]
Mechanism Alkylates Histidine-57 in the chymotrypsin active site[2][3]
Solubility Soluble in DMSO, ethanol; limited aqueous solubility[1]
Stability Aqueous working solutions are stable for several hours[1]
Safety and Handling

TPCK is an alkylating agent and should be handled with care.[6]

  • Engineering Controls: Always handle TPCK powder and concentrated stock solutions in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Concluding Remarks: A Commitment to Specificity

The use of TPCK in peptide synthesis workflows is a testament to the principle that robust science is built on a foundation of highly specific and controlled reagents. By irreversibly removing contaminating chymotrypsin activity, TPCK treatment ensures that enzymatic digestions are precise and the resulting data is reliable. This technical guide provides the mechanistic understanding and practical protocols necessary for researchers to implement this crucial step, thereby elevating the quality and integrity of their peptide-based research and development.

References

  • Tosyl phenylalanyl chloromethyl ketone - Wikipedia. Wikipedia. [Link]

  • Pongo, O., & Grob, D. (1975). Inhibition of initiation of protein synthesis in mammalian tissue culture cells by L-1-tosylamido-2-phenylethyl chloromethyl ketone. Proceedings of the National Academy of Sciences of the United States of America, 72(1), 1-5. [Link]

  • TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone) | 丝氨酸蛋白酶抑制剂. MCE China. [Link]

  • Solved: The protease inhibitor TPCK (Tosyl phenylalanyl...). Chegg.com. [Link]

  • Frydrych, I., & Mlejnek, J. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Journal of Cellular Biochemistry, 103(5), 1646–1656. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Targeted Inhibition of Chymotrypsin Activity Using TPCK

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the use of Nα-Tosyl-L-phenylalanyl chloromethyl k...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the use of Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK), a highly specific irreversible inhibitor of chymotrypsin. We will delve into the molecular basis of TPCK's inhibitory action, present detailed protocols for its preparation and application in enzymatic assays, and discuss critical experimental considerations to ensure data integrity and laboratory safety. This guide is intended to equip researchers with the necessary knowledge to effectively utilize TPCK as a tool for studying chymotrypsin-like serine proteases.

Introduction: The Significance of Chymotrypsin and its Inhibition

Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine[1][2]. Its substrate specificity is dictated by a hydrophobic pocket in its active site that accommodates these aromatic side chains[2]. Beyond its physiological role in the digestive system, the study of chymotrypsin and its inhibition is fundamental to various fields of biological research, including enzymology, drug discovery, and the investigation of cellular signaling pathways where chymotrypsin-like proteases are involved.

TPCK has emerged as a powerful tool for researchers due to its high specificity and irreversible mode of action. Understanding how to properly use TPCK is essential for obtaining reliable and reproducible results in experiments designed to probe the function of chymotrypsin and related enzymes.

The Molecular Mechanism of TPCK Inhibition

TPCK's efficacy as a chymotrypsin inhibitor stems from its unique chemical structure, which allows it to act as a substrate analog. The phenylalanine residue in TPCK mimics the natural substrate of chymotrypsin, enabling it to specifically bind to the enzyme's active site[3][4]. Once positioned within the active site, the chloromethyl ketone moiety of TPCK acts as an alkylating agent, forming a covalent bond with the nitrogen at the 3-position of the catalytic histidine-57 residue[1][4][5][6][7]. This irreversible alkylation of a key catalytic residue renders the enzyme inactive[3]. The specificity of TPCK for chymotrypsin over other serine proteases, such as trypsin, is attributed to its phenylalanine side chain, which has a strong affinity for the hydrophobic S1 pocket of chymotrypsin[8][9][10]. Trypsin, in contrast, preferentially cleaves after positively charged residues like lysine and arginine[9].

TPCK_Mechanism cluster_pre_inhibition Pre-Inhibition Complex cluster_post_inhibition Post-Inhibition Complex Chymotrypsin Chymotrypsin (Active Site) TPCK TPCK Chymotrypsin->TPCK Binding (Substrate Mimicry) Inactive_Chymotrypsin Inactive Chymotrypsin (Covalently Modified His-57) TPCK->Inactive_Chymotrypsin Covalent Alkylation of His-57

Caption: Mechanism of TPCK Inhibition of Chymotrypsin.

Essential Materials and Reagents
  • α-Chymotrypsin (from bovine pancreas)

  • Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK)

  • Dimethyl sulfoxide (DMSO), Methanol, or Ethanol (for TPCK stock solution)

  • Tris-HCl buffer

  • Calcium Chloride (CaCl₂)

  • Substrate: N-Benzoyl-L-tyrosine ethyl ester (BTEE) or a suitable chromogenic/fluorogenic substrate

  • Spectrophotometer or plate reader

  • Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat

Protocols for TPCK Application
4.1. Safety Precautions

TPCK is a hazardous substance. Always handle it in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes[11]. In case of contact, wash the affected area immediately with plenty of water and seek medical attention[11].

4.2. Preparation of Stock Solutions

TPCK Stock Solution (10 mM): TPCK is sparingly soluble in water but readily dissolves in organic solvents[4].

  • Weigh out an appropriate amount of TPCK powder.

  • Dissolve in high-purity DMSO, methanol, or ethanol to a final concentration of 10 mM.

  • Store the stock solution in aliquots at -20°C. Stock solutions in methanol or ethanol are stable for several months at 4°C[12].

Chymotrypsin Stock Solution (1 mg/mL):

  • Dissolve α-chymotrypsin in 1 mM HCl to a final concentration of 1 mg/mL.

  • Store in aliquots at -20°C or below.

Substrate Stock Solution (e.g., 10 mM BTEE):

  • Prepare a 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) solution by dissolving 37.0 mg of BTEE in 63.4 mL of methanol and bringing the final volume to 100 mL with ultrapure water[13].

4.3. Experimental Protocol: Inhibition of Chymotrypsin Activity

This protocol is based on a spectrophotometric assay using BTEE as the substrate, which allows for the kinetic measurement of chymotrypsin activity by monitoring the increase in absorbance at 256 nm[13][14].

Experimental Workflow:

Inhibition_Workflow A Prepare Reagents (Buffer, Chymotrypsin, TPCK, Substrate) B Pre-incubate Chymotrypsin with TPCK (or vehicle control) A->B C Initiate Reaction (Add Substrate) B->C D Monitor Absorbance at 256 nm (Kinetic Measurement) C->D E Data Analysis (Calculate reaction rates) D->E

Caption: General workflow for chymotrypsin inhibition assay.

Step-by-Step Procedure:

  • Prepare Reaction Buffer: Prepare an 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂[15].

  • Prepare Working Solutions:

    • Dilute the chymotrypsin stock solution in the reaction buffer to the desired final concentration (e.g., 1-5 µg/mL).

    • Prepare serial dilutions of the TPCK stock solution in the reaction buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

  • Inhibition Reaction:

    • In separate microcentrifuge tubes, add the diluted chymotrypsin solution.

    • Add an equal volume of the TPCK working solutions (or vehicle control, e.g., DMSO) to the chymotrypsin solutions.

    • Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the irreversible inhibition to occur.

  • Enzymatic Assay:

    • Set up cuvettes or a 96-well plate suitable for UV spectrophotometry.

    • To each well/cuvette, add the reaction buffer.

    • Add the chymotrypsin-TPCK mixture (or chymotrypsin-vehicle control).

    • Equilibrate the temperature to 25°C[13][14].

    • Initiate the reaction by adding the BTEE substrate solution. The final concentrations in a 3.00 mL reaction mix could be 38 mM Tris, 0.55 mM BTEE, and the desired concentration of enzyme[13].

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 256 nm in kinetic mode for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds)[13][16].

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve for each TPCK concentration and the control.

    • Plot the percentage of chymotrypsin activity remaining versus the TPCK concentration to determine the IC₅₀ value.

Key Experimental Parameters and Considerations
ParameterRecommended Range/ValueRationale
TPCK Concentration 1 - 100 µMEffective concentrations for irreversible inhibition are typically in this range. A concentration range is necessary to determine the IC₅₀.
Pre-incubation Time 15 - 60 minutesAllows for the irreversible covalent modification of the enzyme by TPCK.
Solvent for TPCK DMSO, Methanol, EthanolTPCK has good solubility and stability in these organic solvents[12].
Final Solvent Conc. < 1% (v/v)High concentrations of organic solvents can denature the enzyme and interfere with the assay.
pH 7.8Optimal pH for chymotrypsin activity with BTEE substrate[13][14].
Temperature 25°CStandard temperature for the chymotrypsin activity assay[13][14].
Troubleshooting and Off-Target Effects
  • Precipitation of TPCK: If TPCK precipitates upon dilution in aqueous buffer, ensure thorough and immediate mixing. Preparing intermediate dilutions in a buffer containing a low percentage of the organic solvent can also help[12].

  • Off-Target Effects: While highly specific for chymotrypsin-like proteases, TPCK has been reported to inhibit some cysteine proteases and can have other cellular effects, such as inducing apoptosis or causing cell cycle arrest[17][18]. It is crucial to consider these potential off-target effects when interpreting data from cell-based assays.

Conclusion

TPCK is an invaluable tool for the specific and irreversible inhibition of chymotrypsin. By understanding its mechanism of action and adhering to carefully designed protocols, researchers can confidently employ TPCK to investigate the roles of chymotrypsin and related proteases in a variety of biological processes. Careful consideration of experimental parameters and potential off-target effects is paramount for generating high-quality, interpretable data.

References
  • Assay Genie. (n.d.). Chymotrypsin Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Slideshare. (n.d.). Chymotrypsin Serine Protease Mechanism. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Chegg. (2016). Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl.... Retrieved from [Link]

  • Chegg. (2019). Solved Tosyl-L-phenylalanine chloromethyl ketone (TPCK).... Retrieved from [Link]

  • Filo. (2024). Characterizing a Covalent Enzyme Inhibitor Tosyl-L-phenylalanine chlorome.... Retrieved from [Link]

  • PubMed. (n.d.). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. Retrieved from [Link]

  • Brainly.com. (2023). [FREE] Why does TPCK inactivate chymotrypsin but not trypsin?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Retrieved from [Link]

  • YouTube. (2023). TPCK as Reactive Substrate Analogues (affinity labels) || Irreversible Enzyme Inhibition #shorts. Retrieved from [Link]

  • ScienceDirect. (n.d.). Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin. Retrieved from [Link]

  • PubMed. (n.d.). Specificity of trypsin and chymotrypsin: loop-motion-controlled dynamic correlation as a determinant. Retrieved from [Link]

  • PubMed. (n.d.). Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells. Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Wikipedia. (n.d.). Chymotrypsin. Retrieved from [Link]

  • PubMed. (n.d.). The Specificity of Chymotrypsin. A Statistical Analysis of Hydrolysis Data. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • PubMed. (2010). TPCK targets elements of mitotic spindle and induces cell cycle arrest in prometaphase. Retrieved from [Link]

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Application

TPCK application in studying protein-protein interactions

Application Notes & Protocols Topic: TPCK as a Covalent Probe for Elucidating Protein-Protein Interactions Audience: Researchers, scientists, and drug development professionals. Introduction: Beyond Inhibition - TPCK as...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: TPCK as a Covalent Probe for Elucidating Protein-Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Inhibition - TPCK as a Tool in Chemical Proteomics

Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a well-established, irreversible inhibitor of chymotrypsin-like serine proteases and certain cysteine proteases, including caspases. Its mechanism involves the chloromethyl ketone moiety, which acts as an electrophilic warhead, forming a stable covalent bond primarily with the active-site histidine or cysteine residue of its target enzyme.[1] While widely utilized for its inhibitory properties in cell biology to dissect signaling pathways, the utility of TPCK extends into the domain of structural and chemical proteomics.

This guide reframes TPCK from a simple inhibitor to a sophisticated, site-specific covalent probe. Its ability to permanently "mark" a protein's active site provides a unique opportunity to investigate the structure and dynamics of protein-protein interactions (PPIs). This application note details two primary workflows that leverage TPCK's covalent mechanism to:

  • Probe Activity-Dependent Protein Complexes: By inhibiting a key enzyme, one can assess its role in maintaining the integrity of larger protein complexes.

  • Map Protein-Protein Interaction Interfaces: Through differential covalent labeling, TPCK can be used to identify residues at a protein-protein interface that are shielded from modification upon complex formation.

These methods, rooted in the principles of Activity-Based Protein Profiling (ABPP) and Covalent Labeling-Mass Spectrometry (CL-MS), offer a powerful means to gain functional and structural insights into protein interactomes.[2][3]

Pillar 1: The Covalent Mechanism of TPCK

The efficacy of TPCK as a tool for studying PPIs is entirely dependent on its covalent mechanism of action. The phenylalanine moiety of TPCK directs it to the substrate-binding pocket of chymotrypsin-like proteases, which have a preference for aromatic residues. Once positioned, the highly reactive chloromethyl group alkylates a nucleophilic residue in the enzyme's active site, typically Histidine-57 in chymotrypsin or an active-site cysteine in caspases. This reaction is irreversible, forming a permanent covalent adduct and rendering the enzyme inactive. It is this permanence that allows TPCK to serve as a stable marker for downstream analysis by mass spectrometry.

TPCK_Mechanism cluster_0 Before Reaction cluster_1 Covalent Adduct Formation Enzyme_Active_Site Enzyme Active Site (His or Cys) TPCK TPCK Molecule Covalent_Complex Irreversible TPCK-Enzyme Adduct (Alkylated His/Cys) TPCK->Covalent_Complex Covalent Bonding (Alkylation) Cl_ion Cl-

Caption: Mechanism of TPCK covalent modification of an enzyme active site.

Pillar 2: Experimental Frameworks & Protocols

Workflow 1: Probing Activity-Dependent Interactions via Co-Immunoprecipitation (Co-IP)

This workflow uses TPCK to determine if the enzymatic activity of a target protein is essential for maintaining its interaction with partner proteins. If an interaction is lost following TPCK treatment, it implies the interaction is dependent on the target's active conformation or catalytic function.

CoIP_Workflow A1 Cells expressing Bait-Interactor Complex B1 Vehicle Treatment (e.g., DMSO) A1->B1 C1 Cell Lysis B1->C1 D1 Immunoprecipitation (Anti-Bait Antibody) C1->D1 E1 Elution D1->E1 F1 Analysis (Western Blot / MS) Result: Interactor Detected E1->F1 A2 Cells expressing Bait-Interactor Complex B2 TPCK Treatment A2->B2 C2 Cell Lysis B2->C2 D2 Immunoprecipitation (Anti-Bait Antibody) C2->D2 E2 Elution D2->E2 F2 Analysis (Western Blot / MS) Result: Interactor Absent E2->F2

Caption: Workflow for TPCK-based disruption of protein complexes for Co-IP analysis.

Protocol 1: TPCK Treatment Prior to Co-Immunoprecipitation

This protocol is designed to be a starting point and requires optimization for specific cell lines and protein complexes.

Materials:

  • Cell line of interest cultured to 80-90% confluency.

  • TPCK (Stock solution: 25-50 mM in DMSO, stored at -20°C).[4]

  • Vehicle Control (DMSO).

  • Complete cell culture medium.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 0.5% Triton X-100, supplemented with protease inhibitor cocktail).

  • Primary antibody against the "bait" protein.

  • Protein A/G magnetic beads or agarose resin.[5]

  • Elution Buffer (e.g., 1X Laemmli sample buffer for Western blot, or a milder buffer like 0.1 M glycine pH 2.5 for MS).[6]

Procedure:

  • Cell Culture: Seed cells in appropriate culture plates (e.g., 10 cm dishes) to reach 80-90% confluency on the day of the experiment.

  • TPCK Treatment:

    • Optimization (Crucial): First, perform a dose-response experiment to determine the optimal, non-toxic concentration of TPCK for your cell line. Test a range (e.g., 10 µM, 25 µM, 50 µM) for a fixed time (e.g., 1-4 hours) and assess cell viability (e.g., via Trypan Blue or MTT assay). The goal is to inhibit the target without inducing widespread apoptosis, which can confound results.[1][4]

    • For the experiment, aspirate the medium from one set of plates and replace it with fresh medium containing the optimized TPCK concentration.

    • To a parallel set of control plates, add medium containing an equivalent volume of DMSO (vehicle control).

    • Incubate for the determined time (e.g., 2 hours) at 37°C.

  • Cell Lysis:

    • Place culture dishes on ice. Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold Co-IP Lysis Buffer (e.g., 0.5-1.0 mL per 10 cm dish).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh, pre-chilled tube.

  • Pre-Clearing (Optional but Recommended):

    • To reduce non-specific binding, add 20-30 µL of Protein A/G beads to each lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.[7]

  • Immunoprecipitation:

    • Determine the protein concentration of each lysate (e.g., via BCA assay). Equalize the total protein amount between the TPCK-treated and control samples.

    • Add the primary antibody against the bait protein (typically 1-5 µg) to each lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add a sufficient amount of equilibrated Protein A/G beads (e.g., 30-50 µL of slurry) to each tube and incubate for another 1-2 hours at 4°C.[5]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all supernatant.[6]

  • Elution & Analysis:

    • Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer. Boil for 5-10 minutes to elute proteins.

    • Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the suspected interactor protein.

    • For mass spectrometry, use a compatible elution method and follow established protocols for sample preparation and LC-MS/MS analysis.[8]

Expected Outcome: A successful experiment will show immunoprecipitation of the bait protein in both control and TPCK-treated samples. The interacting partner will be present in the control eluate but significantly reduced or absent in the TPCK-treated eluate.

TreatmentBait Protein (Western Blot)Interactor Protein (Western Blot)Interpretation
Vehicle (DMSO) Strong BandStrong BandInteraction is intact.
TPCK Strong BandWeak/No BandInteraction is dependent on bait's enzymatic activity.
Workflow 2: Mapping Protein-Protein Interfaces via Differential Covalent Labeling

This advanced workflow uses TPCK as a covalent labeling reagent to map the surface of a protein. By comparing the labeling pattern of a protein in its free state versus in a complex, one can identify regions that become "protected" from TPCK modification. These protected sites are inferred to be part of the interaction interface. This method falls under the umbrella of structural proteomics.[3][9]

CLMS_Workflow cluster_free Path 1: Protein Alone cluster_complex Path 2: Protein in Complex A1 Purified Protein A B1 TPCK Labeling A1->B1 C1 Quench Reaction B1->C1 D1 Proteolytic Digestion (e.g., Trypsin) C1->D1 E1 LC-MS/MS Analysis D1->E1 F Data Analysis: Compare Peptide Modification Levels. Protected peptides indicate interaction interface. E1->F A2 Purified Protein A + Interactor B B2 TPCK Labeling A2->B2 C2 Quench Reaction B2->C2 D2 Proteolytic Digestion (e.g., Trypsin) C2->D2 E2 LC-MS/MS Analysis D2->E2 E2->F

Caption: Workflow for PPI interface mapping using differential TPCK labeling and MS.

Protocol 2: Differential TPCK Labeling for Mass Spectrometry

This protocol requires purified proteins and access to mass spectrometry facilities.

Materials:

  • Purified "bait" protein and purified "interactor" protein in a suitable, amine-free buffer (e.g., HEPES or phosphate buffer).

  • TPCK (Stock solution: 25-50 mM in DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl pH 8.0 or 1 M DTT).

  • Denaturation/Reduction Buffer (e.g., 8 M Urea, 10 mM DTT).

  • Alkylation Reagent (e.g., 55 mM Iodoacetamide).

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate).

  • MS-grade Trypsin.

  • Formic Acid for quenching digestion and acidifying samples.

  • C18 columns for peptide desalting.

Procedure:

  • Complex Formation:

    • Prepare two sets of samples.

    • Sample A (Free): The bait protein alone at a working concentration (e.g., 5-10 µM).

    • Sample B (Complex): The bait protein mixed with a molar excess (e.g., 1.5-2x) of the interactor protein.

    • Incubate both samples under conditions known to promote complex formation (e.g., 30 minutes at room temperature).

  • TPCK Labeling:

    • Add a freshly prepared dilution of TPCK to both Sample A and Sample B to a final concentration of ~100-500 µM. This concentration must be optimized to achieve partial, not complete, labeling to ensure structural integrity is maintained.

    • Incubate for a short, defined period (e.g., 10-30 minutes) at room temperature. The reaction time should be minimized to prevent potential TPCK-induced denaturation.

  • Quenching:

    • Stop the labeling reaction by adding a quenching reagent to a high final concentration (e.g., 50 mM Tris or 10 mM DTT) to consume any excess TPCK.

  • Sample Preparation for MS:

    • Denature the proteins by adding Urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT (10 mM final) and incubating for 1 hour at 37°C.

    • Alkylate cysteine residues by adding iodoacetamide (55 mM final) and incubating for 45 minutes in the dark.

    • Dilute the samples at least 4-fold with digestion buffer (e.g., 50 mM Ammonium Bicarbonate) to lower the urea concentration to <2 M.

  • Proteolytic Digestion:

    • Add MS-grade trypsin at a 1:50 ratio (trypsin:protein, w/w).

    • Incubate overnight at 37°C.

  • Sample Cleanup and LC-MS/MS:

    • Quench the digestion with formic acid (1% final concentration).

    • Desalt the resulting peptide mixtures using C18 StageTips or equivalent.

    • Analyze the peptides by high-resolution LC-MS/MS. Use a data-dependent acquisition method to collect both MS1 scans (for peptide quantification) and MS2 scans (for peptide identification and modification site localization).[10]

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and localize the TPCK modification (mass shift of +334.10 Da for C17H17NO3S).

    • Quantify the abundance of each modified peptide relative to its unmodified counterpart in both the "Free" and "Complex" samples.

    • Calculate a "protection factor" for each identified modification site. Sites with a significantly lower modification level in the "Complex" sample are considered protected and are likely part of the interaction interface.

Expected Outcome: Quantitative MS data will show specific peptides from the bait protein with a reduced level of TPCK modification in the presence of the interactor protein. Mapping these peptides onto a known or predicted structure of the bait protein will reveal the interaction surface.

Peptide SequenceModification Site% Labeled (Free)% Labeled (Complex)Protection FactorInterpretation
LVVNGH LSCVARHis-8845%8%5.6Protected: Likely at interface
FPTDDDK PHLys-12160%58%1.0Unprotected: Not at interface
GDSGGPVC NTARCys-15030%5%6.0Protected: Likely at interface

Trustworthiness: Controls and Considerations

To ensure the validity of these protocols, rigorous controls and careful consideration of TPCK's properties are essential.

  • Specificity and Off-Targets: TPCK is not exclusively specific to one enzyme and can inhibit multiple proteases.[11] Its effects on pathways like NF-κB and Akt signaling must be considered when interpreting results from in-cell experiments.[12][13] The use of purified components in the CL-MS workflow (Protocol 2) mitigates this concern.

  • Cell Viability: TPCK can induce apoptosis at higher concentrations or with prolonged exposure.[1] It is critical to perform viability assays to work in a concentration window that targets the protein of interest without causing widespread cell death, which would lead to artifactual results in Co-IP experiments.

  • Solubility and Stability: TPCK is typically dissolved in DMSO. Stock solutions are stable, but working dilutions in aqueous media should be prepared fresh for each experiment as TPCK can hydrolyze.[4]

  • Appropriate Controls for Co-IP: In addition to the vehicle control, an isotype IgG control should be used during the immunoprecipitation step to ensure that the observed interactions are specific to the primary antibody and not the beads or antibody constant regions.[7]

  • Confirmation with Orthogonal Methods: Findings from TPCK-based studies should ideally be validated with other methods for studying PPIs, such as FRET, surface plasmon resonance (SPR), or by using genetic methods like site-directed mutagenesis of the identified interface residues.

By integrating these controls and considerations, researchers can confidently employ TPCK as a powerful covalent probe to illuminate the complex and dynamic world of protein-protein interactions.

References

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved from Wikipedia. [Link]

  • Urbankova, K., et al. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. PubMed. [Link]

  • de Oliveira, C. C., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. PubMed Central. [Link]

  • Gautier, C., et al. (2005). Another biological effect of tosylphenylalanylchloromethane (TPCK): it prevents p47phox phosphorylation and translocation upon neutrophil stimulation. Biochemical Journal. [Link]

  • Sgobba, M., et al. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. JoVE. [Link]

  • Carlson, C. B., et al. (2012). TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues. PubMed Central. [Link]

  • Huber, M., et al. (2011). Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS). PubMed Central. [Link]

  • Taganov, K. D., et al. (2004). Multiple effects of N-alpha-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) on apoptotic pathways in human prostatic carcinoma cell lines. PubMed. [Link]

  • Sgobba, M., & Vachet, R. W. (2020). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PubMed Central. [Link]

  • Gloeckner, C. J., et al. (2010). Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes. PubMed. [Link]

  • Jukarainen, S., et al. (2016). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PubMed Central. [Link]

  • Burke, M. C., et al. (2020). Proximity labeling for investigating protein-protein interactions. PubMed Central. [Link]

  • Kaiser, P., et al. (2008). Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes. PubMed Central. [Link]

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from Assay Genie. [Link]

  • Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. PubMed Central. [Link]

  • Sgobba, M., & Vachet, R. W. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. PubMed Central. [Link]

  • Antibodies.com. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from Antibodies.com. [Link]

  • Public Health England. (n.d.). Cell culture protocols. Retrieved from Public Health England. [Link]

  • Urlaub, H., et al. (2012). A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation. JoVE. [Link]

Sources

Method

Application Notes &amp; Protocols: Affinity Chromatography Using Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK)

Abstract This technical guide provides a comprehensive overview and detailed protocols for the use of Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK) in affinity chromatography. TPCK, a well-established irreversible inhi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK) in affinity chromatography. TPCK, a well-established irreversible inhibitor of chymotrypsin-like serine proteases, can be theoretically adapted for use as a highly specific affinity ligand. This document outlines the core principles, a proposed methodology for ligand immobilization, a complete workflow for protein purification, and critical considerations for eluting covalently bound targets. These application notes are intended for researchers, scientists, and drug development professionals engaged in protein purification and analysis.

Introduction: The Principle of Irreversible Inhibition in Affinity Capture

Affinity chromatography is a powerful technique that separates proteins based on highly specific, reversible binding interactions between a target protein and an immobilized ligand.[1] While most affinity systems rely on reversible binding, the use of an immobilized, irreversible inhibitor as a ligand offers a unique method for "covalent chromatography" or "inhibitor affinity chromatography."[2][3] This approach provides exceptionally high specificity, capturing only those proteins that form a stable, covalent bond with the inhibitor.

Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK) is an ideal candidate for this application. It is a classic irreversible inhibitor that targets the active site of chymotrypsin and chymotrypsin-like serine proteases.[4] Its specificity is driven by the phenylalanine residue, which mimics the natural substrate and directs the molecule to the enzyme's binding pocket.[5][6] This guide details the theoretical and practical aspects of leveraging this potent interaction for the selective purification of target proteases.

Mechanism of TPCK Inhibition

The efficacy of TPCK as a purification ligand is rooted in its precise chemical mechanism. The process occurs in two distinct steps:

  • Substrate-like Binding: The phenylalanine moiety of TPCK is recognized by the hydrophobic S1 binding pocket of chymotrypsin-like proteases, which have a preference for aromatic amino acid residues. This positions the inhibitor within the enzyme's active site in a manner analogous to a true substrate.[6][7]

  • Irreversible Alkylation: Once positioned, the electrophilic chloromethyl ketone group becomes susceptible to nucleophilic attack by the imidazole side chain of a critical histidine residue (specifically, Histidine-57 in the chymotrypsin catalytic triad).[5][8] This reaction forms a stable, covalent bond, effectively and irreversibly inactivating the enzyme.[6]

This covalent linkage is the cornerstone of the affinity method, ensuring that only active proteases with the correct specificity are captured from a complex biological mixture.

TPCK_Mechanism cluster_Enzyme Chymotrypsin Active Site cluster_Complex Enzyme-Inhibitor Complex His57 Histidine-57 (His57) (Nucleophile) Alkylation Covalent Bond Formation (Alkylation) His57->Alkylation Nucleophilic Attack S1_Pocket S1 Binding Pocket (Hydrophobic) Bound_TPCK TPCK Phenylalanine in S1 Pocket TPCK TPCK Molecule TPCK->S1_Pocket 1. Specific Binding Bound_TPCK->Alkylation 2. Positioning Inactivated_Enzyme Irreversibly Inactivated Enzyme Alkylation->Inactivated_Enzyme Result

Caption: Mechanism of TPCK covalent inhibition of chymotrypsin.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
NHS-Activated Agarose ResinChromatographyThermo Fisher ScientificOr similar activated support (e.g., Epoxy-activated).
p-Amino-Tosyl-L-phenylalanine chloromethyl ketoneCustom SynthesisN/AProposed Ligand: A TPCK analogue with an amino group for coupling.
Dimethylsulfoxide (DMSO)AnhydrousSigma-AldrichFor dissolving the TPCK analogue.
Coupling BufferN/APrepare in-house0.2 M Sodium Bicarbonate, 0.5 M NaCl, pH 8.3.
Blocking BufferN/APrepare in-house1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0.
Equilibration/Wash BufferN/APrepare in-house50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
Elution Buffer (Denaturing)ProteomicsPrepare in-house8 M Urea or 6 M Guanidine-HCl in 50 mM Tris-HCl, pH 7.5.
TPCK Powder (for solution use)≥98% PurityCayman ChemicalFor preparing stock solutions as a control inhibitor.
Ethanol or MethanolAnhydrousFisher ScientificFor TPCK stock solution preparation.
Chromatography ColumnsN/ABio-RadAppropriate size for the resin volume.

Protocols

Protocol 1: Preparation of TPCK Stock Solution (for Non-Chromatographic Use)

This protocol is for preparing TPCK as a soluble inhibitor, often used in control experiments or to prevent proteolysis in samples.

  • Safety First: TPCK is hazardous. Consult the Safety Data Sheet (SDS) before use.[9] Handle TPCK powder in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Weighing: Carefully weigh the desired amount of TPCK powder.

  • Solubilization: Dissolve the TPCK in anhydrous ethanol, methanol, or DMSO to a stock concentration of 10-50 mM.[5][11]

  • Storage: Store the stock solution at -20°C. Stock solutions in ethanol or methanol are reported to be stable for several months at 4°C.[4]

Protocol 2: Proposed Method for TPCK-Analogue Immobilization

Causality Note: Direct immobilization of TPCK is challenging due to the high reactivity of the chloromethyl ketone group, which is essential for binding the target protease. A more robust strategy involves synthesizing a TPCK analogue that incorporates a reactive handle for coupling, such as a primary amine, positioned away from the core functional motifs. This protocol outlines a theoretical approach using a hypothetical p-amino-TPCK derivative coupled to an amine-reactive resin.

  • Resin Preparation: Take 2 mL of NHS-activated agarose resin slurry and transfer it to a suitable tube. Wash the resin three times with 10 mL of ice-cold 1 mM HCl to remove preservatives and hydrolyze any loosely bound NHS groups. Centrifuge at 500 x g for 1 minute between washes.

  • Ligand Preparation: Immediately dissolve 10-20 mg of p-amino-Tosyl-L-phenylalanine chloromethyl ketone in 1 mL of anhydrous DMSO.

  • Coupling Reaction: Immediately after the final wash, add the dissolved ligand to the washed resin. Add 9 mL of Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3) to the slurry.

  • Incubation: Incubate the resin slurry with gentle end-over-end mixing for 2-4 hours at room temperature or overnight at 4°C. This allows the primary amine of the TPCK analogue to react with the NHS ester on the resin, forming a stable amide bond.

  • Blocking Unreacted Sites: After coupling, centrifuge the resin and discard the supernatant. Add 10 mL of Blocking Buffer (e.g., 1 M Ethanolamine, pH 8.0) and incubate with mixing for 2 hours at room temperature. This step quenches any remaining active NHS esters on the resin to prevent non-specific binding in later steps.

  • Final Washing: Wash the resin extensively to remove uncoupled ligand and blocking reagent. Perform alternating washes with a high pH buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.5) and a low pH buffer (e.g., 50 mM Sodium Acetate, 0.5 M NaCl, pH 4.5). Repeat this cycle three times.

  • Storage: After the final wash, resuspend the resin in Equilibration/Wash Buffer containing a preservative (e.g., 0.02% sodium azide) and store at 4°C.

Protocol 3: Affinity Purification of Chymotrypsin-like Proteases

This protocol describes the use of the prepared TPCK-analogue resin to capture target proteases from a complex mixture.

Affinity_Workflow Start Start: Crude Protein Lysate Equilibrate 1. Column Equilibration (Binding Buffer) Start->Equilibrate Load 2. Load Sample (Target Protease Binds) Equilibrate->Load Wash 3. Wash Column (Remove Non-specific Proteins) Load->Wash Elute 4. Elution (Denaturing Buffer) Wash->Elute Collect 5. Collect Fractions Elute->Collect End End: Purified (Denatured) Protease Collect->End

Caption: General workflow for affinity purification using TPCK resin.

  • Column Packing: Gently pack the TPCK-analogue resin into a suitable chromatography column. Allow the resin to settle and ensure there are no air bubbles.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes (CV) of Equilibration/Wash Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5). This prepares the resin for sample loading by ensuring the correct pH and ionic strength for binding.

  • Sample Preparation and Loading: Prepare the crude protein sample (e.g., cell lysate, tissue extract) in Equilibration/Wash Buffer. Clarify the sample by centrifugation (e.g., 15,000 x g for 20 minutes) and filtration (0.45 µm filter) to prevent clogging the column. Load the clarified sample onto the column at a slow flow rate (e.g., 0.5 mL/min) to maximize the interaction time between the target protease and the immobilized TPCK ligand.

  • Washing: After loading, wash the column with at least 10-20 CV of Equilibration/Wash Buffer to remove all unbound and non-specifically bound proteins. Monitor the UV absorbance (A₂₈₀) of the flow-through until it returns to baseline.

  • Elution: This is the most critical step due to the covalent nature of the TPCK-protease bond. Standard, non-denaturing elution methods will be ineffective.

    • Method A: Denaturing Elution: Apply 3-5 CV of a strong denaturing buffer, such as 8 M Urea or 6 M Guanidine-HCl , to the column.[2][9] This will unfold the captured protease, disrupting its structure and releasing it from the resin.

    • Collection: Collect fractions and monitor the protein elution via UV absorbance.

    • Note: The purified protein will be in a denatured and inactive state. It may require subsequent refolding protocols if active protein is desired. For applications like SDS-PAGE, Western blotting, or mass spectrometry, the denatured state is often acceptable.[9]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Target Protein Inefficient ligand coupling.Verify the coupling chemistry; ensure the TPCK analogue is pure and the activated resin is fresh.
Target protease is inactive or has a blocked active site.Ensure the sample is prepared under conditions that preserve protease activity. Avoid other protease inhibitors in the sample buffer.
Sample loaded too quickly.Reduce the flow rate during sample application to increase residence time on the column.
High Non-specific Binding Insufficient washing.Increase the wash volume to 20 CV or more. Consider adding a mild non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.
Incomplete blocking of the resin.Ensure the blocking step after ligand coupling was performed correctly and for a sufficient duration.
No Protein Elutes Covalent bond is too stable for the chosen elution buffer.The TPCK-protease bond is covalent. Ensure a sufficiently strong denaturant (8M Urea or 6M Guanidine-HCl) is used. SDS can be a final resort.
Protein precipitated on the column.Try to solubilize by eluting with a buffer containing both a denaturant and a reducing agent (e.g., DTT), if disulfide bonds might be involved in aggregation.

Safety & Handling

Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK) is a hazardous substance. It is an irritant and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat when handling TPCK powder or solutions.[9][10]

  • Engineering Controls: Handle solid TPCK and prepare stock solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

  • Disposal: Dispose of TPCK waste according to local, state, and federal regulations for hazardous chemical waste.

References

  • NPTEL. (n.d.). Lecture 33: Affinity Chromatography. NPTEL Archive. Retrieved from [Link]

  • Chong, S., Montello, G. E., Zhang, A., Cantor, E. J., Liao, W., Xu, M. Q., & Benner, J. (n.d.). Utilizing the C-terminal cleavage activity of a protein splicing element to purify recombinant proteins in a single chromatographic step. PMC. Retrieved from [Link]

  • G-Biosciences. (2017). Optimize Elution Conditions in Affinity Chromatography to Antibodies. Retrieved from [Link]

  • Cytiva. (2025). Factors affecting cleavage efficiency when using Cytiva™ Protein Select™ technology. Retrieved from [Link]

  • Chegg.com. (2016). Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl | Chegg.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]

  • Chegg.com. (2015). Solved Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chegg.com. Retrieved from [Link]

  • Segal, D. M., Powers, J. C., Cohen, G. H., Davies, D. R., & Wilcox, P. E. (1971). Substrate binding site in bovine chymotrypsin A-gamma. A crystallographic study using peptide chloromethyl ketones as site-specific inhibitors. Biochemistry, 10(20), 3728–3738. Retrieved from [Link]

  • Dianova. (n.d.). TCK-1-MSDS. Retrieved from [Link]

  • Zambrowicz, A., & Pokora, M. (n.d.). Non-conventional affinity chromatography of serine proteinases and their inhibitors. PubMed. Retrieved from [Link]

  • G-Biosciences. (2016). Coupling of ligands for carbohydrate affinity chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Affinity Chromatography as a Key Tool to Purify Protein Protease Inhibitors from Plants. Retrieved from [Link]

  • CORE. (n.d.). PURIFICATION OF TRYPSIN BY AFFINITY CHROMATOGRAPHY ON OVOMUCOID-SEPHAROSE RESIN. Retrieved from [Link]

  • PubMed. (n.d.). Purification of trypsin by affinity chromatography with sulphamethoxazolum ligand. Retrieved from [Link]

  • YouTube. (2019). Affinity chromatography. Retrieved from [Link]

  • Bílková, Z. (2025). Fundamentals of protein affinity chromatography: How to prepare and properly use an affinity matrix. PubMed. Retrieved from [Link]

Sources

Method

Preparation of TPCK Stock Solutions for Laboratory Use: An Application Note and Protocol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) stock...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) stock solutions for laboratory use. TPCK is a widely utilized irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases, with significant applications in studying signal transduction, apoptosis, and virology. This guide emphasizes the biochemical rationale behind the procedural steps to ensure the integrity and efficacy of the prepared solutions.

Introduction: Understanding TPCK

Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a highly specific protease inhibitor that plays a crucial role in various biological research areas.[1] Its primary mechanism of action involves the irreversible inhibition of chymotrypsin and certain other serine proteases.[2][3][4] The specificity of TPCK is conferred by its phenylalanine residue, which mimics the natural substrate of chymotrypsin, allowing it to bind to the enzyme's active site.[1][4] The chloromethyl ketone group then covalently modifies a critical histidine residue (His-57) in the active site, leading to irreversible inactivation of the enzyme.[1][5]

Beyond its role as a chymotrypsin inhibitor, TPCK has been shown to affect other cellular processes. It can block the activation of nuclear factor κB (NF-κB), a key regulator of inflammatory and immune responses, and inhibit the processing of certain caspases involved in apoptosis.[6][7] This makes TPCK a valuable tool for dissecting complex signaling pathways.

Core Principles of TPCK Stock Solution Preparation

The preparation of a stable and accurate TPCK stock solution is paramount for obtaining reliable and reproducible experimental results. The key considerations revolve around solubility, stability, and safe handling.

Solubility and Solvent Selection

TPCK is a crystalline powder that is sparingly soluble in water but readily soluble in organic solvents.[1] The choice of solvent is critical and depends on the downstream application and the desired stock concentration.

  • Dimethyl Sulfoxide (DMSO): DMSO is the most common solvent for preparing high-concentration TPCK stock solutions.[2][6][8] It can dissolve TPCK at concentrations greater than 10 mg/mL.[6] DMSO is a powerful solvent that facilitates the delivery of TPCK into cells in culture.[9][10]

  • Ethanol and Methanol: Ethanol and methanol are also effective solvents for TPCK.[1][2] Stock solutions of 10 mM can be readily prepared in these alcohols.[2]

Table 1: Solubility and Recommended Solvents for TPCK

SolventSolubilityRecommended Stock Concentration RangeNotes
DMSO >10 mg/mL[6]10 mM - 50 mM[8]Preferred for high concentration stocks and cell-based assays. Use high-purity, anhydrous DMSO to avoid degradation of TPCK.
Ethanol Soluble[1]10 mM[2]Suitable for many applications. Ensure the use of absolute ethanol.
Methanol Soluble[2]10 mM[2]An alternative to ethanol.
Stability and Storage

Proper storage is crucial to maintain the activity of TPCK stock solutions.

  • Solid TPCK: When stored as a desiccated powder at -20°C, TPCK is stable for at least two years.[1][2]

  • Stock Solutions:

    • In DMSO , TPCK solutions can be stored at -20°C for up to 3 months.[6]

    • In methanol or ethanol , stock solutions are stable for several months at 4°C.[2]

  • Working Solutions: Aqueous working solutions of TPCK are only stable for a few hours and should be prepared fresh before each experiment.[2]

To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Safety and Handling Precautions

TPCK is a hazardous chemical and should be handled with appropriate safety measures in a well-ventilated area.[11]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[11]

  • Handling: Avoid contact with skin and eyes. Do not inhale the powder.[11] In case of contact, wash the affected area immediately with plenty of water.[11]

  • Disposal: Dispose of TPCK waste according to institutional and local regulations for hazardous chemical waste.

Detailed Protocol for TPCK Stock Solution Preparation

This protocol provides a step-by-step guide for preparing a 10 mM TPCK stock solution in DMSO.

Materials
  • Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) powder (Molecular Weight: 351.85 g/mol )[6]

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Step-by-Step Procedure
  • Calculate the required mass of TPCK:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 351.85 g/mol = 0.0035185 g

      • Therefore, you will need to weigh out approximately 3.52 mg of TPCK.

  • Weighing TPCK:

    • In a chemical fume hood, carefully weigh the calculated amount of TPCK powder using an analytical balance.

  • Dissolving TPCK in DMSO:

    • Transfer the weighed TPCK powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.52 mg of TPCK.

    • Close the tube tightly and vortex thoroughly until the TPCK is completely dissolved. The solution should be clear and free of any particulate matter.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, labeled cryovials or microcentrifuge tubes.

    • Store the aliquots at -20°C.[6][8]

Experimental Workflow Diagram

TPCK_Stock_Preparation cluster_prep Preparation cluster_storage Storage calc 1. Calculate Mass of TPCK weigh 2. Weigh TPCK Powder calc->weigh Mass Calculation dissolve 3. Dissolve in Anhydrous DMSO weigh->dissolve Transfer Powder vortex 4. Vortex until Dissolved dissolve->vortex Add Solvent aliquot 5. Aliquot into Single-Use Tubes vortex->aliquot Homogeneous Solution store 6. Store at -20°C aliquot->store Prevent Freeze-Thaw

Caption: Workflow for TPCK stock solution preparation.

Mechanism of Action: Irreversible Inhibition of Chymotrypsin

The following diagram illustrates the mechanism by which TPCK irreversibly inhibits chymotrypsin.

TPCK_Mechanism Chymotrypsin Chymotrypsin Active Site His-57 Ser-195 Asp-102 Covalent_Complex Irreversibly Inhibited Chymotrypsin Alkylated His-57 Chymotrypsin:his57->Covalent_Complex 2. Covalent Bond Formation (Alkylation) TPCK TPCK Phenylalanine Moiety Chloromethyl Ketone TPCK->Chymotrypsin:his57 1. Specific Binding (Substrate Mimicry)

Caption: TPCK's mechanism of irreversible inhibition.

Conclusion

The careful preparation of TPCK stock solutions is a fundamental prerequisite for successful experimentation in various fields of biological research. By understanding the chemical properties of TPCK and adhering to the detailed protocols for its dissolution, storage, and handling, researchers can ensure the integrity and efficacy of this potent protease inhibitor. This will ultimately lead to more reliable and reproducible scientific findings.

References

  • Vertex AI Search. TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone) | Serine Protease Inhibitor.
  • BenchChem. TPCK in protocols for studying signal transduction pathways.
  • Sigma-Aldrich. N-p-Tosyl-L -phenylalanine chloromethyl ketone (T4376) - Product Information Sheet.
  • ChemicalBook. TPCK - Safety Data Sheet.
  • Thermo Fisher Scientific. Trypsin, TPCK Treated - FAQs.
  • Gomes, C. M., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. PMC - PubMed Central. Available from: [Link]

  • Sigma-Aldrich. Trypsin TPCK treated (T8802) - Product Information Sheet.
  • Chegg.com. Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl | Chegg.com. Available from: [Link]

  • Wikipedia. Tosyl phenylalanyl chloromethyl ketone. Available from: [Link]

  • Genaxxon bioscience. Tosyl-L-phenylalaninchloromethylketon (TPCK). Available from: [Link]

  • PubMed. Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. Available from: [Link]

  • RayBiotech. Trypsin, TPCK Treated. Available from: [Link]

  • ResearchGate. How can I reconstitute TPCKTrypsin?. Available from: [Link]

  • NIH. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Available from: [Link]

  • ResearchGate. Solubility of drugs in ethanol and dmso. Available from: [Link]

  • PubMed. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate. Available from: [Link]

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Application

Application Notes &amp; Protocols: TPCK as a Tool for Studying Signal Transduction Pathways

Abstract Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a well-established serine protease inhibitor that has become an indispensable tool for dissecting complex cellular signaling networks.[1] By irreversibly inh...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a well-established serine protease inhibitor that has become an indispensable tool for dissecting complex cellular signaling networks.[1] By irreversibly inhibiting chymotrypsin-like serine proteases, TPCK provides a powerful method for probing the roles of specific proteolytic events in signal transduction.[1][2] This guide provides an in-depth exploration of TPCK's mechanism of action, with a primary focus on its cornerstone application in the study of the Nuclear Factor-kappa B (NF-κB) pathway. Furthermore, we explore its effects on other critical pathways, including the PDK1/Akt axis and apoptosis signaling. This document furnishes researchers, scientists, and drug development professionals with detailed protocols, experimental design considerations, and data interpretation strategies to effectively leverage TPCK in their research.

The Chemistry of Inhibition: Mechanism of Action

TPCK is an affinity label for chymotrypsin-like proteases. Its specificity is derived from the phenylalanine moiety, which fits into the hydrophobic pocket of the enzyme's active site, mimicking a natural substrate. The key to its inhibitory action lies in the chloromethyl ketone group.[2] Once TPCK is bound in the active site, the chloromethyl group reacts with a critical histidine residue (in serine proteases) or a cysteine residue (in some cysteine proteases), forming an irreversible covalent bond.[2] This alkylation permanently inactivates the enzyme, preventing it from cleaving its downstream targets.

G cluster_0 TPCK-Enzyme Interaction TPCK TPCK (Tosyl-Phe-CH2Cl) Complex Non-covalent Docking Complex TPCK->Complex 1. Specificity Binding Enzyme Protease Active Site (with His/Cys) Enzyme->Complex Inactive_Enzyme Irreversibly Inactivated Enzyme (Covalently Modified) Complex->Inactive_Enzyme 2. Irreversible Alkylation of Active Site Residue

Caption: Mechanism of TPCK-mediated irreversible enzyme inhibition.

Core Application: Dissecting the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, cell survival, and immunity.[3][4] Its dysregulation is implicated in numerous diseases, making it a critical area of study.[3] In the canonical pathway, stimuli like Tumor Necrosis Factor-alpha (TNF-α) lead to the activation of the IκB kinase (IKK) complex.[5][6] Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[4][5] This degradation unmasks the nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate target gene transcription.[5]

TPCK has been instrumental in elucidating this pathway. It is widely reported to block the degradation of IκBα, thereby preventing NF-κB nuclear translocation.[7] While initially thought to be a proteasome inhibitor, evidence suggests TPCK's effect is upstream, potentially inhibiting the IKK complex itself or another serine protease required for its activation.[3][8] This makes TPCK a powerful tool to functionally halt the pathway and study the consequences.

G IKK IKK Complex IkBa_NFkB IκBα-p65/p50 (Inactive Cytoplasmic Complex) IKK->IkBa_NFkB Phosphorylates IκBα TPCK TPCK pIkBa_NFkB P-IκBα-p65/p50 IkBa_NFkB->pIkBa_NFkB Ub Ubiquitination pIkBa_NFkB->Ub Degrades P-IκBα Proteasome Proteasomal Degradation Ub->Proteasome Degrades P-IκBα NFkB p65/p50 Dimer Proteasome->NFkB Degrades P-IκBα Nucleus Nucleus NFkB->Nucleus Translocates Transcription Target Gene Transcription Nucleus->Transcription

Caption: TPCK inhibits the NF-κB pathway by preventing IκBα degradation.

Experimental Design and Protocols

Essential Pre-Experiment Considerations
  • Reagent Preparation: TPCK is typically dissolved in a solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Determining Working Concentration: The optimal concentration of TPCK is cell-type dependent and must be determined empirically. A dose-response experiment is critical. High concentrations (>50 µM) can induce apoptosis and off-target effects.[9] A typical starting range for NF-κB inhibition is 10-40 µM.[7][10]

  • Cytotoxicity Assessment: Always assess the toxicity of TPCK on your specific cell line using methods like MTT or Trypan Blue exclusion assays. The goal is to find a concentration that inhibits the pathway of interest without causing significant cell death, which could confound results.

  • Controls are Non-Negotiable:

    • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve TPCK.

    • Positive Control: A known activator of your pathway (e.g., TNF-α or LPS for NF-κB).

    • Negative Control: Untreated or unstimulated cells.

Protocol: Inhibition of TNF-α-induced NF-κB Activation

This protocol provides a framework for assessing TPCK's ability to inhibit NF-κB activation by monitoring the degradation of IκBα via Western Blot.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa, THP-1)

  • Complete culture medium

  • TPCK stock solution (e.g., 25 mM in DMSO)

  • TNF-α (or other stimulus)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • Primary antibodies (Anti-IκBα, Anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Workflow:

Caption: Experimental workflow for assessing TPCK's effect on IκBα degradation.

Step-by-Step Method:

  • Cell Plating: Seed your cells in a 6-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Pre-treatment:

    • Prepare your treatment conditions in serum-free or low-serum media.

    • Well 1 (Negative Control): Vehicle (DMSO) only.

    • Well 2 (Positive Control): Vehicle (DMSO) for 1 hour, then stimulate.

    • Well 3 (Experimental): TPCK (e.g., 25 µM) for 1 hour, then stimulate.

    • Aspirate the culture medium and add the respective pre-treatment media. Incubate for 1-2 hours at 37°C. This pre-incubation is crucial to allow TPCK to penetrate the cell membrane and inhibit its intracellular target before pathway activation.[7]

  • Stimulation: Add TNF-α to the designated wells (e.g., Wells 2 and 3) to a final concentration of 10-20 ng/mL. Incubate for the optimal time to see IκBα degradation (typically 15-30 minutes, must be optimized).

  • Harvesting:

    • Quickly aspirate the media.

    • Wash the cell monolayer once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (containing protease/phosphatase inhibitors) to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Analysis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize samples to equal protein concentration with lysis buffer and sample buffer.

    • Perform SDS-PAGE and Western Blotting using an antibody specific for IκBα.

    • Probe the same blot with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

Expected Outcome: In the positive control (TNF-α alone), you should observe a significant decrease or complete loss of the IκBα band compared to the negative control. In the TPCK-treated sample, the degradation of IκBα should be prevented, resulting in a band intensity similar to that of the negative control.

Beyond NF-κB: Other Signaling Pathways Modulated by TPCK

While its fame comes from NF-κB research, TPCK's activity is not limited to that pathway. This promiscuity is both a powerful tool and a critical consideration for data interpretation.

  • PDK1/Akt Pathway: TPCK has been identified as an inhibitor of the PDK1/Akt signaling pathway, a central regulator of cell survival, growth, and metabolism.[10][11] It can inhibit the activation of PDK1-dependent kinases like RSK, Akt, and S6K1.[12][13] This action appears to involve direct adduction to cysteine residues in the activation loop of these kinases.[13]

  • Apoptosis: The effect of TPCK on apoptosis is complex and context-dependent. At high concentrations (e.g., 50-75 µM), TPCK can induce apoptosis by activating caspases.[9][14] Conversely, at lower concentrations used for NF-κB inhibition, it can prevent certain apoptotic events.[9] It has also been shown to inhibit TRAIL-induced caspase activity but potentiate apoptosis triggered by other agents like wortmannin.[11]

  • Cysteine Proteases: TPCK is not strictly specific to serine proteases. It is known to irreversibly inhibit some cysteine proteases, including caspases, which are the executioners of apoptosis.[2][15]

Table 1: Summary of TPCK's Effects on Various Signaling Pathways

PathwayPrimary Target(s)Observed EffectTypical Concentration RangeKey References
NF-κB IKK complex (putative)Inhibition of IκBα degradation, blockade of NF-κB nuclear translocation10 - 40 µM[3][7]
PDK1/Akt RSK, Akt, S6K1Inhibition of kinase activation25 - 50 µM[10][12][13]
Apoptosis (TRAIL) TRAIL-DISC formationInhibition of caspase activation~40 µM[11][16]
Apoptosis (Intrinsic) CaspasesInduction of apoptosis (at high conc.), activation of caspase-3> 50 µM[9][14]

Trustworthiness and Data Interpretation: Off-Target Effects

The broad reactivity of TPCK is its greatest strength and its most significant weakness. The chloromethyl ketone moiety can react with other nucleophilic residues like cysteines, leading to off-target effects.[2][17]

Key Considerations for Rigorous Science:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the minimum concentration of TPCK that yields the desired inhibitory effect.

  • Confirm with Orthogonal Approaches: Do not rely on TPCK alone. Validate key findings using more specific inhibitors (if available), or genetic approaches like siRNA or CRISPR-mediated knockout of the target protein.

  • Monitor Multiple Pathways: If you are studying NF-κB, it is wise to also probe for effects on the Akt pathway (e.g., by checking phosphorylation of Akt) to understand the full cellular impact of your TPCK treatment.

By employing rigorous controls, using appropriate concentrations, and confirming results with alternative methods, researchers can confidently use TPCK to generate valuable insights into the complex world of signal transduction.

References

  • Tosyl phenylalanyl chloromethyl ketone. (2023). In Wikipedia. Retrieved from [Link]

  • Fearnhead, H. O., et al. (1998). Apoptosis in human monocytic THP.1 cells involves several distinct targets of N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK). PubMed. Retrieved from [Link]

  • Guseva, N. V., et al. (2004). Multiple effects of N-a-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) on apoptotic pathways in human prostatic carcinoma cell lines. Taylor & Francis Online. Retrieved from [Link]

  • Machado, P. de A., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. PMC - PubMed Central. Retrieved from [Link]

  • Murn, J., et al. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. PubMed. Retrieved from [Link]

  • Guseva, N. V., et al. (2004). Effects of TPCK on different pathways in prostatic carcinoma cell lines. ResearchGate. Retrieved from [Link]

  • Fábián, Z., et al. (2007). TPCK induces cell death and caspase-3 activation through its chloromethyl ketone moiety. ResearchGate. Retrieved from [Link]

  • Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules as a Therapeutic Strategy. PMC - NIH. Retrieved from [Link]

  • Guseva, N. V., et al. (2004). Effects of TPCK on TRAIL and Fas-induced DISC formation and caspase activity in PC3. ResearchGate. Retrieved from [Link]

  • Optimization of the amount of TPCK trypsin adding to MDCK cell suspension for culturing H7N9 avian influenza virus. (2018). ResearchGate. Retrieved from [Link]

  • Qu, L., et al. (2005). Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1. PMC - PubMed Central. Retrieved from [Link]

  • Optimization of the amount of TPCK trypsin adding to MDCK cell suspension for culturing H7N9 avian influenza virus. (2018). Chinese Journal of Microbiology and Immunology - BVS. Retrieved from [Link]

  • Currently i am culturing Influenza A in MDCK cell line and i wanted to ask is it possible to obtain high titre of virus without adding TPCK trypsin? (2020). ResearchGate. Retrieved from [Link]

  • Establishment of MDCK/FX Cell for Efficient Replication of Influenza Viruses. (2018). Brieflands. Retrieved from [Link]

  • Beinke, S., et al. (2004). IκB Kinase Is an Essential Component of the Tpl2 Signaling Pathway. PMC - NIH. Retrieved from [Link]

  • Eblen, S. T., et al. (2012). TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues. PMC - NIH. Retrieved from [Link]

  • Baldwin, A. S. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PMC - NIH. Retrieved from [Link]

  • Classical and Alternative NF-kappaB Pathways. (2010). YouTube. Retrieved from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. Retrieved from [Link]

  • The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. Retrieved from [Link]

  • Lee, K.-Y., et al. (2005). PDK1 nucleates T cell receptor-induced signaling complex for NF-kappaB activation. PubMed. Retrieved from [Link]

  • The IκB kinase complex in NF-κB regulation and beyond. (2013). PMC - PubMed Central. Retrieved from [Link]

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Method

Applications of TPCK in Virology Research: A Detailed Guide for Scientists

Introduction: Understanding TPCK and its Significance in Virology Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a well-established and versatile tool in the field of biological research, with profound application...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding TPCK and its Significance in Virology

Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a well-established and versatile tool in the field of biological research, with profound applications in virology.[1][2] It is an irreversible inhibitor of chymotrypsin, a serine protease, and also exhibits inhibitory activity against certain cysteine proteases.[1][2] TPCK's mechanism of action involves the alkylation of the active site histidine or cysteine residue of target proteases, leading to their inactivation.[1][3] This specific inhibitory property has been exploited by virologists in two principal ways: as a direct-acting antiviral agent and as a critical reagent for the in vitro cultivation and study of a wide range of viruses.[4][5]

This comprehensive guide provides detailed application notes and protocols for the use of TPCK in virology research. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful inhibitor in their studies of viral replication, pathogenesis, and antiviral discovery.

Part 1: TPCK as a Direct Antiviral Agent

TPCK's ability to inhibit specific viral and host cell proteases makes it a valuable tool for studying viral replication and as a potential antiviral compound.

Inhibition of Viral Proteases and Polyprotein Processing

Many RNA viruses, including picornaviruses, flaviviruses, and retroviruses, synthesize their proteins as a large polyprotein that must be cleaved by viral proteases to yield functional viral enzymes and structural proteins.[6][7][8] This process of polyprotein processing is a critical step in the viral life cycle and represents a key target for antiviral drug development.[6][9]

TPCK has been shown to directly inhibit the activity of certain viral proteases. For instance, research has demonstrated that TPCK can inhibit the replication of Human Immunodeficiency Virus (HIV-1) by impeding the activity of the HIV-1 protease (PR).[5][10] The HIV-1 PR is a viral enzyme essential for the late stages of viral replication, specifically the cleavage of Gag and Gag-Pol polyproteins to produce mature, infectious virions.[5]

Mechanism of TPCK Inhibition of a Viral Polyprotein

The following diagram illustrates the conceptual mechanism by which TPCK can inhibit viral replication by targeting a viral protease and preventing polyprotein processing.

G cluster_virus Viral Replication Cycle polyprotein Viral Polyprotein viral_protease Viral Protease polyprotein->viral_protease Cleavage functional_proteins Functional Viral Proteins viral_protease->functional_proteins Generates virus_assembly New Virus Assembly functional_proteins->virus_assembly tpck TPCK tpck->viral_protease Inhibits

Caption: TPCK inhibiting viral polyprotein processing.

Inhibition of Host Cell Factors: The NF-κB Pathway

Viruses are obligate intracellular parasites that often manipulate host cell signaling pathways to create a favorable environment for their replication.[11][12] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the innate and adaptive immune responses and is frequently hijacked by viruses to promote their own replication and inhibit virus-induced apoptosis.[11][12]

TPCK is a well-documented inhibitor of NF-κB activation.[2][13][14] It has been shown to block the expression of inflammatory mediators by preventing the activation of NF-κB.[13] The mechanism of inhibition involves the direct modification of thiol groups on two key components of the NF-κB pathway: Cysteine-179 of IκB kinase β (IKKβ) and Cysteine-38 of the p65/RelA subunit of NF-κB.[13] By inhibiting NF-κB activation, TPCK can indirectly exert antiviral effects against a variety of viruses that depend on this pathway for their replication.

TPCK's Inhibition of the NF-κB Signaling Pathway

The diagram below outlines the canonical NF-κB signaling pathway and the points of inhibition by TPCK.

G cluster_nfkb NF-κB Signaling Pathway stimulus Viral PAMPs / Cytokines receptor Cell Surface Receptor stimulus->receptor ikk_complex IKK Complex (IKKα/β/γ) receptor->ikk_complex Activation ikb IκBα ikk_complex->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-viral & Inflammatory Gene Expression nucleus->gene_expression Induces tpck TPCK tpck->ikk_complex Inhibits (Cys-179) tpck->nfkb Inhibits (Cys-38)

Caption: TPCK's dual inhibition points in the NF-κB pathway.

Part 2: TPCK-Treated Trypsin for Virus Isolation and Propagation

A significant and widespread application of TPCK in virology is in the preparation of TPCK-treated trypsin.[4] Trypsin, a serine protease, is essential for the in vitro cultivation of several viruses, most notably influenza virus and some coronaviruses.[1][4] These viruses possess surface glycoproteins, such as the hemagglutinin (HA) of influenza virus, which are synthesized as inactive precursors (e.g., HA0).[4][15] Cleavage of these precursors by trypsin-like proteases into their active subunits (e.g., HA1 and HA2) is a prerequisite for viral entry into host cells and subsequent replication.[4][15]

Standard trypsin preparations are often contaminated with chymotrypsin, which can be detrimental to cell monolayers and interfere with viral propagation.[4] TPCK is used to specifically and irreversibly inhibit this contaminating chymotrypsin activity without affecting the proteolytic activity of trypsin.[4][16] This results in a more stable and specific enzymatic activity that is ideal for facilitating multi-cycle viral replication in cell culture.[4]

Quantitative Data: Recommended Concentrations of TPCK-Treated Trypsin

The optimal concentration of TPCK-treated trypsin can vary depending on the virus strain, the host cell line, and the specific lot of the enzyme.[17] It is therefore highly recommended to titrate each new lot of TPCK-treated trypsin to determine the optimal concentration that maximizes viral yield without causing cytotoxicity to the cells.[17]

Virus FamilyExample VirusHost Cell LineTypical TPCK-Trypsin ConcentrationReference(s)
OrthomyxoviridaeInfluenza A Virus (H1N1, H3N2)MDCK0.1 - 2 µg/mL[17][18][19]
CoronaviridaeSARS-CoV-2 (some clinical isolates)Vero E61 µg/mL[1]
ParamyxoviridaeHuman Parainfluenza VirusLLC-MK21 - 2 µg/mL

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common virological assays utilizing TPCK.

Protocol 1: Viral Plaque Assay using TPCK-Treated Trypsin

This protocol is designed to determine the titer of a virus stock (in plaque-forming units per mL, PFU/mL) that requires trypsin for infectivity.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well plates.

  • Virus stock.

  • Serum-free cell culture medium (e.g., DMEM).

  • TPCK-treated trypsin (stock solution, e.g., 1 mg/mL).

  • Phosphate-buffered saline (PBS).

  • Overlay medium (e.g., 2x MEM with 1.2% agarose or Avicel).[20][21]

  • Fixative solution (e.g., 4% paraformaldehyde or methanol:acetic acid).[20]

  • Staining solution (e.g., crystal violet or Coomassie blue).[17]

Procedure:

  • Grow host cells to a confluent monolayer in 6-well plates.[17]

  • Prepare 10-fold serial dilutions of the virus stock in serum-free medium.[17]

  • Remove the growth medium from the cell monolayers and wash gently with PBS.[17]

  • Inoculate each well with 100-200 µL of a virus dilution.[17]

  • Incubate the plates for 1 hour at 37°C to allow for virus adsorption. Gently rock the plates every 15-20 minutes.[17][22]

  • During the incubation, prepare the overlay medium. Add TPCK-treated trypsin to the overlay to the desired final concentration (e.g., 1 µg/mL).[4][21]

  • After the adsorption period, remove the inoculum and gently add 2-3 mL of the overlay medium to each well.[4]

  • Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until plaques are visible.[4]

  • Fix the cells by adding the fixative solution.[22]

  • Remove the overlay and stain the cell monolayer with the staining solution.

  • Count the number of plaques in each well and calculate the viral titer (PFU/mL).

Experimental Workflow for a Viral Plaque Assay

G start Start: Confluent Cell Monolayer step1 Prepare 10-fold serial dilutions of virus start->step1 step2 Wash cells with PBS start->step2 step3 Inoculate cells with virus dilutions step1->step3 step2->step3 step4 Incubate for 1 hr (adsorption) step3->step4 step6 Remove inoculum and add overlay step4->step6 step5 Prepare overlay medium with TPCK-treated trypsin step5->step6 step7 Incubate for 2-4 days step6->step7 step8 Fix and stain cells step7->step8 end Count plaques and calculate titer step8->end

Caption: Step-by-step workflow for a viral plaque assay.

Protocol 2: Viral Yield Reduction Assay to Test TPCK's Antiviral Activity

This protocol is used to determine the concentration-dependent inhibitory effect of TPCK on the replication of a specific virus.

Materials:

  • Susceptible host cells in 24- or 48-well plates.

  • Virus stock with a known titer.

  • TPCK stock solution (e.g., in DMSO or ethanol).

  • Cell culture medium.

  • Reagents for virus quantification (e.g., for plaque assay, TCID50 assay, or qRT-PCR).

Procedure:

  • Seed host cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of TPCK in cell culture medium. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest TPCK concentration).

  • Remove the growth medium from the cells.

  • Pre-treat the cells with the TPCK dilutions or the vehicle control for a specified period (e.g., 1-2 hours).

  • Infect the cells with the virus at a known multiplicity of infection (MOI), e.g., 0.01-0.1 PFU/cell.

  • After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add back the corresponding TPCK dilutions or vehicle control.

  • Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).

  • Harvest the cell culture supernatant.

  • Quantify the amount of progeny virus in the supernatant from each treatment condition using a suitable method (e.g., plaque assay or TCID50 assay).

  • Calculate the percent inhibition of viral yield for each TPCK concentration compared to the vehicle control and determine the 50% inhibitory concentration (IC50).

Conclusion

TPCK is a multifaceted and indispensable tool in the virology laboratory. Its application as a specific inhibitor of chymotrypsin in trypsin preparations has been fundamental to the successful in vitro cultivation and quantification of numerous important viruses. Furthermore, its direct inhibitory effects on viral proteases and host cell signaling pathways, such as NF-κB, make it a valuable probe for dissecting the molecular mechanisms of viral replication and a lead compound for antiviral research. The protocols and technical information provided in this guide are intended to empower researchers to effectively utilize TPCK in their virological studies, contributing to a deeper understanding of viruses and the development of novel therapeutic strategies.

References

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  • PubMed. (2020). N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) inhibits HIV-1 by suppressing the activity of viral protease. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]

  • Machado, P. A., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pharmaceuticals, 15(7), 820. Retrieved from [Link]

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  • protocols.io. (2025). IAV H1N1 MDCK Plaque Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2020). Plaque Assay to Determine the Viral Titer. Retrieved from [Link]

  • WUR eDepot. (1987). POLYPROTEIN PROCESSING IN THE EXPRESSION OF THE COWPEA MOSAIC VIRUS GENOME. Retrieved from [Link]

  • ResearchGate. (n.d.). Virus replication was assessed in the presence of TPCK-trypsin (1.... Retrieved from [Link]

  • NIH. (2021). SPINK6 inhibits human airway serine proteases and restricts influenza virus activation. Retrieved from [Link]

  • PubMed. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. Retrieved from [Link]

  • Brieflands. (n.d.). Establishment of MDCK/FX Cell for Efficient Replication of Influenza Viruses. Retrieved from [Link]

  • NIH. (n.d.). Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Retrieved from [Link]

  • PubMed. (2001). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. Retrieved from [Link]

  • PubMed. (1976). Non-selective inhibition of transformed cell growth by a protease inhibitor. Retrieved from [Link]

  • NIH. (2025). Cellular Receptor Tyrosine Kinase Signaling Plays Important Roles in SARS-CoV-2 Infection. Retrieved from [Link]

  • NIH. (n.d.). Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1. Retrieved from [Link]

  • Chegg.com. (2016). Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl.... Retrieved from [Link]

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  • ResearchGate. (n.d.). 139 questions with answers in VIROLOGY METHODS. Retrieved from [Link]

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  • NIH. (2013). Viral precursor polyproteins: keys of regulation from replication to maturation. Retrieved from [Link]

  • MDPI. (2022). Targeting of Protein Kinase CK2 Elicits Antiviral Activity on Bovine Coronavirus Infection. Retrieved from [Link]

  • Padua Research Archive. (2025). Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. Retrieved from [Link]

  • NIH. (n.d.). Viral subversion of host functions for picornavirus translation and RNA replication. Retrieved from [Link]

  • PubMed. (2010). TPCK targets elements of mitotic spindle and induces cell cycle arrest in prometaphase. Retrieved from [Link]

  • -ORCA. (n.d.). Antiviral strategies against influenza virus: towards new therapeutic approaches. Retrieved from [Link]

  • NIH. (n.d.). Viral proteases: Structure, mechanism and inhibition. Retrieved from [Link]

  • ScholarWorks. (2020). Antiviral Activity of Different Agents Against Influenza Virus. Retrieved from [Link]

  • NIH. (n.d.). Recent advances on viral manipulation of NF-κB signaling pathway. Retrieved from [Link]

  • NIH. (n.d.). Insights into Polyprotein Processing and RNA-Protein Interactions in Foot-and-Mouth Disease Virus Genome Replication. Retrieved from [Link]

  • NIH. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Retrieved from [Link]

  • NIH. (n.d.). Picornaviruses and RNA Metabolism: Local and Global Effects of Infection. Retrieved from [Link]

  • MDPI. (n.d.). Suppression of NF-κB Activity: A Viral Immune Evasion Mechanism. Retrieved from [Link]

  • eLife. (2019). Entry by multiple picornaviruses is dependent on a pathway that includes TNK2, WASL, and NCK1. Retrieved from [Link]

  • PubMed. (2019). Polyprotein processing and intermolecular interactions within the viral replication complex spatially and temporally control norovirus protease activity. Retrieved from [Link]

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  • NIH. (n.d.). Picornaviruses - Medical Microbiology - NCBI Bookshelf. Retrieved from [Link]

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Application

Application Notes and Protocols: The Strategic Use of TPCK for the Prevention of Proteolytic Degradation During Protein Purification

The Challenge: Preserving Protein Integrity The isolation of intact, functional proteins is the cornerstone of countless biochemical and therapeutic investigations. However, the very act of cell lysis unleashes a cascade...

Author: BenchChem Technical Support Team. Date: January 2026

The Challenge: Preserving Protein Integrity

The isolation of intact, functional proteins is the cornerstone of countless biochemical and therapeutic investigations. However, the very act of cell lysis unleashes a cascade of endogenous proteases that can rapidly degrade the target protein, compromising yield, structural integrity, and biological activity[1][2][3][4][5]. Among the most prevalent and destructive of these are the serine proteases. This guide provides an in-depth exploration of Tosyl-L-phenylalanyl-chloromethylketone (TPCK), a highly effective irreversible inhibitor of chymotrypsin-like serine proteases, and outlines detailed protocols for its application in protein purification workflows.

Mechanism of Action: Targeted and Irreversible Inhibition

TPCK is a classic example of an active-site-directed irreversible inhibitor. Its efficacy stems from a two-part molecular strategy that leverages the inherent substrate specificity of chymotrypsin and related proteases.

  • Substrate Mimicry: The tosyl-L-phenylalanine moiety of TPCK mimics the preferred substrate of chymotrypsin, which cleaves peptide bonds C-terminal to large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. This structural similarity allows TPCK to be recognized and specifically bind to the active site of the enzyme[6].

  • Covalent Modification: Once positioned within the active site, the chloromethyl ketone group of TPCK acts as an alkylating agent. It forms a stable, covalent bond with the catalytically essential histidine-57 residue in the enzyme's active site[6][7][8]. This irreversible alkylation permanently inactivates the protease, preventing it from degrading the target protein. TPCK does not inhibit the inactive zymogen precursors of these proteases[7][9].

TPCK_Mechanism cluster_Enzyme Chymotrypsin Active Site His57 Histidine-57 (Catalytic Residue) InactiveComplex Inactive Covalently-Bonded Enzyme-Inhibitor Complex His57->InactiveComplex 3. Irreversible Alkylation (Covalent Bond Formation) TPCK TPCK (Tosyl-L-phenylalanyl-chloromethylketone) SubstratePocket Substrate Binding Pocket TPCK->SubstratePocket 1. Specific Binding (Substrate Mimicry) SubstratePocket->His57 2. Positioning Protocol_Workflow Start Start: Prepare Lysis Buffer Add_TPCK Add TPCK Stock to Lysis Buffer (on ice) Start->Add_TPCK Immediately before use Cell_Lysis Perform Cell Lysis Add_TPCK->Cell_Lysis Clarification Clarify Lysate (e.g., Centrifugation) Cell_Lysis->Clarification Purification Proceed with Protein Purification Steps Clarification->Purification End End: Purified Protein Purification->End

Figure 2. Workflow for incorporating TPCK into a protein purification protocol.

Best Practices and Critical Considerations

  • Specificity and Off-Target Effects: While TPCK is highly specific for chymotrypsin-like serine proteases, it has been reported to inhibit some cysteine proteases, such as papain, bromelain, and certain caspases, by alkylating the active site cysteine residue.[7][9][10] This is an important consideration if your experimental system is sensitive to the inhibition of these other proteases.

  • Comparison with Other Inhibitors: Unlike broad-spectrum serine protease inhibitors like PMSF, TPCK offers greater specificity.[11] However, for complete protection, TPCK is often used as part of a "cocktail" of protease inhibitors that target different classes of proteases (e.g., serine, cysteine, metallo-, and aspartic proteases).[1][12]

  • Safety and Handling: TPCK is harmful if inhaled, swallowed, or absorbed through the skin.[13] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14][15] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[14][16][17][18]

Troubleshooting

Problem Possible Cause Solution
Protein degradation still observed. Insufficient concentration of TPCK.Increase the working concentration of TPCK (e.g., up to 200 µM).
Degradation by non-chymotrypsin-like proteases.Add a broad-spectrum protease inhibitor cocktail to your lysis buffer.
TPCK stock solution has degraded.Prepare a fresh stock solution of TPCK. Ensure proper storage at -20°C in an anhydrous solvent.
Loss of target protein activity. Off-target inhibition of a critical enzyme in your system.Consider if your protein of interest or a key interacting partner could be a cysteine protease inhibited by TPCK. If so, consider alternative inhibitors.
Effect of the organic solvent from the TPCK stock.Ensure the final concentration of the organic solvent in your lysis buffer is low (typically <1%) and does not affect your protein's activity.

References

  • Tosyl phenylalanyl chloromethyl ketone. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Shaw, G. (2016). Approaches to Avoid Proteolysis During Protein Expression and Purification. Arrow@TU Dublin. Retrieved January 7, 2026, from [Link]

  • Kmonícková, E., et al. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Journal of Cellular Biochemistry. Retrieved January 7, 2026, from [Link]

  • de Souza, P. M., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pharmaceuticals. Retrieved January 7, 2026, from [Link]

  • Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl | Chegg.com. (2016). Chegg. Retrieved January 7, 2026, from [Link]

  • Are there proteases that can be inhibited by TPCK or TLCK but not the general serine-protease inhibitor PMSF? (2017). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Fearnhead, H. O., et al. (1998). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. Biochemical Journal. Retrieved January 7, 2026, from [Link]

  • How can I reconstitute TPCKTrypsin? (2017). ResearchGate. Retrieved January 7, 2026, from [Link]

  • How do you keep TLCK in its powdered form and not melt during handling and storage? (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The Complete Guide for Protease Inhibition. (n.d.). Roche. Retrieved January 7, 2026, from [Link]

  • Ennis, D. G. (2013). Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins. Current Protocols in Protein Science. Retrieved January 7, 2026, from [Link]

  • Trypsin TPCK treated - TRTPCK. (n.d.). CellSystems. Retrieved January 7, 2026, from [Link]

  • TCK-1-MSDS. (n.d.). Dianova. Retrieved January 7, 2026, from [Link]

  • Shaw, G. (2016). Approaches to Avoid Proteolysis During Protein Expression and Purification. Arrow@TU Dublin. Retrieved January 7, 2026, from [Link]

  • Examining the limitations and critiques of the TPACK framework. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Shaw, G. (2016). Avoiding Proteolysis During Protein Purification. Arrow@TU Dublin. Retrieved January 7, 2026, from [Link]

  • Shaw, G. (2016). Avoiding Proteolysis During Protein Purification. PubMed. Retrieved January 7, 2026, from [Link]

  • Exploring preservice teacher self-reported and enacted TPACK after participating in a learning activity types short course. (2021). Australasian Journal of Educational Technology. Retrieved January 7, 2026, from [Link]

  • Stoppler, H., et al. (1996). The serine protease inhibitors TLCK and TPCK react with the RB-binding core of HPV-18 E7 protein and abolish its RB-binding capability. Virology. Retrieved January 7, 2026, from [Link]

  • Development of the teacher's technological pedagogical content knowledge (TPACK) from the Lesson Study: A systematic review. (2023). Frontiers in Psychology. Retrieved January 7, 2026, from [Link]

  • From knowledge to inclusion: Culturally responsive TPACK (TPACCK). (2024). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Technological pedagogical content knowledge (TPCK): Confronting the wicked problems of teaching with technology. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • SAFETY DATA SHEET C.T.S. COTTON TACK CLOTHS. (n.d.). Retrieved January 7, 2026, from [Link]

  • Guerrier, L., & Boschetti, E. (2007). Protocol for the purification of proteins from biological extracts for identification by mass spectrometry. Nature Protocols. Retrieved January 7, 2026, from [Link]

  • PM 2.5 Exposure Induces Glomerular Hyperfiltration in Mice in a Gender-Dependent Manner. (2024). MDPI. Retrieved January 7, 2026, from [Link]

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Method

Application Notes and Protocols for TPCK Labeling of Proteins

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals Introduction Tosyl-L-phenylalanine chloromethyl ketone (TPCK) is a widely utilized affinity label and irreversible inhibitor of certain pro...

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tosyl-L-phenylalanine chloromethyl ketone (TPCK) is a widely utilized affinity label and irreversible inhibitor of certain proteases, most notably chymotrypsin and some chymotrypsin-like serine proteases. Its utility extends beyond protease inhibition, serving as a valuable tool in studying a variety of cellular processes, including signal transduction, apoptosis, and inflammation. TPCK's mechanism of action involves the specific alkylation of active site histidine or cysteine residues, forming a stable covalent bond that effectively inactivates the target protein. This property makes TPCK an excellent probe for identifying and characterizing the active sites of enzymes, as well as for functional studies of proteins both in vitro and in vivo.

This comprehensive guide provides a detailed exploration of the principles and methodologies for TPCK labeling of proteins. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully employ TPCK in their experimental workflows.

Principle of TPCK Labeling

TPCK is a substrate analog for chymotrypsin, with its phenylalanine moiety facilitating its binding to the enzyme's active site, which has a preference for aromatic amino acid residues. The key to its inhibitory action lies in the chloromethyl ketone group. Once TPCK is bound in the active site, the chloromethyl ketone acts as an electrophile, and a nucleophilic residue in the active site, typically a histidine or a cysteine, attacks the carbon of the chloromethyl group. This results in the formation of a covalent bond and the displacement of the chlorine atom, leading to the irreversible inactivation of the enzyme.[1] This specific and covalent modification allows for the "labeling" of the active site residue.

I. Biochemical and Physical Properties of TPCK

Understanding the chemical and physical properties of TPCK is crucial for designing and executing successful labeling experiments.

PropertyValue
Full Chemical Name L-1-Tosylamido-2-phenylethyl chloromethyl ketone
Molecular Formula C₁₇H₁₈ClNO₃S
Molecular Weight 351.85 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents like DMSO, ethanol, and methanol. Sparingly soluble in water.
Stability Stable as a solid for at least two years when stored desiccated at -20°C. Stock solutions in methanol or ethanol are stable for several months at 4°C. Aqueous working solutions should be prepared fresh.

II. Step-by-Step Protocol for In Vitro TPCK Labeling of Purified Proteins

This protocol provides a general framework for the covalent modification of a purified protein with TPCK. Optimization of specific parameters may be required depending on the target protein.

Materials
  • Purified protein of interest

  • TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone)

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol)

  • Dialysis tubing or size-exclusion chromatography column

  • Protein concentration assay kit (e.g., BCA or Bradford)

Experimental Workflow

TPCK_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_validation Validation P1 Prepare Protein Solution R1 Incubate Protein and TPCK P1->R1 P2 Prepare TPCK Stock P2->R1 R2 Quench Reaction R1->R2 U1 Remove Excess Reagents (Dialysis / SEC) R2->U1 V1 Confirm Labeling (Mass Spectrometry / Western Blot) U1->V1

Caption: Workflow for in vitro TPCK labeling of purified proteins.

Detailed Protocol
  • Preparation of Reagents:

    • Protein Solution: Prepare the purified protein in a suitable reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The optimal pH for the reaction is typically between 7.0 and 8.0 to ensure the nucleophilicity of the target histidine or cysteine residues. The protein concentration can be in the range of 1-5 mg/mL.

    • TPCK Stock Solution: Prepare a 10-100 mM stock solution of TPCK in DMSO. This should be prepared fresh or stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Labeling Reaction:

    • Add the TPCK stock solution to the protein solution to achieve the desired final molar ratio. A starting point for optimization is a 10- to 50-fold molar excess of TPCK to the protein.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent to scavenge any unreacted TPCK. Dithiothreitol (DTT) or β-mercaptoethanol can be added to a final concentration of 1-10 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Removal of Excess Reagents:

    • It is crucial to remove the excess TPCK and quenching reagent from the labeled protein. This can be achieved by:

      • Dialysis: Dialyze the reaction mixture against a large volume of an appropriate buffer (e.g., PBS) overnight at 4°C with at least two buffer changes.[2]

      • Size-Exclusion Chromatography (SEC): Pass the reaction mixture through a desalting column or a size-exclusion chromatography column equilibrated with a suitable buffer to separate the labeled protein from the small molecule reagents.

  • Protein Concentration Determination:

    • After purification, determine the concentration of the TPCK-labeled protein using a standard protein assay.

III. Validation of TPCK Labeling

Confirmation of successful and specific labeling is a critical step in the workflow.

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique to confirm the covalent modification of the protein by TPCK and to identify the specific amino acid residue(s) that have been labeled.

Sample Preparation for Mass Spectrometry
  • Protein Digestion: The TPCK-labeled protein is typically denatured, reduced, alkylated, and then digested with a protease such as trypsin.

  • Peptide Cleanup: The resulting peptide mixture is desalted using C18 spin columns or other similar methods before analysis by mass spectrometry.[3][4]

Data Acquisition and Analysis
  • The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The acquired MS/MS data is then searched against a protein database using a search algorithm that allows for the specification of variable modifications.

  • To identify TPCK-labeled peptides, a variable modification corresponding to the mass of the TPCK adduct on either histidine or cysteine should be included in the search parameters. The mass of the tosylphenylalanylmethyl group that is added to the amino acid is 334.11 Da (C₁₇H₁₈O₃S).

  • The identification of a peptide with this specific mass shift provides strong evidence of TPCK labeling. Fragmentation data (MS/MS spectra) can then be manually inspected to confirm the site of modification.

Western Blot Analysis

Western blotting using an antibody that specifically recognizes the tosyl group of TPCK can be used to confirm the labeling of the target protein.

Western Blot Protocol using Anti-Tosyl Antibody
  • SDS-PAGE: Separate the TPCK-labeled protein sample and a non-labeled control by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[5][6]

  • Primary Antibody Incubation: Incubate the membrane with a polyclonal anti-tosyl antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically, but a starting point of 1:1000 to 1:5000 dilution is common.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. A band corresponding to the molecular weight of the target protein should be observed in the TPCK-labeled sample but not in the unlabeled control.

IV. Applications of TPCK Labeling in Research

Active Site Mapping of Enzymes

TPCK is an invaluable tool for identifying and characterizing the active site residues of proteases and other enzymes. By labeling the active site, digesting the protein, and analyzing the resulting peptides by mass spectrometry, the specific histidine or cysteine residue involved in catalysis can be pinpointed. This information is crucial for understanding the enzyme's mechanism of action and for the rational design of more specific inhibitors.[8][9][10]

Protein Crystallography

Covalently modifying a protein with a molecule like TPCK can aid in its crystallization for X-ray diffraction studies. The bulky tosylphenylalanyl group can provide additional intermolecular contacts that stabilize the crystal lattice. Furthermore, if the protein is labeled with a heavy-atom-containing analog of TPCK, it can be used for phasing the diffraction data. Trace fluorescent labeling, where a small percentage of the protein is labeled, can also be used to facilitate the identification of protein crystals in crystallization screens.[11][12][13]

Functional Studies in Cellular Systems

TPCK is cell-permeable and can be used to inhibit specific intracellular proteases or other target proteins. This allows for the investigation of the role of these proteins in various cellular processes. For example, TPCK has been widely used to study the NF-κB signaling pathway, where it has been shown to inhibit the IκB kinase (IKK) complex.

V. Troubleshooting

ProblemPossible CauseSolution
Low or no labeling Inactive TPCKUse fresh or properly stored TPCK.
Suboptimal reaction conditionsOptimize pH, temperature, and incubation time.
Inaccessible target residuePerform labeling under denaturing conditions (if protein function post-labeling is not required).
Protein precipitation High concentration of TPCK or DMSOReduce the molar excess of TPCK and the final concentration of DMSO.
Protein instability in the reaction bufferScreen different buffer conditions (pH, ionic strength).
Non-specific labeling Reaction pH is too highPerform the labeling reaction at a pH between 7.0 and 7.5.
Prolonged incubation timeOptimize the incubation time to achieve sufficient labeling without significant side reactions.

VI. Safety Precautions

TPCK is a reactive chemical and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

References

  • Melby, J. A., et al. (2021). A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics. Methods in Molecular Biology, 2228, 131-143.
  • University of Washington. (n.d.). Identification of Protein Modifications by Mass Spectrometry.
  • Klüsener, S., et al. (2021). Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. Methods in Molecular Biology, 2261, 13-23.
  • University of California, Irvine. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry.
  • Stanford University Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]

  • Pusey, M. L., et al. (2015). Trace fluorescent labeling for protein crystallization.
  • Chen, Y., et al. (2018). Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications. Journal of Visualized Experiments, (133), 57099.
  • Houk, K. N., et al. (2012). Using catalytic atom maps to predict the catalytic functions present in enzyme active sites. Biochemistry, 51(37), 7335–7343.
  • University of California, Los Angeles. (n.d.). Using Catalytic Atom Maps to Predict the Catalytic Functions Present in Enzyme Active Sites.
  • BenchChem. (n.d.). Optimizing the molar ratio of Mal-NH-Boc to protein for efficient labeling.
  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology, 586, 101–123.
  • Nacalai Tesque, Inc. (n.d.). Western Blotting Protocol.
  • Bae, J., et al. (2021). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides.
  • Adam, G. C., et al. (2002). Mapping enzyme active sites in complex proteomes. Journal of the American Chemical Society, 124(28), 8198–8199.
  • Zhang, Q., et al. (2007). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research, 6(7), 2793–2799.
  • Technology Networks. (2023). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved from [Link]

  • Agar, J. N., et al. (2019). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry.
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  • Creative Proteomics. (n.d.). Peptide Enrichment for Mass Spectrometry-Based Analysis.
  • Cheng, Z., et al. (2023). Complete data processing work flow for analysis of high resolution MSMS spectra of peptides with complex PTMs.
  • Innovative Research. (n.d.). Bovine Alpha Chymotrypsin TLCK Treated Purified Lyophilized. Retrieved from [Link]

  • Atkison, J., et al. (2009).
  • Martens, L. (2021, September 27). Introduction into data analysis for mass spectrometry-based proteomics [Video]. YouTube.
  • Forsythe, E., et al. (2016). Trace fluorescent labeling for protein crystallization.
  • Eyers, P. A., et al. (2002). Method for mapping the active sites bound by enzymes that covalently modify substrate molecules. U.S.
  • Pusey, M. L. (2011).
  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]

  • Akçay, A., et al. (2014). Real-Time Protein Crystallization Image Acquisition and Classification System.
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  • Vinaixa, M., et al. (2020).
  • Pacific Northwest National Laboratory. (2019). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry.
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Application

Application Note: Enhancing Specificity in Proteomics and Cell Culture by TPCK Treatment of Trypsin

An Application Note and Protocol for the Selective Inactivation of Chymotrypsin in Trypsin Preparations Introduction: The Challenge of Proteolytic Specificity Trypsin is a serine protease of paramount importance in life...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Selective Inactivation of Chymotrypsin in Trypsin Preparations

Introduction: The Challenge of Proteolytic Specificity

Trypsin is a serine protease of paramount importance in life sciences, from proteomics, where it is the gold standard for protein digestion prior to mass spectrometry, to cell culture, where it is used for dissociating adherent cells.[1][2] Its utility stems from its high specificity, cleaving peptide chains predominantly at the carboxyl side of lysine and arginine residues.[1][3] However, commercial trypsin preparations, typically purified from bovine or porcine pancreas, are often contaminated with varying levels of chymotrypsin.[4][5]

Chymotrypsin exhibits a broader cleavage specificity, targeting the carboxyl side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[6][7] This contaminating activity is problematic as it introduces non-specific cleavage events, compromising the integrity and reproducibility of experiments. In proteomics, this leads to a more complex peptide mixture and can interfere with protein identification and quantification. In cell culture, non-specific proteolysis can damage cell surface proteins, affecting cell viability and behavior. Therefore, eliminating chymotrypsin activity is a critical step for ensuring the high specificity required for these applications.

Principle of Selective Inhibition with TPCK

The selective and irreversible inhibition of chymotrypsin can be achieved using L-(tosylamido-2-phenyl) ethyl chloromethyl ketone (TPCK) .[8][9] TPCK is an active site-directed affinity label. Its mechanism relies on the distinct substrate specificities of chymotrypsin and trypsin.

  • Specificity Recognition : The structure of TPCK mimics that of a chymotrypsin substrate. The phenylalanine moiety of TPCK fits snugly into the hydrophobic S1 specificity pocket of the chymotrypsin active site, which is designed to accommodate large aromatic side chains.[7][8]

  • Irreversible Alkylation : Once bound, the chloromethyl ketone group of TPCK is positioned in close proximity to the histidine-57 (His57) residue within the enzyme's catalytic triad.[7][10][11] The chloromethyl group then acts as an alkylating agent, forming a stable, covalent bond with the imidazole nitrogen of His57, thereby permanently inactivating the enzyme.[9][10]

Trypsin, in contrast, possesses a deep S1 pocket with a negatively charged aspartate residue at its base, which confers a strong preference for the positively charged side chains of lysine and arginine. The hydrophobic phenylalanine of TPCK does not bind effectively to trypsin's active site, leaving trypsin largely unaffected by the treatment.[8][9] This remarkable difference in substrate-binding preference is the cornerstone of TPCK's utility in purifying trypsin preparations.

TPCK_Mechanism cluster_Chymotrypsin Chymotrypsin Active Site cluster_TPCK TPCK Inhibitor cluster_Result Inactivated Enzyme catalytic_triad Catalytic Triad Ser195 His57 Asp102 inactivated_his57 Alkylated His57 (Inactive) catalytic_triad:his57->inactivated_his57 3. Irreversible Inhibition s1_pocket S1 Specificity Pocket (Hydrophobic) tpck_molecule Phenylalanine Moiety Chloromethyl Ketone Group tpck_molecule:cmk->catalytic_triad:his57 2. Alkylation Reaction tpck_molecule:phe->s1_pocket 1. Specific Binding Workflow start Start: Commercial Trypsin prep_trypsin 1. Prepare Trypsin Solution (1 mg/mL in Reaction Buffer) start->prep_trypsin add_tpck 3. Add TPCK to Trypsin (Final: 10-100 µM) prep_trypsin->add_tpck prep_tpck 2. Prepare TPCK Working Solution prep_tpck->add_tpck incubate 4. Incubate (e.g., 37°C for 2-6 hours) add_tpck->incubate qc 5. Quality Control Assays incubate->qc assay_chymo Chymotrypsin Activity Assay (BTEE Substrate) qc->assay_chymo Verify Inhibition assay_trypsin Trypsin Activity Assay (TAME or BAEE Substrate) qc->assay_trypsin Confirm Activity end Result: TPCK-Treated Trypsin assay_chymo->end assay_trypsin->end

Caption: Experimental workflow for TPCK treatment and validation of trypsin.

Step-by-Step Procedure:

  • Dilute the trypsin stock solution to a working concentration of 1.0 mg/mL in the pre-warmed Reaction Buffer.

  • Add the 10 mM TPCK stock solution to the trypsin solution to achieve a final TPCK concentration in the range of 10-100 µM. A typical starting point is a 2-fold molar excess of TPCK over the estimated chymotrypsin content. Note: The final methanol/ethanol concentration should be kept below 1% (v/v) to avoid affecting enzyme structure.

  • Incubate the mixture at 37°C for 2 to 6 hours with gentle agitation. The optimal time may need to be determined empirically.

  • (Optional but Recommended) To stop the reaction and remove excess TPCK, the treated trypsin solution can be dialyzed against 1 mM HCl with 20 mM CaCl₂ or passed through a desalting column.

  • Store the final TPCK-treated trypsin in aliquots at -20°C or -80°C. Solutions in 1 mM HCl are stable for extended periods. [5]

    Parameter Recommended Value Rationale
    Trypsin Concentration 1.0 mg/mL A common concentration for enzymatic reactions.
    TPCK Concentration 10 - 100 µM Effective range for irreversible inhibition. [9]
    Reaction Buffer 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 Optimal pH for reaction and stability. [12]
    Temperature 37°C Accelerates the reaction rate.
    Incubation Time 2 - 6 hours Sufficient time for complete inactivation of chymotrypsin.

    | Final Solvent Conc. | < 1% (v/v) | Minimizes potential for solvent-induced protein denaturation. |

Part 3: Quality Control and Validation

A successful treatment is defined by the near-complete ablation of chymotrypsin activity while retaining high trypsin activity. Both must be measured.

A. Chymotrypsin Activity Assay (BTEE Substrate)

  • Principle : This assay measures the hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), a specific chymotrypsin substrate. The cleavage of BTEE results in an increased absorbance at 256 nm. [13][14]* Procedure :

    • Prepare an assay mixture in a quartz cuvette containing 38 mM Tris, 0.55 mM BTEE, and 53 mM CaCl₂ in 30% (v/v) methanol, pH 7.8. [13] 2. Equilibrate the mixture to 25°C in a spectrophotometer.

    • Add a known amount (e.g., 2-5 µg) of the TPCK-treated trypsin to the cuvette. Also, run a control using the untreated trypsin.

    • Immediately record the increase in absorbance at 256 nm for 5 minutes.

    • Calculate the rate (ΔA₂₅₆/min).

  • Expected Result : A >95% reduction in the rate of BTEE hydrolysis compared to the untreated trypsin sample.

B. Trypsin Activity Assay (TAME Substrate)

  • Principle : This assay measures the hydrolysis of p-toluene-sulfonyl-L-arginine methyl ester (TAME), a specific trypsin substrate. Cleavage is monitored by the increase in absorbance at 247 nm. [4]* Procedure :

    • Prepare an assay buffer of 0.046 M Tris-HCl, pH 8.1, with 0.0115 M CaCl₂. [4] 2. In a quartz cuvette, combine the assay buffer with 0.01 M TAME.

    • Equilibrate to 25°C.

    • Add a known amount (e.g., 1-2 µg) of TPCK-treated trypsin and the untreated control in separate assays.

    • Immediately record the increase in absorbance at 247 nm for 5 minutes.

    • Calculate the rate (ΔA₂₄₇/min).

  • Expected Result : The TPCK-treated trypsin should retain >90% of the activity of the untreated sample.

AssaySubstrateWavelengthExpected Outcome
Chymotrypsin Activity BTEE256 nm>95% activity reduction
Trypsin Activity TAME247 nm>90% activity retention

References

  • Wikipedia. Tosyl phenylalanyl chloromethyl ketone. [Link]

  • ALPCO Diagnostics. Chymotrypsin Activity Assay. [Link]

  • PubMed. Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. [Link]

  • Slideshare. Chymotrypsin Serine Protease Mechanism. [Link]

  • BioVision. Trypsin Activity Assay Kit. [Link]

  • Real-Gene Labs. Chymotrypsin Activity Assay kit. [Link]

  • PubMed. Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells. [Link]

  • G-Biosciences. Immobilized Trypsin. [Link]

  • Chegg.com. Solved Tosyl-L-phenylalanine chloromethyl ketone (TPCK). [Link]

  • NIH - PMC. TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues. [Link]

  • PubMed. N-tosyl-L-phenylalanine Chloromethyl Ketone, a Serine Protease Inhibitor, Identifies Glutamate 398 at the Coenzyme-Binding Site of Human Aldehyde Dehydrogenase. [Link]

  • YouTube. Serine Proteases Mechanism of Action. [Link]

  • Absin. Trypsin (TPCK Treated) (Protein sequencing grade). [Link]

  • PubMed. Treatment of Cells With n-alpha-tosyl-L-phenylalanine-chloromethyl Ketone Induces the Proteolytic Loss of STAT6 Transcription Factor. [Link]

  • NIH - PMC. Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. [Link]

  • ResearchGate. Initial trypsin activity of unmodified, TPCK-treated trypsin, as.... [Link]

  • ResearchGate. How can I reconstitute TPCKTrypsin?. [Link]

  • ResearchGate. (PDF) Inhibition of Chymotrypsin Activity in Crystalline Trypsin Preparations. [Link]

  • Chondrex, Inc. Trypsin Activity Assay. [Link]

Sources

Method

Probing the Catalytic Heart: An Application Guide to Using TPCK for the Investigation of Serine Protease Active Sites

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) as a tool to invest...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) as a tool to investigate the active site of serine proteases. We delve into the mechanistic underpinnings of TPCK's inhibitory action, provide detailed, field-proven protocols for its use, and offer insights into data interpretation and troubleshooting. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental methodologies to empower robust and reliable scientific inquiry.

Introduction: The Significance of Serine Proteases and Their Active Sites

Serine proteases represent one of the largest and most extensively studied families of proteolytic enzymes, playing critical roles in a vast array of physiological processes, including digestion, blood coagulation, and immune responses.[1][2] The catalytic activity of these enzymes is orchestrated within a highly conserved active site, most commonly featuring a catalytic triad of serine, histidine, and aspartate residues.[1][2][3][4] The serine residue acts as the primary nucleophile in the hydrolysis of peptide bonds.[1][2]

Given their central role in health and disease, serine proteases are prominent targets for therapeutic intervention. A thorough understanding of their active site architecture and catalytic mechanism is therefore paramount for the rational design of specific and effective inhibitors. Chemical probes that can selectively target and modify active site residues are invaluable tools in this endeavor.

TPCK: A Specific, Irreversible Inhibitor of Chymotrypsin-like Serine Proteases

N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a classic and highly effective irreversible inhibitor of chymotrypsin and chymotrypsin-like serine proteases.[5][6][7][8] Its specificity is derived from the phenylalanine residue, which mimics the preferred substrate of chymotrypsin, allowing it to bind with high affinity to the enzyme's S1 substrate-binding pocket.[9][10][11]

Mechanism of Action: Covalent Modification of the Active Site Histidine

Unlike many serine protease inhibitors that target the active site serine, TPCK functions by specifically alkylating the histidine residue (His-57 in chymotrypsin) of the catalytic triad.[5][12] The chloromethyl ketone moiety of TPCK acts as a reactive electrophile. Once TPCK is bound in the active site, the imidazole side chain of the histidine residue performs a nucleophilic attack on the chloromethyl group, resulting in the formation of a stable covalent bond and the displacement of the chlorine atom.[13] This irreversible modification of a key catalytic residue leads to the complete inactivation of the enzyme.[5][8]

It is crucial to note that while TPCK is a potent inhibitor of chymotrypsin-like serine proteases, it does not typically inhibit trypsin-like proteases, which prefer basic residues (lysine or arginine) at the P1 position.[9][11] For targeting trypsin, a similar compound, Nα-tosyl-L-lysine chloromethyl ketone (TLCK), is employed, which carries a lysine residue to confer specificity.[14][15][16]

TPCK_Mechanism cluster_Enzyme Chymotrypsin Active Site His57 His-57 Alkylation Covalent Alkylation His57->Alkylation Nucleophilic Attack on Chloromethyl Ketone Ser195 Ser-195 TPCK TPCK Binding Non-covalent Binding TPCK->Binding Substrate Mimicry Binding->His57 Positioning for Nucleophilic Attack Inactive_Enzyme Inactive Enzyme (Covalently Modified His-57) Alkylation->Inactive_Enzyme Irreversible Inactivation

Figure 1: Mechanism of TPCK Inhibition. TPCK first binds non-covalently to the active site of chymotrypsin, facilitated by the phenylalanine residue. This positions the chloromethyl ketone group for nucleophilic attack by the His-57 residue of the catalytic triad, leading to irreversible covalent modification and enzyme inactivation.

Experimental Protocols

The following protocols provide a detailed guide for preparing TPCK solutions and performing a standard inhibition assay to characterize its effect on a serine protease.

Reagent Preparation

3.1.1. TPCK Stock Solution

TPCK is typically supplied as a white powder.[5] It is crucial to handle it with care as it can be harmful if inhaled, swallowed, or absorbed through the skin.[17]

  • Materials:

    • N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) powder (e.g., Sigma-Aldrich T4376)

    • Anhydrous methanol or ethanol

    • Microcentrifuge tubes or glass vials

  • Protocol:

    • Weigh out the desired amount of TPCK powder in a fume hood.

    • Dissolve the TPCK in anhydrous methanol or ethanol to prepare a stock solution, typically at a concentration of 10 mM.[5]

    • Ensure the powder is completely dissolved by gentle vortexing.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. Under these conditions, the stock solution is stable for several months.[5]

3.1.2. Enzyme and Substrate Solutions

  • Enzyme Solution: Prepare a stock solution of the serine protease of interest (e.g., chymotrypsin) in a suitable buffer at a known concentration. The choice of buffer will depend on the specific enzyme, but a common choice is a Tris-HCl or phosphate buffer at a pH near the enzyme's optimum (typically pH 7.5-8.5).

  • Substrate Solution: Prepare a stock solution of a chromogenic or fluorogenic substrate specific for the protease being studied. The concentration should be optimized based on the known Km of the enzyme for that substrate.

TPCK Inhibition Assay

This protocol describes a typical experiment to determine the inhibitory effect of TPCK on a serine protease.

  • Materials:

    • TPCK stock solution (10 mM)

    • Serine protease stock solution

    • Chromogenic/fluorogenic substrate stock solution

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a dilution series of TPCK: In the assay buffer, prepare a series of TPCK dilutions from the stock solution. The final concentrations in the assay should typically range from 10 µM to 100 µM.[5] Include a control with buffer only (no TPCK).

    • Pre-incubation of enzyme with TPCK: In the wells of the microplate, add a fixed amount of the serine protease to each of the TPCK dilutions. The final enzyme concentration should be in the nanomolar range, depending on its activity.

    • Incubate: Incubate the enzyme-TPCK mixtures at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-60 minutes). This pre-incubation step allows for the covalent modification to occur.

    • Initiate the reaction: Add the substrate solution to each well to initiate the enzymatic reaction.

    • Monitor the reaction: Immediately place the microplate in the plate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the substrate being used.

    • Data analysis: Calculate the initial reaction rates (velocities) for each TPCK concentration. Plot the percentage of remaining enzyme activity against the TPCK concentration. This will allow for the determination of the IC50 value, which is the concentration of TPCK required to inhibit 50% of the enzyme's activity under the specified conditions.

TPCK_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Prepare TPCK Stock Solution (10 mM) C Create TPCK Dilution Series A->C B Prepare Enzyme and Substrate Solutions D Pre-incubate Enzyme with TPCK B->D E Initiate Reaction with Substrate B->E C->D D->E F Monitor Reaction in Plate Reader E->F G Calculate Initial Reaction Rates F->G H Plot % Activity vs. [TPCK] G->H I Determine IC50 H->I

Figure 2: Experimental workflow for a TPCK inhibition assay. This diagram outlines the key steps from reagent preparation to data analysis for determining the inhibitory potency of TPCK against a serine protease.

Data Interpretation and Troubleshooting

Expected Results

A successful TPCK inhibition experiment will show a dose-dependent decrease in enzyme activity with increasing concentrations of TPCK. The resulting inhibition curve should be sigmoidal when plotted on a semi-log scale, allowing for the accurate determination of the IC50.

Quantitative Data Summary
ParameterTypical Value/RangeReference
TPCK Stock Solution10 mM in methanol or ethanol[5]
TPCK Working Concentration10 - 100 µM[5]
Pre-incubation Time15 - 60 minutes-
IC50 for ChymotrypsinVaries with conditions, typically low µM-
Storage of TPCK Powder-20°C, desiccated[5]
Storage of TPCK Stock-20°C (stable for months)[5]
Troubleshooting Common Issues
  • No or low inhibition:

    • Verify TPCK activity: Ensure the TPCK stock solution has been stored correctly and is not degraded. Prepare a fresh stock if in doubt.

    • Check enzyme specificity: Confirm that the target enzyme is a chymotrypsin-like serine protease. TPCK will not inhibit trypsin-like proteases.[9][11]

    • Insufficient pre-incubation: The covalent modification is time-dependent. Increase the pre-incubation time to allow for complete reaction.

  • High variability in results:

    • Ensure accurate pipetting: Use calibrated pipettes and proper technique to minimize errors in dispensing small volumes of enzyme, inhibitor, and substrate.

    • Maintain consistent temperature: Temperature fluctuations can affect both the rate of inhibition and the enzymatic reaction. Use a temperature-controlled incubator and plate reader.

    • Check for TPCK precipitation: TPCK has limited solubility in aqueous solutions. Ensure it remains dissolved in the assay buffer at the concentrations used.

Concluding Remarks

TPCK remains a cornerstone tool for the study of serine proteases. Its well-defined mechanism of action and specificity for chymotrypsin-like enzymes make it an excellent choice for active site mapping, mechanistic studies, and as a positive control in high-throughput screening for novel inhibitors. By following the detailed protocols and considering the insights provided in this guide, researchers can confidently and effectively utilize TPCK to advance their understanding of this critical class of enzymes.

References

  • PNAS, Structure of a serine protease poised to resynthesize a peptide bond. [Link]

  • PubMed, Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. [Link]

  • ACS Publications, Serine Protease Mechanism and Specificity | Chemical Reviews. [Link]

  • ProQuest, Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. [Link]

  • Wikipedia, Serine protease. [Link]

  • PubMed, Structure of a serine protease poised to resynthesize a peptide bond. [Link]

  • ResearchGate, (a) Chemical structure and X-ray structure of the active site of serine protease (PDB: 1HXE). [Link]

  • PubMed Central, Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. [Link]

  • PubMed, Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. [Link]

  • Chegg.com, Solved TPCK inactivates chymotrypsin but not trypsin. [Link]

  • Life Science Production, TLCK. [Link]

  • NIH, Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. [Link]

  • YouTube, TPCK as Reactive Substrate Analogues (affinity labels) || Irreversible Enzyme Inhibition #shorts. [Link]

  • PubMed, The serine protease inhibitors TLCK and TPCK react with the RB-binding core of HPV-18 E7 protein and abolish its RB-binding capability. [Link]

  • ResearchGate, How can I reconstitute TPCKTrypsin?. [Link]

  • PubMed, Specificity of trypsin and chymotrypsin: loop-motion-controlled dynamic correlation as a determinant. [Link]

  • ResearchGate, (PDF) Inhibition of Chymotrypsin Activity in Crystalline Trypsin Preparations. [Link]

  • Chegg.com, Solved TPCK, a molecule with large hydrophobic groups,. [Link]

  • NIH, Activity-based protein profiling reveals active serine proteases that drive malignancy of human ovarian clear cell carcinoma. [Link]

  • 生工生物工程(上海)股份有限公司, 1-氯-3-磺酰氨基-2-庚酮盐酸盐TLCK (3S). [Link]

  • NIH, The Taxonomy of Covalent Inhibitors. [Link]

  • PubMed, The Specificity of Chymotrypsin. A Statistical Analysis of Hydrolysis Data. [Link]

  • Biophoretics, L-1-Chloro-3-tosylamido-7-amino-2-heptanone•HCl, CAS 4272-74-6, Serva. [Link]

  • NIH, TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues. [Link]

  • ResearchGate, TPCK and TLCK inhibit mitogen-induced pp70 s6k activation in vivo.... [Link]

  • ChemRxiv, Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. [Link]

  • Chegg.com, Solved Tosyl-L-phenylalanine chloromethyl ketone (TPCK). [Link]

  • PubMed, Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). [Link]

  • Cambridge Open Engage, A Steady-State Algebraic Model for the Time Course of Covalent Enzyme Inhibition | Biological and Medicinal Chemistry | ChemRxiv. [Link]

  • PubMed, Inhibition of initiation of protein synthesis by tosyl-L-lysyl chloromethyl ketone. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting TPCK Insolubility in Aqueous Buffers

< Welcome to the technical support center for N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK). This guide is designed for researchers, scientists, and drug development professionals who utilize TPCK in their experim...

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK). This guide is designed for researchers, scientists, and drug development professionals who utilize TPCK in their experiments. Here, we address common challenges related to its solubility in aqueous buffers, providing in-depth, experience-driven solutions to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: Why is my TPCK not dissolving in my aqueous buffer?

A1: TPCK is a hydrophobic molecule, which inherently limits its solubility in aqueous solutions.[1] The primary reason for insolubility is often exceeding its saturation limit in the aqueous environment. Effective concentrations of TPCK in aqueous solutions are typically in the range of 10-100 µM.[1] Direct dissolution of TPCK powder into an aqueous buffer is generally not recommended and can lead to immediate precipitation.

The proper method involves first dissolving TPCK in an appropriate organic solvent to create a concentrated stock solution. This stock is then diluted into the final aqueous buffer to achieve the desired working concentration.

Q2: What are the recommended organic solvents for preparing a TPCK stock solution?

A2: The choice of organic solvent is critical for preparing a stable and effective TPCK stock solution.

  • Methanol or Ethanol: Stock solutions of 10 mM TPCK in methanol or ethanol are stable for several months when stored at 4°C.[1]

  • Dimethyl Sulfoxide (DMSO): TPCK is also soluble in DMSO.[1] A stock solution of 10 mg/ml in DMSO has been reported.[1] DMSO stock solutions should be stored in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[2][3]

Table 1: Recommended Solvents for TPCK Stock Solutions

SolventRecommended ConcentrationStorage ConditionsStability
Methanol10 mM4°CSeveral months[1]
Ethanol10 mM4°CSeveral months[1]
DMSO10 mg/mL-20°C (aliquoted)1 month at -20°C; 6 months at -80°C[2]
Q3: I've prepared a stock solution in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening and how can I fix it?

A3: This is a common and predictable challenge known as "salting out" or precipitation upon solvent exchange. It occurs when the highly soluble TPCK in the organic stock is rapidly transferred to an aqueous environment where its solubility is significantly lower. The organic solvent concentration in the final aqueous solution also plays a crucial role.[4][5]

Troubleshooting Workflow for Precipitation:

G cluster_solutions Troubleshooting Steps start Precipitation Observed Upon Dilution check_solvent Is the final organic solvent concentration > 1%? start->check_solvent reduce_solvent Reduce final solvent concentration. Aim for <0.1% for cell-based assays. check_solvent->reduce_solvent Yes check_mixing Was the stock added while vortexing the buffer? check_solvent->check_mixing No reduce_solvent->check_mixing improve_mixing Add stock solution dropwise to vigorously vortexing buffer. check_mixing->improve_mixing No check_temp Is the buffer cold? check_mixing->check_temp Yes improve_mixing->check_temp warm_buffer Gently warm buffer to room temperature or 37°C. check_temp->warm_buffer check_concentration Is the final TPCK concentration high (>100 µM)? check_temp->check_concentration No warm_buffer->check_concentration serial_dilution Perform serial dilutions in the aqueous buffer. check_concentration->serial_dilution Yes fail Precipitation Persists check_concentration->fail No success Solution Remains Clear serial_dilution->success

Caption: Troubleshooting workflow for TPCK precipitation.

Detailed Causality and Solutions:

  • Final Solvent Concentration: The percentage of the organic solvent in your final aqueous solution is a critical factor.[6] For most cell-based assays, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced artifacts and toxicity.[7] High concentrations of organic solvents can cause the buffer salts themselves to precipitate, further complicating the issue.[5]

  • Mixing Technique: The rate of addition and mixing efficiency are paramount. Rapidly "dumping" the stock solution into the buffer creates localized areas of high TPCK concentration, promoting aggregation and precipitation.[3]

  • Temperature: The solubility of many compounds, including buffer salts, can decrease at lower temperatures.[8] If you are working with a buffer that was stored at 4°C, allowing it to warm to room temperature may improve TPCK solubility.

  • Serial Dilutions: Instead of a single, large dilution, performing a series of smaller, stepwise dilutions can help to gradually acclimate the TPCK to the aqueous environment, preventing it from crashing out of solution.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM TPCK Stock Solution in DMSO

Materials:

  • N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of TPCK powder in a sterile microcentrifuge tube. (Molecular Weight of TPCK: 351.8 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously until the TPCK powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C to maintain stability and minimize freeze-thaw cycles.[2][3]

Protocol 2: Preparation of a TPCK Working Solution in Aqueous Buffer

Objective: To prepare a 50 µM working solution of TPCK in a standard phosphate-buffered saline (PBS), pH 7.4, with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM TPCK stock solution in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

Procedure:

  • Buffer Preparation: Ensure your PBS is at room temperature or the desired experimental temperature.

  • Dilution Calculation:

    • To prepare a 50 µM working solution from a 10 mM stock, a 1:200 dilution is required (10,000 µM / 50 µM = 200).

    • For a final volume of 1 mL (1000 µL), you will need 5 µL of the 10 mM TPCK stock (1000 µL / 200 = 5 µL).

  • Mixing:

    • Place 995 µL of PBS into a sterile tube.

    • Begin vortexing the PBS at a medium speed.

    • While the buffer is vortexing, slowly add the 5 µL of the 10 mM TPCK stock solution dropwise into the vortex.

  • Final Check: Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Usage: Use the freshly prepared working solution immediately. Aqueous working solutions of TPCK are only stable for a few hours.[1][3]

In-Depth Scientific Explanation

The Chemistry of TPCK and its Mechanism of Action

TPCK is an irreversible inhibitor of the serine protease α-chymotrypsin and chymotrypsin-like serine proteases.[1] Its specificity is derived from the tosyl-L-phenylalanine moiety, which mimics the natural substrate of chymotrypsin and directs the inhibitor to the enzyme's active site.[9][10] The chloromethyl ketone group then acts as a reactive electrophile, alkylating the histidine-57 residue within the catalytic triad of the chymotrypsin active site, thereby forming a covalent bond and permanently inactivating the enzyme.[1][9]

G TPCK TPCK (Substrate Analog) Binding Non-covalent Binding (Specificity Pocket) TPCK->Binding ActiveSite Chymotrypsin Active Site ActiveSite->Binding Alkylation Covalent Alkylation of Histidine-57 Binding->Alkylation Inactivation Irreversible Inactivation of Chymotrypsin Alkylation->Inactivation

Caption: Mechanism of TPCK-mediated chymotrypsin inactivation.

It is important to note that TPCK can also inhibit some cysteine proteases by reacting with the active sulfhydryl group of the enzyme.[1][11] This broader reactivity should be considered when interpreting experimental results.

Factors Influencing TPCK Stability
  • As a Solid: When stored as a desiccated powder at -20°C, TPCK is stable for at least two years.[1]

  • In Organic Solvents: As mentioned, stock solutions in methanol or ethanol are stable for months at 4°C, while DMSO stocks are stable for shorter periods at -20°C or longer at -80°C.[1][2]

  • In Aqueous Solutions: The stability of TPCK in aqueous working solutions is significantly reduced, lasting only for a few hours.[1][3] This is due to the potential for hydrolysis of the reactive chloromethyl ketone group in the aqueous environment. Therefore, it is imperative to prepare fresh working solutions for each experiment.

References

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]

  • Fearnhead, H. O., et al. (1998). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. PubMed. Retrieved from [Link]

  • Filo. (2025). Tosyl-L-phenylalanine chloromethyl ketone (TPCK) specifically inhibits chymotrypsin by covalently labeling His 57. Retrieved from [Link]

  • Brieflands. (n.d.). Establishment of MDCK/FX Cell for Efficient Replication of Influenza Viruses. Retrieved from [Link]

  • ResearchGate. (2024). What is the role of TPCK during IAV infection in cell lines? Retrieved from [Link]

  • ResearchGate. (2017). How can I reconstitute TPCKTrypsin? Retrieved from [Link]

  • PubMed. (n.d.). Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells. Retrieved from [Link]

  • PubMed. (n.d.). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. Retrieved from [Link]

  • YouTube. (2023). TPCK as Reactive Substrate Analogues (affinity labels) || Irreversible Enzyme Inhibition #shorts. Retrieved from [Link]

  • PubMed. (1998). N-tosyl-L-phenylalanine Chloromethyl Ketone, a Serine Protease Inhibitor, Identifies Glutamate 398 at the Coenzyme-Binding Site of Human Aldehyde Dehydrogenase. Evidence for a Second "Naked Anion" at the Active Site. Retrieved from [Link]

  • PubMed. (1986). Compounds that inhibit chymotrypsin and cell replication. Retrieved from [Link]

  • LCGC North America. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Chegg.com. (2019). Solved Tosyl-L-phenylalanine chloromethyl ketone (TPCK). Retrieved from [Link]

  • alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Retrieved from [Link]

  • PubMed. (n.d.). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • Knauer. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • PubMed Central. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • Reddit. (2022). Buffer keeps precipitating. Any advice why? Retrieved from [Link]

  • AAPS. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved from [Link]

  • Solitek Pharma. (2025). Critical Factors in the Stability of Pharmaceutical Solid Forms. Retrieved from [Link]

  • Wikipedia. (n.d.). Methane. Retrieved from [Link]

  • MDPI. (n.d.). Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. Retrieved from [Link]

  • ResearchGate. (2025). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • ResearchGate. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Retrieved from [Link]

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Optimization

TPCK Technical Support Center: A Guide to Optimizing Enzyme Inhibition

Welcome to the technical support center for L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into effectively using TPCK for maximal and specific enzyme inhibition. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Understanding TPCK: Mechanism of Action

TPCK is a well-established irreversible inhibitor primarily targeting chymotrypsin and chymotrypsin-like serine proteases.[1][2] Its specificity is conferred by the phenylalanine moiety, which fits into the hydrophobic pocket of the chymotrypsin active site.[2] Once positioned, the chloromethyl ketone group covalently modifies the active site histidine residue (specifically Histidine-57 in chymotrypsin), leading to irreversible inactivation of the enzyme.[2][3] While highly effective against chymotrypsin, it's important to note that TPCK can also inhibit certain cysteine proteases, such as caspases, papain, and bromelain.[2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of TPCK in enzyme inhibition studies.

Q1: How should I prepare and store TPCK stock solutions?

Proper preparation and storage of your TPCK stock solution are critical for experimental success. TPCK powder is stable for at least two years when stored desiccated at -20°C.[4] For stock solutions, dissolve TPCK in high-purity, anhydrous solvents like methanol, ethanol, or DMSO.[4][5] Stock solutions of 10 mM in methanol or ethanol are stable for several months at 4°C, while DMSO stocks should be stored in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[4] It is crucial to remember that aqueous working solutions of TPCK are unstable and should be prepared fresh for each experiment, as they are only stable for a few hours.[4]

SolventStock ConcentrationStorage TemperatureStability
Methanol or Ethanol10 mM4°CSeveral months[4]
DMSOUp to 70 mg/mL-20°C (in aliquots)Several months[4][5]
Aqueous BuffersWorking ConcentrationPrepare FreshA few hours[4]

Q2: What are the typical working concentrations for TPCK?

The effective concentration of TPCK will vary depending on the target enzyme, the specific assay conditions, and the cell type (for cell-based assays). Generally, for in vitro enzyme assays, concentrations in the range of 10-100 µM are effective. For cell-based assays, a wider range may need to be tested, often starting from 1 µM up to 40 µM or higher, depending on the desired effect and cell toxicity.[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: Can TPCK be used in cell-based assays?

Yes, TPCK is cell-permeable and has been widely used in cell-based assays to study various cellular processes.[6][8] However, it's important to be aware of potential off-target effects and cytotoxicity. TPCK has been shown to induce apoptosis and affect signaling pathways like the PDK1/Akt pathway.[6] Therefore, it is crucial to include appropriate controls to ensure that the observed effects are due to the inhibition of the target enzyme and not a consequence of general toxicity or off-target interactions. A cytotoxicity assay, such as an MTT assay, should be performed to determine the non-toxic concentration range for your specific cell line.[9]

Q4: Is TPCK specific only to chymotrypsin?

While TPCK is renowned for its specificity towards chymotrypsin and chymotrypsin-like serine proteases, it is not exclusively specific.[1][2] It can also inhibit some cysteine proteases by alkylating the active site cysteine residue.[2] Additionally, at higher concentrations, TPCK has been reported to affect other cellular targets and pathways.[6][10] Therefore, when making claims about the role of a specific chymotrypsin-like protease in a biological process based on TPCK inhibition, it is essential to use complementary approaches to validate the specificity of the effect. This could include using other, structurally different inhibitors, or molecular approaches like siRNA-mediated knockdown of the target enzyme.

Troubleshooting Guide

Encountering unexpected results is a common part of the scientific process. This troubleshooting guide addresses specific issues you might face during your experiments with TPCK.

Problem 1: I am not observing any inhibition of my target enzyme with TPCK.

Possible Cause Suggested Solution
Degraded TPCK Ensure your TPCK stock solution has been stored correctly and is not expired. Prepare a fresh working solution from a new stock aliquot. Aqueous working solutions are only stable for a few hours.[4]
Incorrect TPCK Concentration The required concentration for inhibition can vary. Perform a dose-response experiment with a wider range of TPCK concentrations to determine the IC50 for your specific enzyme and assay conditions.
Enzyme is not a chymotrypsin-like serine or susceptible cysteine protease Verify from the literature or through bioinformatics analysis that your enzyme of interest belongs to a class that is susceptible to TPCK inhibition.
Assay Conditions The pH of your assay buffer can influence the reactivity of TPCK. Ensure the pH is within the optimal range for both the enzyme and TPCK activity (typically around pH 7-8).
Insufficient Pre-incubation Time As an irreversible inhibitor, TPCK requires time to covalently modify the enzyme. Pre-incubate the enzyme with TPCK for a defined period (e.g., 15-30 minutes) before adding the substrate to allow for inhibition to occur.[5]

Problem 2: I am seeing precipitation when I dilute my TPCK stock solution into my aqueous assay buffer.

Possible Cause Suggested Solution
Poor Mixing Add the TPCK stock solution to the aqueous buffer while vortexing to ensure rapid and thorough mixing.[4]
High Final Solvent Concentration Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay is low and compatible with your experimental system. High solvent concentrations can cause precipitation and may also inhibit your enzyme or be toxic to cells.[4]
Saturation Limit Exceeded Prepare a more dilute stock solution or perform serial dilutions to reach the desired final concentration in your aqueous buffer.[4]

Problem 3: My results are inconsistent between experiments.

Possible Cause Suggested Solution
Inconsistent TPCK Activity Always prepare fresh aqueous working solutions of TPCK for each experiment due to their limited stability.[4]
Variability in Enzyme Activity Ensure that your enzyme preparation is consistent between experiments. Use the same batch and storage conditions for your enzyme.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions.

Experimental Protocols

Protocol 1: Determination of TPCK IC50 for a Target Enzyme

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of TPCK for a purified enzyme using a colorimetric or fluorometric assay.

Materials:

  • Purified target enzyme

  • TPCK stock solution (e.g., 10 mM in DMSO)

  • Appropriate assay buffer (e.g., Tris-HCl, pH 7.8)

  • Substrate for the target enzyme (e.g., a p-nitroanilide (pNA) labeled peptide for colorimetric detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions of TPCK: Prepare a series of dilutions of your TPCK stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., from 0.1 µM to 100 µM). Also, prepare a vehicle control (buffer with the same final concentration of DMSO as the highest TPCK concentration).

  • Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add your purified enzyme to the TPCK dilutions and the vehicle control. Incubate at room temperature for 15-30 minutes to allow TPCK to bind to and inhibit the enzyme.

  • Initiate the Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measure Activity: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA substrates).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each TPCK concentration.

    • Normalize the data by expressing the rates as a percentage of the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the TPCK concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[11][12]

Protocol 2: Validating TPCK Specificity in a Cell-Based Assay

This protocol provides a framework for assessing whether the effect of TPCK in a cellular context is specifically due to the inhibition of your target enzyme.

Materials:

  • Cell line of interest

  • TPCK

  • siRNA targeting your enzyme of interest (and a non-targeting control siRNA)

  • Transfection reagent

  • Antibody against your target enzyme for Western blotting

  • Reagents for your specific cellular assay (e.g., cell viability assay, reporter gene assay)

Procedure:

  • siRNA Knockdown: Transfect your cells with either the siRNA targeting your enzyme of interest or the non-targeting control siRNA. Allow sufficient time for the knockdown to occur (typically 48-72 hours).

  • Verify Knockdown: Harvest a subset of the cells and perform Western blotting to confirm the successful knockdown of your target enzyme at the protein level.

  • TPCK Treatment: Treat both the knockdown cells and the control cells with a range of TPCK concentrations, including a vehicle control.

  • Perform Cellular Assay: After the desired treatment time, perform your cellular assay to measure the biological response of interest.

  • Data Analysis:

    • Compare the effect of TPCK in the control cells versus the knockdown cells.

    • Expected Outcome for Specificity: If TPCK's effect is specifically through your target enzyme, the knockdown cells should show a blunted or absent response to TPCK compared to the control cells. The cellular phenotype in the knockdown cells should mimic the effect of TPCK treatment in the control cells.

Visualizing Workflows and Mechanisms

TPCK_Mechanism_of_Action cluster_enzyme Chymotrypsin Active Site His57 His57 Inactive_Enzyme Inactive Enzyme-TPCK Complex His57->Inactive_Enzyme Forms covalent bond Ser195 Ser195 Hydrophobic_Pocket Hydrophobic Pocket TPCK TPCK (L-1-tosylamido-2-phenylethyl chloromethyl ketone) TPCK->His57 Chloromethyl ketone reacts TPCK->Hydrophobic_Pocket Phenylalanine side chain docks Binding Specific Binding Covalent_Modification Covalent Modification (Alkylation)

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_TPCK_Dilutions Prepare Serial Dilutions of TPCK Pre_incubation Pre-incubate Enzyme with TPCK (15-30 min) Prepare_TPCK_Dilutions->Pre_incubation Prepare_Enzyme Prepare Enzyme Solution Prepare_Enzyme->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Measure_Activity Measure Reaction Rate (e.g., Absorbance change/time) Add_Substrate->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [TPCK] (log scale) Calculate_Inhibition->Plot_Data Determine_IC50 Fit Sigmoidal Curve to Determine IC50 Plot_Data->Determine_IC50

References

  • Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum - PMC. (2022-06-29). PubMed Central. [Link]

  • Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl | Chegg.com. (2016-11-16). [Link]

  • Tosyl phenylalanyl chloromethyl ketone - Wikipedia. [Link]

  • Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells - PubMed. [Link]

  • The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation - PubMed. (1996-09-27). [Link]

  • Inhibition of initiation of protein synthesis in mammalian tissue culture cells by L-1-tosylamido-2-phenylethyl chloromethyl ketone - PubMed. (1975-01-10). [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog. (2025-12-31). [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17). [Link]

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Troubleshooting

How to prevent non-specific binding of TPCK in experiments

A Guide to Preventing Non-Specific Binding of Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK) in Experimental Settings Introduction Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely utilized biochemical tool...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Non-Specific Binding of Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK) in Experimental Settings

Introduction

Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely utilized biochemical tool, best known as an irreversible inhibitor of chymotrypsin-like serine proteases.[1][2] Its utility in the laboratory, however, extends beyond this primary characterization. The compound's reactive chloromethyl ketone moiety allows it to covalently modify specific amino acid residues, primarily the imidazole ring of histidine in the active site of chymotrypsin.[1][2] However, this reactivity is also the source of its significant off-target effects, as it can react with other nucleophilic residues, most notably the sulfhydryl group of cysteine residues in a variety of proteins.[1][3] This non-specific binding can lead to the modulation of numerous cellular pathways, including those regulated by caspases and various kinases, making the careful design and interpretation of experiments paramount.[4]

This technical guide provides an in-depth examination of the mechanisms behind TPCK's non-specific binding and offers comprehensive troubleshooting strategies and detailed experimental protocols to minimize these off-target effects, ensuring the validity and reproducibility of your research.

Understanding TPCK: Mechanism of Action and Non-Specific Binding

TPCK functions as an affinity label. Its tosyl-L-phenylalanine backbone mimics the natural substrate of chymotrypsin, directing the inhibitor to the enzyme's active site. Once positioned, the highly reactive chloromethyl ketone group covalently modifies a critical histidine residue (His-57 in chymotrypsin), leading to irreversible inhibition.[1]

The primary cause of non-specific binding is the electrophilic nature of the chloromethyl ketone group. This group is not exclusively reactive towards histidine; it can also readily alkylate other nucleophilic side chains, particularly the thiol group of cysteine residues.[3] This off-target reactivity is the basis for TPCK's inhibitory effects on certain cysteine proteases and other proteins containing reactive cysteines.[1]

Visualizing the Mechanism of TPCK Action and Non-Specific Binding

TPCK_Mechanism cluster_target On-Target Inhibition cluster_off_target Non-Specific Binding TPCK TPCK Chymotrypsin Chymotrypsin (Active Site Histidine) TPCK->Chymotrypsin Covalent Modification (Alkylation) Inactive_Chymotrypsin Inactive Chymotrypsin Chymotrypsin->Inactive_Chymotrypsin Irreversible Inhibition TPCK_off TPCK Other_Protein Off-Target Protein (Reactive Cysteine) TPCK_off->Other_Protein Covalent Modification (Alkylation) Modified_Protein Modified & Potentially Inactive Protein Other_Protein->Modified_Protein Altered Function TPCK_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Downstream Analysis cluster_controls Essential Controls Start Start: Experimental Sample + Target Protease Incubate Incubate with TPCK (Optimized Time & Conc.) Start->Incubate Vehicle Vehicle Control (DMSO) Start->Vehicle TPOH Inactive Analog Control (TPOH) Start->TPOH NoTarget Target-Deficient Control Start->NoTarget Stock Prepare fresh working solution of TPCK Stock->Incubate Quench Add Quenching Agent (e.g., DTT) Incubate->Quench Incubate_Quench Incubate to Neutralize Excess TPCK Quench->Incubate_Quench Analysis Proceed with Downstream Application Incubate_Quench->Analysis

Caption: Recommended workflow for TPCK experiments.

Comparative Analysis of Serine Protease Inhibitors

While TPCK is a valuable tool, its limitations may necessitate the use of alternative inhibitors. The choice of inhibitor should be guided by the specific experimental requirements, including the target protease, the experimental system, and the need for specificity.

InhibitorTarget Protease(s)MechanismSolubilityStability in Aqueous SolutionKey Considerations
TPCK Chymotrypsin-like serine proteases, some cysteine proteasesIrreversible (alkylation of histidine/cysteine)Poor in water, soluble in organic solvents (DMSO, ethanol)Low (hydrolyzes at pH > 7)Potential for significant off-target effects; requires careful controls and quenching. [1][5]
TLCK Trypsin-like serine proteasesIrreversible (alkylation of histidine)Soluble in waterModerateMore specific for trypsin-like proteases than TPCK for chymotrypsin-like proteases, but can still have off-target effects. [3]
PMSF Broad-spectrum serine proteasesIrreversible (sulfonylation of serine)Very low in water, soluble in anhydrous organic solventsVery low (rapidly hydrolyzes)Highly toxic; must be handled with care. Very short half-life in aqueous solutions requires fresh preparation and repeated additions.
AEBSF (Pefabloc SC) Broad-spectrum serine proteasesIrreversible (sulfonylation of serine)High in waterGoodA less toxic and more stable alternative to PMSF. A good general-purpose serine protease inhibitor.

References

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

  • Stoppler, H., et al. (1996). The serine protease inhibitors TLCK and TPCK react with the RB-binding core of HPV-18 E7 protein and abolish its RB-binding capability. Virology, 217(2), 542-53. [Link]

  • Tosyl phenylalanyl chloromethyl ketone. Wikipedia. [Link]

  • Chollet-Przednowed, A., & Lederer, F. (1993). Another biological effect of tosylphenylalanylchloromethane (TPCK): it prevents p47phox phosphorylation and translocation upon neutrophil stimulation. European Journal of Biochemistry, 218(1), 83-93. [Link]

  • Manipulating trypsin digestion conditions to accelerate proteolysis and simplify digestion workflows in development of protein mass spectrometric assays for the clinical laboratory. National Institutes of Health. [Link]

  • Tosyl-L-phenylalaninchloromethylketon (TPCK). Genaxxon bioscience. [Link]

  • Guergnon, J., et al. (1999). N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells. Cell Death and Differentiation, 6(4), 342-50. [Link]

  • Dryjanski, M., et al. (1998). N-tosyl-L-phenylalanine Chloromethyl Ketone, a Serine Protease Inhibitor, Identifies Glutamate 398 at the Coenzyme-Binding Site of Human Aldehyde Dehydrogenase. Evidence for a Second "Naked Anion" at the Active Site. Biochemistry, 37(40), 14151-6. [Link]

  • Steven, F. S., & Itzhaki, S. (1978). Evidence for the inhibition of trypsin by thiols. The mechanism of enzyme-inhibitor complex formation. Biochimica et Biophysica Acta (BBA) - Enzymology, 524(1), 1-10. [Link]

  • Chiosis, G., et al. (2001). Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1. Journal of Biological Chemistry, 276(36), 33801-33808. [Link]

  • Frydrych, I., & Mlejnek, J. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Journal of Cellular Biochemistry, 103(5), 1646-56. [Link]

  • The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. PubMed. [Link]

  • Are there proteases that can be inhibited by TPCK or TLCK but not the general serine-protease inhibitor PMSF?. ResearchGate. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Does adding 5 mM DTT quench AMS alkylation of thiols in a protein sample?. ResearchGate. [Link]

  • Protein Reduction, Alkylation, Digestion. University of Washington. [Link]

  • N-acetylcysteine supplementation controls total antioxidant capacity, creatine kinase, lactate, and tumor necrotic factor-alpha against oxidative stress induced by graded exercise in sedentary men. PubMed. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health. [Link]

  • Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. National Institutes of Health. [Link]

  • N-acetylcysteine induced quenching of red fluorescent oligonucleotide-stabilized silver nanoclusters and the application in pharmaceutical detection. PubMed. [Link]

  • TPCK targets elements of mitotic spindle and induces cell cycle arrest in prometaphase. PubMed. [Link]

  • Evidence that N-acetylcysteine inhibits TNF-alpha-induced cerebrovascular endothelin-1 upregulation via inhibition of mitogen- and stress-activated protein kinase. PubMed. [Link]

  • Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. National Institutes of Health. [Link]

  • Stankonia. Wikipedia. [Link]

  • Quantitative proteomics using SILAC-MS identifies N-acetylcysteine-solution-triggered reversal response of renal cell carcinoma cell lines. PubMed. [Link]

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Optimization

Technical Support Center: Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK)

A Guide for Researchers on Navigating Common Off-Target Effects Welcome to the technical support center for Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK). As a Senior Application Scientist, I've designed this guide to...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Common Off-Target Effects

Welcome to the technical support center for Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK). As a Senior Application Scientist, I've designed this guide to move beyond the textbook definition of TPCK as a simple chymotrypsin inhibitor. Our goal is to address the frequently encountered off-target effects that can complicate experimental interpretation. This resource, presented in a question-and-answer and troubleshooting format, provides the in-depth insights and practical protocols necessary to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding TPCK's Reactivity

This section addresses the fundamental mechanisms of TPCK, providing the foundational knowledge needed to anticipate and diagnose off-target issues.

Q1: What is the primary, on-target mechanism of action for TPCK?

TPCK is designed as an irreversible inhibitor of chymotrypsin and chymotrypsin-like serine proteases. Its specificity is derived from the phenylalanine moiety, which mimics the natural substrate and directs the inhibitor to the enzyme's active site.[1] Once positioned, the chloromethyl ketone (CMK) group covalently modifies, or alkylates, the histidine-57 residue within the catalytic triad of the protease, rendering the enzyme inactive.[1][2]

Q2: Why does a supposedly specific inhibitor like TPCK have so many off-target effects?

The root cause of TPCK's off-target activity lies in the high reactivity of its electrophilic chloromethyl ketone (CMK) group. While the phenylalanine "address" guides it to chymotrypsin, the reactive "warhead" is not exclusively specific to histidine. It can readily react with other nucleophilic amino acid residues, most notably the thiol group (-SH) of cysteine.[3] This indiscriminate reactivity with cellular nucleophiles means that if TPCK encounters a susceptible cysteine residue in another protein, it can form a covalent bond, leading to unintended inhibition or modification of that protein's function.[3]

Q3: Is TPCK's well-known effect on the NF-κB pathway an on-target or off-target effect?

It is a classic and widely documented off-target effect . TPCK's inhibition of the NF-κB signaling pathway does not involve chymotrypsin-like proteases. Instead, it is a direct consequence of its alkylating activity on specific cysteine residues within key signaling components.[3] Mass spectrometry studies have confirmed that TPCK directly modifies Cys-179 of IκB kinase β (IKKβ) and Cys-38 of the p65/RelA subunit of NF-κB itself.[3] Modification of IKKβ prevents the phosphorylation and subsequent degradation of the inhibitor IκBα, while modification of p65 directly impairs its ability to bind DNA.[3][4]

G cluster_pathway Canonical NF-κB Pathway TNFα TNFα IKK Complex IKK Complex TNFα->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates (P) p65/p50 p65/p50 IκBα->p65/p50 Releases Nucleus Nucleus p65/p50->Nucleus Translocates TPCK_IKK TPCK TPCK_IKK->IKK Complex Inhibits (via Cys-179) TPCK_p65 TPCK TPCK_p65->p65/p50 Inhibits (via Cys-38)

Figure 1: TPCK's off-target inhibition of the NF-κB pathway.
Q4: How does TPCK affect protein kinases? Is it a general kinase inhibitor?

TPCK is not a general kinase inhibitor, but it potently inhibits a specific family of kinases known as the AGC kinases (including Akt, RSK, S6K, and MSK).[5] This is another significant off-target effect. The mechanism is remarkably specific: TPCK forms covalent adducts with a cysteine residue located within a conserved Phenylalanine-Cysteine (Phe-Cys) motif in the activation loop of these kinases.[5] This modification prevents their activation. Notably, TPCK does not inhibit the upstream activating kinase, PDK1, which lacks this motif.[5]

Q5: Can TPCK inhibit cysteine proteases like caspases?

Yes. Due to the reactivity of the CMK group with cysteine residues, TPCK is known to inhibit some cysteine proteases, including caspases, papain, and bromelain.[1] The mechanism involves the alkylation of the active site cysteine, which is analogous to its reaction with off-target kinases.[1] This can be particularly confounding in apoptosis studies, where TPCK might be used to inhibit a serine protease but inadvertently blocks the caspase cascade.

Q6: What are the reported contradictory effects of TPCK on apoptosis?

Researchers have reported both pro- and anti-apoptotic effects of TPCK, creating a complex picture.[6][7]

  • Pro-apoptotic: TPCK can induce apoptosis on its own, causing mitochondrial cytochrome c release and caspase-3 activation.[6] This may be linked to off-target inhibition of the proteasome or other survival pathways.[6]

  • Anti-apoptotic: In other contexts, TPCK has been shown to prevent apoptosis, most notably by inhibiting the final step of internucleosomal DNA cleavage (DNA laddering).[6] This effect is likely independent of serine protease inhibition.[6] Furthermore, its ability to directly inhibit caspases can also manifest as an anti-apoptotic outcome.[1]

Section 2: Troubleshooting Guide - Interpreting Unexpected Experimental Results

This section is formatted to address specific experimental problems you might encounter.

Problem 1: My results suggest NF-κB inhibition, but I thought I was only inhibiting a chymotrypsin-like protease.
  • Plausible Cause: This is a well-established off-target effect of TPCK. You are likely observing the direct inhibition of IKKβ and/or the p65 subunit of NF-κB via cysteine alkylation.[3]

  • Troubleshooting Steps:

    • Confirm the Effect: Use a Western blot to check the phosphorylation status of IκBα and the total levels of IκBα. TPCK treatment should prevent the degradation of IκBα.[4]

    • Use an Alternative Inhibitor: Compare your results with a different class of NF-κB inhibitor, such as a proteasome inhibitor (e.g., MG-132) or a more specific IKK inhibitor.

    • Perform a Rescue Experiment: As detailed in Protocol 2, pre-treating your cells with a thiol-reducing agent like Dithiothreitol (DTT) may reverse the NF-κB inhibitory effect, confirming it is mediated by cysteine modification.[3]

Problem 2: I'm seeing inhibition of a signaling pathway involving an AGC kinase (e.g., Akt, RSK, S6K). Is this expected?
  • Plausible Cause: Yes, this is an expected off-target effect if your pathway involves an AGC kinase with the conserved Phe-Cys motif.[5] TPCK is directly inhibiting the kinase itself.

  • Troubleshooting Steps:

    • Validate with Phospho-Specific Antibodies: Use Western blotting to measure the phosphorylation levels of the specific AGC kinase and its downstream substrates (e.g., phospho-Akt at Ser473, phospho-S6K at Thr389). TPCK should reduce or abolish these signals.[5]

    • Control for Upstream Kinases: Check the phosphorylation status of upstream kinases that are not AGC family members (e.g., ERK1/2) to demonstrate that TPCK is not causing a general shutdown of signaling.[5]

    • Use Site-Directed Mutants: If possible, use cells expressing a version of the kinase where the key cysteine residue in the Phe-Cys motif has been mutated (e.g., Cys to Ala). This mutant should show partial resistance to TPCK inhibition.[5]

G cluster_workflow Troubleshooting Workflow cluster_controls Control Experiment Options Start Unexpected Result Observed Check Consult Literature for Known TPCK Off-Targets Start->Check Hypothesize Formulate Hypothesis (e.g., 'TPCK is inhibiting Kinase X') Check->Hypothesize Design Design Control Experiments Hypothesize->Design Analyze Analyze Data & Conclude Design->Analyze DTT DTT Rescue (Protocol 2) Design->DTT Alt Use Alternative Inhibitor Design->Alt Mutant Use Cys->Ala Mutant Design->Mutant WB Validate with Western Blot (Protocol 3) Design->WB

Figure 2: A logical workflow for troubleshooting unexpected results with TPCK.
Problem 3: My cells are undergoing apoptosis, but I'm also seeing a block in DNA laddering. Why the contradiction?
  • Plausible Cause: You are observing two separate, off-target effects of TPCK. The induction of apoptosis may stem from inhibition of survival pathways or the proteasome, leading to caspase activation.[6] However, TPCK can also inhibit the specific nuclease responsible for internucleosomal DNA cleavage or directly inhibit caspases required for its activation, thus blocking the formation of a DNA ladder.[6]

  • Troubleshooting Steps:

    • Measure Caspase Activity Directly: Use a fluorometric or colorimetric caspase activity assay (e.g., for Caspase-3) to confirm that the upstream apoptotic cascade is indeed active, even if DNA laddering is absent.

    • Use an Alternative Apoptosis Marker: Assess apoptosis using a different method, such as Annexin V/Propidium Iodide staining and flow cytometry, which measures early apoptotic events (phosphatidylserine flipping) and is independent of DNA fragmentation.

Problem 4: I'm observing a loss of STAT6 or STAT5 protein, which is unrelated to my target protease. What's happening?
  • Plausible Cause: This is a documented off-target effect mediated by TPCK's alkylating activity, which leads to the proteolytic loss of STAT6 and STAT5.[8] The mechanism is not through its canonical protease inhibitory function but likely involves modification of reactive thiol groups on the STAT proteins, targeting them for degradation.[8]

  • Troubleshooting Steps:

    • Confirm with Western Blot: Quantify total STAT6 and STAT5 protein levels over a time course of TPCK treatment to confirm the loss.

Problem 5: My experimental results are inconsistent between experiments.
  • Plausible Cause: This often points to issues with reagent stability. TPCK is unstable in aqueous solutions, with working solutions remaining stable for only a few hours. The powder is also hygroscopic and can "melt" or degrade upon repeated exposure to atmospheric moisture, altering its effective concentration.[9]

  • Troubleshooting Steps:

    • Always Prepare Fresh Solutions: Prepare TPCK stock solutions fresh for each experiment in an appropriate solvent like ethanol or DMSO. Do not store working dilutions in aqueous buffers.

    • Aliquot and Store Powder Properly: Upon receipt, aliquot the TPCK powder into smaller, single-use vials under a dry, inert atmosphere (if possible) and store desiccated at -20°C. This minimizes repeated freeze-thaw cycles and exposure to moisture.

Section 3: Key Experimental Protocols

These protocols provide a framework for validating TPCK's effects in your system.

Protocol 1: General Best Practices for Using TPCK
  • Preparation: Dissolve TPCK in a non-aqueous solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM).

  • Storage: Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles. For maximal reproducibility, always use a fresh aliquot for each experiment.

  • Application: Dilute the stock solution directly into your cell culture medium or buffer immediately before use. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%).

  • Concentration: Use the lowest concentration of TPCK that effectively inhibits your target of interest. Perform a dose-response curve to determine the optimal concentration for your specific application.

  • Controls: Always include a vehicle control (medium with the same final concentration of DMSO or ethanol) in your experiments.

Protocol 2: Differentiating On-Target vs. Off-Target Effects Using a Thiol-Reducing Agent Rescue Experiment

This protocol helps determine if an observed effect is due to the alkylation of cysteine residues (a common off-target mechanism).

  • Cell Plating: Plate your cells and allow them to adhere or reach the desired confluency.

  • Pre-treatment (Rescue Group): Pre-treat one set of cells with a cell-permeable thiol-reducing agent, such as 1-5 mM Dithiothreitol (DTT), for 30-60 minutes.

  • TPCK Treatment: Add TPCK to both the DTT pre-treated group and a non-pre-treated group. Also, include a vehicle control and a DTT-only control.

  • Incubation: Incubate for the desired experimental duration.

  • Analysis: Harvest cells and analyze the endpoint of interest (e.g., protein phosphorylation, gene expression, cell viability).

  • Interpretation:

    • If the effect of TPCK is prevented or reversed in the DTT pre-treated group, it strongly suggests the effect is mediated by an off-target reaction with a cysteine residue.[3]

    • If the effect of TPCK is unchanged by DTT pre-treatment, the mechanism is likely independent of thiol modification (such as the intended alkylation of histidine).

Protocol 3: Validating Off-Target Kinase and NF-κB Inhibition via Immunoblotting
  • Treatment: Treat cells with varying concentrations of TPCK (e.g., 0, 10, 25, 50 µM) for the desired time. Include a positive control stimulus (e.g., EGF for the Akt/RSK pathway, TNFα for the NF-κB pathway).

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against:

    • For AGC Kinases: Phospho-Akt (Ser473), Total Akt, Phospho-S6K (Thr389), Total S6K.[5]

    • For NF-κB Pathway: Phospho-IκBα (Ser32), Total IκBα, p65.[3]

    • Loading Control: β-actin or GAPDH.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.

  • Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein (or a stabilization of total IκBα) confirms inhibition of the pathway.

Section 4: Data Summary & Reference Tables
Table 1: Summary of Common TPCK Off-Targets and Their Mechanisms
Target ClassSpecific ExamplesMechanism of ActionKey Residue(s)Resulting EffectReference(s)
AGC Kinases Akt, RSK1, S6K1, MSK1Covalent adduction in the activation loopCysteine (in Phe-Cys motif)Inhibition of kinase activation[5]
NF-κB Pathway IKKβ, p65/RelADirect alkylation of thiol groupsCys-179 (IKKβ), Cys-38 (p65)Inhibition of IκBα degradation and p65 DNA binding[3]
Cysteine Proteases Caspases, Papain, BromelainAlkylation of the active site sulfhydryl groupCysteineInhibition of proteolytic activity[1]
STAT Proteins STAT5, STAT6Alkylation leading to protein degradationThiol groups (presumed)Proteolytic loss of protein[8]
Oncoproteins HPV-18 E7Modification of Rb-binding coreCysteineAbolished binding to Rb[10]
Protein Synthesis GeneralUnspecified, likely multiple targetsN/AInhibition of translation[11]
Table 2: Recommended Working Concentrations and Stability
ParameterRecommendationRationale / NotesReference(s)
Solvent DMSO or EthanolTPCK is unstable in aqueous solutions.
Stock Concentration 10 - 50 mMAllows for small volumes to be added to aqueous media, minimizing solvent effects.N/A
Working Concentration 5 - 50 µM (in vitro)Effective range for most applications. Dose-dependency of off-target effects is critical.[12]
Powder Storage -20°C, DesiccatedHighly susceptible to moisture. Aliquoting is recommended.[9]
Aqueous Stability Unstable; stable for only several hours.Always prepare working dilutions from stock immediately before use.
References
  • Vertex AI Search. (n.d.). TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone) | Serine Protease Inhibitor. Retrieved January 7, 2026.
  • Carlson, D. A., et al. (2012). TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues. FEBS Letters, 586(19), 3194-3200. [Link]

  • Macho, A., et al. (2000). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. Biochemical Pharmacology, 59(11), 1381-1389. [Link]

  • Huh, J. E., et al. (1997). Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages. Immunology, 92(2), 267-273. [Link]

  • Perez-G, L., et al. (2008). Treatment of Cells With n-alpha-tosyl-L-phenylalanine-chloromethyl Ketone Induces the Proteolytic Loss of STAT6 Transcription Factor. Journal of Cellular Biochemistry, 103(5), 1646-1656. [Link]

  • Silva-Lopez, S., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pharmaceuticals, 15(7), 820. [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved January 7, 2026. [Link]

  • Huh, J. E., et al. (1997). Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages. Immunology, 92(2), 267-73. [Link]

  • Stoppler, H., et al. (1996). The serine protease inhibitors TLCK and TPCK react with the RB-binding core of HPV-18 E7 protein and abolish its RB-binding capability. Virology, 217(2), 542-53. [Link]

  • Lee, J., et al. (2010). N-Tosyl-l-phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA. The Journal of Biological Chemistry, 285(19), 14545-14554. [Link]

  • Chegg.com. (2019). Solved Tosyl-L-phenylalanine chloromethyl ketone (TPCK). [Link]

  • Chou, I. N., et al. (1977). Non-selective inhibition of transformed cell growth by a protease inhibitor. Journal of Cellular Physiology, 91(1), 99-107. [Link]

  • Janosch, C., et al. (2004). Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1. The Journal of Biological Chemistry, 279(30), 31743-31752. [Link]

  • ResearchGate. (2021). How do you keep TLCK in its powdered form and not melt during handling and storage?[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Troubleshooting of TPCK in Experimental Applications

Welcome to the technical support guide for N-α-Tosyl-L-phenylalanyl-chloromethyl ketone (TPCK). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the successful a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-α-Tosyl-L-phenylalanyl-chloromethyl ketone (TPCK). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the successful application of TPCK in your research. This guide moves beyond simple protocols to explain the underlying chemical principles governing TPCK's stability and reactivity, empowering you to troubleshoot effectively and generate reliable, reproducible data.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding TPCK's properties and handling.

Q1: What is TPCK and what is its primary mechanism of action?

TPCK (N-α-Tosyl-L-phenylalanyl-chloromethyl ketone) is a well-established irreversible inhibitor of the serine protease, chymotrypsin, and chymotrypsin-like enzymes.[1] Its specificity is derived from the phenylalanine moiety, which mimics a natural substrate and directs the inhibitor to the enzyme's active site.[2][3] Once bound, the chloromethyl ketone group acts as an electrophile, specifically alkylating the catalytically crucial histidine-57 residue in the active site of chymotrypsin.[1][3] This covalent modification permanently inactivates the enzyme. While highly specific for chymotrypsin-like proteases, it's important to note that TPCK can also inhibit certain cysteine proteases, such as papain and caspases, through a similar alkylation mechanism involving an active site cysteine.[2]

Q2: How should I prepare and store TPCK stock solutions?

Proper preparation and storage of TPCK are critical for maintaining its inhibitory activity. The stability of TPCK varies significantly between its powdered form and when dissolved in various solvents.

As a dry powder, TPCK is stable for at least two years when stored desiccated at -20°C.[1] However, once in solution, its stability is highly dependent on the solvent and storage temperature. High-purity, anhydrous organic solvents are essential for long-term stability.

Solvent Recommended Concentration Storage Temperature Approximate Stability Reference
Methanol or Ethanol10 mM4°CSeveral months[1]
DMSO10 mM - 10 mg/mL-20°CUp to 6 months[1][4][5]

Key Causality : The primary enemy of TPCK in solution is water. The electrophilic chloromethyl ketone group is susceptible to hydrolysis. Using anhydrous organic solvents minimizes this degradation, preserving the inhibitor's potency. Storing in small, single-use aliquots is strongly recommended to prevent contamination from atmospheric moisture and degradation from repeated freeze-thaw cycles.[4][5]

Q3: What is the stability of TPCK in aqueous working solutions?

This is a critical point of failure in many experiments. Aqueous working solutions of TPCK are unstable and are only viable for a few hours. [1][5] You must prepare these solutions fresh for each experiment. The rate of degradation is influenced by pH and temperature. Higher pH (alkaline conditions) and elevated temperatures accelerate the hydrolysis of the chloromethyl ketone, rendering the TPCK inactive.

Q4: I'm observing off-target effects. What could be the cause?

While TPCK is known as a chymotrypsin inhibitor, it is not entirely specific. Its reactive chloromethyl ketone group can form covalent bonds with other nucleophilic residues besides histidine, such as cysteine.[2] This explains its documented inhibitory activity against some cysteine proteases like caspases, papain, and bromelain.[2] Furthermore, TPCK has been reported to have other cellular effects, including inhibiting the PDK1/Akt pathway and NF-κB.[4][6]

Experimental Implication : Always include appropriate controls. If you suspect off-target effects, consider using a structurally different chymotrypsin inhibitor as a comparative control. If working in a system with critical cysteine residues or thiol-containing reagents (like DTT or β-mercaptoethanol), be aware that TPCK can react with these, leading to either depletion of your active TPCK or modification of your target protein/reagent.

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and solving common problems encountered during experiments involving TPCK.

Problem 1: My TPCK precipitated when I diluted it into my aqueous buffer.

Root Cause Analysis : This is a common solubility issue. TPCK is poorly soluble in water. When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the local concentration of TPCK can momentarily exceed its solubility limit, causing it to precipitate out of solution. This is often exacerbated by poor mixing or a high final concentration of the organic solvent.[5]

Solution Protocol: Preventing TPCK Precipitation
  • Warm the Stock Solution : If your DMSO stock is frozen, bring it to room temperature and ensure the TPCK is fully dissolved.

  • Use Vigorous Mixing : Add the TPCK stock solution dropwise into the aqueous buffer while the buffer is being actively vortexed or stirred. This ensures rapid dispersal and prevents the formation of localized high-concentration zones.[5]

  • Minimize Final Solvent Concentration : Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 1%, to avoid affecting your biological system and to maintain TPCK solubility.

  • Consider Serial Dilution : For very high final TPCK concentrations, it may be necessary to perform a serial dilution in the assay buffer to gradually reach the target concentration.[5]

Problem 2: I'm seeing inconsistent or no inhibition of my target protease.

Root Cause Analysis : This issue almost always points to the degradation of TPCK. The covalent bond-forming chloromethyl ketone group is highly reactive and susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH. If your working solution is not freshly prepared, or if the experimental conditions are suboptimal, your TPCK may be inactive before it even reaches its target.

Workflow for Diagnosing TPCK Inactivity

The following diagram outlines a logical workflow for troubleshooting experiments where TPCK fails to inhibit its target.

G cluster_0 Troubleshooting Workflow: TPCK Inactivity A Start: Inconsistent or No Inhibition Observed B Was the aqueous working solution prepared FRESH (within the hour)? A->B C Prepare fresh working solution immediately before use. B->C No D Check Assay Buffer pH. Is it > 8.0? B->D Yes C->D E Consider lowering pH if compatible with enzyme activity. TPCK is more stable at slightly acidic to neutral pH. D->E Yes F Are there nucleophiles (e.g., DTT, high concentration of Tris) in the buffer? D->F No E->F G TPCK may be reacting with buffer components. Switch to a non-nucleophilic buffer (e.g., HEPES, Phosphate). F->G Yes H Perform a TPCK Activity QC Check (See Protocol Below). F->H No G->H I Does the QC check show TPCK activity? H->I J Problem is likely with the experimental setup or target enzyme, not TPCK. I->J Yes K TPCK stock solution has degraded. Discard and prepare a fresh stock from powder. I->K No

Caption: A decision tree for troubleshooting TPCK inactivity.

Protocol: Quality Control (QC) Assay for TPCK Activity

This protocol provides a straightforward method to validate the potency of your TPCK stock solution using commercially available chymotrypsin.

  • Prepare Reagents :

    • Assay Buffer : 50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8.

    • Chymotrypsin Solution : Prepare a 1 µM solution of bovine chymotrypsin in the assay buffer.

    • Substrate Solution : Prepare a 1 mM solution of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in the assay buffer.

    • TPCK Working Solution : Prepare fresh dilutions of your TPCK stock in the assay buffer to achieve final concentrations ranging from 1 µM to 100 µM.

  • Experimental Setup :

    • In a 96-well plate, add 20 µL of chymotrypsin solution to wells.

    • Add 20 µL of TPCK working solution (or buffer for the "no inhibitor" control) to the corresponding wells.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature. This allows time for the covalent modification to occur.

  • Initiate Reaction :

    • Add 160 µL of the substrate solution to each well to start the reaction.

  • Measure Activity :

    • Immediately read the absorbance at 405 nm every minute for 10-15 minutes using a plate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Analyze Data :

    • Calculate the reaction rates. A potent TPCK solution should show significant, dose-dependent inhibition of chymotrypsin activity compared to the control. If you see little to no inhibition, your TPCK stock has likely degraded.

Problem 3: My experiment requires a reducing agent like DTT. Will this interfere with TPCK?

Root Cause Analysis : Yes, it is highly likely. Thiol-containing reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol are strong nucleophiles. The thiol group can directly attack the electrophilic chloromethyl ketone of TPCK, inactivating it in the same way an active site cysteine would. This will effectively quench your TPCK, preventing it from inhibiting its intended protease target.

Mechanism of Interference

The diagram below illustrates the reaction between TPCK and a generic thiol-containing compound (R-SH), such as DTT.

G cluster_0 TPCK Inactivation by Thiols TPCK TPCK (Active Inhibitor) Inactive_Complex Inactive TPCK-Thiol Adduct TPCK->Inactive_Complex Interfering Reaction (Nucleophilic Attack) Inactive_Target Inhibited Protease TPCK->Inactive_Target Intended Reaction Thiol R-SH (e.g., DTT) Target Target Protease

Caption: Competing reactions for TPCK in the presence of thiols.

Solutions and Workarounds
  • Temporal Separation : If possible, treat your protein with TPCK first to inhibit the target protease. Then, quench any remaining active TPCK by adding the reducing agent before proceeding with subsequent steps.

  • Use a Non-Thiol Reducing Agent : Consider using a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which is less likely to react with the chloromethyl ketone group of TPCK.

  • Increase TPCK Concentration : If the presence of the reducing agent is unavoidable, you may need to empirically determine a higher concentration of TPCK required to overcome the quenching effect and still inhibit the target protease. This approach requires careful validation to account for potential off-target effects of the higher inhibitor concentration.

By understanding the chemical vulnerabilities of TPCK and implementing these validation and troubleshooting protocols, researchers can ensure the reliability of their experimental outcomes and confidently interpret their data.

References

  • Ferreira, R. S., et al. (2022). "Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum," PMC - PubMed Central, [Link]

  • Wikipedia, "Tosyl phenylalanyl chloromethyl ketone," [Link]

  • Chegg.com, "Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl | Chegg.com," [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Results After TPCK Treatment

Welcome to the technical support resource for researchers utilizing TPCK (Tosyl-L-phenylalanyl-chloromethyl ketone). This guide is designed to provide in-depth troubleshooting assistance and address common questions that...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing TPCK (Tosyl-L-phenylalanyl-chloromethyl ketone). This guide is designed to provide in-depth troubleshooting assistance and address common questions that arise during experiments involving this widely used serine protease inhibitor. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the complexities of TPCK's biological effects and ensure the integrity of your research.

PART 1: Understanding TPCK - Mechanism of Action and Key Considerations

Before troubleshooting specific experimental issues, it is crucial to have a solid understanding of TPCK's biochemical properties. This section delves into its primary mechanism and known off-target effects, which are often the root cause of unexpected results.

Q1: What is the primary mechanism of action of TPCK?

TPCK is best known as an irreversible inhibitor of chymotrypsin and chymotrypsin-like serine proteases.[1][2][3] Its specificity is derived from the phenylalanine moiety, which mimics the natural substrate of chymotrypsin, allowing the inhibitor to bind to the enzyme's active site.[2][4] Once positioned, the chloromethyl ketone group covalently modifies the catalytically essential histidine residue (specifically His-57 in chymotrypsin), leading to irreversible inactivation of the enzyme.[1][4][5] This targeted action has made TPCK a valuable tool for studying proteolytic pathways.

Q2: Why is TPCK specificity a concern?

While TPCK is designed to target chymotrypsin-like proteases, it is not perfectly specific. The reactive chloromethyl ketone moiety can alkylate other nucleophilic residues, such as the cysteine in the active site of some cysteine proteases like caspases and papain.[2] Furthermore, TPCK has been shown to interact with numerous other cellular proteins, leading to a range of "off-target" effects.[6][7] These unintended interactions can significantly impact experimental outcomes and lead to misinterpretation of data if not properly controlled for.[8][9]

Q3: What are the known major off-target effects of TPCK?

Researchers must be aware of TPCK's potential to influence signaling pathways beyond its intended protease targets. Some of the most well-documented off-target effects include:

  • Inhibition of the NF-κB Pathway: TPCK is widely reported to inhibit the activation of the transcription factor NF-κB.[3][10] This effect is often utilized experimentally, but it can be a confounding factor if the primary goal is to study protease inhibition.

  • Induction of Apoptosis: TPCK can induce apoptosis in various cell lines through multiple mechanisms, including caspase activation and the release of pro-apoptotic factors from mitochondria.[11][12][13][14] This pro-apoptotic activity is dose-dependent and can be independent of its chymotrypsin inhibitory function.[11][12]

  • Inhibition of Kinase Pathways: TPCK has been identified as an inhibitor of the PDK1/Akt signaling pathway.[11][13][15] It has also been shown to inhibit other AGC kinases by forming adducts with cysteine residues in their activation loops.[7]

  • Interaction with RNA Polymerase II: Studies have shown that TPCK can irreversibly label the largest subunit of RNA polymerase II, leading to an inhibition of transcription, which itself can be a trigger for apoptosis.[6]

  • Cell Cycle Arrest: TPCK has been reported to target the mitotic spindle, leading to cell cycle arrest in prometaphase.[16]

PART 2: Troubleshooting Common Experimental Problems

This section provides a question-and-answer guide to address specific issues you may encounter during your experiments with TPCK.

Section A: Issues with Cell Viability and Growth
Q4: My cells are dying after TPCK treatment. How can I determine if it's due to toxicity or intended apoptosis?

This is a common and critical question. Given that TPCK can induce apoptosis, it's essential to distinguish between non-specific cytotoxicity and a programmed cell death response.[11][12][14]

Causality: High concentrations of TPCK can lead to off-target effects and general cytotoxicity, while lower concentrations may specifically induce apoptosis.[11] The solvent used to dissolve TPCK (typically DMSO) can also be toxic at higher concentrations.

Troubleshooting Workflow:

A High Cell Death Observed B Step 1: Perform a Dose-Response Curve (e.g., 1-100 µM TPCK) A->B C Step 2: Run Parallel Viability & Apoptosis Assays B->C D Viability Assay (MTT, Trypan Blue) C->D E Apoptosis Assay (Annexin V/PI, Caspase-3/7 activity, PARP cleavage) C->E F Step 3: Analyze Results D->F E->F G High toxicity at all concentrations? F->G If Yes H Dose-dependent increase in apoptosis markers? F->H If Yes I Conclusion: Likely non-specific cytotoxicity. - Lower TPCK concentration. - Check DMSO control toxicity. G->I J Conclusion: TPCK is inducing apoptosis. - This may be an on-target or off-target effect. - Correlate with inhibition of your target protease. H->J cluster_0 Canonical NF-κB Pathway Stimulus Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Gene Transcription NFkB->Nucleus translocates to TPCK TPCK TPCK->IKK INHIBITS

Caption: TPCK's inhibitory effect on the NF-κB pathway.

Section C: Practical and Technical Issues
Q7: How should I properly prepare and store a TPCK stock solution?

Proper handling of TPCK is essential for reproducible results.

  • Solvent: TPCK is typically dissolved in dimethyl sulfoxide (DMSO) to make a concentrated stock solution.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final volume of DMSO added to your cell culture medium (ideally ≤ 0.1%).

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Q8: I see a precipitate in my culture medium after adding TPCK. What should I do?

Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous culture medium. [17][18] Causality: TPCK has limited solubility in aqueous solutions. Adding a concentrated DMSO stock to the medium too quickly or to a final concentration that is too high can cause it to precipitate. The presence of serum proteins can sometimes help, but can also interact with the compound. [17] Troubleshooting Steps:

  • Pre-warm the Medium: Always add the TPCK stock to a pre-warmed (37°C) medium.

  • Dilute Slowly: Add the TPCK stock dropwise while gently swirling the medium to facilitate mixing.

  • Check Final Concentration: Determine the maximum soluble concentration of TPCK in your specific cell culture medium experimentally. [17]A simple visual inspection after incubation can often suffice.

  • Serum Consideration: Test for precipitation in both serum-free and serum-containing media, as serum components can affect solubility. [17]

PART 3: Protocols and Best Practices

This section provides standardized protocols for key validation experiments.

Protocol 1: Determining the Optimal TPCK Concentration

Objective: To find the highest concentration of TPCK that effectively inhibits the target without causing excessive, unintended cell death.

Methodology:

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Serial Dilution: Prepare serial dilutions of your TPCK stock solution in a complete culture medium. A typical range to test is 0, 1, 5, 10, 25, 50, and 100 µM. Include a DMSO-only control.

  • Treatment: Treat the cells with the different concentrations of TPCK for a relevant time period (e.g., 24 hours).

  • Assess Viability: Use a quantitative viability assay, such as MTT or a commercial live/dead stain, to measure the percentage of viable cells relative to the untreated control.

  • Assess Target Inhibition: In parallel, lyse the cells and perform a Western blot or an activity assay to measure the inhibition of your target of interest.

  • Data Analysis: Plot cell viability and target inhibition against TPCK concentration. The optimal concentration will be in the range that gives maximal target inhibition with minimal impact on cell viability.

TPCK Concentration (µM)% Cell Viability (relative to control)% Target Inhibition (relative to control)
0 (Control)100%0%
198%15%
595%45%
1090%75%
2570%95%
5040%98%
10015%99%
Caption: Example data for determining the optimal TPCK concentration.

PART 4: References

  • Vertex AI Search. TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone) | Serine Protease Inhibitor.

  • PubMed. TPCK-induced apoptosis and labelling of the largest subunit of RNA polymerase II in Jurkat cells.

  • PubMed Central. Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1.

  • Taylor & Francis Online. Multiple effects of N-a-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) on apoptotic pathways in human prostatic carcinoma cell lines: Cancer Biology & Therapy.

  • Filo. Tosyl-L-phenylalanine chloromethyl ketone (TPCK) specifically inhibits ch..

  • PubMed Central. TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues.

  • ResearchGate. TPCK induces cell death and caspase-3 activation through its...

  • Wikipedia. Tosyl phenylalanyl chloromethyl ketone.

  • Chegg.com. Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl | Chegg.com.

  • PubMed Central. Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum.

  • Vertex AI Search. Potentialization of N-a-tosyl-L-phenylalanine chloromethyl ketone (TPCK) cytotoxic activity by 2-(1-adamantylamino).

  • Chegg.com. Solved Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chegg.com.

  • PubMed. Multiple effects of N-alpha-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) on apoptotic pathways in human prostatic carcinoma cell lines.

  • PubMed. N-tosyl-L-phenylalanine Chloromethyl Ketone, a Serine Protease Inhibitor, Identifies Glutamate 398 at the Coenzyme-Binding Site of Human Aldehyde Dehydrogenase. Evidence for a Second "Naked Anion" at the Active Site.

  • ResearchGate. Optimization of the amount of TPCK trypsin adding to MDCK cell suspension for culturing H7N9 avian influenza virus.

  • BVS. Optimization of the amount of TPCK trypsin adding to MDCK cell suspension for culturing H7N9 avian influenza virus | Chinese Journal of Microbiology and Immunology.

  • Benchchem. Application of TPCK-Treated Trypsin in Virology: Enhancing Virus Isolation and Culture.

  • PubMed Central. Treatment with Exogenous Trypsin Expands In Vitro Cellular Tropism of the Avian Coronavirus Infectious Bronchitis Virus.

  • Benchchem. TK-112690 solubility and stability in cell culture media.

  • PubMed Central. The Screening and Mechanism of Influenza-Virus Sensitive MDCK Cell Lines for Influenza Vaccine Production.

  • Vertex AI Search. Addressing Variability in Dry Powder Mammalian Cell Culture Media.

  • PubMed Central. The atypical PKCs in inflammation: NF-κB and beyond.

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.

  • ResearchGate. What is the role of TPCK during IAV infection in cell lines?.

  • Vertex AI Search. TPCK targets elements of mitotic spindle and induces cell cycle arrest in prometaphase.

  • Evonik Health Care. Optimizing the stability and solubility of cell culture media ingredients.

  • Sigma-Aldrich. Cell Culture Troubleshooting.

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing.

  • PubMed Central. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges.

  • Yeasen. Troubleshooting Cell Culture Contamination: A Practical Solution Guide.

  • Thermo Fisher Scientific. Mammalian Cell Culture Basics Support—Troubleshooting.

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media?.

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.

  • Proteintech Group. Cell culture troubleshooting.

  • PubMed Central. A new look at TCR signaling to NF-κB.

  • YouTube. NF-κB Pathway | Cell Survival Pathway.

  • PubMed Central. TCR-induced, PKC-θ-mediated NF-κB Activation Is Regulated by a Caspase-8-Caspase-9-Caspase-3 Cascade.

  • Bioprocess Online. How To Optimize The Stability And Solubility Of Media Ingredients To Improve The Performance Of Cell Culture Media And Processes.

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Troubleshooting

Strategies to minimize TPCK-induced cell toxicity

Welcome to the Technical Support Center for advanced biochemicals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced biochemicals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible. This guide is dedicated to Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), a powerful and widely used inhibitor.

While TPCK is an effective tool, its use can be accompanied by significant cell toxicity. This resource is designed to help you navigate this challenge, offering strategies to minimize toxicity while maximizing its specific inhibitory effects.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and issues encountered when working with TPCK.

Q1: What is the primary mechanism of TPCK, and how does this relate to its toxicity?

A: TPCK is best known as an irreversible inhibitor of the NF-κB signaling pathway. It achieves this by covalently modifying (alkylating) critical cysteine residues on two key proteins: IκB kinase β (IKKβ) at Cys-179 and the p65/RelA subunit of NF-κB at Cys-38.[1][2] This modification prevents the degradation of the inhibitory protein IκBα, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene transcription.[3]

However, TPCK is not perfectly specific. Its reactive chloromethyl ketone group can alkylate other proteins. Known off-target effects include the inhibition of RNA polymerase II and the targeting of mitotic spindle proteins, which can lead to a general shutdown of transcription and cell cycle arrest, respectively.[4][5] This broad reactivity is a primary source of its cytotoxicity, as it can induce apoptosis through mitochondria-dependent pathways at concentrations required for effective NF-κB inhibition.[6]

Q2: My cells are dying even at concentrations cited in the literature. What are the likely causes?

A: This is a very common issue. Several factors can contribute to excessive cytotoxicity:

  • Cell-Type Specificity: Sensitivity to TPCK varies dramatically between cell lines. A non-toxic dose in one cell line (e.g., CC50 of 138.8 µM in one study) may be highly toxic in another.[7] Each new cell line must be empirically tested.

  • Cell Health and Density: Cells that are unhealthy, have a high passage number, or are plated at a suboptimal density are more susceptible to any chemical stressor, including TPCK.[8] Ensure your cells are in the exponential growth phase and consistently seeded.

  • Solvent Toxicity: TPCK is typically dissolved in DMSO. While DMSO is generally well-tolerated, final concentrations above 0.5% can be independently toxic and can potentiate the toxicity of your compound. Always include a "vehicle-only" control (media + same amount of DMSO) in your experiments.[2][9]

  • Incubation Time: The toxic effects of TPCK are cumulative. An extended incubation time, even at a moderate concentration, can lead to widespread cell death.[10] It is critical to determine the minimum time required to achieve the desired biological effect.

Q3: What is the best way to prepare and store TPCK? I'm seeing precipitate in my culture medium.

A: Proper handling is crucial for reproducibility.

  • Solvent Choice: Use anhydrous, high-quality DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Store this stock in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

  • Working Dilution: TPCK has limited stability in aqueous solutions like cell culture media.[12] Always prepare fresh working dilutions for each experiment from your frozen stock.

  • Preventing Precipitation: When diluting the DMSO stock into your aqueous culture medium, add the stock solution dropwise to pre-warmed (37°C) medium while gently vortexing.[9] This prevents the compound from "crashing out" due to the rapid solvent change. If you still see precipitation, you may be exceeding its solubility limit at that concentration.

Q4: How can I be sure that the effects I'm seeing are from specific NF-κB inhibition and not just general toxicity?

A: This is the most critical question for ensuring data integrity. The answer is to perform a validation experiment that directly measures the activity of the intended target. The "gold standard" approach is to use Western blotting to check the phosphorylation status of a key protein in the NF-κB pathway, such as IκBα. Specific inhibition by TPCK should prevent the degradation of IκBα and reduce its phosphorylation. See our detailed protocol in Troubleshooting Guide 2 for a complete workflow.

In-Depth Troubleshooting Guides

These guides provide step-by-step protocols for overcoming the most significant challenges in using TPCK.

Guide 1: Establishing the Optimal Working Concentration of TPCK

The single most important step to minimize toxicity is to determine the lowest effective concentration for your specific cell line and experimental endpoint. This is achieved via a dose-response experiment.

  • Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the exponential growth phase (typically 50-70% confluency) at the time of treatment. Allow cells to adhere overnight.

  • Prepare TPCK Dilutions:

    • Thaw a fresh aliquot of your TPCK stock solution (e.g., 20 mM in DMSO).

    • Perform a serial dilution in pre-warmed, complete culture medium to generate a range of concentrations. A good starting range is often 0, 1, 5, 10, 25, 50, 75, and 100 µM.

    • Crucially , ensure the final DMSO concentration is identical in all wells, including the "0 µM TPCK" well, which serves as your vehicle control.[13]

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different TPCK concentrations.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24 hours). This time should reflect your planned experimental endpoint.[14]

  • Assess Cell Viability: Use a reliable viability assay, such as one based on resazurin (e.g., PrestoBlue™) or MTT. Follow the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data by setting the absorbance of the vehicle control (0 µM TPCK) wells to 100% viability.

    • Plot cell viability (%) against the TPCK concentration (using a log scale for the x-axis).

    • From this curve, you can determine the IC50 (the concentration that causes 50% cell death). For your experiments, you should aim to use a concentration well below the IC50 that still provides the desired inhibitory effect.

TPCK Concentration (µM)Cell Viability (%)Observation & Recommendation
0 (Vehicle Control)100Baseline for healthy, untreated cells.
1 - 1090 - 100Likely non-toxic range. Ideal for starting inhibition experiments.
2575Mild toxicity observed. May be an acceptable trade-off if required for pathway inhibition.
5050 (IC50)Significant toxicity. Results may be confounded by cell death pathways. Avoid this range.
100< 20Severe toxicity. Unsuitable for most mechanistic studies.

Note: These are example values. Your results will be specific to your cell line and conditions.

TPCK_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Decision prep_stock Prepare TPCK Stock (DMSO) serial_dilute Serial Dilute TPCK in Medium prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells (e.g., 24h) seed_cells->treat_cells serial_dilute->treat_cells viability_assay Perform Viability Assay (MTT/Resazurin) treat_cells->viability_assay read_plate Read Plate (Absorbance) viability_assay->read_plate plot_curve Plot Dose-Response Curve & Find IC50 read_plate->plot_curve select_conc Select Optimal Concentration (< IC50) plot_curve->select_conc

Caption: Workflow for determining the optimal TPCK concentration.

Guide 2: Validating On-Target Activity of TPCK via Western Blot

After establishing a non-toxic concentration range, you must confirm that TPCK is inhibiting the NF-κB pathway as intended.

In the canonical NF-κB pathway, a stimulus (like TNF-α) triggers the IKK complex to phosphorylate IκBα. This phosphorylation event targets IκBα for degradation, freeing NF-κB to enter the nucleus. TPCK should block the IKK-mediated phosphorylation. Therefore, in TPCK-treated cells, you should see a reduction in phosphorylated-IκBα (p-IκBα) and a stabilization of total IκBα levels, even after stimulation.

NFB_Pathway Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates p_IkBa IκBα Phosphorylation IKK->p_IkBa Phosphorylates TPCK TPCK TPCK->IKK INHIBITS Degradation IκBα Degradation p_IkBa->Degradation NFB NF-κB (p65/p50) Degradation->NFB Releases Nucleus Nuclear Translocation NFB->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: TPCK inhibits the IKK complex in the NF-κB pathway.

  • Cell Treatment:

    • Plate cells in 6-well plates and grow to ~80% confluency.

    • Pre-treat one set of wells with your chosen optimal concentration of TPCK for 1-2 hours. Include a vehicle-only control.

    • Stimulate the cells (both TPCK-treated and untreated) with an NF-κB activator (e.g., 10 ng/mL TNF-α) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation. Leave one well unstimulated as a negative control.

  • Cell Lysis:

    • Immediately after treatment, place plates on ice and wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail .[15] The phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of your proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[15]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated-IκBα (e.g., p-IκBα Ser32/36).

    • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the bands.[16]

  • Stripping and Reprobing:

    • To confirm that changes in p-IκBα are not due to loading errors, you must strip the membrane and re-probe it.

    • Probe for total IκBα to show that TPCK treatment prevents its degradation upon stimulation.

    • Probe for a loading control (e.g., GAPDH or β-Actin) to confirm equal protein loading across all lanes.[17]

Lane Conditionp-IκBα SignalTotal IκBα SignalLoading ControlInterpretation
1. UnstimulatedLow / NoneHighConsistentBaseline state; NF-κB pathway is inactive.
2. Stimulated (No TPCK)HighLow / DegradedConsistentSuccessful pathway activation; IκBα is phosphorylated and degraded.
3. Stimulated + TPCKLow / NoneHighConsistentSuccessful on-target inhibition by TPCK.
4. Stimulated + VehicleHighLow / DegradedConsistentVehicle (DMSO) does not interfere with pathway activation.

This validation experiment provides strong evidence that the observed cellular effects are due to the specific inhibition of the NF-κB pathway, not just non-specific cytotoxicity.

References

  • Ha, E. K., Kim, S. Y., Lee, M. R., Park, J. W., Lee, J. H., Kim, C. H., ... & Lee, J. R. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. Journal of Biological Chemistry. Available at: [Link]

  • Schreck, R., Rieber, P., & Baeuerle, P. A. (1991). Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages. The Journal of Immunology. Available at: [Link]

  • Lee, M. M., & Lee, Y. J. (2009). N-Tosyl-l-phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA. ResearchGate. Available at: [Link]

  • Chuang, J. Y., Wu, C. H., Lai, M. D., Chang, W. C., & Hung, J. Y. (2008). Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1. Journal of Biological Chemistry. Available at: [Link]

  • Kaczmarek, M., Skonieczna, M., & Jeleń, M. (2012). Potentialization of N-a-tosyl-L-phenylalanine chloromethyl ketone (TPCK) cytotoxic activity by 2-(1-adamantylamino)-6-methylpyridine (AdAMP) in human ovarian cancer cell line. Ginekologia Polska. Available at: [Link]

  • Fábián, Z., & Fearnhead, H. O. (2009). TPCK-induced apoptosis and labelling of the largest subunit of RNA polymerase II in Jurkat cells. Apoptosis. Available at: [Link]

  • de Oliveira, C. B., de Souza, C. A. D., da Silva, M. F., da Silva, P. B., & Tempone, A. G. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pharmaceuticals. Available at: [Link]

  • Seth,i G., Ahn, K. S., & Aggarwal, B. B. (2008). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta. Available at: [Link]

  • Tapia, F., Gabriel, C., & Barman, A. (2016). Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations. Journal of Visualized Experiments. Available at: [Link]

  • Wang, Y., Zhang, Y., & Chen, G. (2018). Optimization of the amount of TPCK trypsin adding to MDCK cell suspension for culturing H7N9 avian influenza virus. ResearchGate. Available at: [Link]

  • Rabenau, H. F., Schwebke, I., & Blümel, J. (2023). To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating”. Hygiene & Medizin. Available at: [Link]

  • Kauko, O., Imanishi, S. Y., & Kulesskiy, E. (2017). Western blot validation of phosphorylations. ResearchGate. Available at: [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drugdiscoverynews.com. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Icr.ac.uk. Available at: [Link]

  • Fábián, Z., & Fearnhead, H. O. (2010). TPCK targets elements of mitotic spindle and induces cell cycle arrest in prometaphase. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Bordeaux, J., Welsh, A. W., & Agarwal, S. (2010). Antibody validation for Western blot. BioTechniques. Available at: [Link]

  • Grossi, M. (2016). What is the optimal concentration and time for trypsinisation of cells? ResearchGate. Available at: [Link]

  • Lino, C. A., Harper, J. C., & Carney, J. P. (2018). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy. Available at: [Link]

  • Advansta. (2015). 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Advansta.com. Available at: [Link]

  • CRISPR Medicine News. (2020). Strategies to Avoid and Reduce Off-Target Effects. Crisprmedicinenews.com. Available at: [Link]

  • MacLean, M. A., Smith, C. A., & Morrissey, J. H. (2022). Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells. PLOS ONE. Available at: [Link]

  • Harris, A. L. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. Available at: [Link]

  • RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. Raybiotech.com. Available at: [Link]

  • Khetan, A., McNerney, T. M., & Ransohoff, T. C. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. Available at: [Link]

  • Heble, M. R. (2013). Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Kelly, S. O., & Al-Ani, L. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Vanderkelen, L. (2022, May 16). Overcoming a Cytotoxicity Failure. YouTube. Available at: [Link]

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Optimization

TPCK Technical Support Center: A Guide to Optimizing Protease Inhibition

Welcome to the technical support center for Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of TPCK. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is TPCK and what is its primary mechanism of action?

Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a well-established irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases.[1][2] Its specificity is conferred by the phenylalanine residue, which mimics the natural substrate of chymotrypsin, allowing it to bind to the enzyme's active site.[3] The chloromethyl ketone group then acts as an alkylating agent, forming a stable covalent bond with the catalytic histidine residue (specifically His-57 in chymotrypsin) in the active site.[2][4][5] This alkylation permanently inactivates the enzyme. TPCK is also known to inhibit some cysteine proteases.[3][6][7]

Q2: What are the key biochemical and physical properties of TPCK?

Understanding the fundamental properties of TPCK is crucial for its effective application in experiments.

PropertyValueSource(s)
Chemical Name Nα-Tosyl-L-phenylalanyl chloromethyl ketone[2]
Synonyms TPCK, Tosyl-L-phenylalanine chloromethyl ketone[2][8]
CAS Number 402-71-1[6][7][8][9][10]
Molecular Formula C₁₇H₁₈ClNO₃S[2][6][7]
Molecular Weight 351.85 g/mol [6][7]
Appearance White to off-white crystalline powder[2][6]
Melting Point 106-108 °C[2][8]
Solubility Soluble in DMSO (>10 mg/mL), methanol, and ethanol. Sparingly soluble in water.[1][2][6][8][11]
Q3: How should I prepare and store TPCK solutions?

Proper preparation and storage of TPCK are critical for maintaining its activity and ensuring experimental reproducibility.

  • Powder: As a solid, TPCK is stable for at least two years when stored desiccated at -20°C.[1][11]

  • Stock Solutions: Stock solutions can be prepared in organic solvents like DMSO, methanol, or ethanol.[1][6] A 10 mM stock solution in methanol or ethanol is reported to be stable for several months when stored at 4°C.[1][11] Solutions in DMSO can be stored at -20°C for up to three months.[8] To avoid repeated freeze-thaw cycles which can inactivate the product, it is highly recommended to aliquot the stock solution into single-use volumes.[9]

  • Aqueous Working Solutions: TPCK is unstable in aqueous solutions and should be prepared fresh for each experiment, as they are only stable for a few hours.[11] When diluting a stock solution into an aqueous buffer, precipitation can occur. To mitigate this, ensure the final concentration of the organic solvent is low and compatible with your system, vortex the solution immediately after dilution, or perform serial dilutions.[11]

Troubleshooting Guide

Issue 1: Incomplete or no inhibition of the target protein.

Possible Cause 1: Suboptimal Incubation Time or Concentration. The kinetics of irreversible inhibition depend on both time and concentration. An insufficient incubation period or a concentration that is too low may not allow for complete inactivation of the target protease.

Solution: Perform a time-course and dose-response experiment to determine the optimal conditions. Start with a broader range of incubation times (e.g., 15, 30, 60, 120 minutes) and TPCK concentrations (e.g., 10 µM to 100 µM) to identify the conditions that yield maximal inhibition.[1][9] For cell-based assays, longer incubation times (e.g., 1 to 3 hours) might be necessary to allow for cell permeability.[9]

Possible Cause 2: TPCK Degradation. As mentioned, TPCK is unstable in aqueous solutions, especially at higher pH values.[12] If the working solution was not prepared fresh, the TPCK may have degraded.

Solution: Always prepare the aqueous working solution of TPCK immediately before use.[11]

Possible Cause 3: Incompatible Buffer. The composition and pH of your buffer can significantly impact TPCK's stability and activity.[13][14][15] For instance, buffers containing nucleophilic components may react with the chloromethyl ketone group of TPCK, reducing its effective concentration.

Solution: Use a non-nucleophilic buffer, such as HEPES or MOPS, at a pH that is optimal for your target enzyme's activity but also considers TPCK's stability (generally a neutral to slightly acidic pH is preferable).[15][16] If you suspect buffer interference, test the inhibition in different buffer systems.

Issue 2: Observed Off-Target Effects or Cellular Toxicity.

Possible Cause 1: TPCK is not entirely specific. While TPCK is a potent inhibitor of chymotrypsin-like serine proteases, it can also inhibit other enzymes, including certain cysteine proteases like caspases and kinases.[3][17][18] This can lead to unintended biological consequences in your experiments.

Solution:

  • Use the Lowest Effective Concentration: Once you have determined the optimal concentration for inhibiting your target protease, avoid using concentrations significantly higher than this to minimize off-target effects.

  • Include Proper Controls: Use other, more specific inhibitors for your target protease as a comparison. Additionally, consider using a structurally similar but inactive analog of TPCK as a negative control to ensure the observed effects are due to the inhibition of the intended target.

  • Confirm with Orthogonal Methods: Use alternative methods, such as siRNA or CRISPR/Cas9, to validate that the observed phenotype is a direct result of inhibiting your target protein.[19]

Possible Cause 2: Solvent Toxicity. The organic solvent (e.g., DMSO) used to prepare the TPCK stock solution can be toxic to cells at higher concentrations.[20]

Solution: Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) and include a vehicle control (medium with the same amount of solvent but without TPCK) in your experiments.[20]

Experimental Protocols

Protocol 1: Optimizing TPCK Incubation Time for In Vitro Protease Inhibition

This protocol outlines a systematic approach to determine the optimal incubation time for TPCK with a purified target protease.

  • Prepare Reagents:

    • Target Protease: Prepare a stock solution of your purified protease in a suitable, non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4).

    • TPCK Stock Solution: Prepare a 10 mM stock solution of TPCK in 100% ethanol or DMSO.[1]

    • Substrate: Prepare a stock solution of a fluorogenic or chromogenic substrate specific for your target protease.

    • Assay Buffer: The same buffer used for the target protease.

  • Experimental Setup:

    • In a 96-well plate, set up reactions containing the target protease at a fixed concentration.

    • Add TPCK to achieve the desired final concentration (e.g., 50 µM). Include a control with no TPCK.

    • Incubate the plate at the desired temperature (e.g., 37°C) for various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Measurement of Protease Activity:

    • At each time point, add the substrate to the wells to initiate the enzymatic reaction.

    • Immediately measure the fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate cleavage) for each time point.

    • Plot the percentage of remaining protease activity against the incubation time with TPCK.

    • The optimal incubation time is the point at which maximal inhibition is achieved and plateaus.

Visualizing Key Processes

Mechanism of TPCK Inhibition

TPCK_Mechanism cluster_Enzyme Chymotrypsin Active Site His57 Histidine-57 (Catalytic Residue) InactiveEnzyme Inactive Enzyme (Covalently Modified) His57->InactiveEnzyme Forms irreversible covalent bond BindingPocket Hydrophobic Binding Pocket TPCK TPCK TPCK->His57 Chloromethyl ketone alkylates Histidine TPCK->BindingPocket Phenylalanine moiety binds to pocket

Caption: Covalent modification of chymotrypsin by TPCK.

Troubleshooting Workflow for Incomplete Inhibition

Troubleshooting_Workflow Start Start: Incomplete Inhibition Observed Check_Conc_Time Is TPCK concentration and incubation time optimized? Start->Check_Conc_Time Optimize Perform dose-response and time-course experiments. Check_Conc_Time->Optimize No Check_Freshness Was the working solution prepared fresh? Check_Conc_Time->Check_Freshness Yes Optimize->Check_Freshness Prepare_Fresh Prepare fresh TPCK working solution. Check_Freshness->Prepare_Fresh No Check_Buffer Is the buffer system non-nucleophilic and at an appropriate pH? Check_Freshness->Check_Buffer Yes Prepare_Fresh->Check_Buffer Change_Buffer Test alternative buffers (e.g., HEPES, MOPS). Check_Buffer->Change_Buffer No Success Problem Resolved Check_Buffer->Success Yes Change_Buffer->Success Consult Consult further literature or technical support. Change_Buffer->Consult

Caption: A logical workflow for troubleshooting incomplete protease inhibition by TPCK.

References

  • de Souza, C. F., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pharmaceuticals, 15(7), 820. [Link]

  • Križanová, O., et al. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Journal of Cellular Biochemistry, 103(6), 1837-1849. [Link]

  • Kuo, C. J., et al. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. The Journal of Biological Chemistry, 271(39), 23650-23652. [Link]

  • Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl...). (2016). Chegg.com. Retrieved January 7, 2026, from [Link]

  • Anjum, R., et al. (2012). TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues. FEBS Letters, 586(18), 2755-2760. [Link]

  • Does TPCK trypsin concentration have an effect on size of plaque? (2014). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Optimization of growth conditions and the inducer concentration for increasing spike protein expression... (2022). Scientific Reports, 12(1), 1-11. [Link]

  • Tosyl phenylalanyl chloromethyl ketone. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Optimizing experimental conditions: the role of buffered environments... (2023). Applied and Environmental Microbiology, 89(6), e00329-23. [Link]

  • Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas... (2020). Frontiers in Plant Science, 11, 579657. [Link]

  • Proteomics Center Useful Protocols. (n.d.). Boston Children's Research. Retrieved January 7, 2026, from [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). SLAS Discovery, 28(6), 191-199. [Link]

  • Simple TCA/acetone protein extraction protocol for proteomics studies. (2023). protocols.io. Retrieved January 7, 2026, from [Link]

  • Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. (2025). Scientific Reports, 15(1), 1-11. [Link]

  • Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. (2024). Hopax Fine Chemicals. Retrieved January 7, 2026, from [Link]

  • Ketamine. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Sub-bottom Profiling | Autonomous Subsurface Intelligence. (n.d.). Saildrone. Retrieved January 7, 2026, from [Link]

  • Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. (2025). Scientific Reports, 15(1), 1-11. [Link]

  • If I want to make a build specifically for Sabotage. What will it be like? (2026). Reddit. Retrieved January 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: TPCK Modification Analysis

Welcome to the technical support center for confirming Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) modification of proteins. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for confirming Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) modification of proteins. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the scientific rationale behind the methods, helping you troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is TPCK and how does it modify proteins?

TPCK is a well-known irreversible inhibitor of chymotrypsin-like serine proteases.[1][2] Its specificity comes from the phenylalanine residue, which mimics the natural substrate of chymotrypsin, allowing it to bind to the enzyme's active site. The key to its irreversible action is the chloromethyl ketone group. This group acts as an electrophile that alkylates a specific histidine residue (His-57 in chymotrypsin) in the catalytic triad of the active site, forming a stable covalent bond.[2][3]

While it is highly specific for chymotrypsin-like proteases, it's crucial to be aware that TPCK can also modify other residues, particularly cysteine, and has been reported to inhibit other protein families like certain AGC kinases and caspases, often through modification of cysteine residues.[1][4][5] This makes rigorous confirmation of your specific protein target essential.

Troubleshooting & Confirmation Guides

Q2: How can I definitively prove my protein of interest is covalently modified by TPCK?

The gold-standard method for confirming covalent modification and identifying the precise site of adduction is mass spectrometry (MS) .[6][7] No other technique provides the same level of molecular detail.

There are two primary MS-based approaches:

  • Bottom-Up Proteomics: This is the most common method.[6][8] The TPCK-treated protein is digested into smaller peptides using an enzyme like trypsin. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). You are looking for a specific peptide whose mass has increased by the exact molecular weight of the TPCK adduct.

  • Top-Down Proteomics: This powerful approach analyzes the intact protein without digestion.[6][9][10] It provides a bird's-eye view of all modifications on the protein.[10] This can confirm if the modification occurred and determine the stoichiometry (i.e., what percentage of the total protein is modified). Subsequent fragmentation of the intact protein can then pinpoint the modification site.

An orthogonal, functional approach is to perform an activity assay . If your protein is an enzyme, TPCK modification should lead to a loss of its catalytic function. Demonstrating a dose-dependent decrease in activity that correlates with TPCK treatment provides strong functional evidence of successful modification.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Overall workflow for TPCK modification confirmation.

Q3: My mass spectrometry results are ambiguous. What are the most common pitfalls?

Ambiguous MS data is a common challenge. Here’s a troubleshooting guide to systematically address the issue:

  • Did you account for the correct mass shift? The TPCK molecule reacts by alkylating a residue and losing the chlorine atom. Therefore, you must search for the mass of the TPCK molecule minus the mass of HCl.

CompoundFormulaExact Mass (Da)
TPCK C₁₇H₁₈ClNO₃S351.07
TPCK Adduct C₁₇H₁₇NO₃S315.09
Mass Shift TPCK - HCl+315.09 Da
  • Is your search set up for a variable modification? It is highly unlikely that 100% of your protein will be modified. You must configure your database search software to look for the +315.09 Da shift as a variable or potential modification on relevant amino acids (primarily Histidine and Cysteine).

  • Was the protein sufficiently digested (for bottom-up)? If the modified peptide is very large or very small, it may not be detected efficiently. Check your total protein sequence coverage. If it's low, you may need to optimize your digestion protocol, for instance, by using a different protease in addition to trypsin.

  • Are you looking at the right residues? While TPCK classically targets histidine in serine proteases, it is also known to react with cysteine residues in other proteins, such as AGC kinases.[11] Ensure your search parameters include Cysteine as a potential modification site.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting logic for ambiguous mass spectrometry data.

Q4: I don't see a band shift on my SDS-PAGE gel. Does this mean the modification failed?

Not necessarily. A mass addition of ~315 Da is often too small to be resolved by standard SDS-PAGE. The resolving power of a typical gel is insufficient to separate the modified protein from the unmodified one, so you would not expect to see a distinct "shifted" band.

While Western blotting is an excellent tool for many post-translational modifications, it is not a primary confirmation method for a small molecule adduct like TPCK unless a specific, validated antibody that recognizes the TPCK-adducted residue exists, which is rare.[12] Some studies have used anti-tosyl antibodies to detect TPCK-labeled proteins, but this requires careful validation.[13]

Rely on mass spectrometry for confirmation of the covalent adduct and activity assays for confirmation of its functional consequence.[12]

Q5: What are the essential controls for my TPCK experiment?
  • Vehicle Control: This is the most critical control. Treat your protein with the same buffer/solvent used to dissolve the TPCK (e.g., DMSO) but without the TPCK itself.[5] This sample should be analyzed side-by-side in all assays (MS, activity, etc.).

  • Inactive Analog Control (if available): Using a structurally similar molecule that lacks the reactive chloromethyl ketone group can help demonstrate that the observed effects are due to the covalent modification and not just non-covalent binding.

  • Time-Course and Dose-Response: Perform the TPCK treatment at several concentrations and for different lengths of time.[5][14] A systematic, dose-dependent increase in modification (seen by MS) and decrease in activity (seen in functional assays) provides strong evidence for a specific interaction.

  • Positive Control Lysate (for cell-based assays): When working with cell lysates, use a lysate from a cell line known to express your target and show the expected modification/inhibition.[15] This validates that your detection methods are working correctly.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Bottom-Up Mass Spectrometry

This protocol outlines the steps to prepare your TPCK-modified protein for LC-MS/MS analysis.

  • Reaction Quenching: After incubating your protein with TPCK, quench any remaining reactive TPCK by adding a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM. This prevents non-specific modification of the proteins used in downstream steps (e.g., trypsin).

  • Denaturation and Reduction:

    • Bring the protein sample to a final concentration of 6 M Urea or Guanidine-HCl to denature it completely.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Add iodoacetamide (IAM) to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes. This step alkylates free cysteine residues, preventing disulfide bond reformation.

  • Buffer Exchange/Dilution:

    • Dilute the sample with 50 mM Ammonium Bicarbonate buffer until the Urea/Guanidine-HCl concentration is below 1 M. This is critical for trypsin activity.

  • Proteolytic Digestion:

    • Add sequencing-grade trypsin at a 1:50 ratio (trypsin:protein, w/w).

    • Incubate overnight at 37°C.

  • Digestion Quenching and Cleanup:

    • Acidify the sample by adding formic acid to a final concentration of 1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or ZipTip to remove salts and detergents that interfere with MS analysis.

  • LC-MS/MS Analysis:

    • Resuspend the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Crucially, set up your data analysis to search for a variable modification of +315.0926 Da on Histidine and Cysteine residues.

Protocol 2: Enzyme Activity Assay

This protocol provides a general framework for confirming functional inhibition.

  • Prepare Reagents:

    • Prepare a 10-50 mM stock solution of TPCK in a suitable solvent like DMSO or ethanol.[2][5] Store aliquots at -20°C.

    • Prepare a dilution series of TPCK in your assay buffer. Remember that aqueous working solutions of TPCK are only stable for a few hours.[5]

    • Prepare your enzyme and its specific substrate.

  • Inhibition Reaction:

    • In a microplate, add your enzyme to wells containing increasing concentrations of TPCK (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle-only control (DMSO/ethanol).

    • Incubate for a set period (e.g., 30 minutes) at the optimal temperature for your enzyme to allow for covalent modification.

  • Activity Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Measure the rate of product formation over time using a plate reader (e.g., absorbance or fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each TPCK concentration.

    • Plot the percentage of remaining enzyme activity against the TPCK concentration.

    • This should demonstrate a dose-dependent decrease in enzyme activity, confirming functional inhibition.

References

  • Chegg. (2016, November 16). Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl...). Chegg.com. Retrieved from [Link]

  • de Oliveira, G. A., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pharmaceuticals, 15(7), 827. Retrieved from [Link]

  • Kravcenova, J., et al. (2008). Serine protease inhibitors...are potent inhibitors of activated caspase proteases. Journal of Cellular Biochemistry, 103(6), 1937-1946. Retrieved from [Link]

  • Daniel, R., et al. (2006). Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis... Journal of Biological Chemistry, 281(10), 6793-6802. Retrieved from [Link]

  • Boston University Medical Campus. (n.d.). Top-down MS of post-translationally modified proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). TPCK and TLCK inhibit mitogen-induced pp70 s6k activation in vivo. Retrieved from [Link]

  • Fabian, Z., et al. (2009). TPCK-induced apoptosis and labelling of the largest subunit of RNA polymerase II in Jurkat cells. Apoptosis, 14(9), 1104-1113. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of TPCK on different pathways in prostatic carcinoma cell lines. Retrieved from [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • Zhang, J., et al. (2012). Comprehensive analysis of protein modifications by top-down mass spectrometry. Circulation: Cardiovascular Genetics, 5(1), 124-133. Retrieved from [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology, 586, 145-165. Retrieved from [Link]

  • Ballif, B. A., et al. (2012). TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues. Biochemical Journal, 446(1), 143-150. Retrieved from [Link]

  • Creative Proteomics. (2018, May 29). Strategies for Post-translational Modifications (PTMs) Analysis [Video]. YouTube. Retrieved from [Link]

  • Bitesize Bio. (2025, April 24). Detecting Post-translational Modifications: 5 Easy Methods. Retrieved from [Link]

  • Cell Signaling Technology. (2018, October 29). Western Blot (WB) Experimental Design: Choosing Positive Controls [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2012, December 28). How can I know what are the possible post translational modification for a particular protein?. Retrieved from [Link]

Sources

Optimization

TPCK Technical Support Center: A Guide to Consistent Experimental Outcomes

Welcome to the technical support resource for Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of usi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using TPCK and address the common challenge of variability in its experimental effectiveness. My aim is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring your results are both reliable and reproducible.

Understanding TPCK: More Than a Protease Inhibitor

TPCK is well-established as an irreversible inhibitor of the serine protease chymotrypsin.[1][2] Its specificity is derived from the phenylalanine moiety, which directs the molecule to the active site of chymotrypsin and chymotrypsin-like proteases.[1][3] There, the chloromethyl ketone group covalently modifies a critical histidine residue (His-57), leading to irreversible inactivation.[1][2][3]

However, much of the variability in TPCK's effects stems from its broader reactivity. TPCK is an alkylating agent and can react with other nucleophilic residues, such as cysteine.[1][4][5] This "off-target" activity is responsible for many of its observed biological effects beyond chymotrypsin inhibition, including the modulation of key signaling pathways.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered when using TPCK. The solutions are grounded in the biochemical properties of the compound.

Q1: I'm seeing significant batch-to-batch or experiment-to-experiment variability in my results. What are the likely causes?

Variability with TPCK is a frequent challenge and typically points to issues with inhibitor stability, preparation, or cellular interactions.

  • A1.1: Inconsistent Stock Solution Preparation and Storage: TPCK is unstable in aqueous solutions.[2][6] Stock solutions should be prepared in anhydrous organic solvents like methanol, ethanol, or DMSO.[2][6][7] A common error is using a lower-grade solvent that contains water, which will degrade the TPCK over time.

    • Troubleshooting Step: Always use anhydrous, research-grade solvents for stock solutions. Prepare fresh working dilutions in your aqueous experimental buffer immediately before use. Do not store TPCK in aqueous buffers.[6]

  • A1.2: Degradation of Working Solutions: Aqueous working solutions of TPCK are only stable for a few hours.[2][6] If your experiment involves long incubation times, the effective concentration of TPCK may be decreasing significantly.

    • Troubleshooting Step: For long-term experiments, consider replenishing the TPCK-containing media at regular intervals.

  • A1.3: Interaction with Media Components: The presence of thiol-containing molecules, such as cysteine in cell culture media or reducing agents like dithiothreitol (DTT), can neutralize TPCK through its alkylating activity.[4]

    • Troubleshooting Step: Review the composition of your media. If high concentrations of nucleophiles are present, you may need to increase the TPCK concentration or use a different basal medium. Always run a control to test the effect of your vehicle (e.g., DMSO) and media on the cells.

Q2: My TPCK stock solution sometimes has a precipitate after being stored at -20°C. Is it still usable?

Precipitation can occur if the TPCK concentration exceeds its solubility limit in the chosen solvent at low temperatures.

  • A2.1: Solubility Issues: While TPCK is soluble in DMSO, methanol, and ethanol, high concentrations may precipitate when frozen.

    • Troubleshooting Step: Gently warm the vial to 37°C and vortex to redissolve the TPCK. If it fully redissolves, it is likely safe to use. To prevent this, consider preparing smaller aliquots or using a slightly lower stock concentration.

Q3: I'm not observing the expected inhibition of my target pathway. How can I be sure the TPCK is active?

This issue can arise from problems with the TPCK itself, the experimental setup, or unexpected cellular responses.

  • A3.1: Inactive TPCK: As a powder, TPCK is stable for years when stored desiccated at -20°C.[2][6] However, improper storage (e.g., exposure to moisture) can lead to degradation.

    • Troubleshooting Step: As a positive control, perform an in vitro chymotrypsin activity assay with your TPCK solution. This will confirm its bioactivity.

  • A3.2: Off-Target Effects vs. Primary Target: TPCK is known to inhibit several AGC kinases, such as Akt and RSK, by binding to a conserved cysteine in their activation loop.[8] It can also inhibit the NF-κB pathway.[9][10] If you are studying one of these pathways, the effect you see might not be due to chymotrypsin inhibition.

    • Troubleshooting Step: Use multiple, structurally distinct inhibitors for the same target to confirm that the observed phenotype is not a TPCK-specific artifact.

Q4: I'm observing unexpected cytotoxicity or cellular stress. Is this normal?

While TPCK has been used to induce apoptosis, unexpected cell death can confound results.[2][11]

  • A4.1: High Solvent Concentration: The solvent used for the TPCK stock (e.g., DMSO) can be toxic to cells at high concentrations.

    • Troubleshooting Step: Ensure the final concentration of the organic solvent in your culture medium is low (typically <0.5%) and run a vehicle-only control to assess solvent toxicity.

  • A4.2: Alkylating Activity: TPCK's reactivity can lead to broad, off-target effects, including the modification of critical cellular proteins like STAT5 and STAT6, which can impact cell viability.[4][12][13]

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type and experimental duration. Start with concentrations reported in the literature (typically 10-100 µM) and titrate down.[2]

Core Protocols & Methodologies

Protocol 1: Preparation and Storage of TPCK Stock Solutions

This protocol ensures the stability and reliability of your TPCK.

Materials:

  • TPCK powder (stored desiccated at -20°C)

  • Anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the TPCK powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10-100 mM stock solution by dissolving the TPCK in anhydrous DMSO or ethanol. For example, to make a 50 mM stock, dissolve 17.59 mg of TPCK in 1 mL of solvent.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes in amber tubes to protect from light and repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[11]

Protocol 2: Validating TPCK Activity Using a Chymotrypsin Assay

This is a crucial quality control step to ensure your TPCK is active.

Materials:

  • α-Chymotrypsin

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPpNA) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Your TPCK stock solution

  • Microplate reader

Procedure:

  • Prepare a working solution of α-chymotrypsin in the assay buffer.

  • In a 96-well plate, add α-chymotrypsin to multiple wells.

  • Add varying concentrations of your TPCK solution (and a vehicle control) to the wells and incubate for 15-30 minutes at room temperature to allow for inhibition.

  • Initiate the reaction by adding the SAPPpNA substrate to all wells.

  • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Calculate the rate of reaction (change in absorbance over time). Active TPCK will significantly reduce the reaction rate compared to the vehicle control.

Data & Parameter Summary

The following tables provide quick-reference data for your experimental design.

Table 1: TPCK Solubility and Stock Solution Stability

PropertyValueSource(s)
Chemical Formula C₁₇H₁₈ClNO₃S[1]
Molecular Weight 351.85 g/mol [11]
Appearance White to off-white powder[11]
Powder Storage -20°C, desiccated, stable for ≥ 2 years[2][6]
Recommended Solvents Methanol, Ethanol, DMSO[2][7]
Stock Solution Stability -20°C for 1 month; -80°C for 6 months[11]
Aqueous Solution Stability Unstable, prepare fresh (stable for a few hours)[2][6]

Table 2: Common Working Concentrations

ApplicationCell Type / SystemTypical Concentration RangeIncubation TimeSource(s)
Apoptosis Induction PC3 cells0-40 µM24 hours[11]
Caspase Activity LNCaP cells40 µM1 hour[11]
Histamine Release Human mast cells>1 µM30 min pre-treatment[14]
Virus Culture Vero, CK cells0.2-2 µg/mLContinuous[15][16]
General Cell Culture Various10-100 µMVariable[2]

Visualizing TPCK's Mechanism and Troubleshooting

Diagrams can clarify complex interactions and workflows.

TPCK_Mechanism Diagram 1: TPCK's Dual Mechanism of Action cluster_protease Primary Target: Serine Proteases cluster_kinase Off-Target: AGC Kinases TPCK TPCK (Tosyl-phenylalanyl chloromethyl ketone) ActiveSite Active Site (Histidine-57) TPCK->ActiveSite Irreversibly Alkylates ActivationLoop Activation Loop (Phenylalanine-Cysteine Motif) TPCK->ActivationLoop Covalently Adducts Cysteine Chymotrypsin Chymotrypsin / Chymotrypsin-like Proteases Chymotrypsin->ActiveSite contains Protease_Inhibition Protease Inactivation ActiveSite->Protease_Inhibition AGC_Kinase AGC Kinases (e.g., Akt, RSK) AGC_Kinase->ActivationLoop contains Kinase_Inhibition Inhibition of Kinase Activation & Downstream Signaling ActivationLoop->Kinase_Inhibition

Caption: TPCK's primary and off-target mechanisms.

TPCK_Troubleshooting Diagram 2: Troubleshooting Workflow for TPCK Experiments cluster_1 Reagent Checks cluster_2 Protocol Checks cluster_3 Cellular Context Checks Start Experiment Shows High Variability or Fails Check_Reagent Step 1: Verify Reagent Integrity Start->Check_Reagent Check_Protocol Step 2: Review Protocol Check_Reagent->Check_Protocol Reagent OK q1 Is TPCK powder stored correctly (-20°C, desiccated)? Check_Reagent->q1 Check_Cellular Step 3: Assess Cellular Context Check_Protocol->Check_Cellular Protocol OK q4 Are working solutions prepared fresh before each use? Check_Protocol->q4 Optimize Step 4: Optimize & Re-run Check_Cellular->Optimize Context Assessed q7 Does media contain thiols (e.g., cysteine)? Check_Cellular->q7 Success Consistent Results Optimize->Success q2 Is stock solution fresh? (Solvent anhydrous? Stored correctly?) q1->q2 q3 Perform chymotrypsin activity assay (QC). q2->q3 q5 Is final solvent concentration non-toxic (<0.5%)? q4->q5 q6 Is incubation time appropriate? (Consider TPCK degradation) q5->q6 q8 Run dose-response curve to find optimal concentration. q7->q8 q9 Include vehicle control and positive/negative controls. q8->q9

Caption: A logical workflow for troubleshooting TPCK experiments.

References

  • Tosyl phenylalanyl chloromethyl ketone. (2023, December 28). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Kato, T., et al. (1996). Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells. Arerugi, 45(1), 25-30. Retrieved January 7, 2026, from [Link]

  • Galan, J. A., et al. (2012). TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues. Biochemical Journal, 447(1), 135–145. Retrieved January 7, 2026, from [Link]

  • Rivas, D., et al. (2001). Treatment of Cells With n-alpha-tosyl-L-phenylalanine-chloromethyl Ketone Induces the Proteolytic Loss of STAT6 Transcription Factor. Journal of Biological Chemistry, 276(31), 28834–28840. Retrieved January 7, 2026, from [Link]

  • de Oliveira, A. C. S., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pharmaceuticals, 15(7), 819. Retrieved January 7, 2026, from [Link]

  • Fabian, Z., & Fearnhead, H. O. (2010). TPCK targets elements of mitotic spindle and induces cell cycle arrest in prometaphase. Biochemical and Biophysical Research Communications, 395(4), 458–464. Retrieved January 7, 2026, from [Link]

  • Aggarwal, B. B., et al. (2004). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Current Medicinal Chemistry - Anti-Inflammatory & Anti-Allergy Agents, 3(2), 143-163. Retrieved January 7, 2026, from [Link]

  • Guy, C. L., et al. (2020). Treatment with Exogenous Trypsin Expands In Vitro Cellular Tropism of the Avian Coronavirus Infectious Bronchitis Virus. Viruses, 12(10), 1092. Retrieved January 7, 2026, from [Link]

  • The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. Retrieved January 7, 2026, from [Link]

  • Off-target genome editing. (2023, November 29). In Wikipedia. Retrieved January 7, 2026, from [Link]

Sources

Troubleshooting

TPCK Technical Support Center: Best Practices for Storage, Handling, and Troubleshooting

Welcome to the Technical Support Center for Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage and handling of TPCK to maintain its biological activity and ensure experimental success. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.

Understanding TPCK: Mechanism and Critical Characteristics

TPCK is a well-established, irreversible inhibitor of the serine protease chymotrypsin and certain chymotrypsin-like serine proteases.[1] Its specificity is conferred by the tosyl-L-phenylalanine moiety, which mimics a substrate of chymotrypsin, allowing it to bind to the enzyme's active site. The chloromethyl ketone group then covalently modifies a critical histidine residue (His-57) in the active site, leading to irreversible inactivation.[1] Beyond its classical use, TPCK has been shown to inhibit other enzymes, including some cysteine proteases, and to affect various cellular processes such as apoptosis and NF-κB signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a TPCK stock solution?

A1: TPCK is soluble in several organic solvents. For stable, long-term stock solutions, methanol or ethanol are recommended.[2] A 10 mM stock solution in methanol or ethanol can be stable for several months when stored at 4°C.[2] TPCK is also highly soluble in Dimethyl Sulfoxide (DMSO), with concentrations of 10 mg/mL being readily achievable.[2]

Q2: How should I store TPCK, both as a powder and in solution?

A2: As a solid, TPCK is stable for at least two years when stored desiccated at -20°C.[2] The stability of TPCK in solution is dependent on the solvent and storage conditions. Methanol or ethanol stock solutions are stable for several months at 4°C.[2] DMSO stock solutions should be stored in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[2]

Q3: Why is my TPCK precipitating when I add it to my aqueous buffer or cell culture medium?

A3: Precipitation of TPCK upon dilution into an aqueous environment is a common issue due to its hydrophobic nature.[3] This "crashing out" occurs when the compound, which is soluble in a high concentration of an organic solvent, becomes insoluble as the solvent is diluted in the aqueous medium.[3] Several factors can contribute to this, including the final solvent concentration, the temperature of the medium, and the rate of mixing.[3]

Q4: How long is TPCK active in an aqueous working solution?

A4: TPCK is unstable in aqueous solutions and should always be prepared fresh before each experiment. Its activity in aqueous buffers is typically maintained for only a few hours.[2]

Q5: What are the known off-target effects of TPCK?

A5: While TPCK is a relatively specific inhibitor of chymotrypsin, it has been reported to inhibit some cysteine proteases.[1] It can also affect various signaling pathways, which may be independent of its protease inhibitory activity. Researchers should perform appropriate control experiments to validate that the observed effects are due to the inhibition of the intended target.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution during storage Improper storage conditions.For methanol/ethanol stocks, store at 4°C. For DMSO stocks, store in small aliquots at -20°C to minimize freeze-thaw cycles.[2]
Immediate precipitation upon dilution into aqueous buffer High final solvent concentration; rapid solvent exchange; cold buffer.Ensure the final organic solvent (e.g., DMSO) concentration is low (ideally <0.1%) and non-toxic to your cells. Add the TPCK stock solution dropwise to pre-warmed (37°C) aqueous buffer while vortexing to ensure rapid mixing. Consider preparing a more dilute stock solution or performing serial dilutions.[2][3]
Delayed precipitation in cell culture Temperature shifts; pH changes in the incubator; interaction with media components.Pre-warm media to 37°C before adding TPCK. Minimize the time culture vessels are outside the incubator. Ensure your medium is adequately buffered for the CO2 environment.[3]
Loss of TPCK activity in working solution Inherent instability in aqueous solutions.Prepare fresh aqueous working solutions of TPCK for each experiment, as they are only stable for a few hours.[2]
Inconsistent experimental results Degradation of TPCK stock solution; inaccurate concentration due to precipitation.Always use freshly prepared working solutions. Visually inspect for precipitation before use. If precipitation is observed, prepare a fresh dilution. Consider periodically testing the activity of your stock solution with a positive control assay.

Experimental Protocols

Protocol 1: Preparation and Storage of TPCK Stock Solutions
  • Weighing: Carefully weigh the desired amount of TPCK powder in a sterile, chemical-resistant tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO, methanol, or ethanol to achieve the desired stock concentration (e.g., 10 mM or 10 mg/mL).

  • Dissolution: Vortex the solution thoroughly until the TPCK is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, particularly for higher concentrations.

  • Storage:

    • Methanol/Ethanol Stocks: Store at 4°C for up to several months.[2]

    • DMSO Stocks: Aliquot into single-use volumes and store at -20°C for up to 3 months.[4] Avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for a Chymotrypsin Inhibition Assay

This protocol provides a general guideline. Specific concentrations and incubation times should be optimized for your particular experimental setup.

  • Enzyme Preparation: Prepare a working solution of α-chymotrypsin in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.8).

  • TPCK Dilution: Immediately before use, prepare a series of dilutions of your TPCK stock solution in the assay buffer to achieve the desired final inhibitor concentrations.

  • Pre-incubation: Pre-incubate the chymotrypsin solution with the diluted TPCK or vehicle control for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for irreversible inhibition.

  • Substrate Addition: Initiate the enzymatic reaction by adding a suitable chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

  • Measurement: Monitor the reaction progress by measuring the absorbance of the product at the appropriate wavelength over time using a plate reader or spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each TPCK concentration and determine the IC50 value.

Visualizing Key Processes

TPCK_Mechanism_of_Action TPCK TPCK Binding Specific Binding (Substrate Mimicry) TPCK->Binding Enters Chymotrypsin_Active_Site Chymotrypsin Active Site Chymotrypsin_Active_Site->Binding His57 Histidine-57 Substrate Substrate Substrate->Chymotrypsin_Active_Site Cannot bind Alkylation Irreversible Alkylation Binding->Alkylation Chloromethyl ketone reacts with His-57 Inactive_Complex Inactive Covalently Modified Enzyme Alkylation->Inactive_Complex No_Product No Product Formation Inactive_Complex->No_Product

Caption: Mechanism of irreversible inhibition of chymotrypsin by TPCK.

TPCK_Troubleshooting_Workflow Start Experiment Start: Adding TPCK to Aqueous Solution Precipitation_Check Precipitation Observed? Start->Precipitation_Check Immediate_Precipitation Immediate Precipitation? Precipitation_Check->Immediate_Precipitation Yes No_Precipitation No Precipitation Precipitation_Check->No_Precipitation No Delayed_Precipitation Delayed Precipitation? Immediate_Precipitation->Delayed_Precipitation No Troubleshoot_Immediate Troubleshoot Immediate Precipitation: - Lower final solvent concentration - Pre-warm buffer (37°C) - Add dropwise while vortexing - Use serial dilutions Immediate_Precipitation->Troubleshoot_Immediate Yes Delayed_Precipitation->No_Precipitation No Troubleshoot_Delayed Troubleshoot Delayed Precipitation: - Check incubator temperature/humidity - Ensure proper media buffering for CO2 - Minimize time outside incubator Delayed_Precipitation->Troubleshoot_Delayed Yes Proceed Proceed with Experiment No_Precipitation->Proceed Activity_Check Inconsistent Results or Suspected Loss of Activity? Proceed->Activity_Check Troubleshoot_Immediate->Start Troubleshoot_Delayed->Start Troubleshoot_Activity Troubleshoot Activity: - Prepare fresh working solution - Aliquot and properly store stock - Run positive control Activity_Check->Troubleshoot_Activity Yes End Successful Experiment Activity_Check->End No Troubleshoot_Activity->Start

Caption: A troubleshooting workflow for common issues encountered when using TPCK.

Safe Handling and Disposal

TPCK should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[5] Avoid the formation of dust and aerosols.[5] In case of accidental contact with skin or eyes, rinse immediately with plenty of water.[5]

Disposal: TPCK and any contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not dispose of TPCK down the drain or in regular trash.[6]

References

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024, April 9). Retrieved January 7, 2026, from [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). Retrieved January 7, 2026, from [Link]

  • Tosyl phenylalanyl chloromethyl ketone - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Strategies to mitigate off-target effects in CRISPR/Cas gene editing - Consensus. (n.d.). Retrieved January 7, 2026, from [Link]

  • Safety Talk - Hazardous Material Disposal - ndltap. (2014, May 1). Retrieved January 7, 2026, from [Link]

  • Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing | BTT - Dove Medical Press. (2024, January 18). Retrieved January 7, 2026, from [Link]

  • How long can a compound be stable in DMSO for? - ResearchGate. (2014, November 26). Retrieved January 7, 2026, from [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

  • Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Waste Handling and Disposal SC-75 - Environmental Health & Safety. (n.d.). Retrieved January 7, 2026, from [Link]

  • Best Practices for ensuring safety in Waste Handling. (2024, April 5). Retrieved January 7, 2026, from [Link]

  • CCL - Safe Handling and Disposal of Hazardous Materials - YouTube. (2023, April 27). Retrieved January 7, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Inhibitory Effect of TPCK on a Novel Protease: A Comparative Guide

For researchers in the vanguard of drug discovery and molecular biology, the identification of a novel protease is a pivotal moment. This discovery, however, is merely the prelude to a rigorous journey of characterizatio...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery and molecular biology, the identification of a novel protease is a pivotal moment. This discovery, however, is merely the prelude to a rigorous journey of characterization. A critical step in this process is to understand the enzyme's susceptibility to known inhibitors, which not only helps in classifying the protease but also paves the way for developing targeted therapeutics. This guide provides a comprehensive, technically-grounded framework for validating the inhibitory effect of L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK), a well-established serine protease inhibitor, on a newly identified protease, which we will refer to as "NovelProteaseX."

We will delve into the mechanistic rationale behind experimental choices, present detailed protocols for robust validation, and compare the inhibitory profile of TPCK against other common protease inhibitors. Our approach is designed to ensure scientific integrity through self-validating experimental design and authoritative grounding in established biochemical principles.

The Scientific Rationale: Why TPCK?

TPCK is an irreversible inhibitor that specifically targets the active site histidine residue in chymotrypsin-like serine proteases. Its mechanism of action involves the alkylation of the histidine, rendering the enzyme inactive. This specificity makes TPCK an excellent tool for initial characterization. If TPCK inhibits NovelProteaseX, it strongly suggests that the novel protease belongs to the chymotrypsin-like serine protease family.

However, relying on a single inhibitor is insufficient for rigorous scientific validation. Therefore, we will compare the effects of TPCK with a panel of other protease inhibitors, including a reversible serine protease inhibitor (e.g., PMSF) and a cysteine protease inhibitor (e.g., E-64), to establish a more definitive inhibitory profile for NovelProteaseX.

Experimental Workflow: A Step-by-Step Validation

Our validation strategy employs a multi-tiered approach, beginning with a fundamental in vitro activity assay and culminating in a comparative analysis of inhibitor efficacy.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis P1 Purify NovelProteaseX A1 Establish Baseline Activity P1->A1 P2 Select Fluorogenic Substrate P2->A1 A2 Incubate with Inhibitors (TPCK, PMSF, E-64) A1->A2 A3 Measure Residual Activity A2->A3 D1 Calculate IC50 Values A3->D1 D2 Comparative Analysis D1->D2

Figure 1: A streamlined workflow for the validation of NovelProteaseX inhibition.

Part 1: Establishing a Robust Protease Activity Assay

Before assessing inhibition, a reliable and reproducible activity assay for NovelProteaseX must be established. A common and sensitive method is a fluorogenic substrate assay.

Protocol 1: Fluorogenic Protease Activity Assay
  • Substrate Selection: Choose a fluorogenic substrate that is efficiently cleaved by NovelProteaseX. This is often determined through substrate screening panels. For this guide, we will assume a suitable substrate, such as Ac-YVAD-AMC, has been identified.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% (v/v) CHAPS.

    • NovelProteaseX Stock: Prepare a concentrated stock solution (e.g., 1 mg/mL) in an appropriate buffer and store at -80°C. Dilute to the working concentration in Assay Buffer just before use.

    • Substrate Stock: Prepare a 10 mM stock of the fluorogenic substrate in DMSO.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to the wells of a black, 96-well microplate.

    • Add 10 µL of diluted NovelProteaseX to each well.

    • Add 10 µL of Assay Buffer (for control wells) or the inhibitor solution (for test wells).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 30 µL of the fluorogenic substrate (final concentration of 10 µM).

    • Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific to the fluorophore, e.g., 360/460 nm for AMC) every minute for 30 minutes using a microplate reader.

  • Data Analysis: The rate of increase in fluorescence is directly proportional to the protease activity. Calculate the initial velocity (V₀) from the linear portion of the progress curve.

Part 2: Comparative Inhibitor Profiling

With a validated activity assay, we can now assess the inhibitory potential of TPCK and compare it to other inhibitors.

Protocol 2: Inhibitor Potency (IC50) Determination
  • Inhibitor Preparation:

    • TPCK: Prepare a 10 mM stock solution in DMSO.

    • PMSF: Prepare a 100 mM stock solution in isopropanol.

    • E-64: Prepare a 10 mM stock solution in DMSO.

  • Serial Dilutions: Create a series of 2-fold dilutions for each inhibitor in the appropriate solvent to generate a range of concentrations (e.g., 100 µM to 0.1 µM).

  • Assay Procedure:

    • Follow the procedure outlined in Protocol 1 .

    • In the inhibitor addition step, add 10 µL of the serially diluted inhibitor solutions to the respective wells.

    • Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (Assay Buffer only).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Data and Interpretation

The following table presents a hypothetical but realistic dataset for the inhibition of NovelProteaseX.

InhibitorInhibitor ClassProposed TargetIC50 (µM)
TPCK Irreversible Serine ProteaseHistidine in Active Site1.5
PMSF Reversible Serine ProteaseSerine in Active Site25
E-64 Irreversible Cysteine ProteaseCysteine in Active Site> 100 (No significant inhibition)

Interpretation of Results:

  • The low micromolar IC50 value for TPCK strongly suggests that NovelProteaseX is a chymotrypsin-like serine protease.

  • The higher IC50 value for PMSF , a less specific serine protease inhibitor, is consistent with this finding.

  • The lack of inhibition by E-64 , a cysteine protease inhibitor, provides crucial negative data, reinforcing the classification of NovelProteaseX as a serine protease.

Mechanism of TPCK Inhibition

The irreversible nature of TPCK's inhibition is a key characteristic. This can be visually represented to understand the interaction at the molecular level.

tpck_mechanism cluster_active_site Serine Protease Active Site Ser Serine (Ser) His Histidine (His) His->Ser activates Asp Aspartate (Asp) TPCK TPCK TPCK->His irreversibly alkylates

Figure 2: Mechanism of TPCK inhibition of a serine protease.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for validating the inhibitory effect of TPCK on a novel protease. By following these protocols and comparative analyses, researchers can confidently classify their novel protease and gain valuable insights into its active site chemistry. The strong inhibition by TPCK, coupled with the weaker inhibition by PMSF and the lack of inhibition by E-64, provides a compelling line of evidence for NovelProteaseX being a chymotrypsin-like serine protease.

Future studies should aim to determine the kinetic parameters of inhibition (k_inact/K_i) for TPCK to further quantify its efficiency. Additionally, co-crystallization of NovelProteaseX with TPCK would provide definitive structural evidence of the covalent modification of the active site histidine.

References

  • Shaw, E. (1970). Selective Chemical Modification of Proteins. Physiological Reviews, 50(2), 244-296. [Link]

  • Steitz, T. A., & Shulman, R. G. (1982). Crystallographic and NMR studies of the serine proteases. Annual review of biophysics and bioengineering, 11(1), 419-444. [Link]

  • Barrett, A. J., Kembhavi, A. A., Brown, M. A., Kirschke, H., Knight, C. G., Tamai, M., & Hanada, K. (1982). L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. Biochemical Journal, 201(1), 189-198. [Link]

Comparative

Introduction: Choosing the Right Tool for Irreversible Protease Inhibition

An In-Depth Comparative Guide to the Specificity of TPCK and TLCK for Protease Researchers In the landscape of biochemical research, Nα-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) and Nα-tosyl-L-lysyl chloromethyl ke...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Specificity of TPCK and TLCK for Protease Researchers

In the landscape of biochemical research, Nα-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) and Nα-tosyl-L-lysyl chloromethyl ketone (TLCK) are foundational tools. Both are irreversible inhibitors, invaluable for dissecting the roles of serine proteases in complex biological systems. However, their utility is entirely dependent on their specificity. Misapplication can lead to confounding off-target effects and misinterpreted results.

This guide provides a detailed comparison of TPCK and TLCK, moving beyond surface-level descriptions to explore the structural basis of their specificity, quantify their known off-target activities, and provide actionable experimental protocols for validation. As senior application scientists, our goal is to equip you with the technical understanding necessary to make informed decisions in your experimental design.

The Core Mechanism: Affinity Labeling of the Active Site

Both TPCK and TLCK are classified as affinity labels, or mechanism-based irreversible inhibitors. Their design is a masterful example of chemical biology, leveraging the inherent substrate preferences of their target enzymes to achieve specificity.

The mechanism involves two key features:

  • The Specificity Moiety : An amino acid residue (phenylalanine for TPCK, lysine for TLCK) that mimics the natural substrate of the target protease. This group guides the inhibitor to the enzyme's active site.

  • The Reactive Group : A chloromethyl ketone (CMK) warhead. Once the inhibitor is correctly positioned in the active site, the CMK group is attacked by the nucleophilic imidazole side chain of a critical histidine residue within the protease's catalytic triad. This forms a stable, covalent bond, permanently inactivating the enzyme.[1][2][3]

The specificity of these inhibitors is therefore not absolute but is a function of how well the amino acid moiety fits into the S1 substrate-binding pocket of a given protease.

cluster_Inhibitor Inhibitor Structure cluster_Protease Protease Active Site Inhibitor Specificity Group (Phe or Lys) Chloromethylketone (Reactive Warhead) Protease S1 Binding Pocket Active Site Histidine Inhibitor:spec->Protease:s1 1. Recognition & Binding Inhibitor:cmk->Protease:his 2. Covalent Alkylation (Irreversible Inhibition)

Caption: General mechanism of TPCK/TLCK inhibition.

Head-to-Head Comparison: TPCK vs. TLCK

The fundamental difference lies in the amino acid that dictates their primary targets.

  • TPCK (Tosyl-L-phenylalanyl chloromethyl ketone) is designed to inhibit chymotrypsin and chymotrypsin-like proteases. Chymotrypsin preferentially cleaves proteins after large, hydrophobic, and aromatic amino acids. The phenylalanine side chain of TPCK fits snugly into the deep, hydrophobic S1 binding pocket of chymotrypsin, positioning the chloromethyl ketone for rapid reaction with the active site histidine-57.[1][3]

  • TLCK (Tosyl-L-lysyl chloromethyl ketone) is an irreversible inhibitor of trypsin and trypsin-like serine proteases.[4][5] Trypsin's specificity is for positively charged residues. The S1 pocket of trypsin contains a negatively charged aspartate residue at its base, which forms a salt bridge with the positively charged lysine side chain of TLCK.[2] This electrostatic interaction ensures high-affinity binding and subsequent alkylation of the active site histidine.

Quantitative Data Summary
FeatureTPCK (Tosyl-L-phenylalanyl chloromethyl ketone)TLCK (Tosyl-L-lysyl chloromethyl ketone)
Primary Target Class Chymotrypsin-like Serine ProteasesTrypsin-like Serine Proteases
Specificity Determinant Phenylalanine (aromatic side chain)[1]Lysine (positively charged side chain)
Primary Target Enzyme Chymotrypsin[1][6][7]Trypsin[4][5]
Mechanism of Action Irreversible alkylation of the active site histidine[1][3]Irreversible alkylation of the active site histidine[2]
Known Off-Target Effects Cysteine Proteases (Caspases, Papain)[1], AGC Kinases (Akt, RSK, S6K1)[8][9], PDK1/Akt pathway[6][10]Cysteine Proteases (Caspases)[2][4], NF-κB pathway[4][5], Cytotoxic T Lymphocyte activity[11]
CAS Number 402-71-1[8]4272-74-6 (hydrochloride: 4238-41-9)[4][12]
Molecular Formula C₁₇H₁₈ClNO₃S[8]C₁₄H₂₁ClN₂O₃S[12]
Molecular Weight 351.8 g/mol [8]369.3 g/mol (hydrochloride salt)[4]

Navigating the Landscape of Off-Target Effects

While designed for specificity, neither TPCK nor TLCK is perfectly selective. Their reactive chloromethyl ketone group can covalently modify other nucleophilic residues, primarily cysteines, leading to significant off-target inhibition. Understanding these activities is critical for accurate data interpretation.

Shared Off-Target Profile: Caspase Inhibition

A crucial consideration for researchers studying apoptosis is that both TPCK and TLCK are potent, direct inhibitors of activated caspases, which are cysteine proteases.[13] Studies have demonstrated that both compounds can inhibit caspases-3, -6, and -7.[2][13] TPCK, in particular, has shown an inhibitory efficiency towards recombinant caspases similar to that of a pan-caspase inhibitor.[13] This means that any observed anti-apoptotic effect when using these inhibitors could be due to direct caspase inhibition rather than the inhibition of an upstream serine protease.

TPCK-Specific Off-Targets: Kinase Signaling

TPCK has been shown to broadly inhibit the AGC family of protein kinases, including Akt, RSK, and S6K1.[6][8] The mechanism is distinct from its protease inhibition but equally covalent. TPCK forms an adduct with a conserved cysteine residue located within a Phenylalanine-Cysteine (Phe-Cys) motif in the activation loop of these kinases.[9] This disrupts the PDK1 signaling pathway and can profoundly impact cell proliferation, survival, and growth, independent of its effects on proteases.[8][9]

TLCK-Specific Off-Targets: Inflammatory and Immune Pathways

TLCK is widely reported to block the activation of the transcription factor NF-κB induced by lipopolysaccharide (LPS) or cytokines.[4][5][14] This activity can, in turn, suppress the transcription of inflammatory mediators. Additionally, TLCK is a potent inhibitor of cytotoxic T lymphocyte (CTL) activity, suggesting it modifies functionally important surface proteins on these immune cells.[11]

Experimental Guide: In-House Specificity Validation

Trust in these reagents should not be assumed; it must be verified within your experimental context. The following protocol provides a robust framework for validating the specificity of TPCK and TLCK against their intended targets and counter-screens.

Protocol: Enzymatic Assay for Inhibitor Specificity

Objective: To quantitatively determine the inhibitory potency (IC₅₀) of TPCK and TLCK against bovine chymotrypsin and bovine trypsin.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • Trypsin, TPCK-Treated (to ensure no chymotryptic activity in the trypsin stock)[7][15]

  • TPCK

  • TLCK

  • Chymotrypsin substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SUPHEPA)

  • Trypsin substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Inhibitor Solvent: DMSO or absolute ethanol

  • Clear, flat-bottom 96-well microplates

  • Microplate reader capable of reading absorbance at 405 nm

Workflow:

cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup (for each enzyme) cluster_read 3. Measurement & Analysis P1 Prepare serial dilutions of TPCK and TLCK in DMSO A2 Add Inhibitor dilution (or DMSO for control) P1->A2 P2 Prepare enzyme and substrate stocks in Assay Buffer A3 Add Enzyme (Chymotrypsin or Trypsin) P2->A3 A5 Initiate reaction by adding Substrate P2->A5 A1 Add Assay Buffer A4 Pre-incubate 15 min at RT (allows for irreversible binding) R1 Immediately read absorbance at 405 nm kinetically for 10-20 min R2 Calculate reaction velocity (Vmax) from linear slope R1->R2 R3 Plot % Inhibition vs. [Inhibitor] R2->R3 R4 Calculate IC50 value using non-linear regression R3->R4

Caption: Experimental workflow for inhibitor specificity testing.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of TPCK and TLCK in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM).

    • Prepare a 1 mg/mL stock of each enzyme in 1 mM HCl and dilute to a working concentration in Assay Buffer. The final concentration should yield a robust linear rate when mixed with substrate.

    • Prepare a 10 mM stock of each p-nitroanilide substrate in DMSO and dilute to a working concentration (e.g., 1 mM) in Assay Buffer.

  • Assay Setup (Total volume = 200 µL):

    • To each well, add 178 µL of Assay Buffer.

    • Add 2 µL of the appropriate inhibitor dilution (or DMSO for 0% inhibition controls). This results in a 1:100 dilution of the inhibitor stock.

    • Add 10 µL of the working enzyme solution (chymotrypsin or trypsin). For 100% inhibition/background controls, add 10 µL of Assay Buffer instead.

    • Crucial Step: Pre-incubate the plate at room temperature for 15 minutes. This allows the irreversible inhibitor time to bind covalently to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the working substrate solution to all wells.

    • Immediately place the plate in a microplate reader and begin measuring the change in absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis (Self-Validating System):

    • For each well, calculate the reaction rate (Vmax) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: 100 * (1 - (Rate_inhibitor / Rate_DMSO)).

    • Plot percent inhibition against the logarithm of inhibitor concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value for each inhibitor-enzyme pair.

    • Trustworthiness Check: You expect to see a low IC₅₀ value for TPCK with chymotrypsin and a very high IC₅₀ for TPCK with trypsin. The inverse should be true for TLCK. This reciprocal analysis validates the specificity claims.

Conclusion: An Informed Approach to Protease Inhibition

References

  • Wikipedia. Tosyl phenylalanyl chloromethyl ketone. [Link]

  • PubMed. Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells. [Link]

  • National Center for Biotechnology Information. TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues. [Link]

  • PubMed. The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. [Link]

  • Isca Biochemicals. TLCK | 4272-74-6. [Link]

  • National Center for Biotechnology Information. Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. [Link]

  • Chegg.com. Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl.... [Link]

  • PubMed. Effect of Serine Protease Inhibitor, N-alpha-tosyl-L-lysyl-chloromethyl Ketone (TLCK), on Cell-Mediated and Cell-Free HIV-1 Spread. [Link]

  • PubMed. The Serine Protease Inhibitor TLCK Attenuates Intrinsic Death Pathways in Neurons Upstream of Mitochondrial Demise. [Link]

  • ResearchGate. Effects of TPCK on different pathways in prostatic carcinoma cell.... [Link]

  • PubMed. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. [Link]

  • ResearchGate. TPCK and TLCK inhibit mitogen-induced pp70 s6k activation in vivo..... [Link]

  • PubMed. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) do not inhibit caspase-3 and caspase-7 processing in cells exposed to pro-apoptotic inducing stimuli. [Link]

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Validation

A Comparative Guide to Alternative Inhibitors for Serine Proteases: Moving Beyond TPCK

This guide provides an in-depth comparison of viable alternatives to TPCK, offering the data and experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions f...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of viable alternatives to TPCK, offering the data and experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications. We will delve into the mechanisms of these alternative inhibitors, compare their performance characteristics, and provide detailed protocols for their effective evaluation.

The Limitations of a Classic: Why Seek Alternatives to TPCK?

While effective, TPCK is not without its drawbacks. It is a relatively specific inhibitor of chymotrypsin-like serine proteases, but it can also exhibit off-target effects, including the inhibition of some cysteine proteases and even non-proteolytic enzymes.[1][3] Furthermore, recent studies have shown that TPCK can act as a potent, non-specific inhibitor of activated caspases, which can complicate studies of apoptosis.[4] These factors underscore the need for a broader range of inhibitory tools to ensure the specificity and accuracy of experimental results.

A Modern Arsenal: Key Alternatives to TPCK

The search for better serine protease inhibitors has yielded a diverse array of compounds, each with unique properties. Here, we compare some of the most prominent alternatives.

Sulfonyl Fluorides: AEBSF (Pefabloc SC®)

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), widely known by its trade name Pefabloc SC®, has emerged as a popular and effective alternative to not only TPCK but also the notoriously unstable and toxic Phenylmethylsulfonyl fluoride (PMSF).[5][6]

Mechanism of Action: Like other sulfonyl fluorides, AEBSF irreversibly inhibits serine proteases by sulfonylating the active site serine residue, forming a stable covalent bond that incapacitates the enzyme.[5][7]

Key Advantages over TPCK:

  • Broader Spectrum: AEBSF inhibits a wider range of serine proteases than TPCK, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin.[5][8][9]

  • Improved Solubility and Stability: A significant advantage of AEBSF is its high water solubility and greater stability in aqueous solutions at physiological pH compared to PMSF, making it easier to work with and more reliable in experimental settings.[10][11][12]

  • Lower Toxicity: AEBSF exhibits markedly lower toxicity than PMSF and other organophosphate inhibitors like diisopropylfluorophosphate (DFP), enhancing laboratory safety.[7][13]

Considerations: While broadly effective, AEBSF can still modify other residues like tyrosine, lysine, and histidine, which can be a concern in highly sensitive proteomics applications.[5]

Isocoumarins: 3,4-Dichloroisocoumarin (3,4-DCI)

3,4-Dichloroisocoumarin (3,4-DCI) is a mechanism-based, irreversible inhibitor with a broad spectrum of activity against serine proteases.[14]

Mechanism of Action: 3,4-DCI acts as a "suicide" inhibitor. The protease cleaves the isocoumarin ring, which then rapidly acylates the active site serine, leading to irreversible inactivation.[15]

Key Advantages:

  • Broad Spectrum Inhibition: 3,4-DCI has been shown to inhibit a wide range of serine proteases, including human leukocyte elastase, thrombin, and plasmin.[16]

  • Potency: It is effective at low micromolar concentrations.

Considerations: 3,4-DCI has a relatively short half-life at neutral pH, which needs to be considered in the experimental design. It can also inactivate other enzymes, such as glycogen phosphorylase b, through a similar mechanism, highlighting the potential for off-target effects.[14]

Peptide-based and Small Molecule Inhibitors

Beyond broad-spectrum irreversible inhibitors, a range of more specific, and often reversible, inhibitors are available. These are particularly useful when targeting a specific protease or when a reversible mode of action is desired.

  • Aprotinin: A naturally occurring polypeptide that is a potent reversible inhibitor of several serine proteases, including trypsin, chymotrypsin, and plasmin.[17][18]

  • Leupeptin: A microbial-derived peptide that reversibly inhibits a range of serine and cysteine proteases.[17][18]

  • Protease Inhibitor Cocktails: For applications requiring the inhibition of a wide variety of proteases (serine, cysteine, aspartic, and metalloproteases) during cell lysis and protein purification, commercially available cocktails are an excellent choice.[18][19][20] These cocktails typically contain a mixture of inhibitors, including AEBSF, aprotinin, leupeptin, E-64, and pepstatin A, providing comprehensive protection against protein degradation.[19][21][22]

Comparative Performance Data

To facilitate the selection of an appropriate inhibitor, the following table summarizes key performance characteristics of TPCK and its alternatives.

InhibitorClassMechanismTarget ProteasesKey Advantages
TPCK Chloromethyl KetoneIrreversible Alkylation of HistidineChymotrypsin-like Serine ProteasesHigh specificity for chymotrypsin-like enzymes
AEBSF (Pefabloc SC®) Sulfonyl FluorideIrreversible Sulfonylation of SerineBroad Spectrum Serine ProteasesHigh water solubility, stability, and low toxicity
3,4-DCI IsocoumarinIrreversible Acylation of SerineBroad Spectrum Serine ProteasesPotent, mechanism-based inhibition
Aprotinin PolypeptideReversible CompetitiveTrypsin, Chymotrypsin, PlasminHigh potency and reversibility
Leupeptin Peptide AldehydeReversibleSerine and Cysteine ProteasesBroad-spectrum reversible inhibition

Experimental Guide: Evaluating and Comparing Serine Protease Inhibitors

Objective and rigorous experimental evaluation is crucial for selecting the optimal inhibitor. The following protocols provide a framework for determining inhibitor potency (IC50) and mechanism of action.

Workflow for Inhibitor Characterization

Inhibitor_Characterization_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Potency cluster_characterization Mechanism of Action Primary_Screen High-Throughput Screen (HTS) (Single Concentration) Dose_Response Dose-Response Assays (IC50 Determination) Primary_Screen->Dose_Response Identified 'Hits' Mechanism_Assays Kinetic Assays (e.g., Michaelis-Menten) Dose_Response->Mechanism_Assays Confirmed 'Hits' Selectivity_Assays Selectivity Profiling (Panel of Proteases) Dose_Response->Selectivity_Assays Confirmed 'Hits'

Caption: A typical workflow for screening and characterizing serine protease inhibitors.[23]

Protocol 1: Determination of IC50 using a Chromogenic Substrate

This protocol outlines a method to determine the concentration of an inhibitor required to reduce the activity of a serine protease by 50%.[17][24]

Materials:

  • Purified serine protease (e.g., chymotrypsin, trypsin)

  • Chromogenic substrate specific to the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)

  • Alternative inhibitor stock solution (e.g., AEBSF, 3,4-DCI)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the serine protease in the assay buffer. The final concentration should yield a linear rate of substrate hydrolysis over 10-15 minutes.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.

    • Prepare a serial dilution of the inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.

    • Add 20 µL of assay buffer to control wells (no inhibitor).

    • Add 160 µL of the protease solution to all wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the pre-warmed substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the microplate in a reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) at regular intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.[24]

Mechanism of TPCK and Alternative Inhibitors

Inhibition_Mechanisms cluster_tpck TPCK Mechanism cluster_aebsf AEBSF Mechanism cluster_dci 3,4-DCI Mechanism TPCK TPCK Irreversible Alkylation His57 Active Site Histidine-57 TPCK->His57 Forms covalent bond AEBSF AEBSF Irreversible Sulfonylation Ser195 Active Site Serine-195 AEBSF->Ser195 Forms stable sulfonyl-enzyme complex DCI 3,4-DCI Suicide Inhibition Protease_Cleavage Protease Cleavage of Isocoumarin Ring DCI->Protease_Cleavage Ser195_DCI Active Site Serine-195 Protease_Cleavage->Ser195_DCI Rapid Acylation

Caption: Mechanisms of action for TPCK and key alternative serine protease inhibitors.

Conclusion

The selection of a serine protease inhibitor is a critical decision that can significantly impact the outcome and interpretation of an experiment. While TPCK remains a useful tool for specific applications, a thorough understanding of the available alternatives is essential for the modern researcher. AEBSF (Pefabloc SC®) stands out as a robust, safer, and more versatile alternative for broad-spectrum, irreversible inhibition. For applications requiring different mechanisms or reversibility, inhibitors like 3,4-DCI, aprotinin, and leupeptin offer valuable options. By carefully considering the experimental context and validating the chosen inhibitor through rigorous assays, researchers can enhance the precision and reliability of their findings in the complex field of protease biology.

References

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  • 3,4-Dichloroisocoumarin serineproteaseinhibitor 51050-59-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/d4648]
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  • 3,4-Dichloroisocoumarin, a serine protease inhibitor, inactivates glycogen phosphorylase b. [URL: https://febs.onlinelibrary.wiley.com/doi/10.1016/0014-5793(90)80991-Q]
  • TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone) | Serine Protease Inhibitor. [URL: https://www.medchemexpress.com/tpck.html]
  • 3,4-Dichloroisocoumarin - Cayman Chemical. [URL: https://www.caymanchem.com/product/14605/3,4-dichloroisocoumarin]
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  • AEBSF | Additional Synthetic Protease Inhibitors - R&D Systems. [URL: https://www.rndsystems.com/products/aebsf_2358]
  • AEBSF - GenDEPOT. [URL: https://www.gendepot.com/product-detail/P0018]
  • Serine Protease Inhibitor Development - Creative Biolabs. [URL: https://www.creative-biolabs.com/complement-therapeutics/serine-protease-inhibitor-development.htm]
  • Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3547529/]
  • Pefabloc® SC - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/353/619/11429868001-en.pdf]
  • selecting the right inhibitor for serine proteases in different applications - Benchchem. [URL: https://www.benchchem.com/pdf/selecting-the-right-inhibitor-for-serine-proteases.pdf]
  • 3,4-Dichloroisocoumarin | Serine-protease Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/3-4-dichloroisocoumarin.html]
  • Protease Inhibitor Cocktails: How They Prevent Protein Degradation | Boster Bio. [URL: https://www.bosterbio.
  • SIGMA 3,4-Dichloroisocoumarin serine protease inhibitor - Thomas Scientific. [URL: https://www.thomassci.com/Laboratory-Supplies/Reagents-A-through-F/_/SIGMA-34-Dichloroisocoumarin-serine-protease-inhibitor]
  • Beyond PMSF: A Guide to Superior Protease Inhibition Strategies - Benchchem. [URL: https://www.benchchem.
  • Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9265773/]
  • Comparative Analysis of Serine Protease Inhibitors: A Guide for Researchers - Benchchem. [URL: https://www.benchchem.com/pdf/comparative-analysis-of-serine-protease-inhibitors.pdf]
  • Effects of a Serine Protease Inhibitor N--Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on and . - National Genomics Data Center (CNCB-NGDC). [URL: https://ngdc.cncb.ac.cn/bioproject/browse/PRJNA844473]
  • Pefabloc, 4-[2-aminoethyl]benzenesulfonyl fluoride, is a new, potent nontoxic and irreversible inhibitor of PAF-degrading acetylhydrolase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8640166/]
  • Pefabloc® SC powder, solubility: 100 mg/mL in aqueous buffer, suitable for blocking, suitable for protein purification. [URL: https://www.sigmaaldrich.com/US/en/product/roche/11429868001]
  • ROCHE Pefabloc® SC - Thomas Scientific. [URL: https://www.thomassci.com/Laboratory-Supplies/Inhibitors/_/ROCHE-Pefabloc-SC]
  • AEBSF (hydrochloride) (Pefabloc SC, CAS Number: 30827-99-7) | Cayman Chemical. [URL: https://www.caymanchem.com/product/10433/aebsf-(hydrochloride)]
  • Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17879947/]
  • N-p-Tosyl-L -phenylalanine chloromethyl ketone (T4376) - Product Information Sheet - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/387/181/t4376pis.pdf]
  • Understanding Protease Inhibitor Cocktails: Deep Overview - GoldBio. [URL: https://goldbio.com/articles/article/understanding-protease-inhibitor-cocktails-deep-overview]
  • The Benefits of a Protease Inhibitor Cocktail - G-Biosciences. [URL: https://info.gbiosciences.com/blog/the-benefits-of-a-protease-inhibitor-cocktail]
  • Protease Inhibitors - ITW Reagents. [URL: https://www.itwreagents.com/download_file/product_infos/A7779/en/A7779_en.pdf]
  • 100*Protease Inhibitor Cocktail | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://www.tcichemicals.com/IN/en/p/P2590]
  • Getting rid of PMSF - Molecular Biology - Protocol Online. [URL: https://www.protocol-online.org/biology-forums-2/posts/1344.html]
  • Novel inhibitors and activity-based probes targeting serine proteases - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1001584/full]
  • Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.868725/full]
  • The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8898197/]
  • Common Protease Inhibitors - Creative Proteomics Blog. [URL: https://www.creative-proteomics.com/blog/common-protease-inhibitors/]
  • Comparison of structures and inhibition activities of serine protease inhibitors of Trichinella spiralis and Trichinella pseudospiralis - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909012/]
  • Are there proteases that can be inhibited by TPCK or TLCK but not the general serine-protease inhibitor PMSF? | ResearchGate. [URL: https://www.researchgate.net/post/Are_there_proteases_that_can_be_inhibited_by_TPCK_or_TLCK_but_not_the_general_serine-protease_inhibitor_PMSF]
  • IC50 Determination - edX. [URL: https://www.edx.org/api/courseware/course/davidsonx-d001x-medicinal-chemistry/asset-v1:DavidsonX+D001x+3T2015+type@asset]

  • Normalized IC50 (ratio of inhibitor to protease concentration achieving 50% inhibition). [URL: https://www.researchgate.net/figure/Normalized-IC50-ratio-of-inhibitor-to-protease-concentration-achieving-50-inhibition_tbl1_349071448]
  • What are the most commonly used protease inhibitors? - QIAGEN. [URL: https://www.qiagen.com/us/customer-care/faq/technical-faq/what-are-the-most-commonly-used-protease-inhibitors]
  • Serine protease inhibitory activities (IC 50 , M) of compounds 1 and 2. - ResearchGate. [URL: https://www.researchgate.net/figure/Serine-protease-inhibitory-activities-IC-50-M-of-compounds-1-and-2_tbl1_351586716]
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Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Efficacy of TPCK from Different Commercial Suppliers

For researchers, the quality and consistency of chemical reagents are paramount to achieving reproducible and reliable experimental outcomes.[1][2] Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely used prot...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, the quality and consistency of chemical reagents are paramount to achieving reproducible and reliable experimental outcomes.[1][2] Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely used protease inhibitor, critical for studying cellular processes like apoptosis and signal transduction.[3][4] However, variability in purity and potency among commercial suppliers can introduce significant experimental artifacts.[5][6]

This guide provides a comprehensive, three-part framework for researchers to empirically evaluate and compare TPCK from different suppliers. We will move from fundamental chemical validation to functional assessment in both in vitro and cell-based systems, empowering you to make data-driven decisions for your critical research.

Part 1: Foundational Quality Assessment – Verifying Identity and Purity

Before assessing functional activity, it is crucial to verify the chemical identity and purity of each TPCK lot. The supplier's Certificate of Analysis (CoA) provides a starting point, but independent verification is a cornerstone of rigorous science.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of a small molecule by separating it from potential contaminants.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of TPCK from each supplier in a suitable solvent like methanol or DMSO.[7][8]

  • Mobile Phase: A common mobile phase for TPCK analysis is a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Column: A C18 reverse-phase column is typically used.

  • Detection: Monitor the elution profile at a wavelength of 254 nm.

  • Analysis: A high-purity sample should yield a single major peak. The purity can be calculated by integrating the area of the main TPCK peak and dividing it by the total area of all detected peaks. A purity of >98% is generally considered acceptable for most research applications.

Experimental Protocol: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, ensuring you have the correct molecule. The expected molar mass of TPCK is 351.8 g/mol .[9][10]

Methodology:

  • Sample Infusion: Introduce a diluted solution of each TPCK sample directly into the mass spectrometer.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Analysis: Look for a prominent ion peak corresponding to the expected mass of TPCK ([M+H]⁺ ≈ 352.8).

The workflow for this initial quality control is essential for validating the fundamental properties of the reagent.

cluster_QC Part 1: Foundational QC Workflow Start Start Procure TPCK Procure TPCK (Suppliers A, B, C) Start->Procure TPCK Prep_Samples Prepare Stock Solutions (1 mg/mL in Methanol) Procure TPCK->Prep_Samples HPLC Purity Analysis (HPLC) Target: >98% Prep_Samples->HPLC MS Identity Confirmation (MS) Target: 351.8 g/mol Prep_Samples->MS Decision Pass QC? HPLC->Decision MS->Decision Proceed Proceed to Functional Assays Decision->Proceed Yes Fail Fail - Contact Supplier Decision->Fail No

Caption: Foundational quality control workflow for TPCK validation.

Data Summary: Foundational Quality Assessment
SupplierLot NumberStated Purity (CoA)Measured Purity (HPLC, %)Measured Mass (MS, [M+H]⁺)Pass/Fail
Supplier AA123>99%99.2%352.8Pass
Supplier BB456>98%95.5%352.8Fail
Supplier CC789>98%98.7%352.8Pass

Part 2: In Vitro Functional Validation – Inhibition of Chymotrypsin

TPCK is a classic, irreversible inhibitor of the serine protease chymotrypsin.[3][9] Its phenylalanine moiety mimics the natural substrate, allowing it to bind the active site where its chloromethyl ketone group covalently alkylates a critical histidine residue.[3] An in vitro enzymatic assay is the most direct way to measure and compare the functional potency of TPCK from different suppliers.

Experimental Protocol: Colorimetric Chymotrypsin Activity Assay

This assay measures the ability of TPCK to inhibit chymotrypsin from cleaving a chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA).[11][12] Cleavage releases p-nitroaniline, which produces a yellow color that can be measured at 405 nm.[13]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 7.8.

    • Chymotrypsin: Prepare a 1 mg/mL stock in 1 mM HCl and dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer.[14]

    • Substrate: Prepare a 50 mg/mL stock of Suc-AAPF-pNA in DMSO and dilute to a working concentration (e.g., 1 mM) in Assay Buffer.[11]

    • TPCK Stocks: Prepare a serial dilution of TPCK from each qualified supplier (from Part 1) in DMSO, then dilute further in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of diluted TPCK (or buffer for control) to appropriate wells.

    • Add 20 µL of chymotrypsin working solution to all wells.

    • Pre-incubate for 15 minutes at 25°C to allow for inhibition.

    • Initiate the reaction by adding 160 µL of the substrate working solution.

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of TPCK.

    • Plot the percent inhibition against the logarithm of TPCK concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each supplier's TPCK using non-linear regression.

cluster_Assay Part 2: In Vitro Chymotrypsin Assay Principle Chymotrypsin Chymotrypsin Product p-Nitroaniline (Yellow) Chymotrypsin->Product Cleavage InhibitedEnzyme Inactive Chymotrypsin-TPCK Complex Chymotrypsin->InhibitedEnzyme Irreversible Inhibition TPCK TPCK TPCK->InhibitedEnzyme Substrate Suc-AAPF-pNA (Colorless) Substrate->Product

Caption: Principle of the colorimetric chymotrypsin inhibition assay.

Data Summary: In Vitro Potency Comparison
SupplierLot NumberCalculated IC50 (µM)95% Confidence Interval
Supplier AA12310.59.8 - 11.2
Supplier CC78911.110.3 - 11.9
Literature ValueN/A~10-15 µMN/A

Part 3: Cell-Based Validation – Inhibition of NF-κB Signaling

While TPCK is a classic chymotrypsin inhibitor, it is most frequently used in cell biology to block the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[8][15] TPCK inhibits the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[16][17] A cell-based reporter assay is an excellent method to confirm that TPCK from different suppliers is cell-permeable and retains its activity in a complex biological environment.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay uses a cell line engineered to express the firefly luciferase gene under the control of NF-κB response elements.[18][19] Activation of the pathway (e.g., with TNF-α) drives luciferase expression, which can be quantified with a luminometer.[20][21]

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells (or a similar responsive cell line) in appropriate media.

    • Co-transfect cells with an NF-κB-firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). Seed into a 96-well plate.

  • Assay Procedure:

    • After 24 hours, replace the medium. Pre-treat cells with various concentrations of TPCK from each supplier (or vehicle control) for 1 hour.

    • Stimulate the cells with an EC80 concentration of TNF-α (e.g., 20 ng/mL) for 6-8 hours.[18]

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percent inhibition of TNF-α-induced NF-κB activity for each TPCK concentration.

    • Plot the normalized data and determine the IC50 value for each supplier's TPCK.

cluster_Nfkb Part 3: TPCK Inhibition of NF-κB Pathway TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Luciferase Gene Transcription Nucleus->Transcription Drives TPCK TPCK TPCK->IKK Inhibits

Caption: Simplified NF-κB signaling pathway showing TPCK's point of inhibition.

Data Summary: Cell-Based Efficacy
SupplierLot NumberCell-Based IC50 (µM)95% Confidence Interval
Supplier AA12325.423.1 - 27.8
Supplier CC78926.124.0 - 28.3

Conclusion and Recommendations

This guide outlines a systematic approach to validating and comparing TPCK from different commercial sources. The data generated from these three experimental parts provides a comprehensive profile of each product, from its basic chemical properties to its functional efficacy in relevant biological assays.

Final Comparison Summary:

SupplierPurity (HPLC)Identity (MS)In Vitro IC50 (µM)Cell-Based IC50 (µM)Overall Recommendation
Supplier A 99.2%Confirmed10.525.4Recommended
Supplier B 95.5%ConfirmedN/AN/ANot Recommended
Supplier C 98.7%Confirmed11.126.1Recommended

Based on this hypothetical data, TPCK from Supplier B failed the initial purity assessment and was not carried forward into functional testing. Both Supplier A and Supplier C provided high-purity compounds that performed comparably and as expected in both in vitro and cell-based assays.

As a Senior Application Scientist, my final recommendation is to always perform in-house validation on new lots of critical reagents like TPCK. While suppliers A and C performed well in this evaluation, lot-to-lot variability can always occur. By implementing a similar validation workflow in your own lab, you ensure the integrity of your reagents, which is the foundation for producing robust, reproducible, and trustworthy scientific data.[5]

References

  • Vertex AI Search. TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone) | Serine Protease Inhibitor.
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  • PubMed. Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells. Available from: [Link]

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  • PubMed Central. Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Available from: [Link]

  • PubMed. Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor. Available from: [Link]

  • PubMed Central. TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues. Available from: [Link]

  • PubMed Central. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Available from: [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. Available from: [Link]

  • PubChem. Nalpha-Tosyl-l-phenylalanine chloromethyl ketone. Available from: [Link]

  • Assay Genie. Chymotrypsin Activity Assay Kit (Fluorometric). Available from: [Link]

  • PubMed. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) do not inhibit caspase-3 and caspase-7 processing in cells exposed to pro-apoptotic inducing stimuli. Available from: [Link]

  • PubMed Central. Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1. Available from: [Link]

  • CoaChrom Diagnostica. Chymotrypsin Measurement Principle Reagents Sample Method. Available from: [Link]

  • Scientific Laboratory Supplies (Ireland) Ltd. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide. Available from: [Link]

  • PubMed Central. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Available from: [Link]

  • Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Available from: [Link]

  • BPS Bioscience. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Available from: [Link]

  • ResearchGate. Principles of the reporter-gene assay. Reporter cells carry a... Available from: [Link]

  • eLeaP Quality. The Importance of Analytical Method Validation in Research. Available from: [Link]

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  • Campus Estate Management. The importance of validation in the laboratory. Available from: [Link]

  • PubMed Central. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Available from: [Link]

  • Taylor & Francis. Inhibitors – Knowledge and References. Available from: [Link]

  • Bio-Connect. NF-kB Signaling Pathway products from Selleck Chemicals. Available from: [Link]

  • MDPI. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Available from: [Link]

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Validation

A Researcher's Guide to the Kinetic Analysis of Enzyme Inhibition by Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK)

For Researchers, Scientists, and Drug Development Professionals In the landscape of enzyme inhibition studies, particularly those targeting proteases, Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) stands as a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibition studies, particularly those targeting proteases, Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) stands as a cornerstone reagent. Its utility as a specific, irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases has been instrumental in elucidating enzyme mechanisms and designing novel therapeutics. This guide provides an in-depth kinetic analysis of TPCK, presenting a comparative framework against other common serine protease inhibitors, supported by detailed experimental protocols and data. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize TPCK and interpret the resulting kinetic data with confidence.

The Inexorable Grip: Understanding TPCK's Mechanism of Irreversible Inhibition

TPCK is classified as an affinity label, a type of irreversible inhibitor that bears a structural resemblance to the enzyme's natural substrate. This structural mimicry facilitates its entry and binding to the active site. The phenylalanine moiety of TPCK directs it to the hydrophobic S1 binding pocket of chymotrypsin, which preferentially accommodates aromatic amino acid residues.

Once positioned within the active site, the chloromethyl ketone group of TPCK becomes the key player in the irreversible inactivation. It acts as an electrophile, poised for nucleophilic attack by a crucial residue in the enzyme's catalytic triad: Histidine-57. The imidazole side chain of His-57, acting as a general base, attacks the carbon of the chloromethyl group, leading to the formation of a stable covalent bond and the displacement of the chlorine atom. This alkylation of the active site histidine permanently incapacitates the enzyme, rendering it catalytically inert.

This two-step mechanism, involving initial reversible binding followed by an irreversible covalent modification, is a hallmark of many affinity labels and is critical to understanding their kinetic behavior.

Visualizing the Ambush: TPCK's Mechanism of Action

TPCK_Mechanism cluster_active_site Enzyme Active Site E Chymotrypsin (E) EI Reversible E-I Complex E->EI k1 (fast) TPCK TPCK (I) EI->E k-1 (fast) E_inactivated Covalently Modified Inactive Enzyme (E-I*) EI->E_inactivated k_inact (slow, irreversible) His57 His-57 Ser195 Ser-195 TPCK_Workflow prep_reagents 1. Prepare Stock Solutions (Enzyme, Substrate, TPCK) setup_plate 2. Set up 96-well Plate (Buffer, TPCK dilutions, Substrate) prep_reagents->setup_plate initiate_reaction 3. Initiate Reaction (Add Enzyme) setup_plate->initiate_reaction measure_absorbance 4. Monitor Absorbance at 405 nm (Kinetic Read) initiate_reaction->measure_absorbance data_analysis 5. Data Analysis (Progress Curves -> k_obs -> k_inact/K_i) measure_absorbance->data_analysis

Caption: Experimental workflow for TPCK kinetic analysis.

Detailed Procedure
  • Preparation of Stock Solutions:

    • Chymotrypsin: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to prevent autolysis. The final concentration in the assay will typically be in the nanomolar range.

    • TPCK: Prepare a concentrated stock solution of TPCK in DMSO.

    • Substrate: Prepare a stock solution of Suc-AAPF-pNA in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add varying concentrations of TPCK to the test wells. Include a control well with no inhibitor (DMSO only).

    • Add the substrate to all wells.

  • Initiation and Measurement:

    • Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the chymotrypsin solution to all wells.

    • Immediately place the plate in the microplate reader and begin monitoring the increase in absorbance at 405 nm over time. Collect data points at regular intervals (e.g., every 30 seconds) for a sufficient duration to observe the curvature of the progress curves in the presence of the inhibitor.

Data Analysis: From Progress Curves to Kinetic Constants

The raw data will consist of absorbance values over time for each TPCK concentration. This data is then used to determine the kinetic parameters of inhibition.

  • Convert Absorbance to Product Concentration: Use the molar extinction coefficient of p-nitroaniline (the product of substrate hydrolysis) to convert the change in absorbance to the concentration of product formed.

  • Analyze the Progress Curves: The progress curves (product concentration vs. time) in the presence of an irreversible inhibitor will show a time-dependent decrease in the reaction rate. These curves can be fitted to the following equation for a first-order process:

    [P] = (v₀/k_obs) * (1 - e^(-k_obs*t))

    Where:

    • [P] is the product concentration at time t

    • v₀ is the initial velocity

    • k_obs is the observed pseudo-first-order rate constant of inactivation

  • Determine k_obs for Each Inhibitor Concentration: Fit the progress curve for each TPCK concentration to the above equation using non-linear regression analysis to obtain a value for k_obs.

  • Calculate the Second-Order Rate Constant (k_inact/K_i): For a simple irreversible inhibition model where the inhibitor concentration is much greater than the enzyme concentration, the relationship between k_obs and the inhibitor concentration [I] is given by:

    k_obs = k_inact * [I] / (K_i + [I])

    At low inhibitor concentrations ([I] << K_i), this equation simplifies to a linear relationship:

    k_obs ≈ (k_inact/K_i) * [I]

    By plotting k_obs versus the TPCK concentration, the slope of the resulting line will be the apparent second-order rate constant of inactivation, k_inact/K_i. This value is a measure of the inhibitor's potency.

Conclusion: The Enduring Relevance of TPCK in Enzyme Kinetics

TPCK remains an invaluable tool for researchers studying serine proteases. Its well-defined mechanism of irreversible inhibition and high specificity for chymotrypsin-like enzymes make it an ideal choice for a wide range of applications, from basic research into enzyme function to the initial stages of drug discovery. By understanding the principles of its kinetic analysis and following robust experimental protocols, researchers can leverage the power of TPCK to gain critical insights into the intricate world of enzyme regulation. The comparative data provided in this guide further aids in the rational selection of inhibitors for specific experimental needs, ensuring the generation of accurate and reproducible results.

References

  • Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

  • Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. [Link]

  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750.
  • The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. (2015). PLoS ONE, 10(10), e0141843.
  • Tian, W. X., & Tsou, C. L. (1982). Determination of the rate constant of enzyme modification by measuring the substrate reaction in the presence of the modifier. Biochemistry, 21(6), 1028–1032.
  • UBPBio. (n.d.). PMSF. [Link]

Comparative

A Researcher's Guide to Control Experiments for TPCK Studies

N-α-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely utilized inhibitor in cell biology, primarily known for its ability to block the activation of the transcription factor NF-κB.[1][2] While it is a powerful...

Author: BenchChem Technical Support Team. Date: January 2026

N-α-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely utilized inhibitor in cell biology, primarily known for its ability to block the activation of the transcription factor NF-κB.[1][2] While it is a powerful tool, its mechanism as an irreversible serine/cysteine protease inhibitor necessitates a rigorous set of controls to ensure that the observed cellular effects are directly attributable to its intended target and not a consequence of off-target activities.[1][3] This guide provides a structured approach to designing robust, self-validating experiments when using TPCK, ensuring the integrity and reproducibility of your research findings.

The Dual Mechanism of TPCK in NF-κB Inhibition

TPCK inhibits the canonical NF-κB signaling pathway at two critical junctures.[1][2] Upon stimulation by cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB, IκBα. This frees the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate transcription of target genes.[4][5]

TPCK intervenes by:

  • Inhibiting IKKβ: It directly modifies a critical cysteine residue (Cys-179) on IKKβ, the catalytic subunit of the IKK complex, thereby preventing the phosphorylation of IκBα.[1][2]

  • Inhibiting p65 DNA Binding: TPCK can also directly modify a cysteine residue (Cys-38) on the p65/RelA subunit of NF-κB, which inhibits its ability to bind to DNA in the nucleus.[1][2]

This dual mechanism underscores its potency but also highlights the need for precise validation.

TPCK_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α TNFR TNFR TNF->TNFR binds IKK IKK Complex (IKKβ) TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 IkB->NFkB Proteasome Proteasome IkB->Proteasome degraded by NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates TPCK_IKK TPCK TPCK_IKK->IKK inhibits DNA κB DNA Site NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription initiates TPCK_p65 TPCK TPCK_p65->NFkB_nuc inhibits (DNA Binding)

Figure 1: Dual inhibitory action of TPCK on the canonical NF-κB signaling pathway.

Part 1: Validating On-Target Efficacy

The first step in any TPCK study is to confirm that the inhibitor is blocking the NF-κB pathway as expected in your specific experimental system. This involves performing dose-response and time-course experiments to establish the optimal working concentration and treatment duration.[6]

Experiment 1: Western Blot for IκBα Degradation

Rationale: Monitoring the phosphorylation and subsequent degradation of IκBα is a direct and robust biochemical readout of upstream NF-κB activation.[7] Effective TPCK treatment should preserve the cellular levels of IκBα even in the presence of a potent stimulus like TNF-α or LPS.

Protocol:

  • Cell Seeding: Plate cells at an appropriate density to reach ~80-90% confluency on the day of the experiment.

  • Pre-treatment: Treat cells with a range of TPCK concentrations (e.g., 5, 10, 25, 50 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Add a known NF-κB activator (e.g., 20 ng/mL TNF-α) for a short duration (typically 15-30 minutes, which should be optimized for your cell type). Include an unstimulated, vehicle-treated control.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & Western Blot: Determine protein concentration (e.g., BCA assay), normalize samples, and perform SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against IκBα and a loading control (e.g., GAPDH, β-actin).

  • Analysis: Quantify band intensities. A successful experiment will show a near-complete loss of the IκBα band in the "Stimulated + Vehicle" lane, while the "Stimulated + TPCK" lanes should show preserved IκBα levels in a dose-dependent manner.[6]

Part 2: Essential Controls for Specificity and Off-Target Effects

Because TPCK is an irreversible covalent inhibitor and can target other cellular proteins, it is critical to perform control experiments to validate that the observed phenotype is a specific result of NF-κB inhibition and not a secondary, off-target effect.[3][8]

Control 1: The Structurally-Related Negative Control (TLCK)

Rationale: N-α-p-Tosyl-L-lysine chloromethyl ketone (TLCK) is a structural analog of TPCK that inhibits trypsin-like serine proteases, whereas TPCK inhibits chymotrypsin-like proteases.[9][10] While not a perfect inert control, its use can help differentiate effects related to general protease inhibition from the specific chymotrypsin-like protease inhibition characteristic of TPCK's action on components of the NF-κB pathway.[7] In some contexts, however, TLCK has also been shown to inhibit NF-κB activation, so careful interpretation is required.[7][9] A finding that TPCK produces an effect while TLCK does not, strengthens the argument for specificity.

Control 2: Using Alternative, Structurally Unrelated Inhibitors
Inhibitor Mechanism of Action Typical Conc. Pros Cons
TPCK Irreversible covalent inhibitor of IKKβ (Cys-179) and p65 (Cys-38).[1][2]10-50 µMPotent; well-characterized in literature.Known off-target effects (proteasome, mitotic spindle); irreversible.[3]
BAY 11-7082 Irreversibly inhibits IKKα and IKKβ by targeting cysteine residues, preventing IκBα phosphorylation.[12][13]5-10 µMPotent and widely used alternative.[13]Can have off-target effects; irreversible.
MG-132 Reversible proteasome inhibitor.[13][14] Prevents IκBα degradation.1-10 µMTargets a different step in the pathway, providing mechanistic validation.[15]Not specific to NF-κB; inhibits all proteasome-dependent degradation, which can be highly toxic.[14]
PS-1145 Potent and selective, reversible inhibitor of IKKβ.0.5-5 µMHigh selectivity for IKKβ.[13]Less literature available compared to others.
Control 3: Cell Viability and Cytotoxicity Assays

Rationale: It is imperative to distinguish between a specific cellular phenotype and one caused by general cytotoxicity.[16] TPCK, especially at higher concentrations or after prolonged incubation, can induce cell death.[17] Running a simple viability assay ensures that the observed effects occur at non-toxic concentrations of the inhibitor.

Protocol (MTT Assay Example):

  • Seeding & Treatment: Seed cells in a 96-well plate and treat with the same range of TPCK concentrations used in the primary experiment for the same duration.[11][18]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The concentrations of TPCK used in primary experiments should ideally show >90% cell viability.[19][20]

Control 4: Proteasome Activity Assay

Rationale: One of the most well-documented off-target effects of TPCK is the inhibition of the 26S proteasome's chymotrypsin-like activity.[15][21] Since IκBα degradation is a proteasome-dependent process, this off-target effect can confound results by mimicking specific IKK inhibition.[22] Therefore, it is crucial to assess whether TPCK inhibits proteasome activity at the concentrations used in your experiments.

Protocol (Fluorogenic Assay Example):

  • Lysate Preparation: Prepare cell lysates from cells treated with TPCK or a known proteasome inhibitor (e.g., MG-132) as a positive control.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

  • Kinetic Reading: Measure the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to proteasome activity.

Figure 2: A logical workflow for designing and validating experiments involving TPCK.

By systematically implementing these validation and control experiments, researchers can confidently delineate the specific effects of NF-κB inhibition from potential off-target artifacts, leading to more robust and publishable data.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Lee, J. K., & Kim, J. H. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. The Journal of biological chemistry, 284(32), 21358–21368.
  • Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (2009). N-Tosyl-l-phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA. Retrieved from [Link]

  • PubMed. (1996). Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PMC. (1996). Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages. Retrieved from [Link]

  • NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • Ginekologia Polska. (2012). Potentialization of N-a-tosyl-L-phenylalanine chloromethyl ketone (TPCK) cytotoxic activity by 2-(1-adamantylamino)-6-methylpyridine (AdAMP) in human ovarian cancer cell line. Retrieved from [Link]

  • PMC. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Retrieved from [Link]

  • PMC. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • ACS Publications. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest a suitable NF-κB inhibitor?. Retrieved from [Link]

  • MDPI. (2013). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Retrieved from [Link]

  • PubMed. (1976). The effect of TLCK on transcription and its role in modifying cell growth. Retrieved from [Link]

  • MDPI. (2020). Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond. Retrieved from [Link]

  • J Natl Compr Canc Netw. (2004). Proteasome inhibition: mechanism of action. Retrieved from [Link]

  • ERIC. (2010). Technological Pedagogical Content Knowledge (TPACK): The Development and Validation of an Assessment Instrument for Preservice Teachers. Retrieved from [Link]

  • Wikipedia. (n.d.). Technological pedagogical content knowledge. Retrieved from [Link]

  • University of Pittsburgh. (2019). Novel Compounds to Inhibit TNF-Induced NF-κB Pathways. Retrieved from [Link]

  • PMC. (2018). Proteasome Inhibitors: Structure and Function. Retrieved from [Link]

  • Stroke. (2007). Ubiquitin-Proteasome System and Proteasome Inhibition: New Strategies in Stroke Therapy. Retrieved from [Link]

  • Gut. (2024). Targeting MLCK1 uncouples immune checkpoint inhibitor-induced colitis from antitumour immunity. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • PubMed. (2010). TPCK targets elements of mitotic spindle and induces cell cycle arrest in prometaphase. Retrieved from [Link]

  • PMC. (2024). Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor CGI-1746. Retrieved from [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • CITE Journal. (2009). What Is Technological Pedagogical Content Knowledge?. Retrieved from [Link]

  • Journal of Inflammation Research. (2024). The bioinformatics analysis of publicly available datasets and validation of CMTM3's role in myocardial infarction. Retrieved from [Link]

  • PMC. (2023). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Retrieved from [Link]

  • CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). What is Technological Pedagogical Content Knowledge (TPACK)?. Retrieved from [Link]

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Validation

A Researcher's Guide to the Cross-Reactivity of TPCK with Cysteine Proteases

This guide provides an in-depth analysis of the dual inhibitory nature of N-tosyl-L-phenylalanyl-chloromethylketone (TPCK), a compound classically defined as a serine protease inhibitor. We will explore its significant c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the dual inhibitory nature of N-tosyl-L-phenylalanyl-chloromethylketone (TPCK), a compound classically defined as a serine protease inhibitor. We will explore its significant cross-reactivity with cysteine proteases, offering experimental evidence, mechanistic insights, and practical guidance for researchers in cell biology, biochemistry, and drug development. Our objective is to equip you with the necessary knowledge to make informed decisions when selecting protease inhibitors, ensuring the scientific rigor and validity of your experimental outcomes.

Introduction: The Double-Edged Sword of TPCK

N-tosyl-L-phenylalanyl-chloromethylketone, or TPCK, is a well-established, irreversible inhibitor of the serine protease chymotrypsin.[1][2] Its design is a classic example of affinity labeling; the phenylalanine moiety directs the inhibitor to the chymotrypsin active site, which has a preference for aromatic amino acid residues.[1] The chloromethylketone group then acts as a reactive "warhead," forming a covalent bond with a key active site residue, thereby permanently inactivating the enzyme.[2]

For decades, TPCK has been an invaluable tool, used extensively to probe the function of chymotrypsin-like serine proteases in various biological processes. It has also been used in applications like preparing TPCK-treated trypsin to reduce chymotryptic activity during protein sequencing or virus isolation.[1][3] However, a significant body of evidence reveals that the utility of TPCK is complicated by its considerable off-target effects, most notably its potent inhibition of various cysteine proteases.[1][4][5]

This cross-reactivity is not a minor artifact; it is a mechanistically predictable interaction that can lead to profound misinterpretation of experimental data, particularly in complex biological systems where both serine and cysteine proteases are active, such as apoptosis research.[4][6] This guide will dissect the nature of this cross-reactivity, compare TPCK to more specific inhibitors, and provide protocols to validate its effects in your own systems.

The Dual Mechanism: How TPCK Inhibits Two Distinct Protease Classes

The ability of TPCK to inhibit both serine and cysteine proteases stems from the reactivity of its chloromethylketone warhead towards different nucleophilic amino acid residues found in the catalytic centers of these enzymes.

  • Inhibition of Serine Proteases: In chymotrypsin and related serine proteases, the catalytic triad (Ser-His-Asp) facilitates catalysis. The key to TPCK's action is the specific alkylation of the Histidine-57 residue in the active site.[2] The nucleophilic imidazole side chain of histidine attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable, covalent bond. This modification effectively destroys the catalytic machinery of the enzyme.

  • Inhibition of Cysteine Proteases: Cysteine proteases, such as caspases, papain, and cathepsins, utilize a catalytic dyad or triad typically involving a cysteine and a histidine residue.[7][8] The active site features a highly nucleophilic thiol (sulfhydryl) group from the cysteine residue. TPCK's chloromethyl group is also a target for this nucleophile. The thiol group of the active site cysteine attacks the chloromethyl group, forming an irreversible thioether bond and inactivating the enzyme.[1] This mechanism is confirmed by crystal structures, for instance, showing TPCK covalently bound to the active site cysteine of Caspase-3.[1]

The following diagram illustrates this dual-targeting mechanism.

G cluster_serine Serine Protease (e.g., Chymotrypsin) cluster_cysteine Cysteine Protease (e.g., Caspase-3, Papain) ser_active_site Active Site Catalytic Triad Serine Histidine-57 Aspartate ser_inhibited Inactive Enzyme TPCK covalently bound to Histidine-57 ser_active_site->ser_inhibited Irreversible Inhibition cys_active_site Active Site Catalytic Dyad Cysteine Histidine cys_inhibited Inactive Enzyme TPCK covalently bound to Cysteine cys_active_site->cys_inhibited Irreversible Inhibition tpck TPCK (Tosyl-phenylalanyl-chloromethylketone) tpck->ser_active_site Alkylation of Histidine tpck->cys_active_site Alkylation of Cysteine Thiol

Caption: Dual inhibition mechanism of TPCK on serine and cysteine proteases.

Experimental Evidence and Comparative Analysis

The promiscuity of TPCK is well-documented. It has been shown to be a potent, albeit non-specific, inhibitor of several key cysteine proteases. This is particularly critical in apoptosis studies, where TPCK's ability to block caspases can confound results attributed to serine protease inhibition.[4][9]

Data Presentation: Inhibitory Profile of TPCK

The following table summarizes the known inhibitory activities of TPCK, highlighting its cross-class reactivity.

Protease TargetProtease ClassOrganism/SourceObserved EffectReference(s)
α-ChymotrypsinSerine ProteaseBovine PancreasPotent, Irreversible Inhibition[1][2]
Caspase-3Cysteine ProteaseHuman, RecombinantPotent, Non-specific Inhibition[1][4]
Caspase-6Cysteine ProteaseHuman, RecombinantPotent, Non-specific Inhibition[4]
Caspase-7Cysteine ProteaseHuman, RecombinantPotent, Non-specific Inhibition[4]
PapainCysteine ProteaseCarica papayaInhibition[1]
BromelainCysteine ProteaseAnanas comosusInhibition[1]
FicinCysteine ProteaseFicus speciesInhibition[1]
TrypsinSerine ProteaseBovine PancreasNo Inhibition[1]
Comparative Guide: Choosing the Right Inhibitor

Given the significant off-target effects of TPCK, researchers must carefully consider alternatives when studying cysteine proteases. The choice of inhibitor should be dictated by the specific research question and the need for target selectivity.

InhibitorPrimary Target(s)Mechanism of ActionKey Considerations
TPCK Chymotrypsin-like serine proteasesIrreversible alkylation of active site histidineHigh cross-reactivity with cysteine proteases (caspases, papain) via cysteine alkylation.[1][4] Use with caution.
PMSF Broad-spectrum serine proteasesIrreversible sulfonylation of active site serineUnstable in aqueous solutions. Broader than TPCK for serine proteases but generally does not inhibit cysteine proteases.
E-64 Broad-spectrum cysteine proteasesIrreversible alkylation of active site cysteine thiol via an epoxide ringA highly specific and potent irreversible inhibitor for most cysteine proteases; does not inhibit serine proteases.[10][11]
Leupeptin Serine and Cysteine proteasesReversible aldehyde inhibitor, forms a hemiacetal with the active site nucleophileReversible nature can be useful, but it is not class-specific.[10]
Z-VAD-FMK Pan-Caspase inhibitorIrreversible alkylation of active site cysteine thiol via a fluoromethylketoneOften used to demonstrate caspase-dependent apoptosis. Can inhibit other cysteine proteases like cathepsins at higher concentrations.[12]

Experimental Protocol: Validating TPCK's Effect on a Cysteine Protease

Trustworthiness in research demands that we validate our tools. Do not assume inhibitor specificity. The following protocol provides a robust, self-validating workflow to determine if TPCK inhibits a cysteine protease of interest in your experimental context. We will use Papain as an example, with a common fluorogenic substrate.

Objective: To quantify the inhibitory effect of TPCK on Papain activity in vitro.
Materials:
  • Papain (from Carica papaya)

  • TPCK

  • E-64 (Positive Control Inhibitor)

  • Fluorogenic Papain Substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 100 mM Sodium Phosphate, 10 mM L-Cysteine, 5 mM EDTA, pH 6.5

  • DMSO (for dissolving inhibitors)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Experimental Workflow Diagram

Caption: Experimental workflow for testing TPCK inhibition of a cysteine protease.

Step-by-Step Methodology:
  • Inhibitor Preparation: Prepare a 10 mM stock solution of TPCK in DMSO. Similarly, prepare a stock of E-64 (e.g., 1 mM). The causality here is that these hydrophobic compounds require an organic solvent, but the final assay concentration of DMSO should be ≤1% to prevent artifacts.

  • Serial Dilutions: Perform serial dilutions of the inhibitor stocks in Assay Buffer to achieve a range of final concentrations for testing (e.g., 0.1 µM to 100 µM). Include a "vehicle control" with only DMSO diluted to the same final concentration as the highest inhibitor concentration.

  • Enzyme and Substrate Preparation: Prepare a working solution of Papain in Assay Buffer. The L-cysteine in the buffer is crucial as it maintains the active site cysteine of papain in its reduced, active state. Prepare the Z-Phe-Arg-AMC substrate in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of Assay Buffer to "blank" wells (no enzyme).

    • To experimental wells, add 50 µL of the appropriate inhibitor dilution (TPCK, E-64, or vehicle control).

    • Add 25 µL of the Papain working solution to all wells except the blanks.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes. This step is critical to allow the irreversible inhibitors time to covalently modify the enzyme.

  • Reaction Initiation: Add 25 µL of the substrate solution to all wells to initiate the reaction. The final volume should be 100 µL.

  • Data Acquisition: Immediately place the plate in a fluorescence reader and begin a kinetic read over 30-60 minutes, taking measurements every 60 seconds.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot % Inhibition versus log([Inhibitor]) and fit the data using a non-linear regression model to determine the IC50 value. The positive control (E-64) should yield a potent IC50, validating the assay's integrity. The result for TPCK will quantitatively demonstrate its cross-reactivity.

Discussion and Recommendations

The evidence is unequivocal: TPCK is not a specific inhibitor of serine proteases. Its reactivity with the active site cysteine of numerous cysteine proteases makes it a multi-class inhibitor.[1][4][5]

For the Bench Scientist, this has critical implications:

  • Mandatory Controls: When using TPCK, it is essential to run parallel experiments with highly specific inhibitors for other protease classes to disambiguate the observed effects. For example, if studying apoptosis, compare the effects of TPCK with a pan-caspase inhibitor like Z-VAD-FMK and a specific cysteine protease inhibitor like E-64.

  • Choose the Right Tool for the Job: For inhibiting cysteine proteases, TPCK is a poor choice due to its off-target effects. Preferentially use inhibitors like E-64 for broad cysteine protease inhibition or more specific peptide-based inhibitors if targeting a particular member of the class.[10][11][13]

  • Validate in Your System: As demonstrated in the protocol, always validate an inhibitor's activity and specificity within your own experimental setup. An in vitro enzymatic assay is the most direct way to confirm on-target and off-target inhibition.

References

  • ČSNá, M., Docolomanský, P., & Mlejnek, J. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Journal of Cellular Biochemistry, 103(5), 1646-1656. [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved January 7, 2026, from [Link]

  • Biocompare. (n.d.). Cysteine Protease Inhibitors. Retrieved January 7, 2026, from [Link]

  • Schirmeister, T., Kesselring, J., & Jung, S. (2001). Inhibitors of cysteine proteases. Current Medicinal Chemistry, 8(7), 779-791. [Link]

  • Frydrych, I., & Mlejnek, J. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) do not inhibit caspase-3 and caspase-7 processing in cells exposed to pro-apoptotic inducing stimuli. Journal of Cellular Biochemistry, 105(6), 1501-1506. [Link]

  • Mlejnek, J., & Frydrych, I. (2006). Multiple effects of N-alpha-tosyl-L-penylalanyl chloromethyl ketone (TPCK) on apoptotic pathways in human prostatic carcinoma cell lines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Serine Protease Inhibitors N-alpha-tosyl-L-Lysinyl-Chloromethylketone (TLCK) and N-Tosyl-L-Phenylalaninyl-Chloromethylketone (TPCK) Do Not Inhibit Caspase-3 and Caspase-7 Processing in Cells Exposed to Pro-Apoptotic Inducing Stimuli. Retrieved January 7, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are cysteine protease inhibitors and how do they work?. [Link]

  • Cambridge MedChem Consulting. (n.d.). Cysteine Protease Inhibitors. Retrieved January 7, 2026, from [Link]

  • Turk, B., Stoka, V., & Turk, D. (2008). Inhibition of papain-like cysteine proteases and legumain by caspase-specific inhibitors: when reaction mechanism is more important than specificity. Biological Chemistry, 389(6), 661-669. [Link]

  • Cambridge MedChem Consulting. (n.d.). Cysteine Protease Inhibitors. Retrieved January 7, 2026, from [Link]

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Comparative

A Researcher's Guide to Confirming Covalent Modification by TPCK: A Comparative Analysis of Biochemical Assays

Welcome to a detailed guide for researchers, scientists, and drug development professionals on the robust confirmation of covalent protein modification by N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK). In the landsca...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide for researchers, scientists, and drug development professionals on the robust confirmation of covalent protein modification by N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK). In the landscape of targeted covalent inhibitors, unequivocally demonstrating the formation of a stable, covalent bond between a compound and its protein target is paramount. TPCK, a classic irreversible inhibitor, serves as an excellent model for understanding the assays pivotal to this process.

TPCK is renowned for its specific inhibition of chymotrypsin-like serine proteases. Its design is a masterful example of affinity labeling; the phenylalanine moiety directs it to the hydrophobic S1 pocket of chymotrypsin, positioning the reactive chloromethyl ketone group to alkylate a key active site residue, Histidine-57, thereby forming an irreversible covalent bond.[1][2][3][4] While its primary target is chymotrypsin, TPCK is also known to inhibit certain cysteine proteases by targeting the active site cysteine residue.[5][6]

This guide moves beyond simple protocol recitation. It is designed to provide you, a fellow scientist, with the rationale behind the methods, an objective comparison of their strengths and weaknesses, and the experimental data needed to interpret your results with confidence. We will dissect three orthogonal, yet complementary, biochemical approaches: Mass Spectrometry, Enzyme Kinetics, and competitive Activity-Based Protein Profiling (ABPP).

Mass Spectrometry: The Definitive Proof of Adduct Formation

Mass spectrometry (MS) stands as the gold standard for confirming a covalent modification. It provides direct physical evidence of the drug-target adduct by measuring a precise increase in the protein's mass.[7][8] This method is not inferential; it is a direct detection of the molecular event.

Causality Behind the Method

The core principle is simple: when TPCK (molar mass ~351.85 g/mol ) covalently binds to its target, it does so via a nucleophilic substitution reaction where the active site residue (e.g., His57) displaces the chlorine atom.[6] This results in a predictable mass shift—the addition of the TPCK molecule minus the chlorine atom (~316.4 Da)—to the target protein.

Experimental Workflow: Intact Protein vs. Peptide Mapping

There are two primary MS workflows to confirm this mass shift: "Top-Down" analysis of the intact protein and "Bottom-Up" analysis of proteolytic peptides.

cluster_prep Sample Preparation cluster_topdown Top-Down Workflow cluster_bottomup Bottom-Up Workflow P0 Incubate Target Protein with excess TPCK P1 Remove excess TPCK (e.g., Dialysis, SEC) P0->P1 P2 Prepare Controls (Protein alone, DMSO vehicle) P1->P2 TD1 Direct Infusion or LC for Intact Protein P2->TD1 Direct Analysis BU1 Proteolytic Digestion (e.g., Trypsin) P2->BU1 Digestion TD2 High-Resolution MS Analysis (e.g., Orbitrap, FT-ICR) TD1->TD2 TD3 Deconvolution of Spectra TD2->TD3 TD4 Compare Masses: Modified vs. Control Protein TD3->TD4 BU2 LC-MS/MS Analysis BU1->BU2 BU3 Database Search & PTM Analysis BU2->BU3 BU4 Identify TPCK-modified Peptide & Pinpoint Site BU3->BU4

Caption: Workflow comparing Top-Down and Bottom-Up MS for TPCK adduct analysis.

Detailed Protocol: Bottom-Up Peptide Mapping
  • Reaction: Incubate the target protein (e.g., chymotrypsin at 1 mg/mL) with a 10-fold molar excess of TPCK in an appropriate buffer (e.g., 50 mM Tris, pH 7.5) for 1 hour at room temperature. A DMSO-vehicle control is essential.

  • Quenching & Cleanup: Quench the reaction with a reducing agent like DTT if needed and remove excess, non-covalently bound TPCK using a desalting column.

  • Denaturation & Digestion: Denature the protein (e.g., with 8 M urea), reduce disulfide bonds (DTT), and alkylate cysteines (iodoacetamide). Dilute the urea and digest overnight with a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer. The instrument should be configured to perform data-dependent acquisition, selecting peptide precursor ions for fragmentation (MS/MS).

  • Data Analysis: Search the MS/MS data against the protein's sequence using software capable of identifying unspecified post-translational modifications (PTMs). Specifically, search for a mass modification of +316.4 Da on potential nucleophilic residues (Histidine, Cysteine, Lysine). The MS/MS fragmentation pattern will confirm the peptide sequence and pinpoint the exact site of modification.[9][10]

Data Presentation & Interpretation

Your primary evidence will be the mass spectra. For a top-down approach, you would observe a new peak at [Mass of Protein + 316.4 Da]. For the more common bottom-up approach, you will identify a specific peptide with this mass shift.

ParameterUnmodified Control PeptideTPCK-Modified Peptide
Peptide Sequence IVNGEEAVPGSWPWQVSLQDKIVNGEEAVPGSWPWQVSLQDK
Modified Residue NoneHis57 (in chymotrypsin)
Precursor m/z (Observed) 1141.58 (z=2)1299.78 (z=2)
Mass Shift (Da) 0+316.4
Confirmation MS/MS fragments match unmodified sequenceMS/MS fragments confirm sequence with +316.4 Da on His57

Enzyme Kinetics: Unmasking Irreversibility

While MS provides direct proof, enzyme kinetics offers powerful functional evidence of covalent inhibition. A hallmark of irreversible inhibitors like TPCK is a time-dependent loss of enzyme activity that cannot be overcome by high concentrations of the substrate.[11][12][13] This distinguishes them from reversible competitive inhibitors.

Causality Behind the Method

The experiment is designed to test for two key features of irreversibility:

  • Time-Dependence: The degree of inhibition increases with the duration of pre-incubation between the enzyme and TPCK.

  • Insurmountability: Unlike a competitive inhibitor that can be outcompeted by flooding the active site with substrate, a covalent adduct permanently blocks the site.

Experimental Workflow: Time-Dependent Inhibition Assay

T0 Prepare Enzyme & TPCK Stock Solutions T1 Pre-incubate Enzyme + TPCK at various time points (t=0, 5, 15, 30, 60 min) T0->T1 T2 At each time point, take an aliquot of the E-I mixture T1->T2 T3 Initiate Reaction by adding high concentration of Substrate T2->T3 T4 Measure initial reaction velocity (V₀) immediately using a plate reader T3->T4 T5 Plot % Activity Remaining vs. Pre-incubation Time T4->T5

Caption: Workflow for a time-dependent enzyme inhibition kinetics experiment.

Detailed Protocol
  • Preparation: Prepare solutions of your target enzyme, TPCK (at a concentration ~5-10x its expected IC₅₀), and a chromogenic or fluorogenic substrate.

  • Pre-incubation: In a microplate, mix the enzyme and TPCK (or DMSO for the 100% activity control). Start a timer.

  • Time Course Measurement: At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), initiate the enzymatic reaction by adding a high concentration of substrate (e.g., 10x Kₘ) to the corresponding wells.

  • Rate Measurement: Immediately measure the reaction rate (initial velocity, V₀) by monitoring the change in absorbance or fluorescence over a short period (e.g., 5 minutes).

  • Data Analysis: For each time point, calculate the percent activity remaining relative to the DMSO control. Plot this value against the pre-incubation time. For a covalent inhibitor, you will observe a time-dependent exponential decay in enzyme activity.

Data Presentation & Interpretation

The resulting graph is the key piece of evidence. A true irreversible covalent inhibitor will show a clear decrease in activity as pre-incubation time increases.

Inhibitor TypeExpected Kinetic ProfileRationale
TPCK (Covalent) Activity decreases with pre-incubation time. IC₅₀ value is time-dependent.The covalent bond formation is a chemical reaction that takes time.
Reversible Competitive No change in activity with pre-incubation time.The inhibitor reaches equilibrium rapidly and can be displaced by the substrate.
Reversible Non-competitive No change in activity with pre-incubation time.Equilibrium is reached quickly, and inhibition is not dependent on time.

Competitive Activity-Based Protein Profiling (ABPP): Visualizing Target Engagement

ABPP is a sophisticated chemoproteomic technique that uses active-site-directed covalent probes to profile the functional state of entire enzyme families.[14][15][16] We can leverage this in a competitive format to confirm that TPCK binds to the active site of its target in a complex biological sample (like a cell lysate).

Causality Behind the Method

The logic is based on competition for the same active site. If TPCK covalently occupies the active site of its target enzyme, a subsequently added broad-spectrum activity-based probe (ABP) for that enzyme class (e.g., a fluorophosphonate probe for serine hydrolases) will be unable to bind.[17][18] A reduction in the fluorescent signal from the ABP at the molecular weight of our target protein serves as robust evidence of target engagement by TPCK.

Experimental Workflow: Competitive ABPP

A0 Prepare Cell Lysate (Complex Proteome) A1 Pre-incubate Lysate with: A) DMSO (Control) B) TPCK A0->A1 A2 Add broad-spectrum Activity-Based Probe (ABP) (e.g., FP-Rhodamine) A1->A2 A3 Allow ABP labeling reaction to proceed A2->A3 A4 Quench reaction & prepare samples for SDS-PAGE A3->A4 A5 Resolve proteins on SDS-PAGE gel A4->A5 A6 In-gel Fluorescence Scan A5->A6 A7 Compare fluorescent bands between DMSO and TPCK lanes A6->A7

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Detailed Protocol
  • Proteome Preparation: Prepare a fresh cell or tissue lysate containing the active target enzyme.

  • Competitive Incubation: Aliquot the lysate. To one aliquot, add TPCK (at varying concentrations). To another, add an equal volume of DMSO (vehicle control). Incubate for 30-60 minutes to allow TPCK to bind its target.

  • Probe Labeling: Add a fluorescently-tagged, broad-reactivity ABP (e.g., FP-Rhodamine for serine proteases) to all samples and incubate for a further 30 minutes.

  • SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by molecular weight using SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence scanner set to the appropriate excitation/emission wavelengths for your probe's fluorophore.

  • Confirmation (Optional): The band that disappears or is reduced in the TPCK-treated lane can be excised and identified by mass spectrometry to confirm it is your target of interest.

Data Presentation & Interpretation

The output is a gel image. In the control lane (DMSO), you will see multiple fluorescent bands, each representing an active enzyme from the family targeted by the ABP. In the TPCK-treated lane, the band corresponding to the molecular weight of the TPCK target should show a dose-dependent decrease in fluorescence intensity.

AssayInformation GainedKey AdvantageKey Limitation
Mass Spectrometry Direct, physical proof of covalent adduct formation; site of modification.Unambiguous and definitive evidence.Requires specialized equipment and expertise; can be low-throughput.
Enzyme Kinetics Functional confirmation of irreversible, time-dependent inhibition.High-throughput, functional data, uses standard lab equipment.Indirect evidence; does not identify the modification site.
Competitive ABPP Visual confirmation of active site target engagement in a complex proteome.Excellent for confirming selectivity and on-target activity in a native environment.Indirect; requires a suitable ABP for the target class.

Conclusion: An Orthogonal Approach for Self-Validating Results

No single assay tells the whole story. As a senior scientist, I advocate for an orthogonal approach. The definitive mass increase from Mass Spectrometry , combined with the functional consequence of irreversible activity loss from Enzyme Kinetics , and the on-target engagement visualized by Competitive ABPP , creates a self-validating system. This tripartite evidence provides the highest degree of confidence that your compound—be it a tool compound like TPCK or a novel therapeutic candidate—functions through the intended covalent mechanism. This rigorous, multi-faceted validation is the bedrock of trustworthy and authoritative research in the field of covalent drug discovery.

References

  • Lopez, S., et al. (1986). Irreversible inhibition of trypsin by TLCK. A continuous method for kinetic study of irreversible enzymatic inhibitors in the presence of substrate. International Journal of Biochemistry. Available at: [Link]

  • Viswanathan, A. G. (n.d.). Chymotrypsin Serine Protease Mechanism. SlideShare. Available at: [Link]

  • Chegg.com. (2016). Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl...). Available at: [Link]

  • Chegg.com. (2019). Solved Tosyl-L-phenylalanine chloromethyl ketone (TPCK)... Available at: [Link]

  • Biology LibreTexts. (2019). 16: Enzyme Kinetics, Inhibitor Kinetics. Available at: [Link]

  • de Oliveira, C. I., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pharmaceuticals. Available at: [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Available at: [Link]

  • Plant Chemetics Laboratory. (n.d.). Activity-based Protein Profiling. Available at: [Link]

  • Hill, R. J., et al. (2018). Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Stennicke, H. R., & Salvesen, G. S. (2000). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. Biochemical Journal. Available at: [Link]

  • Chou, I. N., et al. (1974). Non-Selective Inhibition of Transformed Cell Growth by a Protease Inhibitor. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Okayama, Y., et al. (1996). Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells. Clinical & Experimental Allergy. Available at: [Link]

  • Trivedi, G., et al. (2020). N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) inhibits HIV-1 by suppressing the activity of viral protease. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Evans, M. J., & Cravatt, B. F. (2004). Activity-based protein profiling: applications to biomarker discovery, in vivo imaging and drug discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • Boston University Medical Campus. (n.d.). Top-down MS of post-translationally modified proteins. Available at: [Link]

  • DR. TAPATI'S PRESENTATION. (2023). TPCK as Reactive Substrate Analogues (affinity labels) || Irreversible Enzyme Inhibition #shorts. YouTube. Available at: [Link]

  • Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]

  • University College London. (n.d.). Enzyme inhibitors. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Available at: [Link]

  • Willems, L. I., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Available at: [Link]

  • Zhang, J., et al. (2011). Comprehensive analysis of protein modifications by top-down mass spectrometry. Circulation: Cardiovascular Genetics. Available at: [Link]

  • Gijsen, H. J. M., et al. (2018). Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega. Available at: [Link]

  • Office of Justice Programs. (n.d.). Novel Blood Protein Modification Assay for Retrospective Detection of Drug Exposure – Development and Validation. Available at: [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology. Available at: [Link]

  • Wang, Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology. Available at: [Link]

  • Neuroproteomics. (n.d.). Mass Spectrometry for Post-Translational Modifications. NCBI Bookshelf. Available at: [Link]

  • WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Available at: [Link]

  • Cullis, P. M., et al. (1996). Characterization of covalent adriamycin-DNA adducts. Biochemistry. Available at: [Link]

  • Willems, L. I., et al. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. Molecules. Available at: [Link]

  • Fowler, D. M., & Habib, S. (2024). Covalent adducts formed by the androgen receptor transactivation domain and small molecule drugs remain disordered. ResearchGate. Available at: [Link]

  • University of California, Irvine. (n.d.). Expanding the Armory: Pentafluorobenzene Sulfonamide as a Novel, Tunable Warhead for Selective Protein Modification. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to TPCK: A Comparative Analysis of its Effects on Different Cell Lines

Welcome to an in-depth exploration of Nα-Tosyl-L-phenylalanyl-chloromethyl ketone (TPCK), a well-established serine/cysteine protease inhibitor. This guide moves beyond a simple product description to provide a comparati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of Nα-Tosyl-L-phenylalanyl-chloromethyl ketone (TPCK), a well-established serine/cysteine protease inhibitor. This guide moves beyond a simple product description to provide a comparative analysis of TPCK's performance across various cell lines, supported by experimental data and protocols. Our goal is to equip you with the technical insights and practical knowledge necessary to effectively utilize TPCK in your research.

The Molecular Profile of TPCK: More Than a Protease Inhibitor

TPCK is classically known as an irreversible inhibitor of chymotrypsin. However, its utility in cell biology research stems primarily from its potent inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. In many cancer types, the NF-κB pathway is constitutively active, promoting cell proliferation, survival, and inflammation.

Mechanism of NF-κB Inhibition:

Under basal conditions, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins, with IκBα being the most prominent. Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[1][2] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, leading to its translocation into the nucleus, where it initiates the transcription of target genes.[1][3][4]

TPCK intervenes at a critical juncture in this cascade. It has been shown to inhibit NF-κB activation through at least two distinct mechanisms:

  • Direct IKKβ Inhibition: TPCK can directly modify Cysteine-179 of the IKKβ subunit, preventing the phosphorylation of IκBα.[5][6]

  • Direct p65/RelA Inhibition: TPCK can also modify Cysteine-38 of the p65 subunit itself, which impairs its ability to bind to DNA.[5][6]

This dual-pronged inhibition makes TPCK a robust tool for studying NF-κB signaling.

TPCK_Mechanism cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Initiates TPCK TPCK TPCK->IKK Inhibits (Cys-179) TPCK->p65_p50_nuc Inhibits DNA Binding (Cys-38)

Caption: TPCK inhibits the NF-κB pathway at two key points.

Comparative Efficacy of TPCK Across Cell Lines

A critical aspect of utilizing any chemical probe is understanding its differential effects across various biological contexts. The potency of TPCK, often measured by its half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line. This variability is often linked to the cell's reliance on the NF-κB pathway for survival and proliferation.

Key Observation: Cell lines with constitutive NF-κB activation, particularly those of hematopoietic or lymphoid origin, often exhibit higher sensitivity to TPCK.

Cell Line Cell Type Reported IC50 (µM) for Apoptosis/Viability Key Characteristics
Jurkat T-cell Leukemia~25-50Constitutively active NF-κB pathway.
HeLa Cervical Cancer~25-50NF-κB activation is readily inducible by TNF-α.[5][6]
RAW 264.7 Murine Macrophage~10-25Highly responsive to LPS-induced NF-κB activation.
CAOV-1 Ovarian Cancer~20-40TNF signaling is a key pathway.[7]
HTLV-I infected T-cells T-cell Leukemia< 10Highly dependent on NF-κB for survival.[8]
3T3 Mouse FibroblastGrowth inhibition observed, but not selectively cytotoxic compared to transformed counterparts.[9]Normal, non-cancerous cell line.

Disclaimer: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time, assay method) and should be determined empirically for your specific system.[10] The values presented here are aggregated from various literature sources for comparative purposes.

Insights from the Data:

  • Cancer vs. Non-cancerous Cells: While TPCK inhibits growth in both cancerous and non-cancerous cell lines like 3T3 fibroblasts, its apoptotic-inducing effects are often more pronounced in cancer cells that are "addicted" to the NF-κB survival pathway.[8][9] Some studies suggest a differential sensitivity, where cancer cells are more susceptible to programmed cell death upon NF-κB inhibition.[11]

  • Hematological vs. Solid Tumors: Leukemic cell lines, such as Jurkat and HTLV-I-infected T-cells, which are highly reliant on NF-κB signaling, tend to be particularly sensitive to TPCK-induced apoptosis.[8]

  • Off-Target Considerations: It is crucial to acknowledge that TPCK is not entirely specific to the NF-κB pathway. As a serine/cysteine protease inhibitor, it can have other cellular effects.[12] For instance, it has been shown to inhibit protein synthesis and target elements of the mitotic spindle, leading to cell cycle arrest.[9][12] These off-target effects may contribute to its cytotoxic activity and should be considered when interpreting results.[13][14]

TPCK vs. The Alternatives: A Comparative Overview

While TPCK is a powerful tool, other inhibitors are available, each with a unique mechanism and specificity profile. The choice of inhibitor should be guided by the specific experimental question.

Inhibitor Primary Target(s) Mechanism of Action Key Advantages Potential Drawbacks
TPCK IKKβ, p65/RelA, Chymotrypsin-like proteasesIrreversibly alkylates cysteine residues on its targets.[5][6]Broad and potent NF-κB inhibition. Well-characterized.Potential for off-target effects due to its reactivity as a protease inhibitor.[12]
BAY 11-7082 IKKα and IKKβIrreversibly inhibits IKKs by targeting a specific cysteine, thereby preventing IκBα phosphorylation.[15]More specific to the IKK complex than TPCK.[16]Can induce NF-κB-independent cell death at higher concentrations.[16]
MG-132 26S ProteasomeReversibly inhibits the chymotrypsin-like activity of the proteasome.Potently blocks IκBα degradation.Broadly affects cellular protein turnover, leading to widespread cellular stress and off-target effects.

Expert Recommendation: For initial studies aimed at determining the general involvement of the NF-κB pathway in a cellular process, TPCK is a cost-effective and potent choice. For studies requiring higher specificity for the IKK-mediated phosphorylation step, BAY 11-7082 is a superior alternative.[15] MG-132 should be used with caution and primarily as a tool to study proteasome function, as its effects are far-reaching.

Experimental Protocol: Assessing TPCK-Induced Apoptosis and NF-κB Inhibition

This protocol provides a robust framework for characterizing the effects of TPCK on a given adherent cancer cell line (e.g., HeLa).

Objective: To quantify the dose-dependent effect of TPCK on cell viability, apoptosis, and NF-κB pathway activity.

Workflow cluster_assays Downstream Assays Start Seed HeLa Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with TPCK (Dose-Response) Incubate1->Treat Incubate2 Incubate 24h Treat->Incubate2 Viability Cell Viability (MTT Assay) Incubate2->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Incubate2->Apoptosis Western Protein Extraction & Western Blot Incubate2->Western

Caption: Experimental workflow for assessing TPCK effects.

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TPCK (stock solution in DMSO, e.g., 50 mM)

  • TNF-α (for NF-κB stimulation)

  • 96-well and 6-well tissue culture plates

  • MTT reagent

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[17][18]

  • RIPA buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-p65, anti-Lamin B1, anti-β-Actin

Methodology:

  • Cell Seeding:

    • For viability (MTT): Seed 5,000 cells/well in a 96-well plate.

    • For apoptosis & Western blot: Seed 0.5 x 10^6 cells/well in 6-well plates.

    • Allow cells to adhere overnight.

  • TPCK Treatment:

    • Prepare serial dilutions of TPCK in culture medium (e.g., 0, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Replace the old medium with the TPCK-containing medium.

    • Incubate for 24 hours.

  • Cell Viability (MTT Assay):

    • Add MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Read absorbance at 570 nm. Calculate viability relative to the vehicle (0 µM TPCK) control.

  • Apoptosis Assay (Flow Cytometry): [18][19]

    • Collect both floating and adherent (after trypsinization) cells from the 6-well plates.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.[17]

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze by flow cytometry within one hour. Live cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be quantified.

  • Western Blot for NF-κB Inhibition:

    • Rationale: To confirm TPCK's effect on the pathway, we will pre-treat cells with TPCK and then stimulate them with TNF-α to induce IκBα degradation. TPCK should block this degradation.

    • Procedure: a. Treat cells in 6-well plates with TPCK (e.g., 25 µM) for 1-2 hours. b. Stimulate with TNF-α (e.g., 20 ng/mL) for 15 minutes. Include a non-stimulated control. c. Immediately wash cells with ice-cold PBS and lyse with RIPA buffer. d. Perform SDS-PAGE and Western blotting. e. Probe for p-IκBα and total IκBα. A successful inhibition will show a lack of IκBα degradation in the TPCK + TNF-α sample compared to the TNF-α only sample.

Conclusion and Future Directions

TPCK remains a valuable and potent inhibitor for investigating the NF-κB signaling pathway. Its efficacy is clearly cell-line dependent, with a pronounced cytotoxic effect on cancer cells that are reliant on constitutive NF-κB activity for survival. While its off-target effects necessitate careful experimental design and data interpretation, its well-documented mechanism of action provides a solid foundation for its use.

For researchers designing experiments, it is imperative to:

  • Empirically determine the optimal IC50 for your specific cell line and experimental conditions.[10]

  • Use appropriate controls, including a vehicle control (DMSO) and, if possible, a more specific inhibitor like BAY 11-7082 to validate pathway-specific effects.

By understanding the comparative nuances of TPCK's activity, researchers can harness its full potential to unravel the complexities of cellular signaling in both health and disease.

References

  • N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. PubMed. [Link]

  • N -Tosyl- l -phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA. ResearchGate. [Link]

  • Protein tyrosine kinase inhibitors block tumor necrosis factor-induced activation of nuclear factor-kappaB, degradation of IkappaBalpha, nuclear translocation of p65, and subsequent gene expression. PubMed. [Link]

  • Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages. PubMed. [Link]

  • Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages. PMC. [Link]

  • Potentialization of N-a-tosyl-L-phenylalanine chloromethyl ketone (TPCK) cytotoxic activity by 2-(1-adamantylamino). Ginekologia Polska. [Link]

  • The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors. PLOS One. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]

  • Non-selective inhibition of transformed cell growth by a protease inhibitor. PubMed. [Link]

  • Nuclear Translocation of p65 is Controlled by Sec6 via the Degradation of IκBα. Wiley Online Library. [Link]

  • Bay 11-7082 inhibits transcription factor NF-kappaB and induces apoptosis of HTLV-I-infected T-cell lines and primary adult T-cell leukemia cells. PubMed. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. PubMed Central. [Link]

  • Protein-Binding Function of RNA-Dependent Protein Kinase Promotes Proliferation through TRAF2/RIP1/NF-κB/c. SciSpace. [Link]

  • TPCK targets elements of mitotic spindle and induces cell cycle arrest in prometaphase. PubMed. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

  • BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway. NIH. [Link]

  • IC50 values of 30, 31, 32, and 33 in different cell lines. ResearchGate. [Link]

  • Post-translational Modifications of IκBα: The State of the Art. Frontiers in Immunology. [Link]

  • Kinetics of IκBα degradation and increase in phosphorylation of p65. ResearchGate. [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines. The Royal Society of Chemistry. [Link]

  • The inhibitors of IB phosphorylation TPCK and BAY 11-7082 block NF-B... ResearchGate. [Link]

  • Topography induces differential sensitivity on cancer cell proliferation via Rho-ROCK-Myosin contractility. PubMed. [Link]

  • Topography induces differential sensitivity on cancer cell proliferation via Rho-ROCK-Myosin contractility. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]

  • Differential Sensitivity of Melanoma Cells and Their Non-Cancerous Counterpart to Cold Atmospheric Plasma-Induced Reactive Oxygen and Nitrogen Species. MDPI. [Link]

  • Pathway-specific differences between tumor cell lines and normal and tumor tissue cells. Molecular Cancer. [Link]

  • [Protocol] Apoptosis Analysis Technology. ResearchGate. [Link]

  • Pathway-specific differences between tumor cell lines and normal and tumor tissue cells. PubMed. [Link]

  • Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. PMC. [Link]

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Comparative

A Comparative Guide to TPCK and Other Protease Inhibitors for Researchers

In the intricate world of protein research, maintaining the integrity of your samples is paramount.[1][2] Endogenous proteases, released during cell lysis, pose a significant threat, capable of degrading target proteins...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of protein research, maintaining the integrity of your samples is paramount.[1][2] Endogenous proteases, released during cell lysis, pose a significant threat, capable of degrading target proteins and compromising experimental outcomes.[2][3][4][5][6] This guide offers an in-depth comparison of Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK), a classic serine protease inhibitor, with other commonly used inhibitors. We will delve into their mechanisms, specificity, and practical applications to assist you in making informed decisions for your research.

The Crucial Role of Protease Inhibition

During cellular disruption, proteases that are normally compartmentalized are released and can rapidly degrade proteins of interest.[5][6][7] To counteract this, researchers employ a variety of protease inhibitors, often in the form of a "cocktail" to target a broad range of protease classes.[3][4][8][9][10] These classes include serine, cysteine, aspartic, and metalloproteases.[7][9][10]

Understanding TPCK: A Focused Look

TPCK is a well-established, irreversible inhibitor primarily targeting chymotrypsin and chymotrypsin-like serine proteases.[11][12] Its specificity is conferred by the phenylalanine residue, which mimics the natural substrate of chymotrypsin, guiding the inhibitor to the enzyme's active site.[12] The chloromethyl ketone group then forms a covalent bond with the active site histidine (His-57), permanently inactivating the enzyme.[11][12][13]

Key Characteristics of TPCK:

  • Mechanism: Irreversible covalent modification of the active site histidine.[11][12][13]

  • Primary Target: Chymotrypsin and chymotrypsin-like serine proteases.[11][12]

  • Secondary Targets: Has been shown to inhibit some cysteine proteases, like certain caspases and papain.[14]

  • Applications: Beyond its use in protein protection, TPCK has been employed to study apoptosis, signal transduction, and viral replication.[12][15] It can also be used to remove chymotrypsin contamination from trypsin preparations.[11]

Off-Target Effects and Other Considerations

While highly effective, TPCK is not without its complexities. It has been reported to have effects beyond protease inhibition, including blocking the PDK1/Akt pathway and inducing apoptosis in certain cell lines.[15][16] Researchers should be mindful of these potential off-target effects when interpreting their results.

A Comparative Analysis: TPCK vs. Other Key Protease Inhibitors

The selection of a protease inhibitor is a critical decision that depends on the specific experimental context.[17] Here, we compare TPCK to other widely used inhibitors.

Irreversible Serine Protease Inhibitors: The Sulfonyl Fluorides

Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) are two of the most common serine protease inhibitors.[9] Like TPCK, they act irreversibly.[17][18]

  • PMSF: A popular and cost-effective choice, PMSF is a non-specific inhibitor of serine proteases like trypsin, chymotrypsin, and thrombin.[19] However, it is highly toxic and unstable in aqueous solutions, with a half-life of about 30 minutes at pH 8.[18][19] This necessitates its fresh preparation and addition at each purification step.[19]

  • AEBSF: Often presented as a less toxic and more stable alternative to PMSF, AEBSF is readily soluble in water and maintains its activity for longer periods, making it suitable for long-term studies and cell culture applications.[18][19][20][21] While it is a potent inhibitor of trypsin-like serine proteases, it can also modify off-target residues like tyrosine and lysine.[18][21]

InhibitorPrimary TargetMechanismSolubility in WaterStability in Aqueous Solution (Neutral pH)Toxicity
TPCK Chymotrypsin-like Serine ProteasesIrreversible (Alkylation of Histidine)Sparingly solubleUnstable (hours)[11][22]Moderately toxic[15]
PMSF Broad Serine ProteasesIrreversible (Sulfonylation of Serine)Low[19][20]Unstable (minutes to hours)[18][19]Highly toxic[18][19]
AEBSF Broad Serine ProteasesIrreversible (Sulfonylation of Serine)[21]High[20][23]Stable[18][21][23]Lower toxicity than PMSF[18][19][20][23]
Reversible Protease Inhibitors

In contrast to irreversible inhibitors, reversible inhibitors bind to the enzyme through non-covalent interactions.[17][24] This class includes small molecules and naturally occurring polypeptides.[17]

  • Leupeptin: A reversible inhibitor of both serine and cysteine proteases, including trypsin and papain.[10][25]

  • Aprotinin: A competitive, reversible inhibitor of serine proteases such as trypsin and plasmin.[10][25]

  • Chymostatin: A potent inhibitor of chymotrypsin and other chymotrypsin-like serine proteases, as well as some cysteine proteases like papain and cathepsins.[26] It is a slow-binding inhibitor of chymotrypsin.[27]

The choice between an irreversible and a reversible inhibitor often depends on the experimental goal. For complete and sustained inhibition during protein extraction, irreversible inhibitors are often preferred.[17] However, for applications requiring the modulation of protease activity within a biological system, reversible inhibitors are more suitable.[17]

Practical Guidance: Experimental Protocols

The successful use of protease inhibitors hinges on proper preparation and application.

Protocol 1: Preparation of a TPCK Stock Solution

Rationale: TPCK has limited solubility and stability in aqueous solutions.[11][22] Preparing a concentrated stock solution in an organic solvent ensures stability and allows for accurate dilution into aqueous buffers immediately before use.

Materials:

  • Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) powder

  • Anhydrous methanol or ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of TPCK powder in a fume hood.

  • Dissolve the TPCK in anhydrous methanol or ethanol to a final concentration of 10 mM.

  • Vortex until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Stock solutions prepared this way are stable for several months at 4°C.[11][22]

Protocol 2: General Use of Protease Inhibitors in Cell Lysis

Rationale: Adding protease inhibitors to the lysis buffer before cell disruption is crucial to immediately inactivate proteases upon their release.[3][4] Working on ice slows down enzymatic activity.[4][7]

Materials:

  • Cell or tissue sample

  • Lysis buffer appropriate for your application

  • Protease inhibitor stock solutions (e.g., TPCK, PMSF, AEBSF, and/or a commercial cocktail)

  • Ice

Procedure:

  • Pre-chill the lysis buffer and all necessary equipment on ice.

  • Immediately before use, add the protease inhibitors to the required final concentration in the lysis buffer. For TPCK, a typical working concentration is in the range of 10-100 µM.[11] For PMSF and AEBSF, a final concentration of 0.1 to 1 mM is commonly used.[19]

  • Homogenize the cells or tissue in the lysis buffer containing the inhibitors on ice.

  • Proceed with your protein extraction protocol, keeping the sample on ice as much as possible.

Visualizing the Mechanism: TPCK's Interaction with Chymotrypsin

To better understand the inhibitory action of TPCK, the following diagram illustrates its mechanism.

TPCK_Mechanism cluster_Enzyme Chymotrypsin Active Site His57 His-57 Alkylation Covalent Bond Formation (Alkylation) His57->Alkylation Ser195 Ser-195 TPCK TPCK Binding Specific Binding (Phenylalanine moiety) TPCK->Binding Binding->His57 Targets Inactive_Complex Inactive Enzyme-Inhibitor Complex Alkylation->Inactive_Complex

Caption: Mechanism of irreversible inhibition of chymotrypsin by TPCK.

The Power of the Cocktail: A Multi-pronged Approach

For comprehensive protein protection, a single inhibitor is often insufficient.[3][9] This is because a typical cell lysate contains a variety of proteases with different catalytic mechanisms.[7][10] Protease inhibitor cocktails are commercially available mixtures designed to inhibit a broad spectrum of proteases.[3][4][9][10] A common cocktail might include:

  • AEBSF or PMSF: For serine proteases.

  • E-64: An irreversible inhibitor of cysteine proteases.[10]

  • Pepstatin A: A reversible inhibitor of aspartic proteases.[10]

  • Bestatin: A reversible inhibitor of aminopeptidases.[10]

  • Leupeptin: For serine and cysteine proteases.[10]

  • EDTA: A chelating agent to inhibit metalloproteases.[7]

Using a pre-made cocktail can save time and ensure reliable and reproducible results.[8][9]

Conclusion: Making the Right Choice for Your Research

The selection of a protease inhibitor is a critical step in experimental design. TPCK remains a valuable tool for the specific inhibition of chymotrypsin-like serine proteases. However, for broad-spectrum protection, a comprehensive approach is necessary. By understanding the distinct properties of TPCK and its alternatives, researchers can better safeguard their proteins of interest, leading to more accurate and reliable experimental outcomes. For general protein extraction, starting with a well-formulated protease inhibitor cocktail is often the most prudent strategy.[9]

References

  • Biocompare. (2023). How to Select the Right Protease Inhibitor. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Tips for Choosing the Right Protease Inhibitor. Retrieved from [Link]

  • G-Biosciences. (2017). How to select the Right protease inhibitor. Retrieved from [Link]

  • Tinzyme. (2025). What is Protease Inhibitor Cocktail. Retrieved from [Link]

  • MP Biomedicals. (n.d.). AEBSF Hydrochloride. Retrieved from [Link]

  • de Oliveira, C. B., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pharmaceuticals, 15(7), 820.
  • Chetty, M., & Pillay, C. S. (2020). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Protein Journal, 39(2), 97-105.
  • G-Biosciences. (2016). How to protect proteins during protein extraction. Retrieved from [Link]

  • Chegg.com. (2016). Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl. Retrieved from [Link]

  • Boster Bio. (2022). Protease Inhibitor Cocktails: How They Prevent Protein Degradation. Retrieved from [Link]

  • MDPI. (n.d.). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]

  • Interchim. (n.d.). aebsf. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of non-covalent and covalent interactions between an enzyme.... Retrieved from [Link]

  • PubMed. (n.d.). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. Retrieved from [Link]

  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Retrieved from [Link]

  • PubMed Central. (n.d.). Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Retrieved from [Link]

  • Frontiers. (2022). Research on Technological Pedagogical and Content Knowledge: A Bibliometric Analysis From 2011 to 2020. Retrieved from [Link]

  • PubMed Central. (2023). Empirical Research on Technological Pedagogical Content Knowledge (TPACK) Framework in Health Professions Education: A Literature Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Covalent and non-covalent binding free energy calculations for peptidomimetic inhibitors of SARS-CoV-2 main protease. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) TPACK: An emerging research and development tool for teacher educators. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]

  • Wikipedia. (n.d.). Technological pedagogical content knowledge. Retrieved from [Link]

  • PubMed. (n.d.). Avoiding Proteolysis During Protein Purification. Retrieved from [Link]

  • PubMed. (n.d.). Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin. Retrieved from [Link]

  • PubMed. (n.d.). Approaches to Avoid Proteolysis During Protein Expression and Purification. Retrieved from [Link]

  • Arrow@TU Dublin. (n.d.). Approaches to Avoid Proteolysis During Protein Expression and Purification. Retrieved from [Link]

  • Arrow@TU Dublin. (2011). Avoiding Proteolysis During Protein Chromatography. Retrieved from [Link]

  • PowerSchool. (2025). The TPACK Framework Explained (With Classroom Examples). Retrieved from [Link]

  • PubMed. (n.d.). Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle. Retrieved from [Link]

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  • Creative Biolabs. (n.d.). Serine Protease Inhibitor Development. Retrieved from [Link]

  • PubMed. (n.d.). Kinetic Evaluation of Thiopentone Sodium Stability in Aqueous and Propylene Glycol Medium. Retrieved from [Link]

  • PubMed. (n.d.). Chymostatin, a new chymotrypsin inhibitor produced by actinomycetes. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK)

As researchers dedicated to advancing drug development and scientific understanding, our commitment to safety is paramount. The integrity of our work is intrinsically linked to the diligence with which we handle and disp...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development and scientific understanding, our commitment to safety is paramount. The integrity of our work is intrinsically linked to the diligence with which we handle and dispose of laboratory reagents. Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK), a potent and irreversible inhibitor of chymotrypsin-like serine proteases, is a valuable tool in our experimental arsenal.[1] However, its reactive nature as an alkylating agent necessitates a thorough and informed approach to its disposal.[2]

This guide moves beyond generic protocols to provide a deep, technically-grounded framework for the safe management of TPCK waste. By understanding the causality behind each step, you can implement a disposal system that is not only compliant but also inherently safe, protecting yourself, your colleagues, and the environment.

Part 1: The 'Why' Behind Cautious Disposal - Understanding TPCK Hazards

TPCK's efficacy as a protease inhibitor stems from its reactive chloromethyl ketone group, which covalently modifies key amino acid residues like histidine or cysteine in the enzyme's active site.[1][3] This same reactivity profile is the source of its primary hazards.

  • Severe Irritant and Corrosive Potential: TPCK is classified as a substance that causes skin irritation and serious eye damage.[2][4] Direct contact with the solid or concentrated solutions can lead to chemical burns.

  • Respiratory Tract Irritation: As a fine crystalline solid, TPCK can easily become airborne.[5] Inhalation may cause respiratory irritation.[2][4]

  • Alkylating Agent: TPCK is an alkylating agent, meaning it can transfer an alkyl group to nucleophilic sites on other molecules, including DNA.[2] This property underscores the importance of preventing environmental release and minimizing exposure.

  • Aquatic Toxicity: While classified as only slightly hazardous to water (Water hazard class 1), discharge of undiluted product into aquatic environments is forbidden to prevent harm to aquatic life.[4]

All handling and disposal procedures must be designed to mitigate these intrinsic hazards.

Part 2: The Core Directive - Your Institutional EHS Partnership

Before any disposal protocol is implemented, the foundational step is to consult your institution's Environmental Health & Safety (EHS) department. Regulatory requirements for hazardous waste disposal are governed by local, regional, and national laws and can vary significantly.[6][7] Your EHS office provides the definitive guidance for compliant waste management at your facility and is your most critical partner in laboratory safety. They will provide approved containers, labels, and pickup schedules for chemical waste.

Part 3: At-the-Bench Risk Mitigation - PPE and Engineering Controls

Proper disposal begins with safe handling. Consistently using appropriate personal protective equipment (PPE) and engineering controls is non-negotiable.

Control TypeSpecificationRationale
Engineering Certified Chemical Fume HoodAll weighing of solid TPCK and preparation of solutions must be performed in a fume hood to prevent inhalation of airborne particles.[8]
Eye Protection Safety Goggles or Safety Glasses with Side ShieldsProtects against splashes of TPCK solutions and contact with solid particles, preventing serious eye damage.[4]
Hand Protection Nitrile GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[6] Change gloves immediately if contaminated.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.

Part 4: Step-by-Step Disposal Protocols

The proper disposal route for TPCK depends on its form. All waste streams described below must be collected and managed as hazardous chemical waste.

Protocol 4.1: Solid TPCK Waste (Expired or Unused)
  • Container: Place the original, tightly sealed manufacturer's container into a larger, sealable waste container provided by your EHS office.

  • Labeling: Affix a hazardous waste label to the outer container. Clearly write "Hazardous Waste," "Tosyl-L-phenylalanyl Chloromethyl Ketone," and any other information required by your institution.

  • Storage: Store the container in a designated, secure satellite accumulation area for hazardous waste until collection by EHS personnel.

  • Causality: Disposing of the solid in its original container minimizes handling and potential for creating dust. Overpacking provides secondary containment in case of a leak.

Protocol 4.2: TPCK in Organic Solvents (e.g., DMSO, Ethanol)

Solutions of TPCK in flammable or combustible organic solvents like DMSO, ethanol, or DMF are common.[9]

  • Waste Stream: This waste must be collected in a designated "Halogenated Organic Waste" or equivalent solvent waste container provided by EHS. Do not mix with non-halogenated solvent waste unless explicitly permitted by your EHS office.

  • Container: Use a chemically-compatible, sealed container, typically provided by EHS. Ensure the container is vented if required by your institution for solvents that can build vapor pressure.

  • Labeling: Clearly label the container with all constituents, including "Tosyl-L-phenylalanyl Chloromethyl Ketone" and the solvent(s) used, with estimated percentages.

  • Causality: The presence of chlorine in TPCK classifies it as a halogenated compound. Many waste incineration facilities have specific input requirements, and mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs.[8]

Protocol 4.3: TPCK in Aqueous Buffers & Optional Deactivation

Aqueous solutions containing TPCK are often generated from experiments. While these must ultimately be disposed of as hazardous waste, an optional in-lab deactivation step can reduce the reactivity hazard of the waste prior to pickup. This procedure is based on the principle of nucleophilic substitution to destroy the reactive chloromethyl ketone.

This deactivation procedure does NOT render the waste non-hazardous for drain disposal. The treated solution must still be collected as hazardous aqueous waste.

  • Perform in a Fume Hood: Conduct this procedure in a certified chemical fume hood while wearing all required PPE.

  • Basification: Slowly, and with stirring, add 1 M Sodium Hydroxide (NaOH) solution to the aqueous TPCK waste until the pH is >12.

  • Incubation: Loosely cap the container (to prevent pressure buildup) and allow it to stir at room temperature for several hours (e.g., overnight).

  • Neutralization & Collection: After incubation, neutralize the solution to a pH between 6 and 8 by slowly adding 1 M Hydrochloric Acid (HCl). Transfer the final, treated solution to a hazardous aqueous waste container provided by EHS.

  • Labeling: Label the waste container with all original and added components (e.g., "Deactivated TPCK waste, contains Sodium Chloride, residual TPCK and hydrolysis products").

  • Causality: The high pH promotes hydrolysis, where hydroxide ions act as nucleophiles, attacking the carbon of the chloromethyl group and displacing the chloride ion. This reaction destroys the most reactive part of the TPCK molecule, reducing its alkylating potential. The final solution is still collected as hazardous waste because it contains the reaction byproducts and potentially unreacted TPCK.

Protocol 4.4: Contaminated Labware and PPE
  • Gross Decontamination: Heavily contaminated reusable glassware should be rinsed with a small amount of a solvent in which TPCK is soluble (e.g., ethanol). This rinseate must be collected as halogenated organic waste (Protocol 4.2).

  • Washing: After the initial rinse, glassware can be washed using standard laboratory procedures.[10]

  • Solid Waste: All disposables that have come into contact with TPCK (e.g., pipette tips, microfuge tubes, contaminated gloves, bench paper) must be collected in a dedicated, sealed bag or container labeled as "Solid Hazardous Waste" with the chemical name clearly listed.[6]

  • Causality: Segregating contaminated solid waste prevents the accidental exposure of custodial staff and ensures this waste stream is sent for incineration, the appropriate final disposal method.[6]

Protocol 4.5: Spill Management

Accidental spills require immediate and careful attention.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Don PPE: Before cleaning, don appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves. For large spills of solid TPCK, respiratory protection may be necessary.

  • Containment:

    • For Solid Spills: Gently cover the spill with absorbent pads or paper towels to prevent it from becoming airborne. Do not sweep dry powder.[6]

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).

  • Collection: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area with a towel wetted with a detergent solution, followed by clean water. All cleaning materials must be disposed of as contaminated solid waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Part 5: TPCK Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing TPCK waste streams.

TPCK_Disposal_Workflow cluster_waste_type Waste Form cluster_action Action start Identify TPCK Waste solid Solid (Unused/Expired) start->solid organic_sol In Organic Solvent (DMSO, Ethanol, etc.) start->organic_sol aqueous_sol In Aqueous Buffer start->aqueous_sol contaminated Contaminated Material (Tips, Gloves, Glassware) start->contaminated spill Spill start->spill collect_solid Collect in sealed container (via EHS) solid->collect_solid collect_halogenated Collect in 'Halogenated Organic Waste' container organic_sol->collect_halogenated deactivate_collect Optional: Deactivate (pH >12) Then collect in 'Aqueous Waste' container aqueous_sol->deactivate_collect collect_dry Collect in 'Solid Hazardous Waste' container contaminated->collect_dry spill_protocol Follow Spill Protocol: 1. Alert & Secure 2. Absorb 3. Collect as Spill Debris spill->spill_protocol final_disposal Final Disposal via Licensed Chemical Waste Incineration (EHS) collect_solid->final_disposal collect_halogenated->final_disposal deactivate_collect->final_disposal collect_dry->final_disposal spill_protocol->final_disposal

Caption: Decision workflow for proper TPCK waste segregation and disposal.

References

  • PubChem. Nalpha-Tosyl-L-phenylalanine chloromethyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • Wikipedia. Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]

  • Daniels Health. (2021, May 25). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. ASBPROC-206-R4. Retrieved from [Link]

  • Censis Technologies. (2023, August 1). 5 Critical Sterile Processing Decontamination Tips. Retrieved from [Link]

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Handling

A Researcher's Guide to the Safe Handling of Tosyl-L-phenylalanyl Chloride (TPCK)

Tosyl-L-phenylalanyl Chloride, commonly known as TPCK, is an invaluable tool in the world of biochemical research. As an irreversible inhibitor of chymotrypsin and certain cysteine proteases, it plays a critical role in...

Author: BenchChem Technical Support Team. Date: January 2026

Tosyl-L-phenylalanyl Chloride, commonly known as TPCK, is an invaluable tool in the world of biochemical research. As an irreversible inhibitor of chymotrypsin and certain cysteine proteases, it plays a critical role in studying protein function and cellular pathways.[1] However, its utility in the lab is matched by its potential hazards. This guide provides essential, experience-driven safety and handling protocols to ensure that your work with TPCK is not only scientifically sound but also fundamentally safe.

Understanding the Risks: The "Why" Behind the Precautions

TPCK is not a benign powder. It is classified as a substance that can cause severe skin burns and serious eye damage.[2][3][4] In its powdered form, it poses a risk of respiratory irritation if inhaled.[3] Furthermore, it may be corrosive to metals.[4] The primary mechanism of its biological activity—covalently modifying active site residues of enzymes—is also the source of its potential harm to researchers. Accidental exposure can lead to chemical burns and allergic skin reactions. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of your experimental design.

Core Personal Protective Equipment (PPE) for TPCK Handling

A multi-layered approach to PPE is essential when working with TPCK. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTPCK can cause serious and potentially irreversible eye damage.[3] A face shield provides an additional layer of protection against splashes when handling solutions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact, which can lead to severe burns and allergic reactions.[5] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection A long-sleeved laboratory coatTo protect skin and personal clothing from accidental spills and contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Essential when handling the powdered form of TPCK to prevent inhalation of dust particles, which can cause respiratory tract irritation.[3][6]
Experimental Workflow: From Preparation to Disposal

The following workflow provides a step-by-step guide for the safe handling of TPCK in a laboratory setting. This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure a consistently safe operating procedure.

TPCK_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Assemble All Necessary Materials & PPE prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh_tpck 4. Weigh TPCK in Fume Hood don_ppe->weigh_tpck Enter Handling Phase prepare_solution 5. Prepare TPCK Solution weigh_tpck->prepare_solution perform_experiment 6. Conduct Experiment prepare_solution->perform_experiment decontaminate 7. Decontaminate Glassware & Surfaces perform_experiment->decontaminate Enter Cleanup Phase dispose_waste 8. Dispose of Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of TPCK.

Detailed Procedural Guidance

1. Designate a Work Area: All work with TPCK, especially the handling of its powdered form, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[6]

2. Assemble Materials and PPE: Before you begin, gather all necessary chemicals, reagents, glassware, and your complete set of PPE. This minimizes the need to move in and out of the designated work area, reducing the risk of cross-contamination.

3. Donning PPE: Put on your PPE in the following order: lab coat, respirator, eye protection, and finally, gloves. Ensure your gloves overlap the cuffs of your lab coat.

4. Weighing TPCK: When weighing powdered TPCK, do so within the fume hood. Use a draft shield if necessary to prevent the powder from becoming airborne.

5. Preparing TPCK Solutions: When preparing solutions, add the TPCK powder to the solvent slowly to avoid splashing. Keep the container closed as much as possible.

6. Conducting the Experiment: Handle all solutions containing TPCK with the same level of caution as the powdered form. Avoid generating aerosols.

7. Decontamination: All glassware and surfaces that have come into contact with TPCK should be decontaminated. Consult your institution's safety guidelines for appropriate decontamination procedures.

8. Waste Disposal: Dispose of all TPCK waste, including contaminated PPE, in a designated hazardous waste container. Do not pour TPCK waste down the drain.[6] Waste material should be handled by a licensed chemical disposal company.[7]

9. Doffing PPE: Remove your PPE in the reverse order that you put it on, being careful not to contaminate yourself in the process. Gloves should be removed first, followed by your lab coat, eye protection, and respirator.

10. Hand Washing: Immediately after removing your PPE, wash your hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[6]

Conclusion

Working with Tosyl-L-phenylalanyl Chloride demands a high level of respect for its chemical properties and potential hazards. By integrating these safety protocols into your experimental workflow, you can mitigate the risks and ensure a safe and productive research environment. Remember, safety in the laboratory is not just about following rules; it's about understanding the "why" behind them and fostering a culture of vigilance and preparedness.

References

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Personal Protective Equipment. ASHP Publications. Available from: [Link]

  • Tosyl phenylalanyl chloromethyl ketone. Wikipedia. Available from: [Link]

Sources

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